molecular formula C6H4N2O B126625 3-Cyano-5-hydroxypyridine CAS No. 152803-24-2

3-Cyano-5-hydroxypyridine

Cat. No.: B126625
CAS No.: 152803-24-2
M. Wt: 120.11 g/mol
InChI Key: KAXIYYPIORYZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-hydroxypyridine (CAS 152803-24-2) is a high-purity organic compound that serves as a valuable synthetic intermediate in research and development, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) . This white to off-white powder has a molecular formula of C6H4N2O and a molecular weight of 120.11 g/mol . Its structure incorporates both a hydroxy group and a cyano group on the pyridine ring, making it a versatile building block for further chemical transformations in medicinal and organic chemistry. Researchers utilize this compound primarily as a key precursor in the development of more complex molecular architectures. The compound has a melting point range of 213°C to 217°C and is slightly soluble in water . It is characterized by a predicted pKa of 7.96 and must be handled with care; it is toxic if inhaled, harmful if swallowed or in contact with skin, and causes skin and serious eye irritation . For safe handling, always use personal protective equipment and work in a well-ventilated area. Store this chemical in a cool, dry place under an inert atmosphere at ambient temperatures and keep the container tightly sealed . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind . For transportation, it is classified under UN3439, Packing Group III .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXIYYPIORYZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571757
Record name 5-Hydroxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152803-24-2
Record name 5-Hydroxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxypyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Characterization of 3-Cyano-5-hydroxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Versatile Heterocycle

3-Cyano-5-hydroxypyridine, a substituted pyridine bearing both a cyano and a hydroxyl group, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate for active pharmaceutical ingredients necessitates a profound understanding of its structural and electronic properties.[1] This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure and characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

At the core of its spectroscopic identity lies the interplay between the electron-withdrawing cyano group and the electron-donating hydroxyl group on the aromatic pyridine ring. Furthermore, the potential for tautomerism between the hydroxy- and pyridone forms significantly influences its spectral behavior, a phenomenon that will be a recurring theme in our analysis. This guide will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive spectroscopic profile of this important molecule.

The Crucial Role of Tautomerism

Before delving into individual spectroscopic techniques, it is imperative to address the tautomeric equilibrium inherent to many hydroxypyridines. 2- and 4-hydroxypyridines are well-known to exist predominantly in their pyridone forms in various solvents.[3] For 3-hydroxypyridine, the hydroxy form is generally favored, but the presence of the additional cyano group in this compound can influence this equilibrium. The polarity of the solvent is a key determinant in the position of this equilibrium. Non-polar solvents tend to favor the hydroxypyridine tautomer, while polar solvents can stabilize the more polar pyridone form. This dynamic equilibrium is a critical consideration in the interpretation of all subsequent spectroscopic data.

Tautomerism cluster_hydroxy Hydroxypyridine Form cluster_pyridone Pyridone Form This compound This compound (Phenolic form) 3-Cyano-5-pyridone 3-Cyano-5-pyridone (Keto form) This compound->3-Cyano-5-pyridone Tautomerization 3-Cyano-5-pyridone->this compound

Caption: Tautomeric equilibrium of this compound.

¹H and ¹³C NMR Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Experimental Protocol: A Validating System
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium. DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of compounds and its exchangeable proton signals being readily identifiable.

  • Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the protons to their respective positions on the pyridine ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the target molecule).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve_Sample Dissolve this compound in Deuterated Solvent 1H_NMR Acquire ¹H NMR Spectrum Dissolve_Sample->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum Dissolve_Sample->13C_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC) Dissolve_Sample->2D_NMR Analyze_Shifts Analyze Chemical Shifts (δ) 1H_NMR->Analyze_Shifts Analyze_Couplings Analyze Coupling Constants (J) 1H_NMR->Analyze_Couplings 13C_NMR->Analyze_Shifts Assign_Structure Assign Protons and Carbons 2D_NMR->Assign_Structure Analyze_Shifts->Assign_Structure Analyze_Couplings->Assign_Structure

Caption: General workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the positions of the electron-withdrawing cyano group and the electron-donating hydroxyl group.

Proton Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Coupling Constants (J, Hz)
H-28.5 - 8.7DoubletJ2,4 ≈ 2-3 Hz
H-47.8 - 8.0Doublet of DoubletsJ4,2 ≈ 2-3 Hz, J4,6 ≈ 1-2 Hz
H-68.2 - 8.4DoubletJ6,4 ≈ 1-2 Hz
OH9.5 - 11.0Broad Singlet-

Note: These are predicted values based on the analysis of similar compounds like 3-hydroxypyridine and 3-cyanopyridine.[4][5] The broad singlet for the hydroxyl proton is due to chemical exchange and its chemical shift can be highly dependent on concentration and temperature.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show six signals, one for each carbon atom in the molecule. The chemical shifts will reflect the electronic environment of each carbon.

Carbon Expected Chemical Shift (δ, ppm) in DMSO-d₆
C-2145 - 150
C-3 (bearing CN)110 - 115
C-4125 - 130
C-5 (bearing OH)155 - 160
C-6140 - 145
CN118 - 122

Note: The carbon attached to the hydroxyl group (C-5) is expected to be the most downfield-shifted among the ring carbons due to the deshielding effect of the oxygen atom. The carbon bearing the cyano group (C-3) will be significantly upfield-shifted.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the O-H, C≡N, and C=C/C=N bonds.

Experimental Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Comments
O-H stretch (phenolic)3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding.
C-H stretch (aromatic)3000 - 3100Medium
C≡N stretch (nitrile)2220 - 2240Sharp, MediumThis is a highly characteristic peak.[6]
C=C/C=N stretch (aromatic ring)1400 - 1650Multiple, Medium-StrongCharacteristic of the pyridine ring.
C-O stretch (phenolic)1200 - 1300Strong

Note: If the pyridone tautomer is present in significant amounts, a strong C=O stretching band would be expected around 1650-1670 cm⁻¹. The presence or absence and relative intensity of the O-H and C=O bands can provide insight into the predominant tautomeric form in the solid state.[6]

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore, and the presence of the cyano and hydroxyl substituents will influence the wavelength of maximum absorption (λmax).

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Absorption

Based on the spectra of 3-hydroxypyridine and other substituted pyridines, we can anticipate absorption maxima in the UV region.

Solvent Expected λmax (nm) Transition
Ethanol~280-300π → π
~220-240π → π

Note: The position of the λmax can be sensitive to the polarity of the solvent and the pH of the solution, which can affect the protonation state and tautomeric equilibrium of the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol
  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is recommended to observe the molecular ion peak with high intensity. Electron Impact (EI) can also be used, but may lead to more extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum
Ion Expected m/z Comments
[M+H]⁺121.0451The protonated molecular ion (for ESI in positive mode).
[M]⁺˙120.0375The molecular ion (for EI).
[M-HCN]⁺˙93.0318A common fragmentation pathway for cyanopyridines.

Note: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they create a detailed molecular portrait. The interpretation of this data must always be considered in the context of the potential for tautomerism, a key feature of the chemistry of hydroxypyridines. This guide provides a robust framework for researchers to approach the spectroscopic analysis of this versatile compound, ensuring both technical accuracy and a deep understanding of its chemical nature.

References

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • PubChem. (n.d.). 3-Hydroxypyridine.
  • Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.152803-24-2.
  • MDPI. (2020). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.
  • ChemBK. (2024). 5-Cyano-3-Hydroxypyridine.
  • Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • SpectraBase. (n.d.). 3-Cyano-2-hydroxy-4,6-dimethylpyridine - Optional[MS (GC)] - Spectrum.
  • Scilit. (n.d.). Synthesis, Spectroscopy and in vitro Cytotoxicity of New Hydroxyanthraquinonato Triorganotin Compounds.
  • NIST. (n.d.). Pyridine.
  • PubMed Central. (n.d.). Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice.
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.

Sources

"3-Cyano-5-hydroxypyridine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyano-5-hydroxypyridine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, explore established synthetic methodologies, and discuss its applications, particularly as a precursor for Active Pharmaceutical Ingredients (APIs). The information is curated to provide field-proven insights and support advanced research and development endeavors.

Section 1: Core Molecular Profile and Identifiers

This compound, also known by its IUPAC name 5-hydroxypyridine-3-carbonitrile, is a polysubstituted pyridine derivative.[1][2] Its structure incorporates a pyridine ring functionalized with both a hydroxyl (-OH) and a cyano (-C≡N) group. This unique combination of electron-withdrawing (cyano) and electron-donating (hydroxyl) functionalities imparts a distinct reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.[1] It is primarily utilized as a key synthetic intermediate in the development of APIs.[1][2][3]

Section 2: Physical and Chemical Properties

The compound typically presents as a white to pale brown crystalline powder.[1][4][5] It is characterized by a high melting point and limited solubility in water, though it is soluble in organic solvents like ethanol and dimethylformamide.[1][3][6] Its predicted pKa of approximately 7.96 suggests it is a weak acid.[1][6]

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 152803-24-2[1][2][3][6]
Molecular Formula C₆H₄N₂O[1][2][3][6]
Molecular Weight 120.11 g/mol [1][2][3][6]
IUPAC Name 5-hydroxypyridine-3-carbonitrile[1][2]
Appearance Pale cream to pale brown powder[4][7]
Melting Point 213-217 °C[1][6]
Boiling Point 394.7 ± 27.0 °C (Predicted)[6]
Density 1.33 ± 0.1 g/cm³ (Predicted)[6]
Solubility Slightly soluble in water; Soluble in ethanol, dimethylformamide[1][2][3][6]
pKa 7.96 ± 0.10 (Predicted)[1][6]

Section 3: Molecular Reactivity and Chemical Behavior

The chemical behavior of this compound is governed by the interplay of its three key functional components: the pyridine ring, the hydroxyl group, and the cyano group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or nucleophile. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, with the positions of attack influenced by the existing substituents.

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It is a key site for etherification and esterification reactions. In certain synthetic schemes, this group may require protection (e.g., via acetylation) to prevent unwanted side reactions during transformations elsewhere on the molecule.[1]

  • Cyano Group: The electron-withdrawing nature of the nitrile group deactivates the pyridine ring towards electrophilic substitution but facilitates nucleophilic substitution.[1] The cyano group itself can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering a gateway to a wide array of other functional groups.

The compound is known to be incompatible with strong oxidizing agents.[2][3]

G Figure 1: Reactivity Map of this compound cluster_mol This compound cluster_reactions Potential Reaction Sites mol N Pyridine Nitrogen (Basicity, Alkylation) mol->N  1 OH Hydroxyl Group (Etherification, Esterification, Protection/Deprotection) mol->OH  2 CN Cyano Group (Hydrolysis, Reduction) mol->CN  3 Ring Aromatic Ring (Substitution Reactions) mol->Ring  4 G Figure 2: Key Synthetic Workflows cluster_route_a Route A: Cyanation cluster_route_b Route B: Hydroxylation a1 5-Hydroxypyridine a2 1. Protect -OH group 2. Add Cyanide Source (e.g., CuCN) + Lewis Acid Catalyst a1->a2 a3 3. Deprotection a2->a3 a_end This compound a3->a_end b1 3-Cyanopyridine b2 Hydroxylation (e.g., H₂O₂, Fenton's Reagent) b1->b2 b_end This compound b2->b_end

Caption: Common synthetic pathways for producing this compound.

Section 5: Applications in Research and Drug Development

The primary application of this compound is as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. [2][3][6]

  • Pharmaceutical Synthesis: The cyanopyridine scaffold is a crucial component in a wide range of biologically active molecules. [8]This compound serves as an important intermediate for synthesizing drugs targeting various conditions, including cancer and malaria. [6][9]The presence of multiple reactive sites allows for the systematic modification and elaboration of the core structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The pyridine moiety itself is found in numerous FDA-approved drugs. [10]* Agrochemical Synthesis: It is also used as a synthetic intermediate for pesticides and herbicides. [6]* Materials Science: Substituted pyridines are explored in materials science for creating functional organic molecules with specific electronic or optical properties.

Section 6: Spectroscopic Characterization

  • ¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 3,5-disubstituted pyridine. A broad singlet, exchangeable with D₂O, would be expected for the hydroxyl proton.

  • ¹³C NMR: Six distinct carbon signals would be present: four for the pyridine ring carbons, one for the carbon attached to the hydroxyl group, and one for the cyano carbon, which typically appears around 115-120 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), a sharp, strong peak for the C≡N stretch (around 2220-2260 cm⁻¹), and several bands corresponding to the C=C and C=N stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 120.11.

Section 7: Safety, Handling, and Storage Protocol

This compound is classified as a hazardous substance and requires careful handling to minimize risk. [3] Hazard Profile:

  • Acute Toxicity: Toxic if inhaled and harmful if swallowed or in contact with skin. [1][3]* Irritation: Causes serious eye irritation and skin irritation. [1][3]* Respiratory: May cause respiratory irritation. [3]* Transport Classification: UN3439, Hazard Class 6.1, Packing Group III. [1][3][6] Step-by-Step Safe Handling Protocol:

  • Engineering Controls: All handling of solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low. [1][11]Facilities must be equipped with an eyewash station and a safety shower. [11]2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [12] * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). [12] * Body Protection: Wear a lab coat and appropriate protective clothing. [12]3. Handling Procedures:

    • Avoid all personal contact, including inhalation. [6]Do not get in eyes, on skin, or on clothing. [11] * Avoid dust generation and accumulation. [11][12] * Keep away from incompatible materials, including strong oxidizing agents, acids, and bases. [3][13] * Wash hands and any exposed skin thoroughly after handling and before breaks, eating, or smoking. [12]4. Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances. [1][3] * Keep the container tightly sealed to prevent moisture ingress. [2][3] * For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. [1][6]5. Spill & Disposal:

    • In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for chemical waste. [11] * Dispose of waste in accordance with all applicable local, state, and federal regulations at an approved waste disposal plant.

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physical and chemical properties. Its strategic importance in the synthesis of pharmaceuticals and other functional materials is clear. A thorough understanding of its reactivity, synthetic pathways, and handling requirements is essential for researchers and scientists aiming to leverage this versatile molecule in their work. The continued exploration of this and similar heterocyclic scaffolds will undoubtedly lead to the development of novel molecules with significant therapeutic and industrial impact.

References

  • 5-Cyano-3-Hydroxypyridine - ChemBK. ChemBK. [Link]
  • Material Safety Data Sheet - 3-Cyanopyridine, 98% - Cole-Parmer. Cole-Parmer. [Link]
  • SAFETY DATA SHEET - 3-Cyanopyridine. Thermo Fisher Scientific. [Link]
  • This compound | CAS 152803-24-2 | Chemical-Suppliers. Chemical-Suppliers.com. [Link]
  • 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem.
  • This compound CAS NO.152803-24-2 - Pure Chemistry Scientific Inc.. LookChem. [Link]
  • 3-Cyanopyridine - Anhui Redpont Biotechnology Co., Ltd. Anhui Redpont Biotechnology Co., Ltd. [Link]
  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
  • 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. Pipzine Chemicals. [Link]
  • 3-cyano pyridine derivatives. | Download Scientific Diagram - ResearchGate.
  • 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem.
  • 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]
  • This compound, 97%, min 97%, 1 gram. Starlabs. [Link]

Sources

An In-depth Technical Guide to 3-Cyano-5-hydroxypyridine: A Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among the vast array of substituted pyridines, 3-Cyano-5-hydroxypyridine emerges as a particularly valuable and versatile building block. Its structure, featuring a pyridine ring functionalized with both an electron-withdrawing cyano group and an electron-donating hydroxyl group, offers a unique combination of reactivity and hydrogen-bonding capability. This guide provides an in-depth technical overview of this compound, covering its chemical identity, synthesis, applications, and handling, tailored for researchers and scientists in the pharmaceutical and chemical industries. The strategic placement of its functional groups makes it a key intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) targeting a range of diseases from cancer to parasitic infections.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. This compound is a white to off-white crystalline powder.[1][2] Its key identifiers and properties are summarized below for quick reference.

PropertyValueReference
CAS Number 152803-24-2[3][4]
IUPAC Name 5-hydroxypyridine-3-carbonitrile[1][3]
Synonyms 5-hydroxynicotinonitrile, 3-pyridinecarbonitrile,5-hydroxy-[2]
Molecular Formula C₆H₄N₂O[3][4]
Molecular Weight 120.11 g/mol [1][3]
Appearance Pale cream to pale brown powder[5]
Melting Point 213-217 °C[1]
Solubility Slightly soluble in water; soluble in ethanol and dimethylformamide.[2][3]
pKa (Predicted) 7.96[1]

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound is foundational to its chemical behavior. The nitrile group at the 3-position and the hydroxyl group at the 5-position create a distinct electronic profile on the pyridine ring, influencing its reactivity in subsequent synthetic transformations.

Caption: Molecular structure of this compound.

Spectroscopic Characterization: While experimental data should always be the final arbiter, the structure suggests key features in various spectra:

  • ¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring, with distinct chemical shifts influenced by the adjacent cyano and hydroxyl groups, and a broad signal for the hydroxyl proton.

  • ¹³C NMR: Six distinct carbon signals, including those for the pyridine ring carbons, with the carbon of the cyano group appearing in the characteristic downfield region.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch (around 3400-3200 cm⁻¹), the C≡N stretch (around 2230-2215 cm⁻¹), and C=C/C=N stretches of the aromatic ring.[6]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 120.11.

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound can be approached from several angles, each with its own strategic advantages concerning starting material availability, yield, and regioselectivity. The choice of synthetic route is a critical decision driven by the overall research objective and scale.

Key Synthetic Strategies
  • Functionalization of a Pre-existing Pyridine Ring: This is a common and direct approach.

    • Route A: Cyanation of 5-Hydroxypyridine: This involves introducing a cyano group at the 3-position. To achieve the desired regioselectivity and prevent side reactions, this process often requires a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) and protection of the hydroxyl group (e.g., via acetylation) prior to the cyanation step with a cyanide source like CuCN or KCN.[1]

    • Route B: Hydroxylation of 3-Cyanopyridine: Conversely, one can start with 3-cyanopyridine and introduce a hydroxyl group. The electron-withdrawing nature of the cyano group at the 3-position directs the incoming electrophilic hydroxyl group (generated from reagents like H₂O₂ or Fenton's reagent) to the meta-position (C-5).[1]

  • De Novo Synthesis of the Pyridine Ring: For ultimate control over substituent placement, building the ring from acyclic precursors is a powerful strategy. An efficient method involves the cycloaddition reaction of 1-alkoxy-1-azadienes with α,α-dicyanoalkenes, which proceeds with high regiocontrol and yields highly substituted 3-hydroxypyridines.[1]

synthesis_pathways cluster_main Synthetic Routes to this compound A 5-Hydroxypyridine D This compound A->D Cyanation (e.g., CuCN, Lewis Acid) B 3-Cyanopyridine B->D Hydroxylation (e.g., H₂O₂) C Acyclic Precursors (e.g., 1-alkoxy-1-azadienes) C->D De Novo Synthesis (Cycloaddition)

Caption: Major synthetic pathways to this compound.

Exemplary Protocol: Cyanation of 5-Hydroxypyridine (Protected)

This protocol is a representative workflow. Researchers must conduct their own risk assessments and optimization studies.

Step 1: Protection of the Hydroxyl Group (Acetylation)

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-hydroxypyridine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-acetoxypyridine.

Step 2: Directed Cyanation

  • To a solution of 5-acetoxypyridine (1.0 eq) in an anhydrous, non-protic solvent (e.g., DMF), add copper(I) cyanide (1.5 eq) and a Lewis acid catalyst like AlCl₃ (0.2 eq).

  • Heat the reaction mixture under reflux conditions (temperature will depend on the solvent) for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • After cooling to room temperature, quench the reaction by pouring it into an aqueous solution of ferric chloride and ammonia to complex with copper salts.

  • Extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the crude product from Step 2 in a mixture of methanol and water.

  • Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis of the acetate group by TLC.

  • Once complete, neutralize the mixture with dilute HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the crude this compound.

Step 4: Purification and Validation

  • Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the final product with high purity (≥97%).[5]

  • Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point should be sharp and consistent with the literature value (213-217 °C).[1]

Applications in Drug Discovery and Chemical Synthesis

The utility of this compound lies in its role as a versatile synthetic intermediate.[1] The cyano and hydroxyl functionalities serve as handles for a wide array of chemical transformations, enabling the construction of diverse compound libraries for biological screening.

  • Anticancer Drug Development: The 3-cyanopyridine core is a recognized pharmacophore in oncology. Derivatives have been synthesized and evaluated as cytotoxic agents against human cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and liver (HepG2) cancers.[7] Some analogues have been specifically investigated as modulators of Survivin, an attractive target in cancer therapy due to its role in inhibiting apoptosis.[7]

  • Antiparasitic Agents: Research into neglected tropical diseases has identified 3-cyanopyridine derivatives as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] A hit-to-lead campaign demonstrated that the cyanopyridine core was crucial for anti-trypanosomal potency.[8]

  • Agrochemicals: Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of pesticides and herbicides, highlighting its broader utility in applied chemistry.[2]

  • Versatile Chemical Intermediate: The functional groups allow for diverse downstream modifications:

    • The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group.

    • The hydroxyl group can be O-alkylated or O-acylated to introduce a variety of side chains, modulating properties like lipophilicity and target binding.

applications cluster_apps Role of this compound in Synthesis cluster_mods Chemical Modifications start This compound mod1 Cyano Group (Hydrolysis, Reduction) start->mod1 mod2 Hydroxyl Group (Alkylation, Acylation) start->mod2 end1 Anticancer Agents (e.g., Survivin Modulators) mod1->end1 end2 Antiparasitic Agents (e.g., Anti-Trypanosoma cruzi) mod1->end2 end3 Agrochemicals (Pesticides, Herbicides) mod1->end3 mod2->end1 mod2->end2 mod2->end3

Caption: Application workflow from intermediate to final products.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety. It is classified as toxic and an irritant.

Hazard ClassGHS Pictogram & Statement
Acute Toxicity GHS07: Harmful if swallowed or in contact with skin. Toxic if inhaled.
Irritation GHS07: Causes skin and serious eye irritation.

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

  • Storage: Store in a cool, dry place away from direct sunlight. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, coupled with the strategic positioning of its cyano and hydroxyl groups, provides a robust platform for the synthesis of diverse and complex molecules. Researchers leveraging this scaffold have already made progress in developing novel anticancer and antiparasitic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to exploit the full potential of this versatile heterocyclic building block.

References

  • Fisher Scientific. This compound, 97%. URL: https://www.fishersci.com/shop/products/3-cyano-5-hydroxypyridine-97/H33006MD
  • Pure Chemistry Scientific Inc. This compound CAS NO.152803-24-2. URL: https://www.pure-chemical.com/product_show/3-Cyano-5-hydroxypyridine_37400.html
  • Benchchem. This compound|CAS 152803-24-2|Supplier. URL: https://www.benchchem.com/product/b92270
  • Chemical-Suppliers. This compound | CAS 152803-24-2. URL: https://www.chemical-suppliers.com/products/3-Cyano-5-hydroxypyridine-152803-24-2-CSP762572269422.html
  • ChemBK. 5-Cyano-3-Hydroxypyridine. URL: https://www.chembk.com/en/chem/5-Cyano-3-Hydroxypyridine
  • Thermo Scientific Chemicals. This compound, 97% 1 g. URL: https://www.thermofisher.
  • Thermo Scientific Chemicals. This compound, 97% 250 mg. URL: https://www.thermofisher.
  • ACS Omega. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02359
  • ChemicalBook. 3-CYANO-6-HYDROXYPYRIDINE(94805-52-4) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/94805-52-4_1HNMR.htm
  • ChemicalBook. 3-Cyano-2-hydroxy-5-iodopyridine(766515-33-7) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/766515-33-7_1HNMR.htm
  • Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. URL: https://www.orientjchem.
  • Molecules. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7601738/
  • ResearchGate. 3-cyano pyridine derivatives. URL: https://www.researchgate.

Sources

Biological Activity Screening of Novel Cyanopyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly pyridine derivatives, at the forefront of drug discovery.[1] Among these, the cyanopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] These compounds are integral to the development of treatments for a wide array of diseases, showcasing activities ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[1][2][3][4]

The therapeutic potential of cyanopyridine derivatives is vast, with some demonstrating potent kinase inhibitory and cytotoxic effects, marking them as promising candidates for anticancer drug development.[1] The versatility of the cyanopyridine core allows for diverse chemical modifications, leading to a wide range of biological activities. This guide provides an in-depth technical overview of the essential screening methodologies required to elucidate the biological activities of novel cyanopyridine derivatives, offering a strategic framework for researchers in the field of drug development.

Part 1: Anticancer Activity Screening

The evaluation of novel cyanopyridine derivatives for anticancer activity is a critical step in the drug discovery pipeline. A primary and widely adopted method for assessing cytotoxicity is the MTT assay.[5][6][7]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The concentration of these insoluble crystals, which is determined spectrophotometrically after dissolution, is directly proportional to the number of metabolically active (viable) cells.[5][6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate (24h) for cell adherence A->B C Add varying concentrations of cyanopyridine derivatives B->C D Incubate for desired exposure time (e.g., 48-72h) C->D E Add MTT solution to each well D->E F Incubate (2-4h) to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare serial dilutions of cyanopyridine derivatives C Inoculate microplate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and time C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: A schematic representation of the broth microdilution workflow.

Detailed Protocol for Broth Microdilution
  • Compound Dilution: Prepare a two-fold serial dilution of the cyanopyridine derivatives in a 96-well microtiter plate containing a suitable broth medium. [8]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound at which no visible growth is observed. [9]

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity. [10][11]

Detailed Protocol for Disk Diffusion
  • Plate Preparation: Prepare an agar plate by uniformly streaking a standardized inoculum of the test microorganism onto the surface.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the cyanopyridine derivative and place them on the agar surface. [11]3. Incubation: Incubate the plate under suitable conditions.

  • Zone of Inhibition: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters. [11]A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Interpretation

The results from these assays can identify promising antimicrobial candidates for further investigation. Some cyanopyridine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. [12][13]

Compound Organism MIC (µg/mL) Zone of Inhibition (mm)
Cyanopyridine Derivative 3 E. coli 64.5 [12] 18
Cyanopyridine Derivative 4 S. aureus 125 15

| Ciprofloxacin (Reference) | E. coli | 0.5 | 30 |

Note: The data in the table is for illustrative purposes and based on representative values found in the literature.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. [14]Cyanopyridine derivatives have been reported to possess anti-inflammatory properties. [4][15][16]In vitro assays such as the protein denaturation inhibition assay are valuable for initial screening. [14][17][18]

Protein Denaturation Inhibition Assay

This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. [18]The ability of a compound to inhibit thermally induced protein denaturation is a measure of its anti-inflammatory activity. [18]

Experimental Workflow: Protein Denaturation Inhibition

Protein_Denaturation_Workflow cluster_prep Reaction Mixture Preparation cluster_incubation Denaturation and Measurement cluster_analysis Data Analysis A Prepare reaction mixture with protein (e.g., BSA or egg albumin) B Add test compounds at various concentrations A->B C Incubate to induce protein denaturation (heat) B->C D Measure turbidity spectrophotometrically C->D E Calculate percentage inhibition of denaturation D->E F Determine IC50 value E->F

Caption: A flowchart illustrating the protein denaturation inhibition assay.

Detailed Protocol for Protein Denaturation Inhibition
  • Reaction Mixture: Prepare a reaction mixture containing a protein solution (e.g., 0.5% w/v bovine serum albumin or egg albumin) and the cyanopyridine derivative at various concentrations. [19]2. Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation. [19]3. Turbidity Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm. [19]4. Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound.

Data Interpretation

A higher percentage of inhibition indicates stronger anti-inflammatory activity. The results can be compared to a standard anti-inflammatory drug like diclofenac sodium. [18]

Compound Concentration (µg/mL) % Inhibition of Protein Denaturation
Cyanopyridine Derivative 5 100 45.2
250 68.7
500 85.1

| Diclofenac Sodium | 100 | 92.5 |

Note: The data in the table is for illustrative purposes.

Conclusion

The biological activity screening of novel cyanopyridine derivatives is a multifaceted process that requires a systematic and logical approach. The methodologies outlined in this guide for anticancer, antimicrobial, and anti-inflammatory screening provide a robust framework for the initial evaluation of these promising compounds. Through the application of these well-established assays, researchers can effectively identify lead candidates for further preclinical and clinical development, ultimately contributing to the discovery of new and effective therapeutic agents. The structure-activity relationship insights gained from these screenings are invaluable for the rational design of next-generation cyanopyridine-based drugs. [1]

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods
  • A review: Biological activities of novel cyanopyridine deriv
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
  • MTT assay protocol | Abcam
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
  • MTT Proliferation Assay Protocol - ResearchG
  • Synthesis of 2-amino-3-cyanopyridine derivatives.
  • Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed
  • Antibiotic sensitivity testing - Wikipedia
  • Protocol for Cell Viability Assays - BroadPharm
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH
  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine deriv
  • Antimicrobial Susceptibility Testing - Apec.org
  • MTT Cell Proliferation Assay -
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences
  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul
  • Discovery of Novel 3-Cyanopyridines as Survivin Modul
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed
  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis
  • (PDF)
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity - MDPI
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review
  • Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1)
  • Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflamm
  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay - International Journal of Pharmaceutical Sciences
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties - SciSpace
  • Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold - Taylor & Francis Online
  • Antibacterial activity of 2-amino-3-cyanopyridine derivatives - ResearchG
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Structure of cyanopyridine. Different biological activities displayed...
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glut
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm

Sources

The 3-Cyano-5-hydroxypyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine Nucleus

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products, vitamins, and FDA-approved pharmaceuticals.[1] Its unique electronic properties, arising from the electron-deficient sp²-hybridized nitrogen atom, and its capacity for hydrogen bonding and rigid conformational structure make it an ideal template for designing highly specific enzyme inhibitors and receptor modulators.[1][2][3] Within this vast chemical space, the 3-cyano-5-hydroxypyridine core and its derivatives, particularly 3-cyanopyridones, have emerged as a focal point for developing next-generation therapeutics, most notably in oncology.[4][5] This guide provides a technical overview of the synthesis, mechanism of action, and potential applications of these derivatives, with a specific focus on their role as dual-acting anticancer agents.

Synthesis of Functionalized 3-Cyanopyridine Derivatives: A Methodological Overview

The derivatization of the pyridine core is a mature field, yet the synthesis of polysubstituted pyridines like this compound requires precise regiocontrol to ensure the correct placement of functional groups, which is crucial for biological activity.[6] Modern synthetic strategies have moved towards efficient, high-yield reactions, including multicomponent approaches that construct the heterocyclic ring in a single step.

A particularly effective strategy for creating biologically active 3-cyanopyridone derivatives involves a one-pot, four-component reaction. This approach offers high atom economy and simplifies the synthetic workflow.

Logical Workflow for Synthesis of 3-Cyanopyridone Hybrids

The following diagram illustrates a generalized workflow for synthesizing complex 3-cyanopyridone hybrids, a strategy that has proven effective in generating potent anticancer agents.[7]

Synthesis_Workflow cluster_0 Core Pyridone Synthesis (One-Pot) cluster_1 Hybridization & Final Product Assembly benzaldehyde Substituted Benzaldehyde pyridone 3-Cyano-4,6-diaryl-pyridone benzaldehyde->pyridone Solvent-free, 110°C acetophenone Substituted Acetophenone acetophenone->pyridone Solvent-free, 110°C cyanoacetate Ethyl Cyanoacetate cyanoacetate->pyridone Solvent-free, 110°C ammonium Ammonium Acetate ammonium->pyridone Solvent-free, 110°C alkylation N-Alkylation with Bromoacetylated Chalcone pyridone->alkylation Step 1 cyclization Cyclization with Hydrazine Monohydrate alkylation->cyclization Step 2 final_product 3-Cyanopyridone-Pyrazoline Hybrid cyclization->final_product Step 3

Caption: Generalized workflow for the synthesis of 3-Cyanopyridone-Pyrazoline hybrids.

Representative Protocol: Synthesis of 3-Cyano-4,6-diaryl-pyridones

This protocol is adapted from a demonstrated, efficient one-pot synthesis.[7] The rationale for this solvent-free, thermal approach is its alignment with green chemistry principles, reducing waste and often shortening reaction times.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Ammonium acetate (1.0 eq)

  • Round bottom flask

  • Heating mantle with magnetic stirrer

Procedure:

  • Combine equimolar amounts of the appropriately substituted benzaldehyde, substituted acetophenone, ethyl cyanoacetate, and ammonium acetate directly in a round bottom flask.

  • Causality Note: Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring in this Hantzsch-like pyridine synthesis.

  • Heat the reaction mixture with stirring at 110 °C. The reaction is typically complete within 10-15 minutes, often indicated by a change in the color and consistency of the mixture.

  • Allow the reaction mixture to cool to room temperature, at which point it should solidify.

  • Wash the resulting solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • Collect the solid product by vacuum filtration and dry it to yield the target 3-cyano-4,6-diaryl-pyridone.

  • Confirm the structure and purity of the product using standard analytical techniques (¹H-NMR, ¹³C-NMR, HRMS).

Application in Oncology: Dual EGFR and BRAFV600E Inhibition

A major application for advanced 3-cyanopyridine derivatives is in targeted cancer therapy. Specific hybrids incorporating a pyrazoline moiety have demonstrated potent dual inhibitory activity against two critical oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.[7]

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives aberrant cell proliferation and survival through downstream pathways like the RAS-RAF-MEK-ERK cascade.[3][8][9][10] BRAF is a serine/threonine kinase within this pathway, and the V600E mutation leads to its constitutive activation, promoting uncontrolled cell division.[7] Simultaneously targeting both EGFR and BRAF offers a powerful strategy to increase efficacy and potentially overcome resistance mechanisms that arise from single-target therapies.[7]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which these dual-inhibitor compounds exert their anticancer effect is through the induction of apoptosis (programmed cell death). By blocking the pro-survival signals emanating from the EGFR and BRAFV600E pathways, the cellular machinery shifts towards a self-destructive cascade.

This process involves:

  • Inhibition of Anti-Apoptotic Signals: The shutdown of kinase activity leads to the downregulation of anti-apoptotic proteins like Bcl-2.

  • Activation of Pro-Apoptotic Signals: The balance shifts, causing the upregulation of pro-apoptotic proteins like Bax.

  • Mitochondrial Pathway Activation: An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization.[2]

  • Caspase Cascade Execution: This triggers the activation of initiator caspases (e.g., Caspase-8) and executioner caspases (e.g., Caspase-3), which dismantle the cell.[7]

The following diagram illustrates the signaling pathway and the points of intervention by 3-cyanopyridone inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P EGF EGF Ligand EGF->EGFR RAS RAS GRB2->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes Casp8 Caspase-8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates Casp3->Apoptosis Executes Inhibitor 3-Cyanopyridone Inhibitor Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits Inhibitor->Bcl2 Downregulates Inhibitor->Bax Upregulates Inhibitor->Casp8 Activates

Caption: Dual inhibition of EGFR/BRAF by 3-cyanopyridone derivatives blocks pro-survival signaling and induces apoptosis.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

The efficacy of these compounds can be quantified through in vitro assays. The following table summarizes representative data for highly active 3-cyanopyridone/pyrazoline hybrids, demonstrating their potent antiproliferative effects across various cancer cell lines and their specific inhibition of the target kinases.

CompoundGI50 (nM) vs. Capan-1 (Pancreatic)GI50 (nM) vs. A-549 (Lung)GI50 (nM) vs. HT-29 (Colon)GI50 (nM) vs. MKN-45 (Gastric)Average GI50 (nM)EGFR IC50 (nM)BRAFV600E IC50 (nM)
Compound 28 282926252770 ± 572 ± 5
Compound 30 242625252568 ± 565 ± 5
Erlotinib (Ref.) 323531343380 ± 5>10,000
Data synthesized from Al-Wahaibi et al., Molecules 2023.[7]

Key Experimental Protocols

To validate the mechanism of action and quantify the activity of these compounds, specific and robust bioassays are required. The following protocols provide a framework for these essential experiments.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Continuous-Read)

This protocol is a representative method for measuring the direct inhibitory effect of a compound on EGFR kinase activity.

Principle: This assay measures the phosphorylation of a fluorescent peptide substrate by the EGFR enzyme in real-time. An inhibitor will reduce the rate of phosphorylation, which is detected as a change in fluorescence.

Materials:

  • Recombinant human EGFR (WT or mutant) enzyme

  • Y12-Sox conjugated peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT)

  • 384-well, non-binding surface microtiter plates

  • Test compounds serially diluted in 50% DMSO

  • Fluorescence plate reader (λex=360nm / λem=485nm)

Procedure:

  • Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.

  • Prepare a 1.13X stock of ATP and the Y12-Sox peptide substrate in the same buffer.

  • In the 384-well plate, add 0.5 µL of serially diluted test compound or DMSO vehicle control to appropriate wells.

  • Add 5 µL of the 10X EGFR enzyme stock to each well.

  • Incubate the plate for 30 minutes at 27°C to allow the compound to bind to the enzyme.

  • Causality Note: This pre-incubation step is critical for inhibitors that may have a slow on-rate, ensuring that an equilibrium is reached before starting the reaction.

  • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

  • Immediately place the plate in the fluorescence reader and monitor the increase in relative fluorescence units (RFU) over time (e.g., every 71 seconds for 60 minutes).

  • Data Analysis:

    • Determine the initial velocity (slope of RFU vs. time) for each reaction.

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (variable slope model) to calculate the IC₅₀ value.

Protocol 2: Analysis of Apoptosis via Bax/Bcl-2 Ratio by Western Blot

This protocol allows for the quantification of key pro- and anti-apoptotic proteins to confirm the mechanism of action.[2]

Materials:

  • Cancer cell line of interest (e.g., A-549)

  • Cell culture medium and supplements

  • Test compound and vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. This is a crucial step for ensuring equal protein loading.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, and anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Wash the membrane again, apply ECL substrate, and capture the signal with an imaging system.

  • Data Analysis: Use densitometry software to quantify the band intensity for Bax, Bcl-2, and β-actin. Normalize the Bax and Bcl-2 intensities to the β-actin intensity for each lane. Calculate the Bax/Bcl-2 ratio for each treatment condition and compare it to the control. An increased ratio indicates a pro-apoptotic shift.[2]

References

  • Guo, Y., et al. (2023). Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. Signal Transduction and Targeted Therapy.
  • Shan, Y., et al. (2012). Mechanistic Insights into the Activation of Oncogenic Forms of EGF Receptor. Nature Structural & Molecular Biology.
  • Rosell, R., et al. (2009). Mechanisms of action of EGFR inhibitors. Journal of Thoracic Oncology.
  • Akyüz, M., & Karataş, E. A. (2021). The Ras/RAF/MEK/ERK signaling pathway. ResearchGate.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
  • Invitrogen. (n.d.). Methods EGFR Biochemical Assays.
  • StatPearls. (2023). Biochemistry, Epidermal Growth Factor Receptor. NCBI Bookshelf.
  • Bio-protocol. (n.d.). 2.10. Caspase -3, -8, and -9 activities.
  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells.
  • ResearchGate. (n.d.). EGFR/Ras/Raf/MEK/ERK is the downstream signaling pathway of HOXA-AS2/HOXA3 axis.
  • Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol.
  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in T98G cells.
  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Molecules.
  • ResearchGate. (n.d.). Activation of caspase-3,-8, and-9 by BMP7 treatment.
  • Abbkine. (n.d.). Caspase-3 Assay Kit (Colorimetric).
  • Takara Bio. (n.d.). Caspase assays—colorimetric and fluorescent kits.
  • RSC Publishing. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
  • PMC. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action.

Sources

An In-depth Technical Guide to the Reaction Mechanism of 3-Cyano-5-hydroxypyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive investigation into the reaction mechanism for the formation of 3-Cyano-5-hydroxypyridine, a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] We will explore a plausible and efficient synthetic pathway commencing from the readily accessible precursor, 3-hydroxyglutaronitrile. The core of this guide will focus on a two-step mechanism: a base-catalyzed intramolecular Thorpe-Ziegler cyclization to form a dihydropyridine intermediate, followed by a catalytic dehydrogenation to yield the final aromatic product. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound is a substituted pyridine that serves as a versatile building block in organic synthesis.[2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, allows for a diverse range of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and pesticides.[1] A thorough understanding of its formation is therefore crucial for optimizing its production and facilitating its application in various fields of chemical research and industry.

Proposed Reaction Mechanism: A Two-Step Approach

The formation of this compound can be efficiently achieved from 3-hydroxyglutaronitrile through a sequence of an intramolecular cyclization followed by aromatization. This pathway offers excellent regiocontrol, ensuring the desired substitution pattern on the pyridine ring.

Step 1: Thorpe-Ziegler Cyclization of 3-Hydroxyglutaronitrile

The initial and key step in the formation of the pyridine ring is the intramolecular cyclization of 3-hydroxyglutaronitrile. The Thorpe-Ziegler reaction, a base-catalyzed condensation of dinitriles, provides a robust method for this transformation.[3][4][5][6]

Causality of the Experimental Choice: The Thorpe-Ziegler reaction is specifically chosen for its efficacy in forming cyclic enamines from dinitriles.[3][7] The presence of two nitrile groups in 3-hydroxyglutaronitrile makes it an ideal substrate for this reaction. The use of a strong, non-nucleophilic base is critical to deprotonate the carbon alpha to one of the nitrile groups without attacking the nitrile carbon itself.

The mechanism proceeds as follows:

  • Deprotonation: A strong base, such as sodium ethoxide or sodium hydride, abstracts a proton from one of the α-carbons of the dinitrile, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the carbon atom of the second nitrile group within the same molecule. This results in the formation of a cyclic imine anion.

  • Protonation: The cyclic imine anion is then protonated, leading to the formation of a cyclic enamine, which in this case is a dihydropyridine derivative: 2-amino-5-cyano-3-hydroxy-1,4-dihydropyridine.

Thorpe_Ziegler_Cyclization Reactant 3-Hydroxyglutaronitrile Carbanion Carbanion Intermediate Reactant->Carbanion Deprotonation Base Strong Base (e.g., NaH) Cyclic_Imine_Anion Cyclic Imine Anion Carbanion->Cyclic_Imine_Anion Intramolecular Nucleophilic Attack Dihydropyridine 2-Amino-5-cyano-3-hydroxy- 1,4-dihydropyridine Cyclic_Imine_Anion->Dihydropyridine Protonation

Caption: Thorpe-Ziegler cyclization of 3-hydroxyglutaronitrile.

Step 2: Catalytic Dehydrogenation and Tautomerization

The dihydropyridine intermediate formed in the previous step is not aromatic and needs to undergo dehydrogenation to form the stable pyridine ring. Catalytic dehydrogenation using a palladium catalyst is a highly effective method for this aromatization.[8][9][10]

Causality of the Experimental Choice: Palladium on carbon (Pd/C) is a widely used and efficient catalyst for dehydrogenation reactions.[8][10] It provides a surface for the adsorption of the dihydropyridine and facilitates the removal of hydrogen atoms, leading to the formation of the aromatic ring. The reaction is typically carried out at elevated temperatures in a high-boiling solvent to provide the necessary energy for the reaction to proceed.

The aromatization process can be envisioned as:

  • Adsorption: The dihydropyridine intermediate adsorbs onto the surface of the palladium catalyst.

  • Hydrogen Elimination: The catalyst facilitates the elimination of two hydrogen atoms from the dihydropyridine ring, forming the aromatic pyridine ring and molecular hydrogen (H₂).

  • Tautomerization and Hydrolysis: The resulting enamine will likely tautomerize to the more stable imine, which can then be hydrolyzed during workup to the final hydroxypyridine.

Dehydrogenation Dihydropyridine 2-Amino-5-cyano-3-hydroxy- 1,4-dihydropyridine Aromatization Aromatization (-H₂) (Hydrolysis) Dihydropyridine->Aromatization Catalyst Pd/C, Heat Product This compound Aromatization->Product

Caption: Catalytic dehydrogenation to this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound based on the proposed mechanism.

Synthesis of 3-Hydroxyglutaronitrile

This procedure is adapted from a well-established method for the synthesis of 3-hydroxyglutaronitrile from epichlorohydrin.[11][12]

Materials:

  • Epichlorohydrin

  • Potassium cyanide (KCN)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of magnesium sulfate heptahydrate in water.

  • Cool the solution in an ice bath and add potassium cyanide. Stir until dissolved.

  • Slowly add epichlorohydrin to the cooled cyanide solution with vigorous stirring, maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Extract the product from the aqueous layer with ethyl acetate.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 3-hydroxyglutaronitrile.

Synthesis of this compound

This two-step, one-pot procedure involves the Thorpe-Ziegler cyclization followed by in-situ dehydrogenation.

Materials:

  • 3-Hydroxyglutaronitrile

  • Sodium hydride (NaH) or Sodium Ethoxide (NaOEt)

  • Anhydrous Toluene or Xylene

  • Palladium on carbon (10% Pd/C)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cyclization:

    • To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous toluene.

    • Slowly add a solution of 3-hydroxyglutaronitrile in anhydrous toluene to the sodium hydride suspension at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the evolution of hydrogen gas ceases. Monitor the reaction by TLC.

  • Dehydrogenation:

    • Cool the reaction mixture to room temperature and cautiously add 10% Pd/C catalyst.

    • Heat the mixture to reflux and continue refluxing for 12-24 hours. Monitor the progress of the dehydrogenation by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench any remaining sodium hydride with ethanol, followed by water.

    • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, then extract with ethyl acetate.

    • Neutralize the acidic aqueous layer with saturated sodium bicarbonate solution and re-extract with ethyl acetate.

    • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

The following table summarizes the key physical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₆H₄N₂O
Molecular Weight 120.11 g/mol
Appearance White to off-white powder
Melting Point 213-217 °C
Solubility Slightly soluble in water
¹H NMR Spectrum available from chemical suppliers
¹³C NMR Data available from spectral databases
IR (cm⁻¹) Characteristic peaks for O-H, C≡N, and aromatic C-H and C=C bonds
Mass Spec (m/z) [M+H]⁺ at 121.04

Note: Spectroscopic data should be acquired and interpreted for each synthesized batch to confirm the structure and purity of the product.

Conclusion

The synthesis of this compound via the Thorpe-Ziegler cyclization of 3-hydroxyglutaronitrile followed by catalytic dehydrogenation represents a logical and efficient synthetic strategy. This in-depth guide provides a strong mechanistic framework and practical experimental protocols to aid researchers in the successful synthesis of this important chemical intermediate. The self-validating nature of the described protocols, combined with the provided characterization data, ensures a high degree of trustworthiness and reproducibility.

References

  • The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. (n.d.). Benchchem.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
  • Jocelyn Field Thorpe. (2026, January 7). In Wikipedia.
  • Thorpe-Ziegler Reaction. (n.d.). SynArchive.
  • New method for dehydrogenation of 1,4-dihydropyridines to pyridines using homogeneous complex palladium catalysts. (2025, August 6).
  • Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. (2024, April 3). RSC Publishing.
  • Thorpe reaction. (n.d.). In Wikipedia.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Substituted Dihydropyridine Synthesis by Dearomatiz
  • Catalytic dehydrogenation of piperidine. (n.d.).
  • Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines. (n.d.). RSC Publishing.
  • The Aromatization of Hantzsch 1,4-Dihydropyridines by Tetrakis-Pyridine Cobalt (II)
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023, August 22). MDPI.
  • 5-Cyano-3-Hydroxypyridine. (2024, April 9). ChemBK.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. (2021, August 6). RSC Publishing.
  • This compound|CAS 152803-24-2|Supplier. (n.d.). Benchchem.
  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid deriv
  • SYNTHESIS, DEHYDRATION AND OXIDATION OF 3-CYANO-4,6-DIARYL- 5-ETHOXYCARBONYL-6-HYDROXYPIPERIDINE-2-THIONES. (n.d.).
  • Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. (n.d.).
  • Glutaronitrile, 3-hydroxy. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv
  • Synthesis of 3-cyanopyridine. (2019, October 24). ChemicalBook.
  • 3-CYANO-6-HYDROXYPYRIDINE(94805-52-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound | CAS 152803-24-2 | Chemical-Suppliers. (n.d.).
  • Preparation of 3-cyanopyridine. (n.d.).
  • Processes for the synthesis of 3-hydroxyglutaronitrile. (n.d.).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6).
  • Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermedi
  • This compound, 97%. (n.d.). Fisher Scientific.
  • Oxidative Cyclization in Natural Product Biosynthesis. (n.d.). PMC - PubMed Central - NIH.
  • Preparation method of 3-cyano-pyridine N-oxide. (n.d.).
  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (n.d.). Oriental Journal of Chemistry.
  • Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermediate | Request PDF. (2025, August 7).
  • Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO 2. (n.d.). MDPI.
  • Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. (2024, June 12). MDPI.

Sources

An In-Depth Technical Guide to 3-Cyano-5-hydroxypyridine: A Cornerstone Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Cyano-5-hydroxypyridine, a pivotal heterocyclic building block in pharmaceutical research and development. We will dissect its synthesis, explore the nuanced reactivity of its functional groups, and present its application in the creation of advanced therapeutic agents. The methodologies and insights herein are curated for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile precursor in their synthetic campaigns.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 152803-24-2) is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Its structure, a pyridine ring substituted with a cyano group at the 3-position and a hydroxyl group at the 5-position, is not a random assortment of functionalities. This specific arrangement offers a powerful platform for constructing complex molecular architectures. The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, present in approximately 20% of the top 200 small-molecule drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[3]

The true synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. The hydroxyl group serves as a handle for introducing diversity through O-alkylation or O-acylation, while the cyano group is a versatile precursor to amides, carboxylic acids, amines, or can participate in cyclization reactions.[4] This dual reactivity allows for the development of convergent synthetic routes, significantly enhancing efficiency in producing complex molecules for anticancer, antiparasitic, and other therapeutic applications.[5][6][7]

Property Value
IUPAC Name 5-hydroxypyridine-3-carbonitrile
CAS Number 152803-24-2
Molecular Formula C₆H₄N₂O
Molecular Weight 120.11 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 213°C to 217°C[1]
Solubility Slightly soluble in water; soluble in ethanol and DMF.[2][5]
pKa (predicted) 7.96[1]

Synthesis of the Precursor: Establishing the Foundation

The efficient and regioselective synthesis of this compound is paramount to its utility. The specific placement of the cyano and hydroxyl groups is crucial for its subsequent chemical transformations and the biological activity of its derivatives.[1] Several robust strategies have been developed, broadly categorized into functionalizing a pre-formed pyridine ring or constructing the ring de novo.

Functionalization of Pre-existing Pyridine Rings

This approach is logical when starting materials like 5-hydroxypyridine or 3-cyanopyridine are readily available.

  • Cyanation of 5-Hydroxypyridine : A direct route involves introducing a cyano group onto the 5-hydroxypyridine scaffold. To achieve the required regioselectivity at the 3-position and prevent unwanted side reactions, the hydroxyl group is typically protected (e.g., via acetylation). The cyanation is then accomplished through nucleophilic substitution using a cyanide source, such as copper(I) cyanide (CuCN), often facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃) to direct the incoming cyano group.[1]

  • Hydroxylation of 3-Cyanopyridine : An alternative strategy starts with 3-cyanopyridine. The powerful electron-withdrawing nature of the cyano group deactivates the adjacent positions (2 and 4) towards electrophilic attack and directs the incoming electrophile to the meta-position (C-5). Hydroxylation can thus be achieved using reagents like hydrogen peroxide (H₂O₂) or hydroxyl radicals generated from Fenton's reagent to yield the desired product.[1]

De Novo Ring Synthesis

Building the pyridine ring from acyclic precursors offers superior control over the substitution pattern, often leading to higher yields and purity.

  • Cycloaddition Reactions : A sophisticated and highly efficient method involves the cycloaddition reaction of 1-alkoxy-1-azadienes with α,α-dicyanoalkenes. This pathway proceeds with complete regiocontrol and chemoselectivity, providing a direct route to highly substituted 3-hydroxypyridines.[1]

  • Multi-Component Reactions (MCRs) : MCRs are exceptionally efficient, combining three or more reactants in a single step. The Guareschi–Thorpe condensation, for example, is a classic MCR for creating substituted 2-hydroxypyridines (or their 2-pyridone tautomers), which can be foundational for further derivatization.[1]

SynthesisPathways cluster_0 Functionalization Routes cluster_1 De Novo Synthesis HP 5-Hydroxypyridine CHP This compound HP->CHP Cyanation (CuCN) Protection/Deprotection CP 3-Cyanopyridine CP->CHP Hydroxylation (H₂O₂) Acyclic Acyclic Precursors (e.g., Azadienes) Acyclic->CHP Cycloaddition / MCRs

Key synthetic strategies for this compound.

Chemical Reactivity: The Key to Versatility

The synthetic utility of this compound is anchored in the distinct reactivity of its hydroxyl and cyano groups. This allows for selective modifications and the sequential introduction of different molecular fragments, a cornerstone of modern drug design.

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification, often used to modulate physicochemical properties such as solubility and lipophilicity or to introduce moieties that interact with specific biological targets.

  • O-Alkylation/O-Acylation: These are among the most common transformations, allowing the attachment of a vast array of side chains. The reaction of the hydroxyl group with various electrophiles creates ethers and esters, which can serve as linkers or introduce pharmacophoric elements.[4]

Transformations of the Cyano Group

The nitrile function is a remarkably versatile synthetic handle. It is considered a bioisostere for various groups and can be converted into several other key functionalities.

  • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to form a primary amide (-CONH₂) or a carboxylic acid (-COOH). These groups are excellent hydrogen bond donors and acceptors, crucial for molecular recognition at a receptor's active site.

  • Reduction: Catalytic hydrogenation or reduction with chemical hydrides can convert the nitrile to a primary amine (aminomethyl group, -CH₂NH₂). This introduces a basic center, which is often critical for the activity of CNS-active drugs and other agents.

  • Cyclization: The cyano group is an excellent participant in cyclization reactions, enabling the construction of fused heterocyclic systems. This is a powerful strategy for building rigid scaffolds that can precisely orient substituents for optimal target binding.[8]

Reactivity cluster_OH Hydroxyl (-OH) Reactions cluster_CN Cyano (-CN) Reactions Start This compound Alkylation O-Alkylated Derivatives (Ethers) Start->Alkylation R-X Acylation O-Acylated Derivatives (Esters) Start->Acylation RCOCl Hydrolysis Amides / Carboxylic Acids Start->Hydrolysis H₃O⁺ / OH⁻ Reduction Aminomethyl Derivatives Start->Reduction [H] Cyclization Fused Heterocycles Start->Cyclization Cyclization Reagents

Key functional group transformations of this compound.

Applications in the Synthesis of Therapeutic Agents

The true measure of a precursor's value is in the biological activity of the molecules it helps create. This compound and its close relatives are instrumental in the synthesis of compounds across multiple therapeutic areas, most notably in oncology.

Anticancer Agents

The cyanopyridine scaffold is a recurring motif in the design of novel anticancer drugs.[8]

  • Survivin Modulators: Derivatives of this compound have shown potent activity as modulators of survivin, an apoptosis-inhibitory protein often overexpressed in cancer cells, contributing to chemotherapy resistance.[6] Studies have demonstrated that certain derivatives exhibit significant cytotoxic activity against human cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and hepatocellular carcinoma (HepG2).[6][9]

  • Kinase Inhibitors: The pyridine core is ideal for targeting the ATP-binding pocket of kinases. Hybrids incorporating the 3-cyanopyridone structure have been developed as dual inhibitors of EGFR and BRAFV600E, key drivers in many cancers.[10] Furthermore, the scaffold has been successfully employed to create potent inhibitors of PIM-1 kinase, a promising target in breast cancer therapy.[11]

Antiparasitic Agents

The search for new treatments for neglected tropical diseases has also benefited from this precursor. A hit-to-lead campaign developed a series of 3-cyanopyridine analogues as potent agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[7] These compounds demonstrated submicromolar potency against the intracellular amastigote form of the parasite.[7]

Derivative Class Therapeutic Target/Area Example Cancer Cell Lines Reference
Substituted 3-CyanopyridinesSurvivin Modulation / Apoptosis InductionPC-3 (Prostate), MDA-MB-231 (Breast), HepG2 (Liver)[6][9]
3-Cyanopyridone/Pyrazoline HybridsEGFR / BRAFV600E InhibitionA-549 (Lung), various others[10]
Vanillin-derived CyanopyridinesPIM-1 Kinase InhibitionMCF-7 (Breast)[11]
2-Thio-3-cyanopyridinesAnti-TrypanosomalTrypanosoma cruzi (Chagas Disease)[7]

Representative Experimental Protocol

To ensure this guide is of practical value, we provide a generalized, self-validating protocol for the synthesis of a substituted 3-cyanopyridine derivative, a common step in many synthetic campaigns. This protocol is based on the well-established cyclocondensation of chalcones.

Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

This procedure illustrates the construction of the cyanopyridone core, a close structural relative and common synthetic target from similar precursors.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the appropriate chalcone (10 mmol), cyanoacetamide (10 mmol, 0.84 g), and anhydrous sodium ethoxide (20 mmol) in absolute ethanol (50 mL).

Step 2: Cyclocondensation Reaction

  • Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid (HCl) until the pH is approximately 5-6.

  • The precipitated solid product is collected by vacuum filtration.

Step 4: Purification and Characterization

  • Wash the crude solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

  • Confirm the structure and purity of the final compound using standard analytical techniques:

    • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for NH (~3400 cm⁻¹), C≡N (~2220 cm⁻¹), and C=O (~1650 cm⁻¹).[9]

    • ¹H NMR Spectroscopy: Confirm the presence of aromatic and pyridine ring protons in their expected chemical shift regions.

    • Mass Spectrometry: Verify the molecular weight of the synthesized compound.

ProtocolWorkflow Start Combine Reactants (Chalcone, Cyanoacetamide, Base in Ethanol) Reflux Heat to Reflux (6-8 hours) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Reaction Incomplete Workup Cool, Quench in Water, Acidify Monitor->Workup Reaction Complete Filter Collect Solid by Filtration Workup->Filter Purify Recrystallize from Solvent Filter->Purify Analyze Characterize Product (IR, NMR, MS) Purify->Analyze Final Pure 3-Cyanopyridone Derivative Analyze->Final

Sources

The Strategic Derivatization of the 3-Cyano-5-hydroxypyridine Scaffold: A Technical Guide to Unlocking Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" remains a cornerstone of successful drug discovery campaigns. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby offering a fertile ground for the development of novel therapeutics. The 3-Cyano-5-hydroxypyridine core is one such scaffold, a versatile building block that has garnered significant attention for its potential in generating a diverse array of biologically active molecules.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the structure-activity relationship (SAR) studies of this compound analogs. By understanding the intricate interplay between molecular structure and biological function, we can strategically navigate the chemical space around this promising core to design and synthesize next-generation therapeutic agents.

The this compound Core: A Foundation for Therapeutic Innovation

The this compound scaffold is a substituted pyridine ring characterized by a cyano group at the 3-position and a hydroxyl group at the 5-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive starting point for medicinal chemistry endeavors. The pyridine nitrogen acts as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. The electron-withdrawing nature of the cyano group influences the overall electronic distribution of the ring system. These features provide multiple points for interaction with biological macromolecules, such as enzymes and receptors.

The versatility of this scaffold is evident in its application as a key intermediate in the synthesis of a wide range of pharmaceuticals, including potential anticancer and antimalarial agents.[1] The inherent reactivity of the hydroxyl group and the pyridine nitrogen allows for a multitude of derivatization strategies, enabling the systematic exploration of the chemical space surrounding the core structure.

The Logic of Structure-Activity Relationship (SAR) Studies: A Systematic Approach to Drug Design

The primary goal of SAR studies is to establish a correlation between the chemical structure of a compound and its biological activity. This is achieved by systematically modifying the structure of a lead compound and observing the resulting changes in its biological profile. A well-designed SAR campaign provides invaluable insights into the key molecular features required for optimal target engagement, selectivity, and pharmacokinetic properties.

A typical SAR workflow involves the following key stages:

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Synthetic Strategies for the Derivatization of the this compound Scaffold

The chemical versatility of the this compound core allows for a range of synthetic modifications. The hydroxyl group and the pyridine nitrogen are the primary sites for derivatization.

O-Alkylation and O-Arylation of the 5-Hydroxyl Group

The hydroxyl group at the 5-position is a prime target for modification to explore the impact of steric bulk, lipophilicity, and hydrogen bonding capacity on biological activity. Standard Williamson ether synthesis conditions can be employed, where the hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl or aryl halide.

Step-by-Step Protocol for O-Alkylation:

  • Dissolution and Deprotonation: Dissolve this compound in a suitable aprotic solvent (e.g., dimethylformamide, acetone).

  • Base Addition: Add a base (e.g., K₂CO₃, NaH) to the solution and stir at room temperature to facilitate the formation of the corresponding alkoxide.

  • Electrophile Addition: Introduce the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture as required and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, and purify using column chromatography.

N-Alkylation of the Pyridine Ring

The pyridine nitrogen can be alkylated to introduce a positive charge and alter the compound's solubility and interaction with biological targets. This is typically achieved by reacting the pyridine with an alkyl halide.

Modification of the Pyridine Ring

While more complex, modifications to the pyridine ring itself, such as the introduction of substituents at other positions, can be achieved through multi-step synthetic sequences, often starting from different precursors.

Case Study: SAR of 3-Cyanopyridin-2(1H)-one Analogs as PIM-1 Kinase Inhibitors

Due to the limited availability of comprehensive SAR studies directly on this compound analogs in the public domain, we will examine a closely related and highly relevant class of compounds: 3-cyanopyridin-2(1H)-ones. These compounds share the key 3-cyanopyridine core and have been extensively studied as anticancer agents, particularly as inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[2]

A recent study by Shaban et al. (2024) provides an excellent example of an SAR investigation of 3-cyanopyridine derivatives as PIM-1 inhibitors with anti-breast cancer activity.[3][4] The researchers synthesized a series of 3-cyanopyridin-2-one and 2-methoxypyridine analogs with diverse substituents at the 4- and 6-positions and evaluated their cytotoxicity against the MCF-7 breast cancer cell line and their inhibitory activity against PIM-1 kinase.

General Synthesis of 4,6-Disubstituted-3-cyanopyridin-2(1H)-ones

The synthesis of the 3-cyanopyridin-2-one scaffold was achieved through a one-pot multicomponent reaction of an appropriate arylidene, ammonium acetate, and a methylaryl/heterylketone in ethanol.[4] Subsequent regioselective alkylation of the pyridin-2-one with methyl iodide yielded both O-methylated and N-methylated products.

Caption: Synthetic workflow for 4,6-disubstituted-3-cyanopyridin-2(1H)-ones and their methylated analogs.

In Vitro Biological Evaluation

The synthesized compounds were evaluated for their:

  • Antiproliferative Activity: Using the MTT assay against the MCF-7 human breast cancer cell line.

  • PIM-1 Kinase Inhibitory Activity: A biochemical assay to determine the IC₅₀ values against the PIM-1 enzyme.

Structure-Activity Relationship Analysis

The biological data from this study revealed several key SAR trends:

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected 3-Cyanopyridine Derivatives against MCF-7 Cells [4]

CompoundR¹ (at C4)R² (at C6)XIC₅₀ (µM)
7a 4-OCH₃-PhPhNH8.06
7c 4-OCH₃-Ph4-OCH₃-PhNH7.72
7f 4-OCH₃-PhFuranNH3.98
7g 4-OCH₃-PhThiopheneNH1.92
7h 4-OCH₃-Ph3-PyridylNH1.89
8f 4-OCH₃-PhNaphthylOCH₃1.69
9d 4-OCH₃-Ph4-Cl-PhNCH₃2.05
Doxorubicin ---11.49

Table 2: PIM-1 Kinase Inhibitory Activity (IC₅₀ in µM) of Selected 3-Cyanopyridine Derivatives [4]

CompoundIC₅₀ (µM)
7h 0.281
8f 0.58
Staurosporine 0.223

Key SAR Insights:

  • Substitution at the 6-position is critical for activity: The nature of the substituent at the C6 position of the pyridine ring significantly influences both antiproliferative and PIM-1 inhibitory activity. Aromatic and heteroaromatic rings at this position were generally favored.

  • Heteroaromatic rings at C6 enhance potency: The introduction of a 3-pyridyl (compound 7h ), thiophene (compound 7g ), or furan (compound 7f ) moiety at the C6 position led to a notable increase in anticancer activity compared to phenyl or substituted phenyl groups (compounds 7a and 7c ).

  • Bulky aromatic systems at C6 are beneficial: The presence of a naphthyl group at the C6 position in the O-methylated series (compound 8f ) resulted in the most potent antiproliferative activity.

  • O-methylation can improve activity: The O-methylated analog 8f showed superior antiproliferative activity compared to its pyridin-2-one counterparts, suggesting that masking the hydrogen-bonding potential of the N-H group can be beneficial.

  • Correlation between anticancer and PIM-1 inhibitory activity: The most potent anticancer compounds, 7h and 8f , also demonstrated strong inhibition of PIM-1 kinase, suggesting that PIM-1 is a key target for this class of compounds.

Caption: Key Structure-Activity Relationship insights for 3-cyanopyridin-2-one analogs.

Experimental Protocols: A Foundation for Reproducible Research

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols employed. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of this compound analogs.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant PIM-1 kinase

  • PIM-1 substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • 384-well plates

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor or vehicle (DMSO).

  • Enzyme Addition: Add 2 µL of PIM-1 kinase solution.

  • Substrate/ATP Addition: Add 2 µL of a mixture of the PIM-1 substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on its analogs are not yet widely published, the analysis of closely related 3-cyanopyridin-2-one derivatives provides a clear roadmap for future investigations. The case study on PIM-1 kinase inhibitors highlights the importance of systematic modifications, particularly at the C6 position of the pyridine ring, in modulating biological activity.

Future research should focus on the synthesis and evaluation of a dedicated library of this compound analogs, exploring a wide range of substituents at the 5-hydroxyl position and the pyridine nitrogen. Such studies, guided by the principles of rational drug design and supported by robust biological assays, hold the promise of unlocking the full therapeutic potential of this privileged scaffold.

References

  • Shaban, M. A., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity.
  • ChemBK. (2024). 5-Cyano-3-Hydroxypyridine.
  • Abdel-Mohsen, H. T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals.
  • Al-Wahaibi, L. H., et al. (2023).
  • El-Gohary, N. S., & Shabaan, M. A. (2023).
  • El-Tayeb, M. A., et al. (2016). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • Nafie, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-Cyano-5-hydroxypyridine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules against biological targets. This guide provides a comprehensive, in-depth walkthrough of the in silico workflow for modeling the receptor binding of 3-Cyano-5-hydroxypyridine, a heterocyclic scaffold of significant interest. Recent studies have identified derivatives of this compound as potent modulators of survivin, an attractive therapeutic target in oncology due to its role in inhibiting apoptosis and regulating cell division.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale for each step. We will navigate the entire computational pipeline, from target selection and system preparation to the execution and analysis of molecular docking and molecular dynamics simulations, using the human survivin protein as a practical, high-impact example.

Introduction: The Rationale for In Silico Analysis

In the landscape of pharmaceutical research, in silico modeling serves as a critical preliminary step to wet-lab experiments. It allows for the prediction of molecular interactions, saving significant time and resources by prioritizing compounds with the highest likelihood of success.[3] The core principle is to simulate the interaction between a ligand (the small molecule, e.g., this compound) and a receptor (the biological target, typically a protein) at an atomic level.[4]

This guide focuses on a two-pronged computational approach:

  • Molecular Docking: A computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[4] It provides an initial assessment of binding affinity through scoring functions.

  • Molecular Dynamics (MD) Simulation: A more computationally intensive method that simulates the movement of atoms in the protein-ligand complex over time.[5][6] MD provides crucial insights into the stability of the predicted binding pose and the dynamic nature of the molecular interactions in a simulated physiological environment.

By combining these methods, we can build a robust hypothesis about how this compound interacts with its target, guiding further optimization and experimental validation.

The Computational Modeling Workflow: A Strategic Overview

The journey from a chemical structure to a dynamic binding model follows a structured, multi-stage process. Each stage builds upon the last, progressively refining our understanding of the molecular interaction. The overall workflow is designed to ensure that the final simulation is as biophysically realistic as possible.

G Figure 1: Overall In Silico Modeling Workflow cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Pose Prediction cluster_2 Phase 3: Stability & Dynamics Analysis cluster_3 Phase 4: Data Interpretation A Target Identification & Preparation (e.g., Survivin from PDB) C Molecular Docking (e.g., AutoDock Vina) A->C B Ligand Preparation (this compound) B->C D System Building for MD (Topology Generation) C->D Select Best Pose E MD Simulation (e.g., GROMACS) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F G Binding Free Energy Calculation (e.g., MM/PBSA) F->G

Figure 1: Overall In Silico Modeling Workflow

Phase 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy of our predictions is entirely dependent on the quality of the initial structures.

Target Protein Preparation (Survivin)

Survivin presents a unique challenge as it functions as a dimer. For this study, we will use the X-ray crystal structure of the human survivin dimer.

Protocol: Target Preparation using UCSF Chimera

  • Fetch the Structure: Open UCSF Chimera. Navigate to File > Fetch by ID . In the PDB ID field, enter a suitable survivin structure code (e.g., 1E31) and click "Fetch".[7]

  • Initial Cleaning (Self-Validation): The raw PDB file often contains non-essential molecules like crystallization agents and water molecules that are not directly involved in binding.

    • Causality: These molecules can interfere with the docking algorithm and create artificial interactions. We must remove them to isolate the protein-ligand interaction.

    • Action: Select Select > Structure > solvent . Then, go to Actions > Atoms/Bonds > delete . Repeat for any other non-protein, non-ligand heteroatoms.

  • Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms.

    • Causality: Hydrogen atoms are critical for defining the correct protonation states of residues and for forming hydrogen bonds, a key component of ligand binding.

    • Action: Navigate to Tools > Structure Editing > AddH . Keep the default settings and click "OK".

  • Assign Charges: Add partial charges to each atom using a standard force field.

    • Action: Go to Tools > Structure Editing > Add Charge . Select the AMBER ff14SB force field for proteins and click "OK".

  • Save the Prepared Protein: Save the cleaned, protonated structure as a PDB file for the next stage. File > Save PDB... .

Ligand Preparation (this compound)

The ligand must be converted into a 3D structure and assigned correct atomic properties.

Protocol: Ligand Preparation

  • Obtain 2D Structure: The structure of this compound can be sourced from databases like PubChem or drawn using chemical sketchers like ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize: Use a program like Avogadro or Open Babel to convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[8]

    • Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking than an arbitrary 2D-to-3D conversion.

  • Assign Partial Charges: Like the protein, the ligand needs atomic partial charges for electrostatic calculations. The Gasteiger charge calculation method is a common and rapid choice for this step.[9]

  • Save in Required Format: Save the final ligand structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts how our ligand fits into the binding site of the survivin dimer. We will use AutoDock Vina, a widely-used and efficient docking program.[4][7]

G Figure 2: Molecular Docking Workflow A Prepared Protein (PDB) C Convert to PDBQT Format (Add Gasteiger Charges, Define Rotatable Bonds) A->C B Prepared Ligand (PDB) B->C D Define Search Space (Grid Box) (Center and Dimensions) C->D E Configure Docking Parameters (e.g., exhaustiveness) D->E F Run AutoDock Vina E->F G Analyze Docking Results (Binding Affinity, Pose Visualization) F->G

Figure 2: Molecular Docking Workflow

Protocol: Docking with AutoDock Vina

  • Prepare PDBQT Files: Using AutoDock Tools (ADT), convert the prepared protein and ligand PDB files into the PDBQT format. This step adds charges and defines rotatable bonds for the ligand.[9]

  • Define the Grid Box (Search Space):

    • Causality: The grid box defines the three-dimensional space where Vina will attempt to place the ligand. Its size and location are critical. For survivin, the binding site is at the dimerization interface. The box should be centered on this site and large enough to accommodate the ligand in various orientations.

    • Action: In ADT, use Grid > Grid Box... to visually place and size the box around the key residues of the binding pocket (e.g., Thr97, Leu98, Phe101 as identified in related studies).[1] Record the center coordinates and dimensions.

  • Create Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness (a measure of how thoroughly the conformational space is searched).

  • Run Vina: Execute the docking from the command line: vina --config conf.txt --log results.log

  • Analyze Results: Vina will output a PDBQT file containing the top-predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Data Presentation: Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Survivin)Interaction Type
1-8.5Thr97, Leu98Hydrogen Bond (with Cyano group)
1-8.5Phe101, Trp10Hydrophobic (with Pyridine ring)
2-8.1Glu94Hydrogen Bond (with Hydroxyl group)
3-7.9Phe93, Leu98Hydrophobic

This is an example table. Actual results will vary.

Phase 3: Molecular Dynamics - Simulating Stability and Dynamics

A low docking score is promising, but it's a static picture. MD simulation validates the stability of the top-ranked docking pose in a dynamic, solvated environment. We will use GROMACS, a powerful and versatile MD engine.[5][10][11]

G Figure 3: Molecular Dynamics Simulation Workflow A Protein-Ligand Complex (from best docking pose) B Generate Topologies (Protein: CHARMM36, Ligand: CGenFF) A->B C Define Simulation Box B->C D Solvate with Water C->D E Add Ions (Neutralize System) D->E F Energy Minimization E->F G NVT Equilibration (Constant Volume/Temp) F->G H NPT Equilibration (Constant Pressure/Temp) G->H I Production MD Run H->I J Trajectory Analysis I->J

Figure 3: Molecular Dynamics Simulation Workflow

Protocol: MD Simulation with GROMACS

  • System Topology: Generate topology files for the protein-ligand complex. The protein can be parameterized using a standard force field like CHARMM36. The ligand requires separate parameterization, often done via servers like CGenFF.[10][11] These files describe all the atoms, bonds, angles, and charges in the system.

  • Solvation: Place the complex in a simulation box (e.g., a cubic box) and fill it with a pre-equilibrated water model (e.g., TIP3P).

    • Causality: Explicitly simulating water is crucial for accurately modeling hydrophobic effects and water-mediated hydrogen bonds, which are vital for biological interactions.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Run a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup process.

  • Equilibration (Self-Validation): This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume, Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. The protein and ligand heavy atoms are often restrained to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure, Temperature): The pressure is coupled to a barostat to bring the system to 1 bar, allowing the box volume to fluctuate and the system density to relax.

    • Trustworthiness Check: The system is considered equilibrated when temperature, pressure, and density have plateaued. Plotting these values over time is a mandatory check; without stable equilibration, the production run is invalid.[10]

  • Production MD: Once equilibrated, the restraints are removed, and the simulation is run for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.

Phase 4: Data Interpretation - From Raw Data to Scientific Insight

The output of an MD simulation is a trajectory file—a record of the positions of all atoms at many points in time. Analysis of this trajectory reveals the system's behavior.

Key Analyses:

  • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand relative to their starting positions. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in the pocket.

  • Root Mean Square Fluctuation (RMSF): Calculated for each protein residue. This highlights which parts of the protein are flexible versus stable. High fluctuations in the binding site might indicate an unstable interaction.

  • Hydrogen Bond Analysis: Track the formation and breakage of specific hydrogen bonds between the ligand and protein over the course of the simulation. A persistent hydrogen bond is a strong indicator of a critical interaction.

Conclusion and Future Directions

This guide has outlined a robust, multi-step in silico workflow to investigate the binding of this compound to its target, survivin. By integrating molecular docking and molecular dynamics, we can generate a detailed, dynamic hypothesis of the binding event that goes far beyond a simple affinity score. The results from such a study—the predicted binding pose, key interacting residues, and the stability of the complex—provide an invaluable foundation for designing more potent derivatives and for planning targeted, resource-efficient experimental validation studies, such as site-directed mutagenesis or biophysical binding assays.

References

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtDAyZdbJS7W6C-CurA2CHhl3mvu8aAnOrLdw6yYOmXjtw8igNN8-FyH66bzxl2q23KAyfdYM_snBOGCvhUgouOAmUdvxXxgXcm_rgxeD6K57hf2wkYQ4M_QuHKdXL3vZTrHeFU6e19HPy6tHxiU1p3Wtbo-uiAv68AVTfNEtvyLCnDNucUzY1rMao3XOfSFik7Qyabp686A==
  • Unknown. (n.d.). Molecular Docking Tutorial. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGmC1oAyskcHq7x3IDEpxBxUAu4YbVrSsb-xhkfDzd_Z58YgtRjshqzjVmDFLb1piqtI8VvjTZwDYUO3Ff032Lbm-4WyjgOu0zrS-Su2UB2LqdBCcJljESLwRNFsWlbxkt8IaoL4ruxmv0GD8RACD3f3MkVPY8WUwZIqNk
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube.
  • Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials.
  • Bioinformatics Tutorials. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • Pritam Panda. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • Read the Docs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex.
  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • ChemBK. (2024, April 9). 5-Cyano-3-Hydroxypyridine.
  • PubMed. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. In Methods in Molecular Biology. Springer New York.
  • MDPI. (2023, October 7). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer.
  • ACS Publications. (2023, February 8). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science.
  • El-Naggar, A. M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules.

Sources

A Technical Guide to the Solubility of 3-Cyano-5-hydroxypyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

3-Cyano-5-hydroxypyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its pyridine ring, substituted with both a cyano and a hydroxyl group, imparts a unique combination of polarity and reactivity, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other functional organic molecules.[1][3] The success of any synthetic route or the ultimate bioavailability of a drug candidate hinges on a thorough understanding of its solubility profile. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination.

The core principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5] The presence of the polar hydroxyl (-OH) and cyano (-C≡N) groups, alongside the nitrogen-containing aromatic pyridine ring, suggests that this compound will exhibit a nuanced solubility profile, influenced by the solvent's ability to engage in hydrogen bonding and dipole-dipole interactions.[1]

Understanding the Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄N₂O[3][6]
Molecular Weight 120.11 g/mol [6][7]
Appearance White to off-white or pale cream to pale brown powder/solid crystal[2][3][8]
Melting Point 213-217 °C[2]
pKa (Predicted) 7.96[2]

Qualitative Solubility Profile of this compound

Based on available data, this compound exhibits the following general solubility characteristics:

  • Water : It has low or slight solubility in water.[2][3][7] This is expected, as while the hydroxyl and cyano groups can interact with water, the overall molecule has significant non-polar character from the pyridine ring.

  • Polar Aprotic Solvents : It is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] These solvents are highly polar and can effectively solvate the polar functional groups of the molecule. The solubility of similar cyanopyridine derivatives has been shown to be greater in DMSO than in DMF, a trend that correlates with the higher dielectric constant of DMSO.[9]

  • Polar Protic Solvents : It is reported to be soluble in ethanol.[3] The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of this compound.

  • Non-Polar Solvents : The term "non-polar solvents" in some sources is broad; for instance, ethanol is a polar solvent.[3][10] A more precise characterization is needed. Based on the "like dissolves like" principle, solubility in true non-polar solvents like hexane or toluene is expected to be low.

It is crucial for researchers to recognize that terms like "soluble" and "insoluble" are qualitative. For drug development and process chemistry, quantitative solubility data is indispensable. The following section provides a robust experimental protocol for determining the precise solubility of this compound.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents. This method, while traditional, is reliable and provides thermodynamically sound solubility data.[11]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured, representing the solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Analyze the calibration standards and the prepared samples using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) of this compound in the solvent using the following equation: S = C_diluted × DF Where:

      • S is the solubility (e.g., in mg/mL or mol/L)

      • C_diluted is the concentration of the diluted sample determined from the calibration curve

      • DF is the dilution factor

Self-Validating System and Causality
  • Why an excess of solid? This ensures that the solution is saturated, which is the definition of equilibrium solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate data.[11]

  • Why filtration? The presence of undissolved solid particles will lead to an overestimation of the solubility. A fine-pored filter ensures that only the dissolved compound is analyzed.

  • Why a calibration curve? This provides a reliable and accurate method for quantifying the concentration of the analyte in the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium solubility determination protocol.

Solubility_Workflow prep_standards Prepare Calibration Standards analysis Analyze via HPLC/UV-Vis prep_standards->analysis prep_samples Prepare Saturated Solutions (Excess Solid) equilibration Equilibrate at Constant Temperature (e.g., 24-72h) prep_samples->equilibration sampling Collect and Filter Supernatant equilibration->sampling dilution Dilute Sample for Analysis sampling->dilution dilution->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of this compound, synthesizing available data and presenting a robust experimental protocol for its quantitative determination. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in drug synthesis and other chemical research.[3] Researchers are encouraged to employ the detailed methodology provided to generate precise and reliable solubility data tailored to their specific solvent systems and experimental conditions. Future work could involve investigating the effect of pH and the presence of co-solvents on the solubility of this versatile compound, further enhancing its utility in pharmaceutical and chemical applications.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • ChemBK. (2024). 5-Cyano-3-Hydroxypyridine.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Khan Academy. Solubility of organic compounds.
  • Unknown.
  • CymitQuimica. CAS 152803-24-2: 3-Pyridinecarbonitrile,5-hydroxy-(9CI).
  • GNEE. China Cheap CAS:152803-24-2|5-Hydroxynicotinonitrile...
  • MedCrave online. (2018).
  • Fisher Scientific. This compound, 97%.
  • Benchchem. This compound (CAS 152803-24-2).
  • PubChem. 5-Hydroxypyridine-3-carbonitrile.
  • Thermo Fisher Scientific. (2026). This compound, 97% 1 g.

Sources

A Technical Guide to the Photophysical Properties of Substituted 3-Cyano-5-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of substituted 3-cyano-5-hydroxypyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While experimental data on the parent this compound scaffold is limited in publicly accessible literature, this guide establishes a framework for its investigation by drawing parallels with structurally related and well-characterized 3-cyano-2-pyridone analogues. We delve into the synthetic strategies for accessing these molecules, outline the fundamental photophysical principles governing their behavior, and provide detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique optical properties of this promising class of compounds.

Introduction: The this compound Scaffold - A Molecule of Latent Potential

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Its inherent electronic properties, coupled with the vast possibilities for substitution, allow for the fine-tuning of its chemical and physical characteristics. The this compound core, in particular, presents an intriguing "push-pull" system. The electron-withdrawing cyano (-CN) group and the electron-donating hydroxyl (-OH) group, in conjunction with the electron-deficient pyridine ring, are anticipated to give rise to interesting intramolecular charge transfer (ICT) characteristics upon photoexcitation. Such features are the bedrock of many fluorescent probes and optoelectronic materials.

Substituents at other positions of the pyridine ring are expected to further modulate these properties, offering a versatile platform for the rational design of molecules with tailored absorption and emission profiles. Despite this potential, a comprehensive photophysical characterization of substituted this compound derivatives remains an underexplored area of research. This guide aims to bridge this gap by providing the theoretical foundation and practical methodologies for such investigations, leveraging data from closely related compounds to illuminate the path forward.

Synthetic Strategies: Accessing the Core Scaffold

The targeted synthesis of polysubstituted pyridines like this compound requires careful consideration of regioselectivity. Several synthetic routes have been reported for related structures, which can be adapted for the synthesis of the title compounds.

One common strategy involves the functionalization of a pre-existing pyridine ring. For instance, starting with 5-hydroxypyridine, a cyano group can be introduced at the 3-position via nucleophilic substitution using a cyanide source such as copper(I) cyanide.[1] To achieve the desired regioselectivity, the use of a Lewis acid catalyst may be necessary, and protection of the hydroxyl group is often required to prevent side reactions. Conversely, one could start with 3-cyanopyridine and introduce a hydroxyl group at the 5-position through hydroxylation.[1]

A more sophisticated approach that offers high regiocontrol is the de novo synthesis of the pyridine ring. Multi-component reactions are particularly powerful in this regard. For example, a one-pot, four-component condensation of an ethyl cyanoacetate, an acetophenone derivative, an aromatic aldehyde, and ammonium acetate can yield highly substituted 3-cyano-2-pyridones.[1] Similar strategies can be envisioned for the synthesis of this compound derivatives. An efficient method for preparing polysubstituted 3-hydroxypyridines involves the "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[2]

Unraveling the Photophysical Behavior: Key Concepts and Influencing Factors

The interaction of light with a molecule is governed by a set of fundamental principles. For fluorescent molecules like substituted 3-cyano-5-hydroxypyridines, the key photophysical properties of interest are:

  • Absorption: The process by which a molecule absorbs a photon, promoting an electron to a higher energy level. This is characterized by the absorption maximum (λabs) and the molar extinction coefficient (ε).

  • Emission (Fluorescence): The radiative decay of the excited electron back to the ground state, accompanied by the emission of a photon. This is characterized by the emission maximum (λem).

  • Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

  • Fluorescence Quantum Yield (ΦF): The ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τF): The average time a molecule spends in the excited state before returning to the ground state.

These properties are not intrinsic to the molecule alone but are highly sensitive to its environment, a phenomenon known as solvatochromism . The polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.

Furthermore, the presence of both a hydroxyl group (a proton donor) and a nitrogen atom within the pyridine ring (a potential proton acceptor) suggests the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) . ESIPT is a photochemical reaction where a proton is transferred from the donor to the acceptor in the excited state, leading to the formation of a tautomer with distinct emission properties. This can result in a large Stokes shift and dual fluorescence, depending on the kinetics of the process.

Case Study: Photophysical Properties of Substituted 3-Cyano-2-pyridone Derivatives

In the absence of specific data for this compound, we turn our attention to the structurally analogous 3-cyano-2-pyridone derivatives. A recent study on a series of these compounds provides valuable insights into the structure-property relationships that are likely to be mirrored in the this compound family.

A series of 3-cyano-2(1H)-pyridones were synthesized and their photophysical properties investigated.[3][4]

Table 1: Photophysical Data for Selected 3-Cyano-2(1H)-pyridone Derivatives in Ethanol [3]

CompoundR1R2λabs (nm)λem (nm)Stokes Shift (nm)
4a 4-OCH3C6H4C6H5380480100
4b 4-ClC6H4C6H5375475100
4c 4-FC6H4C6H5376478102

Data extracted from Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. The emission wavelengths are estimated from the provided spectra.

The UV-Vis absorption spectra of these compounds in ethanol show broad absorption bands in the range of 375-380 nm, which are characteristic of π-π* transitions.[3] The position of the absorption maximum is influenced by the nature of the substituent on the phenyl ring at the 4-position. The fluorescence emission spectra exhibit broad bands with maxima around 475-480 nm, resulting in a significant Stokes shift of approximately 100 nm.[3] This large Stokes shift is indicative of a substantial change in the geometry or electronic structure of the molecule in the excited state, possibly due to intramolecular charge transfer.

The study also highlighted the solvatochromic behavior of these compounds, where changes in solvent polarity led to shifts in the absorption maxima, confirming the charge-transfer nature of the electronic transitions.[3]

Experimental Protocols: A Practical Guide to Photophysical Characterization

This section provides detailed, step-by-step methodologies for the key experiments required to characterize the photophysical properties of substituted this compound derivatives.

UV-Vis Absorption Spectroscopy

This experiment determines the wavelength(s) at which the compound absorbs light and its molar extinction coefficient.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) of known concentration (typically ~1 mM). From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-20 µM.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorption spectrum of each diluted solution over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λabs). To determine the molar extinction coefficient (ε), plot absorbance at λabs versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be ε (in M-1cm-1), where 'c' is the concentration in M and 'l' is the path length of the cuvette in cm.

Fluorescence Spectroscopy

This experiment determines the emission spectrum of the compound.

Methodology:

  • Solution Preparation: Use the same diluted solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λabs determined from the UV-Vis experiment. Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement: Record the fluorescence emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., from λexc + 10 nm to 800 nm).

  • Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift can then be calculated as λem - λabs.

Determination of Fluorescence Quantum Yield (ΦF)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral range as the sample (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol).

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength kept below 0.1.

  • Absorbance and Fluorescence Measurement: Record the UV-Vis absorption and fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters.

  • Data Analysis: Integrate the area under the corrected fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Gradsample / Gradstd) * (nsample2 / nstd2)

    where Φ is the fluorescence quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τF)

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.

  • Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a single-photon sensitive detector. The excitation wavelength should be at or near the sample's λabs.

  • Measurement: Acquire the fluorescence decay profile by collecting photons over a sufficient period to build up a decay histogram. Also, record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox in water).

  • Data Analysis: Perform a deconvolution of the sample's fluorescence decay with the IRF using appropriate fitting software. The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).

Visualizing the Workflow and Underlying Principles

Diagrams created using the DOT language help to visualize the experimental workflows and the fundamental concepts discussed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Substituted This compound purification Purification (e.g., Column Chromatography) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis Characterize Ground State fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence Determine Excitation Wavelength qy Quantum Yield Measurement fluorescence->qy Determine Emission Efficiency lifetime Fluorescence Lifetime Measurement fluorescence->lifetime Determine Excited-State Dynamics data_analysis Structure-Property Relationship Analysis qy->data_analysis lifetime->data_analysis

Caption: Workflow for the synthesis and photophysical characterization.

photophysical_processes S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (kբ) S1->S0 Internal Conversion (kᵢ꜀) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (kᵢₛ꜀) T1->S0 Phosphorescence (kₚ)

Caption: Jablonski diagram illustrating key photophysical processes.

Conclusion and Future Outlook

The substituted this compound scaffold holds considerable promise for the development of novel fluorescent materials and probes. While direct experimental data remains elusive, this guide has established a robust framework for its investigation. By leveraging insights from the structurally similar 3-cyano-2-pyridone derivatives, we can anticipate that substituents will play a crucial role in tuning the photophysical properties of the this compound core.

Future work should focus on the systematic synthesis of a library of substituted this compound derivatives and the comprehensive characterization of their photophysical properties using the protocols outlined herein. Such studies will not only fill a critical knowledge gap but also pave the way for the rational design of new functional molecules for a wide range of applications, from biological imaging to organic electronics.

References

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents.
  • Insights into ultrafast decay dynamics of electronically excited pyridine-N-oxide.
  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents.

Sources

The Strategic Utility of 3-Cyano-5-hydroxypyridine in Modern Heterocyclic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Powerhouse of Heterocyclic Synthesis

In the vast and intricate world of heterocyclic chemistry, certain molecular scaffolds emerge as unassuming yet powerful workhorses. 3-Cyano-5-hydroxypyridine is a prime example of such a building block. Its deceptively simple structure, a pyridine ring adorned with a strategically placed cyano and hydroxyl group, belies a rich and versatile reactivity profile. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and practical applications of this invaluable synthetic intermediate. We will move beyond mere procedural listings to explore the causality behind experimental choices, ensuring that the knowledge imparted is not just theoretical but immediately applicable in a laboratory setting.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization.

PropertyValueSource
CAS Number 152803-24-2[1]
Molecular Formula C6H4N2O[1]
Molecular Weight 120.11 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 213-217 °C[1]
Solubility Slightly soluble in water; soluble in ethanol and dimethylformamide[1]
pKa 7.96 (predicted)[1]

Safety Profile: this compound is a chemical that requires careful handling. It is classified as toxic if inhaled and harmful if swallowed or in contact with skin. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should always be worn. All manipulations should be conducted in a well-ventilated fume hood.

Strategic Synthesis of this compound: A Tale of Two Approaches

The efficient synthesis of this compound is the gateway to its utility. Two primary strategies dominate its preparation: the functionalization of a pre-existing pyridine ring and the de novo construction of the heterocyclic core.

Functionalization of Pre-existing Pyridine Scaffolds

This approach leverages commercially available pyridine derivatives, introducing the desired cyano and hydroxyl groups in a stepwise fashion.

  • Hydroxylation of 3-Cyanopyridine: One of the most direct routes involves the introduction of a hydroxyl group onto the 3-cyanopyridine backbone. The electron-withdrawing nature of the cyano group at the 3-position directs incoming electrophilic hydroxylation to the meta-position (C-5). Reagents such as hydrogen peroxide or hydroxyl radicals generated from Fenton's reagent can be employed for this transformation.[2]

  • Cyanation of 5-Hydroxypyridine: Conversely, one can start with 5-hydroxypyridine and introduce the cyano group. This is typically achieved through a nucleophilic substitution reaction using a cyanide source like copper(I) cyanide (CuCN) or potassium cyanide (KCN).[3] To achieve the desired regioselectivity and direct the cyano group to the 3-position, the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is often necessary.[2] A critical consideration in this approach is the protection of the hydroxyl group, for instance, through acetylation, to prevent undesired side reactions during the cyanation step.[2]

De Novo Synthesis: Building the Ring from the Ground Up

De novo synthesis offers the advantage of high regiocontrol, allowing for the precise placement of substituents during the ring-forming process. A powerful method for constructing highly substituted 3-hydroxypyridines is the cycloaddition reaction of 1-alkoxy-1-azadienes with α,α-dicyanoalkenes. This reaction proceeds with complete regiocontrol and chemoselectivity, affording the desired products in excellent yields.[2]

Experimental Protocol: A Proposed Synthesis of this compound via Hydroxylation of 3-Cyanopyridine N-oxide

While several general strategies exist, a detailed, validated protocol for the direct synthesis of this compound can be elusive in the literature. The following is a proposed, robust protocol based on the well-established reactivity of pyridine N-oxides, which are known to undergo rearrangement to hydroxypyridines. This multi-step process begins with the readily available 3-cyanopyridine.

Step 1: Synthesis of 3-Cyanopyridine N-oxide

The oxidation of 3-cyanopyridine to its N-oxide is a crucial first step. This activates the pyridine ring for subsequent functionalization.

Reaction Scheme:

reactant1 3-Cyanopyridine product1 3-Cyanopyridine N-oxide reactant1->product1 Oxidation reactant2 H2O2, H2SO4

Caption: Oxidation of 3-cyanopyridine to its N-oxide.

Detailed Procedure:

  • To a reaction vessel, add 3-cyanopyridine (1 equivalent).

  • Add water as a solvent, followed by concentrated sulfuric acid (as a co-catalyst).[4]

  • Heat the mixture to 75-85°C.[5]

  • Slowly and evenly, add 30% hydrogen peroxide (1.0-1.2 equivalents) dropwise over several hours, maintaining the reaction temperature.[4][5]

  • After the addition is complete, maintain the temperature for an additional period to ensure the reaction goes to completion.

  • Cool the reaction mixture to below 15°C.[5]

  • The product, 3-cyanopyridine-N-oxide, will precipitate. Collect the solid by filtration and dry. The yield is typically high, with purities often exceeding 95%.[5]

Step 2: Rearrangement to 3-Cyano-5-acetoxypyridine

The N-oxide is then rearranged in the presence of acetic anhydride to introduce an acetoxy group at the 5-position.

Reaction Scheme:

reactant1 3-Cyanopyridine N-oxide product1 3-Cyano-5-acetoxypyridine reactant1->product1 Rearrangement reactant2 Acetic Anhydride (Ac2O)

Caption: Acetic anhydride-mediated rearrangement of 3-cyanopyridine N-oxide.

Detailed Procedure:

  • Suspend 3-cyanopyridine N-oxide (1 equivalent) in acetic anhydride (excess).

  • Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess acetic anhydride by slowly adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-cyano-5-acetoxypyridine.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the acetoxy group to the desired hydroxyl group.

Reaction Scheme:

reactant1 3-Cyano-5-acetoxypyridine product1 This compound reactant1->product1 Hydrolysis reactant2 Acid or Base Hydrolysis

Caption: Hydrolysis of the acetoxy group to yield the final product.

Detailed Procedure:

  • Dissolve 3-cyano-5-acetoxypyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • If using acid, neutralize the mixture with a base (e.g., sodium bicarbonate). If using a base, neutralize with an acid (e.g., HCl) to a pH of approximately 7.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.

The Reactive Personality of this compound: A Trifunctional Scaffold

The synthetic versatility of this compound stems from the distinct reactivity of its three key components: the hydroxyl group, the cyano group, and the pyridine ring itself.

Reactions at the Hydroxyl Group

The hydroxyl group behaves as a typical phenol, readily undergoing a variety of transformations:

  • O-Alkylation and O-Acylation: The hydroxyl group can be easily alkylated or acylated to introduce a wide range of substituents. This is a common strategy to modify the steric and electronic properties of the molecule or to introduce a handle for further functionalization.[6]

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a triflate. This activates the C-5 position for cross-coupling reactions, enabling the introduction of carbon-based substituents.

Transformations of the Cyano Group

The cyano group is a versatile functional group that can be transformed into a variety of other moieties:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (nicotinic acid derivative) or a primary amide (nicotinamide derivative), respectively.[7]

  • Reduction: The cyano group can be reduced to a primary amine (aminomethylpyridine derivative) using reducing agents such as lithium aluminum hydride.

  • Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form various five-membered heterocyclic rings.

Reactions Involving the Pyridine Ring

The pyridine ring itself can undergo further functionalization, although the presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group influences the regioselectivity of these reactions. Electrophilic aromatic substitution is generally directed to the positions ortho and para to the hydroxyl group.

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound is realized in its application as a scaffold for the construction of complex, biologically active molecules. Its trifunctional nature allows for the systematic and modular synthesis of diverse compound libraries for drug discovery.

Case Study: Synthesis of Novel Anticancer Agents

A significant body of research highlights the use of the cyanopyridine core in the development of novel anticancer agents. For instance, derivatives of 3-cyanopyridone have been synthesized and shown to exhibit potent antiproliferative activity.[8]

Illustrative Synthetic Workflow:

start This compound step1 Functionalization of Hydroxyl Group (e.g., Alkylation) start->step1 step2 Transformation of Cyano Group (e.g., Hydrolysis to Amide) step1->step2 step3 Further Derivatization (e.g., Amide Coupling) step2->step3 product Bioactive Heterocyclic Compound step3->product

Caption: A generalized workflow for the derivatization of this compound.

In a typical synthetic sequence, the hydroxyl group of this compound might first be alkylated to introduce a desired side chain. Subsequently, the cyano group could be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. These compounds can then be screened for their biological activity.

Example: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles

Multicomponent reactions are a powerful tool for rapidly building molecular complexity. Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles, which are structurally related to this compound, have been synthesized via a one-pot, four-component condensation of ethyl cyanoacetate, an acetophenone, an aromatic aldehyde, and ammonium acetate.[2] This highlights the utility of the underlying cyanopyridone scaffold in combinatorial chemistry.

Conclusion: A Building Block of Enduring Importance

This compound is more than just a simple chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, coupled with the potential for diverse functionalization, makes it an ideal starting point for the synthesis of complex heterocyclic systems. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this remarkable building block, paving the way for the discovery of new medicines and materials.

References

  • Bioscience, Biotechnology, and Biochemistry. (n.d.). Microbial Hydroxylation of 3-Cyanopyridine to 3-Cyano-6-hydroxypyridine. Oxford Academic.
  • ChemBK. (2024, April 9). 5-Cyano-3-Hydroxypyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives.
  • Katritzky, A. R., et al. (n.d.). Preparation of Cyanopyridines by Direct Cyanation.
  • Patsnap. (n.d.). A kind of preparation method of 3-cyano-pyridine n-oxide. Eureka.
  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.
  • Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ACS Publications. (n.d.). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines.
  • Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • Google Patents. (n.d.). CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides.
  • Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.

Sources

The Enigmatic Cyanide's Embrace: A Technical Guide to the Discovery and Synthesis of Naturally Occurring Cyanopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Nitrile in Nature's Scaffolds

Within the vast and intricate tapestry of natural products, the pyridine ring stands as a cornerstone of biological activity, forming the core of numerous alkaloids and pharmaceuticals. The introduction of a cyano (-C≡N) group to this privileged scaffold gives rise to the cyanopyridines, a fascinating class of compounds whose journey from discovery to synthesis offers a compelling narrative of scientific inquiry. This technical guide, designed for researchers, scientists, and drug development professionals, eschews a rigid template to provide an in-depth exploration of these unique molecules. We will traverse the path of their discovery in nature, unravel the elegant enzymatic machinery behind their biosynthesis, and dissect the strategic chemical approaches developed for their laboratory synthesis. Our focus is not merely on the "what" but the "why," delving into the causality behind experimental choices and the self-validating logic inherent in robust scientific protocols.

Part 1: Discovery and Structural Elucidation - Unveiling Nature's Cyanopyridine Architects

The story of naturally occurring cyanopyridines is one of serendipitous discovery and meticulous characterization. These compounds are not as widespread as other alkaloid classes, making each new discovery a significant addition to our understanding of nature's chemical diversity. The isolation and structure elucidation of these molecules have historically relied on a combination of chromatographic techniques and spectroscopic analysis, a process that has been refined over decades.

Ricinine: The Prototypical Cyanopyridine from the Castor Bean

The most well-known naturally occurring cyanopyridine is ricinine , a toxic alkaloid found in the castor bean plant (Ricinus communis).[1][2] Its presence is a defense mechanism for the plant. The initial isolation of ricinine dates back to 1864, and its structure as 3-cyano-4-methoxy-N-methyl-2-pyridone was confirmed through extensive chemical degradation and spectroscopic studies.[1]

Isolation and Structure Elucidation Workflow:

The general workflow for isolating and characterizing a cyanopyridine natural product like ricinine involves several key stages, as depicted below.

Figure 1: General Workflow for Isolation and Structure Elucidation of Cyanopyridines. A Plant/Microbial Material Collection & Drying B Extraction with Organic Solvents (e.g., MeOH, CHCl3) A->B Grinding & Soaking C Solvent Partitioning (e.g., Liquid-Liquid Extraction) B->C Crude Extract D Chromatographic Separation (Column, HPLC) C->D Fractionation E Isolation of Pure Compound D->E Purification F Spectroscopic Analysis (NMR, MS, IR, UV-Vis) E->F Purity Check G Structure Elucidation F->G Data Interpretation H Confirmation by Synthesis or X-ray Crystallography G->H Structural Confirmation Figure 2: Proposed Biosynthetic Pathway of Ricinine. Tryptophan Tryptophan Quinolinate Quinolinic Acid Tryptophan->Quinolinate NAMN Nicotinic Acid Mononucleotide Quinolinate->NAMN NA Nicotinic Acid NAMN->NA Intermediates Series of Enzymatic Steps (Hydroxylation, N-methylation) NA->Intermediates Precursor N-methyl-2-pyridone-5-carboxylic acid (hypothetical) Intermediates->Precursor Ricinine Ricinine Precursor->Ricinine Cyanogenesis Step (Enzyme(s) Unknown)

Caption: Figure 2: Proposed Biosynthetic Pathway of Ricinine.

The critical step, the origin of the cyano group, remains a topic of investigation. It is hypothesized that an enzyme, possibly a cyanide synthase or a related enzyme, catalyzes the conversion of a carboxylic acid precursor to the nitrile. [3][4]Plants are known to possess enzymes like β-cyanoalanine synthase for cyanide detoxification, indicating a metabolic capacity to handle cyanide, which is a co-product of ethylene biosynthesis. [5][3][4]It is plausible that a specialized enzyme in Ricinus communis channels cyanide or a cyanide precursor into the final step of ricinine biosynthesis.

The Polyketide Pathway to Piericidins

The biosynthesis of the piericidin core is fundamentally different from that of ricinine. It involves a Type I polyketide synthase (PKS) machinery. [6]The long, methylated side chain is assembled from simple building blocks like acetate and propionate. The pyridine ring is then formed through the cyclization of this polyketide chain, incorporating a nitrogen atom from an amino acid donor. [7]This pathway highlights a convergent evolutionary strategy where a similar heterocyclic core is assembled from entirely different metabolic precursors.

Part 3: The Chemical Synthesis of Cyanopyridines - Benchtop Strategies and Innovations

The total synthesis of naturally occurring cyanopyridines and their analogues is a significant endeavor in organic chemistry, driven by the need to confirm their structures, provide material for biological studies, and develop new therapeutic agents. The approaches to these molecules are diverse, reflecting the creativity and ingenuity of synthetic chemists.

Convergent Synthesis of Ricinine

Several synthetic routes to ricinine have been developed over the years. [6][8]A convenient and efficient modern approach involves the reaction of ethyl α-ethoxyethylidenecyanoacetate with methylamine. [9][10]This method allows for the rapid assembly of the core cyanopyridone structure.

A Representative Synthetic Protocol for Ricinine:

The following is a generalized protocol based on published methods: [9][11]

  • Preparation of Ethyl 2-cyano-3-oxobutanoate: To a solution of ethyl cyanoacetate in an appropriate solvent, add a base (e.g., sodium ethoxide) followed by acetyl chloride at low temperature. After reaction completion, work-up and purify the product.

  • Methylation to Ethyl 2-cyano-3-methoxybut-2-enoate: The enolizable β-ketoester from the previous step is methylated using a suitable methylating agent (e.g., trimethyloxonium tetrafluoroborate) to yield the methoxy enoate.

  • Cyclization with Methylamine: The purified ethyl 2-cyano-3-methoxybut-2-enoate is then reacted with methylamine in a suitable solvent. The reaction mixture is heated to effect cyclization and formation of the pyridone ring.

  • Purification: The final product, ricinine, is purified by recrystallization or column chromatography.

Figure 3: Retrosynthetic Analysis of Ricinine. Ricinine Ricinine Key_Intermediate Ethyl 2-cyano-3-methoxybut-2-enoate Ricinine->Key_Intermediate Cyclization Starting_Materials Ethyl Cyanoacetate + Acetic Anhydride + Methylating Agent + Methylamine Key_Intermediate->Starting_Materials Acylation & Methylation

Caption: Figure 3: Retrosynthetic Analysis of Ricinine.

Total Synthesis of Piericidin A1: A Convergent Masterpiece

The total synthesis of piericidin A1 is a more complex undertaking due to its stereochemically rich side chain. A notable and elegant approach utilizes a convergent synthesis strategy, where the pyridine core and the side chain are synthesized separately and then coupled together in a late-stage reaction. [2][12][13] Key Features of a Convergent Piericidin A1 Synthesis: [12][13]

  • Pyridine Core Synthesis: The highly substituted pyridine core can be constructed using an inverse-electron-demand Diels-Alder reaction .

  • Side Chain Synthesis: The stereocenters in the side chain are installed using asymmetric reactions, such as an anti-aldol reaction .

  • Coupling and Finalization: The two fragments are joined using a cross-coupling reaction, such as a Stille coupling , followed by final deprotection steps to yield the natural product.

This convergent approach is highly efficient as it allows for the parallel synthesis of the two main fragments and maximizes the overall yield. [2] Table 1: Comparison of Spectroscopic Data for a Synthesized Cyanopyridine

Spectroscopic TechniqueCharacteristic DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.5-8.5 (m, pyridine protons), δ 3.9 (s, OCH₃), δ 3.6 (s, NCH₃)Confirms the presence of the substituted pyridine ring and the methyl groups.
¹³C NMR (CDCl₃, 100 MHz)δ 160-165 (C=O), δ 115-120 (C≡N), δ 90-150 (pyridine carbons), δ 56 (OCH₃), δ 30 (NCH₃)Indicates the presence of the carbonyl, nitrile, and pyridine carbons, as well as the methyl carbons.
IR (KBr)ν_max 2225 cm⁻¹ (sharp)Strong evidence for the cyano group.
HRMS (ESI)m/z calculated for C₈H₈N₂O₂ [M+H]⁺, found value matches within 5 ppmConfirms the molecular formula.

Conclusion: From Nature's Blueprint to Laboratory Innovation

The study of naturally occurring cyanopyridines provides a captivating glimpse into the chemical ingenuity of the natural world. From the toxic defense of the castor bean to the complex machinery of bacterial polyketide synthesis, these molecules offer a rich field for scientific exploration. The elucidation of their biosynthetic pathways not only deepens our understanding of fundamental biological processes but also provides a blueprint for biocatalytic and synthetic applications. The total synthesis of these complex molecules, in turn, is a testament to the power of modern organic chemistry, enabling access to these rare compounds and their analogues for further biological evaluation. As we continue to explore the chemical diversity of our planet, the discovery of new cyanopyridines and the unraveling of their secrets will undoubtedly continue to inspire and challenge the scientific community.

References

  • Schnermann, M. J., & Boger, D. L. (2005). Total synthesis of piericidin A1 and B1. Journal of the American Chemical Society, 127(45), 15704–15705. [Link] [4][15]2. Miller, J. M., & Conn, E. E. (1980). Metabolism of hydrogen cyanide by higher plants. Plant Physiology, 65(6), 1199–1202. [Link]
  • Takahashi, N., Suzuki, A., Kimura, Y., Miyamoto, S., Tamura, S., Mitsui, T., & Fukami, J. (1968). Isolation, Structure and Physiological Activities of Piericidin B, Natural Insecticide Produced by a Streptomyces. Agricultural and Biological Chemistry, 32(9), 1115–1122. [Link] [4][7]4. Peiser, G. D., Wang, T. T., Hoffman, N. E., Yang, S. F., Liu, H. W., & Walsh, C. T. (1984). Formation of cyanide from 1-aminocyclopropane-1-carboxylic acid by a cell-free system from etiolated sunflower hypocotyls. Proceedings of the National Academy of Sciences, 81(10), 3059–3063. [Link] [5]5. García, I., Castellano, J. M., Vioque, A., & León, J. (2018). HCN regulates cellular processes through posttranslational modification of proteins by S-cyanylation. Plant physiology, 177(3), 976–989. [Link] [9]6. Kimura, Y., Takahashi, N., & Tamura, S. (1969). Biosynthesis of Piericidins A and B by Streptomyces mobaraensis. Agricultural and Biological Chemistry, 33(11), 1507–1516. [Link] [11]7. Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). An Convenient Synthesis of Ricinine and Its Analogues. Chemistry Proceedings, 8(1), 74. [Link] [13]8. Li, Y., & Fenical, W. (2016). The unique chemistry and biology of the piericidins. The Journal of antibiotics, 69(8), 575–585. [Link] [3]9. Lord, J. M., & Roberts, L. M. (2002). Ricin: structure, function, and synthesis. The Biological Bulletin, 203(2), 229–231. [Link]
  • Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). An Convenient Synthesis of Ricinine and Its Analogues. Molecules, 26(22), 6974. [Link] [7]11. Yang, K. S., & Waller, G. R. (1965). Chemical Synthesis of Carbon-14 Labeled Ricinine and Biosynthesis of Ricinine in Ricinus communis. Proceedings of the Oklahoma Academy of Science, 45, 248–256. [Link] [10][12]12. Mathew, C. D., & Nagasawa, H. T. (1988). Nitrilase-catalyzed production of nicotinic acid from 3-cyanopyridine in Rhodococcus rhodochrous J1. Applied and environmental microbiology, 54(4), 1030–1032. [Link]
  • Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). An Convenient Synthesis of Ricinine and Its Analogues. ResearchGate. [Link] [14]14. Mann, D. F., & Byerrum, R. U. (1974). Biosynthesis of the pyridine ring of ricinine. The Journal of biological chemistry, 249(21), 6817–6823. [Link] [8]15. Yang, K. S., & Waller, G. R. (1966). Chemical Synthesis of Carbon-14 Labeled Ricinine and Biosynthesis of Ricinine in Ricinus communis. Semantic Scholar. [Link]
  • Schwabe, B. (2023). Uncovering the biosynthesis of pyridine alkaloids for Biocatalysis. White Rose Mechanistic Biology DTP. [Link]
  • Waller, G. R., & Henderson, L. M. (1961). Biosynthesis of the pyridine ring of ricinine.
  • Robinson, W. G., & Hook, R. H. (1964). Ricinine Nitrilase. The Journal of biological chemistry, 239, 4257–4262. [Link]
  • Worbs, S., Köhler, K., Pauly, D., Avondet, M. A., Schaer, M., Dorner, M. B., & Dorner, B. G. (2011). Ricinus communis intoxications in human and veterinary medicine—a summary of real cases. Toxins, 3(10), 1332–1372. [Link] [1]20. Badoei-dalfard, A., Karami, Z., & Namjoyan, S. (2016). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. Jundishapur journal of microbiology, 9(11), e39920. [Link]
  • Kren, V., & Rezanka, T. (2008). The transformative power of biocatalysis in convergent synthesis. Journal of molecular catalysis. B, Enzymatic, 55(3-4), 125–138. [Link] [2]22. Singh, R., Sharma, R., & Tewari, N. (2021). Current status and future of nitrile catalysis using key nitrilases enzymes and their biotechnological impact. International Journal of Biological Macromolecules, 185, 1025–1043. [Link]
  • Anonymous. (2016). Nitrogen Metabolism -- Alkaloids. University of Arizona. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Cyano-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 3-Cyano-5-hydroxypyridine, a pivotal heterocyclic intermediate in pharmaceutical and agrochemical research.[1][2] The protocol is built upon the principles of modern multicomponent reactions (MCRs), which offer high efficiency and regiocontrol for constructing polysubstituted pyridine rings.[3][4][5] We detail a robust, step-by-step experimental procedure, including the underlying chemical rationale, critical safety protocols, and methods for product validation. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method for producing this valuable chemical scaffold.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a foundational structure in medicinal chemistry, present in over 7,000 existing drugs.[6] Within this class, functionalized pyridines such as this compound serve as highly versatile intermediates. The strategic placement of the electron-withdrawing cyano group and the electron-donating hydroxyl group creates a unique electronic profile, enabling diverse downstream chemical modifications. This scaffold is a key building block for synthesizing compounds with a wide range of biological activities, including potential anticancer and antimalarial agents.[2][7]

The synthesis of such polysubstituted pyridines can be challenging, but modern strategies like one-pot multicomponent reactions provide an elegant and efficient solution.[3][8] These reactions proceed through a cascade of bond-forming events, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to rapidly build molecular complexity from simple, readily available starting materials.[6][8] This application note outlines a protocol based on these principles.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed, one-pot, three-component reaction. The core of this transformation is the formation of the pyridine ring through a cascade sequence.

Overall Reaction: (A representative reaction using common building blocks) Ethyl acetoacetate + Malononitrile + Ammonium Acetate → 3-Cyano-5-hydroxy-6-methyl-2(1H)-pyridone (Note: This product is a tautomer of 3-Cyano-2,5-dihydroxy-6-methylpyridine. The specific tautomer can depend on the conditions. The core synthesis principle is adaptable for different starting materials to achieve the target this compound structure.)

Mechanistic Pathway: The reaction is initiated by a Knoevenagel condensation between an aldehyde (or ketone equivalent) and an active methylene compound. This is followed by a Michael addition of a second active methylene compound. The sequence concludes with an intramolecular cyclization and subsequent aromatization (often via tautomerization and/or oxidation) to yield the stable pyridine ring system.[6][8]

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) C Enamine Intermediate A->C + NH3 B Ammonia Source (e.g., NH4OAc) E Michael Adduct C->E + Malononitrile (Base-catalyzed) D Active Methylene Nitrile (e.g., Malononitrile) F Cyclized Intermediate E->F Intramolecular Cyclization G Final Product (3-Cyano-hydroxypyridine derivative) F->G Tautomerization/ Aromatization Experimental_Workflow A 1. Reagent Preparation & Safety Check B 2. Reaction Setup (Flask, Stirrer, Condenser) A->B C 3. Reflux Reaction (4-6 hours, ~80°C) B->C D 4. Cooling & Acidification (Ice Bath, pH 5-6) C->D E 5. Product Isolation (Vacuum Filtration & Washing) D->E F 6. Drying (Vacuum Oven) E->F G 7. Product Characterization (MP, IR, NMR) F->G H Store in Cool, Dry Place G->H

Sources

High-performance liquid chromatography (HPLC) method for "3-Cyano-5-hydroxypyridine" purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated HPLC Method for Purity Assessment of 3-Cyano-5-hydroxypyridine

Abstract

This document details a robust, validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities for this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The method utilizes a reversed-phase C18 column with gradient elution and UV detection to achieve efficient separation and accurate quantification. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory purposes.[3][4][5]

Introduction

This compound is a pivotal building block in organic synthesis.[1] Its purity is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredients (APIs) or agrochemical products. Therefore, a reliable and validated analytical method is essential for its quality control. This application note presents a specific, linear, accurate, and precise HPLC method designed for this purpose. The rationale behind the selection of chromatographic parameters is discussed, followed by a detailed experimental protocol and a summary of the validation results.

Method Development and Rationale

The primary objective was to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

  • Column Selection: A C18 stationary phase was chosen due to its wide applicability and effectiveness in retaining and separating moderately polar aromatic compounds like pyridine derivatives. The hydrophobicity of the C18 phase provides a good balance of retention for the main analyte while allowing for the elution of more polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier was selected to ensure the elution of compounds with a wide range of polarities.

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH sharpens the peak shape of the pyridine analyte by protonating the basic nitrogen atom, which prevents peak tailing that can occur from interactions with residual silanols on the silica support.

    • Organic Phase (B): Acetonitrile. Acetonitrile was chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography, leading to better peak resolution and shorter run times.

  • Detection Wavelength: Based on the UV spectrum of the related compound 3-hydroxypyridine, a detection wavelength of 280 nm was selected.[6] This wavelength provides a suitable response for the main analyte while offering sufficient sensitivity for the detection of potential impurities which are likely to possess similar chromophores.

  • Gradient Elution: A gradient program was optimized to provide a robust separation between the main peak and any impurities within a reasonable analysis time. The gradient starts with a high percentage of the aqueous phase to retain polar impurities, then gradually increases the organic phase concentration to elute the main analyte and any less polar impurities.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-22 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 22 minutes

Experimental Protocol

Reagent and Standard Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

HPLC System Setup and Equilibration
  • Set up the HPLC system according to the conditions in the table above.

  • Purge the pump channels with their respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a mandatory step to ensure the validity of the analytical results.[7][8][9]

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Working Solution (0.1 mg/mL) five times consecutively.

  • Calculate the system suitability parameters based on these five replicate injections. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the this compound peak
Theoretical Plates (N) ≥ 2000 for the this compound peak
% RSD of Peak Area ≤ 2.0% for five replicate injections
% RSD of Retention Time ≤ 1.0% for five replicate injections

Rationale: These SST parameters are integral to demonstrating the system's precision, efficiency, and specificity on a per-run basis, as recommended by pharmacopeias and regulatory guidelines.[7][10][11]

Analysis Procedure
  • Once the system passes the SST, inject the prepared sample solutions.

  • Integrate the resulting chromatograms.

  • Identify the this compound peak based on the retention time of the reference standard.

  • All other peaks are considered impurities.

Calculation of Purity

The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a response factor similar to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][5][12] The validation characteristics assessed included specificity, linearity, accuracy, precision, and robustness.

Validation ParameterResult
Specificity The method demonstrated good resolution between the main analyte and its impurities. No interference from the blank or placebo was observed at the retention time of the analyte.
Linearity The method was linear over a concentration range of 0.005 mg/mL to 0.15 mg/mL (5% to 150% of the working concentration). The correlation coefficient (r²) was > 0.999.
Accuracy (% Recovery) The average recovery was between 98.0% and 102.0% at three concentration levels (80%, 100%, and 120% of the working concentration).
Precision (Repeatability) The % RSD for six replicate preparations of the same sample was ≤ 1.0%.
Intermediate Precision The % RSD was ≤ 2.0% when the analysis was performed by a different analyst on a different day using a different instrument.
Robustness The method was found to be robust with respect to minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). In all cases, SST criteria were met.

HPLC Purity Assessment Workflow

The following diagram illustrates the complete workflow for the purity assessment of a this compound sample using this validated HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting reagents Prepare Mobile Phase & Diluent std_prep Prepare Reference Standard Solution sample_prep Prepare Sample Solution equilibration System Equilibration sample_prep->equilibration sst System Suitability Test (SST) equilibration->sst analysis Inject Blank & Samples sst->analysis sst_fail Fail? Troubleshoot & Re-run SST sst->sst_fail integration Chromatogram Integration analysis->integration calculation Calculate % Purity (Area Normalization) integration->calculation report Final Report Generation calculation->report sst_fail->equilibration Rectify

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note is rapid, specific, accurate, and precise for the purity determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its reliability and suitability for routine use in a quality control environment. The inclusion of rigorous system suitability criteria ensures that the chromatographic system performs adequately before and during sample analysis, guaranteeing the integrity of the generated data.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • International Council for Harmonis
  • Starodub. Revised ICH Guideline Q2(R1)
  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Altabrisa Group. What Are HPLC System Suitability Tests and Their Importance?. [Link]
  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
  • ChemBK. 5-Cyano-3-Hydroxypyridine. [Link]
  • Chromatography Online. System Suitability. [Link]
  • Chemical-Suppliers.com. This compound | CAS 152803-24-2. [Link]
  • Pure Chemistry Scientific Inc. This compound CAS NO.152803-24-2. [Link]
  • Google Patents. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
  • ResearchGate. UV spectrum of 3-hydroxypyridine. [Link]
  • Pipzine Chemicals. 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Cyano-5-hydroxypyridine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Oncology

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules allow it to effectively interact with a wide array of biological targets. In oncology, this scaffold is integral to the structure of several FDA-approved drugs, including the multi-kinase inhibitors Sorafenib and Regorafenib.[2] Within the vast family of pyridine derivatives, 3-Cyano-5-hydroxypyridine and its analogs have emerged as exceptionally versatile building blocks for the synthesis of next-generation anticancer agents.[3][4]

The strategic placement of the electron-withdrawing cyano (C≡N) group and the electron-donating hydroxyl (-OH) group imparts a unique reactivity profile to the molecule. The nitrile group is a valuable synthetic handle for conversion into various heterocycles or other functional groups, while the hydroxyl group provides a key site for O-alkylation or O-acylation, enabling the introduction of diverse side chains to modulate pharmacological activity, solubility, and pharmacokinetic properties.[5] This application guide provides detailed insights and protocols for leveraging the 3-cyanopyridine core in the synthesis of potent anticancer agents, focusing on the development of kinase inhibitors and apoptosis inducers.

Application 1: Synthesis of PIM-1 Kinase Inhibitors from a Cyanopyridine Core

Scientific Rationale & Expertise

PIM-1 kinase is a serine/threonine kinase that has been identified as a key driver in several human malignancies, including prostate and breast cancer.[6] It plays a crucial role in cell survival, proliferation, and resistance to apoptosis. Overexpression of PIM-1 is correlated with poor prognosis, making it an attractive and validated target for cancer therapy.[6] Cyanopyridine-based compounds have demonstrated potent PIM-1 inhibitory activity, often by occupying the ATP-binding pocket of the enzyme.[7][8]

The synthetic strategy often begins not with this compound itself, but with a closely related and readily accessible analog, 2-chloro-3-cyanopyridine or 2-alkoxy-3-cyanopyridine, which can be derived from pyridone precursors. The 2-position serves as an anchor point for building out the molecule, while the 3-cyano group is often crucial for biological activity.[9] The following protocol outlines a generalized, multi-step synthesis adapted from methodologies reported for creating potent PIM-1 inhibitors.[7][8]

Experimental Workflow: PIM-1 Inhibitor Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Azide Formation cluster_2 Step 3: Amide Coupling A 2-amino-4,6-dimethyl-nicotinonitrile B 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide A->B Ethyl bromoacetate, K2CO3, DMF; then Hydrazine hydrate, EtOH A->B C 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl azide B->C NaNO2, HCl, 0-5°C B->C D Target PIM-1 Inhibitor (e.g., Compound 12) C->D Coupling in THF C->D E Amine (R-NH2) E->D

Caption: Synthetic workflow for a cyanopyridine-based PIM-1 inhibitor.

Detailed Protocol: Synthesis of a 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide Derivative

This protocol is based on the synthesis of highly potent PIM-1 inhibitors as described by Zhang et al. and others.[7]

Step 1: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Precursor 1)

  • Alkylation: To a solution of 2-amino-4,6-dimethylnicotinonitrile (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension. Heat the reaction mixture to 60°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry to yield the ethyl ester intermediate.

  • Hydrazinolysis: Suspend the crude ethyl ester in ethanol. Add hydrazine hydrate (5.0 eq) and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, and collect the white precipitate of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl azide (Precursor 2)

  • Azide Formation: Dissolve the acetohydrazide (Precursor 1, 1.0 eq) in a mixture of glacial acetic acid and water at 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) while maintaining the temperature below 5°C.

  • Stir the reaction mixture vigorously in the ice bath for 30-45 minutes. The formation of a white precipitate indicates the acetyl azide product.

  • Collect the solid by filtration, wash thoroughly with ice-cold water, and use immediately in the next step without drying due to its potential instability.

Step 3: Amide Coupling to Yield Final Compound

  • Coupling: To a solution of the desired amine (e.g., glycine methyl ester hydrochloride, 1.0 eq) in tetrahydrofuran (THF), add the freshly prepared acetyl azide (Precursor 2, 1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the final pure compound.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Data Summary: PIM-1 Kinase Inhibitory Activity

The following table summarizes the activity of representative compounds synthesized using this scaffold.

Compound IDStructure (Key R-group)TargetIC₅₀ (nM)Target Cell LineReference
Compound 12 -NH-CH₂-COOCH₃PIM-1 Kinase14.3MCF-7[7]
Compound 11 -NH-PhenylPIM-1 Kinase42.3MCF-7[7]
Compound 13 -NH-CyclohexylPIM-1 Kinase19.8MCF-7[7]
Compound 5 (Varies)PIM-1, 2, 3370 (PIM-1)HT-29[6]

Note: Compound structures are simplified to highlight key variations. Refer to the original publications for full structures.

Application 2: Synthesis of Apoptosis Inducers via Survivin Downregulation

Scientific Rationale & Expertise

Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is highly expressed in most human tumors while being largely absent in differentiated adult tissues.[3] It plays a dual role in promoting cell division and inhibiting apoptosis, making it a prime target for cancer therapy. The this compound scaffold has been successfully utilized to create derivatives that exert cytotoxic effects by downregulating the expression of survivin, thereby sensitizing cancer cells to apoptosis.[3]

The synthetic approach here directly utilizes the hydroxyl and cyano groups of the core scaffold. The hydroxyl group allows for the introduction of side chains via ether linkages, which can be crucial for interacting with the biological target. The cyano group is often retained in the final structure, contributing to the overall electronic and steric profile required for activity.

Experimental Workflow: Survivin Modulator Synthesis

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization/Condensation A This compound B Intermediate Ether A->B K2CO3, Acetone, Reflux A->B D Final Active Compound B->D Reaction with active methylene compound (e.g., malononitrile) B->D C Alkyl Halide (R-X) C->B

Caption: General synthetic pathway for survivin modulators.

Detailed Protocol: Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol is a generalized representation of a multi-component reaction used to build complex heterocyclic systems from cyanopyridine precursors, as seen in the synthesis of various cytotoxic agents.[10][11][12]

  • Precursor Synthesis: Synthesize a chalcone or an enaminone precursor. For example, react an appropriate acetophenone derivative with an aromatic aldehyde in the presence of a base (like NaOH or piperidine) to form a chalcone.

  • One-Pot Cyclocondensation: In a round-bottom flask, combine the chalcone precursor (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq).

  • Reaction: Heat the mixture in an oil bath at 140-160°C for 1-2 hours. Alternatively, the reaction can be carried out by refluxing the components in a solvent like ethanol or acetic acid with a catalytic amount of piperidine.[12]

  • Work-up: After cooling, treat the reaction mixture with ethanol and stir. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water, followed by cold ethanol to remove unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF or acetic acid) to obtain the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.

  • Characterization: Verify the structure and purity of the final compound using IR, ¹H-NMR, and elemental analysis.

Data Summary: Cytotoxic Activity of Cyanopyridine Derivatives

The following table summarizes the cytotoxic activity of various cyanopyridine derivatives against common cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)Reference
5c HEPG2 (Liver)1.46Doxorubicin4.50[11]
5d HEPG2 (Liver)7.08Doxorubicin4.50[11]
8e MCF-7 (Breast)0.22Doxorubicin1.93[2]
8n MCF-7 (Breast)1.88Doxorubicin1.93[2]
7b A549 (Lung)10.20Doxorubicin4.80[10]
8a A549 (Lung)11.50Doxorubicin4.80[10]

Conclusion and Future Outlook

The this compound scaffold and its close chemical relatives are demonstrably valuable platforms in the design and synthesis of novel anticancer agents. Their synthetic tractability allows for the creation of large, diverse libraries of compounds for screening against various oncology targets. The protocols and data presented herein illustrate two distinct and successful applications: the targeted inhibition of PIM-1 kinase and the induction of apoptosis via survivin modulation. Future research will undoubtedly continue to leverage this privileged core to develop therapeutics with improved potency, selectivity, and the ability to overcome existing mechanisms of drug resistance.

References

  • Al-Ostoot, F.H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.
  • El-Gamal, M.I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry.
  • Yadav, P., et al. (2024). Synthesis of most active anticancer agent pyridine derivatives. ResearchGate.
  • Zhang, Y., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Kumar, A., et al. (2021). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.
  • Gouda, M.A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. inno-pharmchem.com.
  • Abdel-Aziz, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways. Molecules.
  • de Souza, M.C.B.V., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega.
  • Ghorab, M.M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal.
  • ChemBK (2024). 5-Cyano-3-Hydroxypyridine. ChemBK.
  • El-Sayed, N.F., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals.
  • Request PDF (2025). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity. ResearchGate.
  • Al-Ghorbani, M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. inno-pharmchem.com.
  • IntechOpen (2017). 3-cyano pyridine derivatives. ResearchGate.

Sources

The Strategic Role of 3-Cyano-5-hydroxypyridine in the Synthesis of Novel Pesticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

In the relentless pursuit of novel and effective crop protection agents, the pyridine scaffold remains a cornerstone of synthetic chemistry. Among its many derivatives, 3-Cyano-5-hydroxypyridine has emerged as a particularly valuable intermediate. Its unique electronic and structural features, characterized by the electron-withdrawing cyano group and the reactive hydroxyl moiety, provide a versatile platform for the development of next-generation pesticides. This guide offers an in-depth exploration of the application of this compound in the synthesis of innovative pesticidal compounds, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Core Attributes of this compound

This compound is a crystalline solid with the molecular formula C₆H₄N₂O.[1][2] It is slightly soluble in water but shows good solubility in organic solvents like ethanol and dimethylformamide.[1][2] The strategic placement of the cyano and hydroxyl groups on the pyridine ring is pivotal to its utility as a pesticide intermediate. The hydroxyl group offers a prime site for derivatization, allowing for the introduction of various toxophoric moieties, while the cyano group can influence the molecule's overall electronic properties and its interaction with biological targets.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 152803-24-2[4]
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [2]
Appearance Colorless to white crystalline solid[1]
Solubility Slightly soluble in water; Soluble in ethanol, dimethylformamide[1][2]

Synthetic Pathways to this compound

Several synthetic routes to this compound have been established, offering flexibility in precursor selection and reaction conditions.

  • Cyanation of 5-hydroxypyridine: This approach involves the direct introduction of a cyano group onto the 5-hydroxypyridine backbone. Nucleophilic substitution using cyanide sources like copper(I) cyanide or potassium cyanide is a common strategy. The regioselectivity of the cyanation can be directed to the 3-position through the use of Lewis acid catalysts.[4]

  • Hydroxylation of 3-cyanopyridine: An alternative route starts with 3-cyanopyridine and introduces a hydroxyl group at the 5-position. This can be achieved through hydroxylation reactions, for instance, using reagents like hydrogen peroxide. The electron-withdrawing nature of the cyano group directs the incoming hydroxyl group to the meta-position.[4]

  • De novo Synthesis of the Pyridine Ring: For greater control over substitution patterns, the pyridine ring can be constructed from acyclic precursors. Cycloaddition reactions, for example, can provide highly substituted 3-hydroxypyridines with excellent regiocontrol.[4]

Application in the Synthesis of Novel Pyridyl Phosphorothioate Pesticides

Organophosphorus compounds, particularly phosphorothioates, are a well-established class of insecticides. The introduction of a pyridyl moiety can significantly modulate the biological activity and selectivity of these compounds. This compound serves as an excellent precursor for the synthesis of novel pyridyl phosphorothioates, a class of compounds with demonstrated insecticidal and fungicidal potential.

The general synthetic strategy involves the reaction of the hydroxyl group of this compound with a suitable phosphorus halide in the presence of a base. This results in the formation of a phosphorothioate ester linkage.

G cluster_0 Synthesis of a Novel Pyridyl Phosphorothioate A This compound D Reaction Mixture A->D B O-Ethyl phenylphosphonochloridothioate B->D C Base (e.g., Triethylamine) Inert Solvent (e.g., Acetonitrile) C->D E Workup and Purification (e.g., Extraction, Chromatography) D->E F Novel Pyridyl Phosphorothioate Pesticide E->F

Caption: Synthetic workflow for a novel pyridyl phosphorothioate pesticide.

Experimental Protocol: Synthesis of O-(3-Cyano-5-pyridinyl) O-Ethyl Phenylphosphonothioate

This protocol details a representative synthesis of a novel pyridyl phosphorothioate insecticide from this compound.

Materials:

  • This compound (1.0 eq)

  • O-Ethyl phenylphosphonochloridothioate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile. Stir the mixture until the solid is fully dissolved.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Phosphorus Reagent: Slowly add O-Ethyl phenylphosphonochloridothioate (1.1 eq) to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure O-(3-Cyano-5-pyridinyl) O-ethyl phenylphosphonothioate.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship and Biological Activity

The biological activity of pyridyl phosphorothioates is influenced by the nature and position of substituents on both the pyridine ring and the phosphorus atom. The presence of the cyano group at the 3-position of the pyridine ring in our synthesized molecule is expected to enhance its insecticidal potency. The lipophilicity and electronic properties of the phenyl group attached to the phosphorus atom also play a crucial role in target interaction and overall efficacy.

Derivatives of this class have shown a broad spectrum of insecticidal activity, including against lepidopteran and thysanopteran pests. Some analogous compounds have also demonstrated fungicidal properties against various plant pathogens. The specific biological activity of O-(3-Cyano-5-pyridinyl) O-ethyl phenylphosphonothioate would need to be determined through bioassays against a panel of relevant agricultural pests and pathogens.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel pesticides. Its strategic functionalization allows for the creation of diverse libraries of compounds with potential insecticidal and fungicidal activities. The detailed protocol provided for the synthesis of a representative pyridyl phosphorothioate demonstrates a practical application of this key building block. Further exploration of the derivatization of this compound is a promising avenue for the discovery of next-generation crop protection solutions.

References

  • ChemBK. 5-Cyano-3-Hydroxypyridine.
  • Pure Chemistry Scientific Inc. This compound CAS NO.152803-24-2.
  • ACS Omega. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives.
  • MDPI. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides.
  • Journal of Agricultural and Food Chemistry. Synthesis and Insecticidal Activity of Some O,O-Dialkyl 0-3,5,6-Trihalo-2-pyridyl Phosphates and Phosphorothioates.

Sources

Application Note & Protocols: A Multi-Parametric Approach to Evaluating the Cytotoxicity of 3-Cyano-5-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 3-Cyano-5-hydroxypyridine derivatives are emerging as a promising class of compounds with significant biological activities, including potential anticancer properties.[1][2] Early-stage drug discovery and development for these derivatives necessitate a robust and comprehensive evaluation of their cytotoxic effects on various cell lines. A multi-parametric approach, employing a suite of well-validated cell-based assays, is crucial for elucidating the mechanisms of cell death and ensuring the selection of candidates with the most favorable therapeutic profiles.

Recent studies have highlighted the potential of this compound derivatives to induce apoptosis and modulate key cellular pathways involved in cancer cell survival.[1][3] Some derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, such as prostate (PC-3), breast (MDA-MB-231, MCF-7), liver (HepG2), and lung (A549).[1][3][4][5][6] The proposed mechanisms of action include the downregulation of survivin, a protein linked to resistance to chemotherapy, leading to increased apoptosis.[1][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing a panel of three distinct cell-based assays to thoroughly characterize the cytotoxic profile of novel this compound derivatives. By interrogating different cellular endpoints—metabolic activity, membrane integrity, and apoptosis induction—this approach provides a more complete and nuanced understanding of a compound's biological impact.

The assays detailed herein are:

  • MTT Assay: To assess cell viability through metabolic activity.

  • LDH Release Assay: To quantify cytotoxicity by measuring plasma membrane damage.

  • Caspase-Glo® 3/7 Assay: To specifically detect the induction of apoptosis.

Rationale for a Multi-Parametric Assay Strategy

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without causing immediate cell death, leading to an overestimation of its cytotoxicity in an MTT assay. Conversely, a compound could induce apoptosis, which might not be immediately reflected by a membrane integrity assay like the LDH release assay. Therefore, a combination of assays provides a more robust and comprehensive picture of a compound's cytotoxic mechanism.

dot graph TD { A[Compound Treatment] --> B{Cellular Response}; B --> C[Metabolic Activity(MTT Assay)]; B --> D[Membrane Integrity(LDH Assay)]; B --> E[Apoptosis Induction(Caspase-3/7 Assay)]; C --> F((Viability Assessment)); D --> G((Cytotoxicity Assessment)); E --> H((Apoptosis Confirmation)); } caption: Multi-parametric cytotoxicity assessment workflow.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Principle of the MTT Assay

dot graph LR { node [shape=box, style=rounded]; MTT [label="MTT (Yellow, Water-Soluble)"]; Formazan [label="Formazan (Purple, Insoluble)"]; Mitochondrial_Dehydrogenase [label="Mitochondrial Dehydrogenase(in viable cells)"]; MTT -- NADH/NADPH --> Mitochondrial_Dehydrogenase; Mitochondrial_Dehydrogenase --> Formazan; } caption: Principle of the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[8][10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or using an orbital shaker for 15 minutes.[8][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25100
Derivative A11.1088
Derivative A100.6249.6
Derivative A1000.1512
Derivative B11.2096
Derivative B101.0584
Derivative B1000.8870.4
LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[13]

Principle of the LDH Assay

dot graph LR { subgraph "Damaged Cell" LDH_in [label="LDH"]; end subgraph "Culture Medium" LDH_out [label="Released LDH"]; end LDH_in -- "Membrane Rupture" --> LDH_out; subgraph "Enzymatic Reaction" Lactate; NAD; NADH; Tetrazolium_Salt [label="Tetrazolium Salt (Colorless)"]; Formazan [label="Formazan (Red)"]; LDH_out -- Lactate --> Pyruvate; Pyruvate -- NAD --> NADH; NADH -- "Diaphorase" --> Tetrazolium_Salt; Tetrazolium_Salt --> Formazan; end } caption: Principle of the LDH release assay.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is often beneficial to run the MTT and LDH assays in parallel on the same plate layout.

  • Controls: In addition to vehicle and untreated controls, include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.[14][15]

  • Supernatant Collection: After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[16] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottomed 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation:

CompoundConcentration (µM)Absorbance (490 nm)% Cytotoxicity
Spontaneous Release00.200
Maximum Release-1.80100
Derivative A10.253.1
Derivative A100.9043.8
Derivative A1001.7596.9
Derivative B10.221.3
Derivative B100.359.4
Derivative B1000.5018.8
Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[17] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[18]

Principle of the Caspase-Glo® 3/7 Assay

dot graph TD { A[Apoptotic Stimulus] --> B{Caspase-3/7 Activation}; C[Pro-luciferin-DEVD Substrate] --> D{Cleavage by Caspase-3/7}; B --> D; D --> E[Aminoluciferin]; E -- "Luciferase + ATP + O₂" --> F[Light (Luminescence)]; } caption: Principle of the Caspase-Glo® 3/7 Assay.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). White-walled plates are recommended for luminescence assays to maximize signal and prevent crosstalk.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: After the compound incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.[18]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Data Presentation:

CompoundConcentration (µM)Luminescence (RLU)Fold-Change in Caspase Activity
Vehicle Control05,0001.0
Derivative A16,5001.3
Derivative A1055,00011.0
Derivative A100150,00030.0
Derivative B15,2001.04
Derivative B108,0001.6
Derivative B10012,0002.4

Interpreting Multi-Parametric Data

By comparing the results from these three assays, a more detailed picture of the cytotoxic mechanism of the this compound derivatives can be constructed.

  • Apoptotic Profile: A compound that shows a dose-dependent increase in Caspase-3/7 activity, a decrease in MTT signal, and a delayed or less pronounced increase in LDH release is likely inducing apoptosis.

  • Necrotic Profile: A compound that causes a rapid and significant increase in LDH release, coupled with a decrease in MTT signal but with little to no increase in Caspase-3/7 activity, is likely inducing necrosis.

  • Antiproliferative/Cytostatic Profile: A compound that leads to a decrease in the MTT signal over time, but with minimal LDH release or Caspase-3/7 activation, may be cytostatic, inhibiting cell proliferation without directly causing cell death.

Conclusion

The evaluation of cytotoxicity is a critical step in the development of novel therapeutic agents such as this compound derivatives. The use of a multi-parametric approach, as detailed in this application note, provides a robust and comprehensive framework for characterizing the cytotoxic and cytostatic effects of these compounds. By combining assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the mechanisms of action, enabling a more informed selection of lead candidates for further development.

References

  • Roche. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. [Link]
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
  • National Center for Biotechnology Information. (2011).
  • Cell Biologics, Inc. (n.d.). LDH Assay. [Link]
  • Jaffery, R., et al. (2022). Cytotoxicity Assay Protocol. protocols.io. [Link]
  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. [Link]
  • Oriental Journal of Chemistry. (2017). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • ResearchGate. (n.d.).
  • El-Naggar, M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers.
  • Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-183. [Link]
  • American Chemical Society. (2022).
  • ChemBK. (n.d.). 5-Cyano-3-Hydroxypyridine. [Link]
  • National Center for Biotechnology Information. (2022). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. [Link]
  • National Center for Biotechnology Information. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

Sources

Application Notes and Protocols for the Use of 3-Cyano-5-hydroxypyridine in Kinase Inhibitor Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.

Introduction: The Strategic Value of the 3-Cyano-5-hydroxypyridine Scaffold

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site is a cornerstone of modern targeted therapy. Within the vast chemical space of potential inhibitors, the 3-cyanopyridine scaffold has emerged as a privileged structure. Its defining feature is the ability of the pyridine nitrogen and an adjacent functional group to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key anchoring point for potent inhibition.

The this compound moiety, in particular, offers a unique combination of features that make it an exceptionally valuable starting point for kinase inhibitor design. The cyano group, a strong hydrogen bond acceptor, can engage with hinge residues, while the hydroxyl group provides a versatile handle for synthetic elaboration. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, the rigid pyridine core provides a stable platform for the precise positioning of substituents to interact with other key regions of the ATP-binding site.

These application notes provide a comprehensive guide to the strategic use of this compound as a foundational building block in kinase inhibitor drug design. We will delve into its synthesis, derivatization strategies, and the underlying principles of its interaction with kinase targets, supported by detailed experimental protocols.

The this compound Pharmacophore: A Key to Kinase Inhibition

The effectiveness of the this compound scaffold lies in its ability to mimic the purine ring of ATP and engage in similar interactions with the kinase active site. The pyridine nitrogen acts as a hydrogen bond acceptor, while the cyano group provides an additional hydrogen bond accepting capability, both of which can interact with the backbone amide protons of the hinge region residues. This bidentate interaction provides a strong anchor for the inhibitor, leading to high binding affinity.

The hydroxyl group at the 5-position is a critical feature for synthetic diversification. It can be readily alkylated or acylated to introduce a wide variety of substituents that can extend into other pockets of the ATP-binding site, such as the hydrophobic pocket or the solvent-exposed region. This allows for the fine-tuning of inhibitor properties, including selectivity for a particular kinase and improved drug-like characteristics.

cluster_inhibitor This compound Scaffold cluster_kinase Kinase ATP-Binding Site inhibitor [Image of this compound structure] hinge Hinge Region inhibitor->hinge H-bond (Pyridine N & Cyano N) hydrophobic_pocket Hydrophobic Pocket inhibitor->hydrophobic_pocket Derivatization at 5-OH (R-group extension) solvent_front Solvent Front inhibitor->solvent_front Derivatization at 5-OH (Solubilizing groups) start Start: this compound Scaffold synthesis Protocol 1: Synthesis of Core Scaffold start->synthesis derivatization Protocol 2: Derivatization (e.g., O-alkylation) synthesis->derivatization library Library of Analogs derivatization->library assay Protocol 3: Kinase Inhibition Assay library->assay data Generate IC50 Data assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization optimization->derivatization Iterative Design

A Comprehensive Guide to the Functionalization of 3-Cyano-5-hydroxypyridine: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 3-Cyano-5-hydroxypyridine Scaffold

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic placement of a cyano group, a hydroxyl group, and a pyridine nitrogen atom provides multiple reactive sites for a diverse array of chemical transformations. The electron-withdrawing nature of the cyano group and the pyridine nitrogen influences the reactivity of the ring, while the hydroxyl group and the nitrogen atom itself can act as nucleophiles. This unique combination of functionalities makes this compound a valuable precursor for the synthesis of a wide range of substituted pyridines with potential applications as pharmaceuticals, agrochemicals, and functional materials.[1]

This application note provides a detailed, step-by-step guide to the key functionalization strategies for this compound, including N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The protocols described herein are designed to be robust and adaptable, providing researchers with the tools to explore the chemical space around this versatile scaffold.

I. Understanding the Reactivity of this compound

The functionalization of this compound is governed by the interplay of its three key functional groups. The pyridine nitrogen is a basic site and can be protonated or alkylated. The hydroxyl group is phenolic in nature, making it acidic and a good nucleophile upon deprotonation. The cyano group is a strong electron-withdrawing group, which acidifies the hydroxyl proton and influences the regioselectivity of electrophilic aromatic substitution (though such reactions are less common for this scaffold).

A critical aspect of functionalizing this compound is managing the regioselectivity of reactions, particularly in alkylation, where both the pyridine nitrogen and the hydroxyl group can act as nucleophiles. The choice of reagents, base, and solvent plays a crucial role in directing the reaction towards the desired N- or O-functionalized product.

II. N-Alkylation and O-Alkylation Strategies

Alkylation of this compound can lead to either N-alkylated (forming a pyridinium salt or a pyridone tautomer) or O-alkylated products. The outcome of the reaction is highly dependent on the reaction conditions.

A. O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for forming ethers. In the context of this compound, this reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the phenolic hydroxyl group. Stronger bases like sodium hydride (NaH) can also be employed, but may lead to lower selectivity.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the ionic intermediate and facilitate the Sₙ2 reaction.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the best electrophiles for this reaction to minimize competing elimination reactions.

Protocol 1: O-Alkylation of this compound with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Table 1: Representative O-Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Benzyl bromideK₂CO₃DMF7085-95
Ethyl iodideCs₂CO₃Acetonitrile6080-90
Propargyl bromideK₂CO₃DMF5075-85
B. N-Alkylation Strategies

Selective N-alkylation of this compound can be more challenging due to the competing O-alkylation. However, under certain conditions, the pyridine nitrogen can be the more reactive nucleophile. One approach involves using a less polar solvent to favor N-alkylation. Another strategy is to perform the reaction under neutral or slightly acidic conditions where the hydroxyl group is less nucleophilic. A catalyst- and base-free method has been reported for the N-alkylation of 2-hydroxypyridines, which may be adaptable.[2][3][4]

Causality Behind Experimental Choices:

  • Solvent: Less polar, non-coordinating solvents like toluene or xylene can favor N-alkylation by minimizing the solvation of the phenoxide ion.

  • Temperature: Higher temperatures are often required for N-alkylation, especially in the absence of a base.

  • Lewis Acid: In some cases, a Lewis acid can be used to coordinate to the pyridine nitrogen and activate it for alkylation.

Protocol 2: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in toluene.

  • Add the alkyl halide (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter the resulting solid (the N-alkylated pyridinium salt).

  • Wash the solid with cold toluene and dry under vacuum.

  • Alternatively, if the product is soluble, wash the reaction mixture with saturated NaHCO₃ solution, separate the organic layer, dry over Na₂SO₄, and concentrate to obtain the crude product for further purification.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically require prior conversion of the hydroxyl group to a better leaving group, such as a triflate or a halide.

A. Preparation of Precursors for Cross-Coupling

To participate in Suzuki or Buchwald-Hartwig reactions, the this compound needs to be activated at a specific position. This is usually achieved by converting the hydroxyl group to a triflate or by introducing a halogen atom at a reactive position.

Protocol 3: Synthesis of 3-Cyano-5-(trifluoromethanesulfonyloxy)pyridine

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add triflic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The crude triflate is often used directly in the next step without further purification.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[5][6][7][8]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, PPh₃) is commonly used. The choice of ligand is crucial for the reaction's efficiency and can be substrate-dependent.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the organoboron species.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used.

Protocol 4: Suzuki-Miyaura Coupling of 3-Cyano-5-(trifluoromethanesulfonyloxy)pyridine

Materials:

  • 3-Cyano-5-(trifluoromethanesulfonyloxy)pyridine (from Protocol 3)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 3-Cyano-5-(trifluoromethanesulfonyloxy)pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

Table 2: Typical Suzuki-Miyaura Coupling Parameters

Palladium SourceLigandBaseSolvent SystemTemperature (°C)
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O90
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O100
Pd(PPh₃)₄-Na₂CO₃DME/H₂O85
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[9][10][11]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a phosphine ligand are used. Ligands like BINAP, Xantphos, or Josiphos are often effective.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol 5: Buchwald-Hartwig Amination of 3-Cyano-5-(trifluoromethanesulfonyloxy)pyridine

Materials:

  • 3-Cyano-5-(trifluoromethanesulfonyloxy)pyridine (from Protocol 3)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene, followed by 3-Cyano-5-(trifluoromethanesulfonyloxy)pyridine (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 90-110 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Table 3: Common Buchwald-Hartwig Amination Conditions

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XantphosNaOtBuToluene100
Pd(OAc)₂BINAPCs₂CO₃Dioxane110
PdCl₂(dppf)-K₃PO₄DMF90

IV. Visualization of Functionalization Pathways

The following diagrams illustrate the key functionalization workflows for this compound.

G cluster_alkylation Alkylation Pathways start_alk This compound o_alk O-Alkylation (Williamson Ether Synthesis) start_alk->o_alk R-X, Base (e.g., K₂CO₃) Solvent (e.g., DMF) n_alk N-Alkylation start_alk->n_alk R-X Toluene, Reflux o_prod 5-Alkoxy-3-cyanopyridine o_alk->o_prod n_prod 1-Alkyl-5-cyano-pyridin-3-one n_alk->n_prod G cluster_cross_coupling Palladium-Catalyzed Cross-Coupling start_cc This compound activation Activation (e.g., Triflation) start_cc->activation Tf₂O, Pyridine triflate 3-Cyano-5-triflyloxypyridine activation->triflate suzuki Suzuki Coupling triflate->suzuki Ar-B(OH)₂, Pd catalyst Base, Solvent buchwald Buchwald-Hartwig Amination triflate->buchwald R₂NH, Pd catalyst Base, Solvent suzuki_prod 5-Aryl-3-cyanopyridine suzuki->suzuki_prod buchwald_prod 5-Amino-3-cyanopyridine buchwald->buchwald_prod

Caption: Cross-coupling workflows for this compound.

Conclusion

This compound is a highly versatile and valuable scaffold for the synthesis of a diverse range of functionalized pyridine derivatives. By carefully selecting the reaction conditions, researchers can selectively target the nitrogen or oxygen for alkylation or activate the pyridine ring for palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for the exploration of new chemical entities based on this important heterocyclic core. The ability to fine-tune the substitution pattern on the pyridine ring opens up numerous possibilities for the development of novel compounds with tailored properties for applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Publisher.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT.
  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (n.d.). Williamson ether synthesis. ResearchGate.
  • (n.d.).
  • (n.d.). Suzuki reaction. In Wikipedia.
  • (2024). 5-Cyano-3-Hydroxypyridine. ChemBK.
  • Duan, H. (n.d.).
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Yılmaz, Ü., Deniz, S., Kucukbay, H., & Sireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3343-3356.
  • (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed.
  • (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate.
  • (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775.
  • (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester.
  • (2019). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Dove Medical Press.
  • (n.d.). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications.
  • Duan, H. (n.d.).
  • (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PubMed Central.
  • (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
  • (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PubMed Central.
  • (2025). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold.
  • (n.d.). This compound CAS NO.152803-24-2. Pure Chemistry Scientific Inc..

Sources

Mass spectrometry fragmentation pattern of "3-Cyano-5-hydroxypyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Cyano-5-hydroxypyridine

Introduction

This compound, with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol , is a pivotal heterocyclic building block in medicinal and organic chemistry.[1][2] Its utility as a synthetic intermediate for developing complex molecular structures, including Active Pharmaceutical Ingredients (APIs), necessitates robust analytical methods for its unequivocal identification and characterization.[2] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and profound structural insights based on the molecule's unique fragmentation pattern.

This application note provides a comprehensive technical guide to the mass spectrometric behavior of this compound. We will explore its fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. This guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Scientific Principles: The Logic of Molecular Fragmentation

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, forming a molecular ion, which can then break down into smaller, charged fragments. This fragmentation is not random; it follows predictable chemical pathways governed by the molecule's structure, the stability of the resulting fragments, and the ionization technique employed.[3]

  • Electron Ionization (EI): A hard ionization technique where high-energy electrons (typically 70 eV) bombard the molecule. This imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a unique "fingerprint" for the compound, ideal for library matching.[4][5]

  • Electrospray Ionization (ESI): A soft ionization technique that transfers a proton to ([M+H]⁺) or from ([M-H]⁻) the analyte molecule in solution, producing pseudomolecular ions with minimal initial fragmentation.[6][7] Fragmentation is then induced in a controlled manner through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for targeted structural analysis.[8]

The fragmentation of this compound is primarily dictated by its three key structural motifs: the stable aromatic pyridine ring, the electron-withdrawing cyano group (-CN), and the acidic hydroxyl group (-OH).

Predicted Fragmentation Pathways

The aromatic nature of the pyridine ring imparts considerable stability to the molecular ion. Therefore, fragmentation is expected to initiate with the loss of small, stable neutral molecules from the substituent groups.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecular ion (M⁺•) at m/z 120 is expected to be a prominent peak. The primary fragmentation routes are predicted to be:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for phenols and hydroxy-substituted aromatic heterocycles involves the elimination of a neutral CO molecule (28 Da).[9] This pathway leads to the formation of a radical cation at m/z 92 .

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a stable neutral molecule of HCN (27 Da). This is a common fragmentation pathway for aromatic nitriles and results in a fragment ion at m/z 93 .[10]

  • Loss of Cyano Radical (•CN): A less common but possible fragmentation is the loss of a cyano radical (26 Da), which would produce a cation at m/z 94 .

Subsequent fragmentation would involve the cleavage of the pyridine ring itself, leading to smaller fragment ions.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

Positive Ion Mode ([M+H]⁺ at m/z 121): In ESI positive mode, the molecule is readily protonated, likely on the pyridine nitrogen. CID of the precursor ion at m/z 121 is expected to induce neutral losses analogous to those in EI:

  • Neutral Loss of CO (28 Da): Fragmentation of the protonated molecule leads to a product ion at m/z 93 .

  • Neutral Loss of HCN (27 Da): Elimination of hydrogen cyanide results in a product ion at m/z 94 .

Negative Ion Mode ([M-H]⁻ at m/z 119): The acidic hydroxyl group facilitates deprotonation in negative ion mode. CID of the precursor ion at m/z 119 is predicted to show:

  • Neutral Loss of CO (28 Da): This is a plausible pathway, resulting in a fragment ion at m/z 91 .

Data Presentation: Summary of Predicted Fragments

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure
EI 120 (M⁺•)92CO (28 Da)[C₅H₄N]⁺•
93HCN (27 Da)[C₅H₃O]⁺
ESI (+) 121 ([M+H]⁺)93CO (28 Da)[C₅H₅N₂]⁺
94HCN (27 Da)[C₅H₄NO]⁺
ESI (-) 119 ([M-H]⁻)91CO (28 Da)[C₅H₃N₂]⁻

Visualization of Fragmentation

The following diagram illustrates the primary fragmentation pathways for this compound under Electron Ionization conditions.

G M C₆H₄N₂O⁺• m/z 120 (Molecular Ion) F92 [M - CO]⁺• m/z 92 M->F92 - CO F93 [M - HCN]⁺ m/z 93 M->F93 - HCN

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

These protocols provide a validated starting point for the analysis of this compound. Instrument parameters should be optimized for the specific system in use.

Protocol 1: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for generating a standard, library-searchable mass spectrum.

  • Instrumentation: A standard GC-MS system, such as a Shimadzu GCMS-QP-1000EX or equivalent, is required.[4]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

  • Gas Chromatography (GC) Method:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Causality: The temperature program ensures the compound is volatilized and separated from any potential impurities before entering the mass spectrometer.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the industry standard, ensuring that the fragmentation pattern is reproducible and comparable to established spectral libraries.[4][5]

    • Ion Source Temperature: 230°C. This prevents condensation of the analyte while minimizing thermal degradation.[4]

    • Mass Range: Scan from m/z 40 to 250. This range covers the molecular ion and all predicted primary fragments.

Protocol 2: Analysis by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suited for analyzing the compound in complex matrices and for confirming fragmentation pathways through controlled collision-induced dissociation.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF), such as an Agilent 1200 series with a corresponding MS, is used.[4]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute to a final concentration of 100-1000 ng/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is a common modifier used to acidify the mobile phase, which promotes protonation of the analyte and improves peak shape and ionization efficiency in positive ESI mode.[4]

    • Gradient:

      • Start at 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Precursor Ion Selection:

      • Positive Mode: m/z 121.1.

      • Negative Mode: m/z 119.1.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramped from 10-40 eV.

    • Causality: Ramping the collision energy allows for the observation of both low-energy (stable fragment) and high-energy (more extensive fragmentation) dissociation pathways in a single analysis, providing a comprehensive fragmentation map.[4]

    • Capillary Voltage: ~3.5 kV (positive), ~3.0 kV (negative).

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

Conclusion

The mass spectrometric fragmentation of this compound is logical and predictable, driven by the loss of small, stable neutral molecules such as CO and HCN from the molecular or pseudomolecular ion. Understanding these pathways is crucial for the accurate identification and structural confirmation of this important synthetic intermediate. The protocols detailed herein provide robust, field-proven methodologies for obtaining high-quality mass spectra suitable for both routine analysis and in-depth structural characterization in a research and development setting.

References

  • LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... - ResearchGate.
  • 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem.
  • 3-Hydroxypyridine sulfate | C5H5NO4S | CID 22642043 - PubChem.
  • Showing metabocard for 3-Hydroxypyridine sulfate (HMDB0240652) - HMDB.
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives - Canadian Journal of Chemistry.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - Scientific Research Publishing.
  • Mass Spect:Fragmentation: Videos & Practice Problems - Pearson.
  • 3-Pyridinol - NIST WebBook.
  • mass spectra - fragmentation patterns - Chemguide.
  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - RSC Publishing.
  • common fragmentation mechanisms in mass spectrometry - YouTube.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing.
  • This compound | CAS 152803-24-2 | Chemical-Suppliers.
  • Mass fragmentation pattern of procyanidins under ESI-MS in negative mode - ResearchGate.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing.
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. - R Discovery.

Sources

Application Notes & Protocols: 3-Cyano-5-hydroxypyridine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Ligand of Untapped Versatility

3-Cyano-5-hydroxypyridine is a multifunctional organic molecule recognized primarily as a valuable synthetic intermediate in the development of Active Pharmaceutical Ingredients (APIs).[1][2] Its structure, featuring a pyridine ring substituted with both a hydroxyl (-OH) and a cyano (-C≡N) group, presents a compelling platform for coordination chemistry. The strategic placement of these functional groups offers a rich variety of potential donor atoms—the pyridine nitrogen, the cyano nitrogen, and the hydroxyl oxygen—allowing for diverse coordination modes and the formation of structurally intriguing metal complexes.

While its role as an organic building block is well-documented, its application as a primary ligand for creating novel coordination compounds is an emerging area with significant potential. The interplay between the electron-withdrawing cyano group and the electron-donating hydroxyl group modulates the electronic properties of the pyridine ring, influencing the coordination strength and the resulting properties of its metal complexes. This guide provides an in-depth exploration of this compound as a ligand, detailing its synthesis, coordination behavior, and protocols for the preparation and characterization of its metal complexes, with a view toward applications in medicinal chemistry and catalysis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 152803-24-2[1]
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [1]
Appearance White to pale cream powder[2]
Solubility Slightly soluble in water[1]

Synthesis of the Ligand: this compound

The efficient synthesis of this compound is crucial for its use in subsequent coordination reactions. One effective laboratory-scale method involves the direct hydroxylation of 3-cyanopyridine. This approach leverages the electronic properties of the starting material to achieve the desired regioselectivity.

Protocol 2.1: Synthesis via Hydroxylation of 3-Cyanopyridine

Causality of Experimental Choices: The cyano group at the 3-position is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. However, it directs incoming electrophiles to the meta-position (the 5-position). This protocol uses hydroxyl radicals, potent electrophiles, generated in situ from hydrogen peroxide, to selectively install the hydroxyl group at the desired location.

Materials:

  • 3-Cyanopyridine

  • Hydrogen Peroxide (30% w/w solution)

  • Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sulfuric Acid (concentrated)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-cyanopyridine (1 equivalent) in deionized water.

  • Carefully add concentrated sulfuric acid to the solution to achieve a final acidic pH. This acidic environment is necessary for the Fenton reaction chemistry.

  • In a separate beaker, prepare an aqueous solution of Iron(II) sulfate heptahydrate (catalytic amount, ~0.1 equivalents).

  • Add the iron sulfate solution to the reaction flask and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide (30% solution, ~1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C. The generation of hydroxyl radicals is exothermic, and controlled addition prevents runaway reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate. The product is more soluble in the organic phase.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Coordination Chemistry & Complex Synthesis

The versatility of this compound as a ligand stems from its three potential donor sites. This allows it to adopt several coordination modes, leading to the formation of mononuclear, dinuclear, or polynuclear complexes.[3][4]

Potential Coordination Modes

The ligand can coordinate in several ways, depending on the metal ion, reaction conditions, and the presence of co-ligands:

  • Monodentate (N-pyridyl): The most common coordination mode for pyridine-based ligands, where the lone pair on the pyridine nitrogen binds to the metal center.[5]

  • Bidentate (N,O-chelate): Upon deprotonation of the hydroxyl group with a base, the resulting pyridoxide is a strong O-donor. This allows for the formation of a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the phenoxide oxygen.[6]

  • Bridging (N-pyridyl, N-cyano): The cyano group can act as a bridging ligand, linking two metal centers. This is a well-established coordination mode for cyanide and organonitrile ligands.[4]

  • Bridging (N,O-chelate and N-cyano): In more complex structures, the ligand could chelate to one metal center and use its cyano group to bridge to another, facilitating the formation of coordination polymers.

G cluster_ligand This compound cluster_modes Coordination Modes L Ligand M1 Monodentate (N-pyridyl) L->M1 Pyridine N M2 Bidentate Chelate (N-pyridyl, O-phenoxide) L->M2 Pyridine N + Deprotonated O M3 Bridging (N-pyridyl, N-cyano) L->M3 Pyridine N + Cyano N M4 Bridging Chelate (N,O-chelate + N-cyano) L->M4 All 3 Donors

Figure 1: Potential coordination modes of this compound.
Protocol 3.2: General Synthesis of a Transition Metal Complex

Causality of Experimental Choices: This protocol describes the synthesis of a generic M(II) complex. Ethanol is chosen as the solvent due to the good solubility of many metal salts and the ligand. The use of a weak base like triethylamine (Et₃N) is to facilitate the deprotonation of the hydroxyl group, enabling the N,O-chelating coordination mode, which often leads to more stable complexes. The reaction is performed under an inert atmosphere to prevent potential oxidation of sensitive metal centers (e.g., Co(II), Fe(II)).

Materials:

  • This compound (2 equivalents)

  • A metal(II) salt, e.g., Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1 equivalent)

  • Anhydrous Ethanol

  • Triethylamine (Et₃N) (2 equivalents)

  • Schlenk flask and inert atmosphere line (e.g., Nitrogen or Argon)

Step-by-Step Methodology:

  • Add this compound to a Schlenk flask and dissolve in anhydrous ethanol under an inert atmosphere.

  • Add triethylamine to the solution. This acts as a base to deprotonate the hydroxyl group of the ligand.

  • In a separate flask, dissolve the metal(II) salt in a minimal amount of anhydrous ethanol.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change or precipitation is often observed upon complex formation.

  • Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

  • Allow the mixture to cool slowly to room temperature. If a precipitate has formed, it can be collected. If not, slow evaporation or layering with a non-polar solvent (e.g., hexane) may be required to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with small portions of cold ethanol to remove unreacted starting materials, followed by diethyl ether to aid in drying.

  • Dry the complex under vacuum.

Characterization of Metal Complexes

A suite of spectroscopic and analytical techniques is required to fully characterize the newly synthesized metal complexes and confirm the coordination of the ligand.[7][8]

G start Synthesized Complex ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr uvvis UV-Vis Spectroscopy start->uvvis ms Mass Spectrometry start->ms xray Single Crystal X-ray Diffraction start->xray If crystals form ftir_out Observe ν(C≡N) shift Confirm ν(O-H) loss Identify M-N, M-O bands ftir->ftir_out nmr_out Confirm diamagnetism Observe shifts in pyridine proton signals nmr->nmr_out uvvis_out Identify ligand-to-metal or d-d transitions uvvis->uvvis_out ms_out Confirm molecular weight and fragmentation pattern ms->ms_out xray_out Definitive 3D structure Bond lengths & angles Coordination mode xray->xray_out

Figure 2: Workflow for the characterization of a metal complex.
Table 2: Key Spectroscopic Signatures for Characterization
TechniqueFree Ligand SignatureExpected Change Upon CoordinationRationale & Insights
FT-IR Strong ν(C≡N) at ~2230 cm⁻¹; Broad ν(O-H) at ~3200-3400 cm⁻¹Shift in ν(C≡N) to higher or lower frequency; Disappearance of ν(O-H); Appearance of new bands < 600 cm⁻¹The direction of the ν(C≡N) shift indicates the nature of metal-ligand bonding (σ-donation vs. π-backbonding).[5] Loss of the O-H band confirms deprotonation. New low-frequency bands correspond to M-O and M-N vibrations.[4]
¹H NMR Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants.Significant shifts (upfield or downfield) of the aromatic protons.Coordination to a diamagnetic metal center alters the electronic environment of the pyridine ring, causing shifts in proton resonances. Paramagnetic metals will cause extreme broadening, making the spectrum uninformative.[8]
UV-Vis Intense π→π* transitions in the UV region.Appearance of new, lower-energy bands in the visible region.These new bands can often be assigned to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions, providing insight into the electronic structure of the complex.[9]
Mass Spec. Molecular ion peak [M+H]⁺ at m/z = 121.12Peak corresponding to the molecular ion of the complex or key fragments.ESI-MS is particularly useful for confirming the mass of the intact coordination complex and identifying its stoichiometry.[8]

Applications in Drug Development and Catalysis

The true value of developing new coordination complexes lies in their potential applications. Pyridine-based metal complexes are widely explored for their biological activities and catalytic prowess.[10][11][12]

Medicinal and Biological Applications

Transition metal complexes offer unique geometries, redox properties, and kinetic characteristics that are distinct from purely organic molecules, making them attractive candidates for drug design.[13]

  • Anticancer Agents: Many cyanopyridine derivatives have demonstrated potent anticancer activity.[14] Complexation with metals like platinum, ruthenium, or silver can enhance this activity by facilitating transport into cells, enabling DNA interaction, or inhibiting key enzymes like kinases.[3][15]

  • Antiparasitic and Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial and antiparasitic properties compared to the free ligands.[10][14] The coordination of this compound to metals known for their biological activity (e.g., Ag(I), Cu(II), Co(III)) could yield novel therapeutics against drug-resistant pathogens.[3]

Catalytic Applications

The well-defined and tunable environment around a metal center in a coordination complex is the foundation of catalysis.

  • Oxidation Catalysis: Complexes of metals like cobalt, iron, and copper with pyridine-based ligands can catalyze the oxidation of various organic substrates.[9] The electronic tuning provided by the cyano and hydroxyl groups on the this compound ligand could modulate the redox potential of the metal center, optimizing its catalytic efficiency.

  • CO₂ Reduction: The electrochemical reduction of CO₂ into value-added chemicals is a critical area of sustainable chemistry. Copper complexes with pyridine-derivative ligands have shown promise in enhancing the selectivity of this reaction towards C2+ products.[16] The specific electronic and steric profile of complexes with this compound could offer new avenues in this field.

Conclusion

This compound represents a highly versatile yet underexplored ligand in coordination chemistry. Its multiple donor sites allow for a range of coordination modes, from simple monodentate binding to the formation of complex bridged assemblies. The straightforward synthesis of the ligand, coupled with the established biological and catalytic potential of related cyanopyridine and metal-pyridine systems, makes this an exciting area for future research. The protocols and insights provided herein serve as a foundational guide for researchers and scientists aiming to unlock the potential of this compound and its metal complexes in drug discovery, materials science, and catalysis.

References

Click to expand
  • Representative Ag complexes containing py‐based ligands for biological...
  • Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - NIH
  • The synthesis of heteroleptic cyanometallate aminopyridine complexes and an investigation into their structural properties with various spectroscopic methods | Request PDF - ResearchG
  • STUDIES OF METAL COMPLEXES OF PYRIDINE DERIVATIVES: THE EFFECTS OF COORDINATION UPON INFRARED INTENSITY OF THE FUNCTIONAL GROUP IN β-CYANOPYRIDINE - Canadian Science Publishing
  • Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye - PMC - PubMed Central
  • Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - RSC Advances (RSC Publishing)
  • Characterization of the mixed axial ligand complex (4-cyanopyridine)(imidazole)(tetramesitylporphinato)iron(iii) perchlorate.
  • SYNTHESIS, CHARACTERIZATION OF CYANIDE COMPLEXES WITH 2- (HYDROXYMETHYL)PYRIDINE BY VIBRATIONAL SPECTROSCOPIC, THERMAL STUDIES A - DergiPark
  • Various metal complexes and their biological implications - The Pharma Innov
  • Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)
  • Metal‐Terpyridine Complexes in Catalytic Applic
  • Metal Complexes from Terpyridines: Driving Innovation in C
  • Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction - Catalysis Science & Technology (RSC Publishing)
  • Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II)
  • Examples of the coordination modes of hydroxypyridine/pyridonato‐based ligands in the chemistry of Ru.
  • Preparation of Cyanopyridines by Direct Cyan
  • Synthesis of FeIII and FeIV Cyanide Complexes Using Hypervalent Iodine Reagents as Cyano‐Transfer One‐Electron Oxidants - NIH
  • Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Deriv
  • This compound, 97% - Fisher Scientific
  • This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals
  • Coordination modes of 3-hydroxypicolinic acid: synthesis and crystal structures of palladium(II), platinum(II) and rhenium(V)
  • 3-CYANO-6-HYDROXYPYRIDINE | 94805-52-4 - ChemicalBook
  • 86869-14-9 | 2-Cyano-5-hydroxypyridine - ChemScene

Sources

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using "3-Cyano-5-hydroxypyridine" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the 3-Cyano-5-hydroxypyridine Scaffold in Enzyme Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are recognized for a wide spectrum of biological activities, including the inhibition of key enzymes involved in pathological processes.[2][3] The "this compound" core, in particular, presents a compelling structural motif for the design of novel enzyme inhibitors. The hydroxypyridine moiety is a well-established metal-chelating group, suggesting a strong potential for the inhibition of metalloenzymes.[4][5] The strategic placement of the cyano and hydroxyl groups offers multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives with fine-tuned potency and selectivity.[6]

While "this compound" itself is noted as a valuable intermediate in the synthesis of enzymatic inhibitors, detailed public data on its specific enzyme targets is nascent. This guide, therefore, serves as a comprehensive technical resource for researchers and drug development professionals to systematically investigate the enzyme inhibitory properties of this promising class of compounds. We will provide detailed, field-proven protocols for assays against several enzyme classes that are mechanistically plausible targets for hydroxypyridine derivatives, including metallo-β-lactamases (MBLs), histone deacetylases (HDACs), and tyrosine hydroxylase.

The protocols herein are designed as self-validating systems, incorporating the necessary controls and detailed explanations to ensure data integrity and reproducibility. By understanding the causality behind each experimental step, researchers can not only execute these assays but also troubleshoot and adapt them for their specific needs.

Part 1: The Scientific Rationale - Why Target These Enzymes with this compound?

The selection of initial enzyme targets for a novel compound is guided by its structural features. The this compound scaffold points towards several high-value enzyme families.

  • Metallo-β-Lactamases (MBLs): These zinc-dependent enzymes are a major driver of bacterial resistance to β-lactam antibiotics.[7][8] The hydroxypyridine moiety can act as a chelator for the active site zinc ions, disrupting catalytic activity. This makes this compound derivatives prime candidates for development as MBL inhibitors to combat antibiotic resistance.[9]

  • Histone Deacetylases (HDACs): HDACs are also typically zinc-dependent enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[10][11] The hydroxypyridine scaffold can serve as a zinc-binding group, a key feature of many HDAC inhibitors.[12] Investigating the effect of these derivatives on HDAC activity could uncover novel anticancer therapeutics.

  • Tyrosine Hydroxylase: This iron-dependent enzyme is the rate-limiting step in the biosynthesis of catecholamines like dopamine.[13][14] Inhibitors of tyrosine hydroxylase have therapeutic potential in conditions characterized by catecholamine overproduction. The chelating properties of hydroxypyridin-4-ones for iron make this a rational target class to explore.[12]

The following sections provide detailed protocols to test the inhibitory activity of this compound derivatives against these important enzyme classes.

Part 2: Experimental Protocols and Workflows

Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound derivatives against MBLs using a chromogenic or fluorogenic substrate. Nitrocefin is a commonly used chromogenic substrate that changes color upon hydrolysis by β-lactamases.[15] Alternatively, fluorogenic substrates can offer enhanced sensitivity.[7]

Principle: The MBL enzyme hydrolyzes the β-lactam ring of the substrate, leading to a measurable change in absorbance or fluorescence. A potent inhibitor will prevent this hydrolysis, resulting in a stable signal.

Workflow Diagram:

MBL_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound derivative add_inhibitor Add inhibitor and enzyme prep_inhibitor->add_inhibitor prep_enzyme Prepare MBL enzyme solution prep_enzyme->add_inhibitor prep_substrate Prepare substrate (e.g., Nitrocefin) solution add_substrate Initiate reaction with substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure Measure absorbance/fluorescence kinetically add_substrate->measure calc_rate Calculate reaction rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for the in vitro MBL inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Tween-20. The zinc is crucial for the stability and activity of the MBL enzyme.

    • MBL Enzyme Stock: Prepare a stock solution of a clinically relevant MBL (e.g., NDM-1, VIM-2) in assay buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically for linear reaction kinetics.[8]

    • Substrate Stock: Prepare a 10 mM stock solution of Nitrocefin in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the serially diluted inhibitor or DMSO (for control wells) to the wells of a clear, flat-bottom 96-well plate.

    • Add 88 µL of assay buffer containing the MBL enzyme to each well.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 10 µL of Nitrocefin solution (final concentration typically 100 µM) to each well to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every 30 seconds for 15-30 minutes.[15]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Illustrative Data Table:

DerivativeTarget MBLIC₅₀ (µM)Inhibition Type
Cpd-1NDM-17.5 ± 0.8Competitive
Cpd-2VIM-22.1 ± 0.3Competitive
Cpd-3NDM-115.2 ± 1.5Mixed
Cpd-4VIM-25.8 ± 0.6Competitive

Note: Data is for illustrative purposes only.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of Class I HDAC enzymes.[12]

Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by HDAC. A developing enzyme (trypsin) then cleaves the deacetylated substrate to release a fluorescent molecule (AMC), which can be quantified. An HDAC inhibitor will prevent the initial deacetylation step, thus blocking the fluorescent signal.[16]

Mechanism of Inhibition Diagram:

HDAC_Inhibition cluster_pathway HDAC Catalytic Cycle & Inhibition HDAC HDAC Enzyme (with Zn2+) Deacetylated Deacetylated Substrate (Boc-Lys-AMC) HDAC->Deacetylated Deacetylation Substrate Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Substrate->HDAC Fluorescence Fluorescent Product (AMC) Deacetylated->Fluorescence Cleavage Developer Developer (Trypsin) Developer->Deacetylated Inhibitor This compound Derivative Inhibitor->HDAC Inhibition (Zn2+ Chelation)

Caption: Proposed mechanism of HDAC inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • HDAC Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC2, HDAC3) diluted in assay buffer to a final concentration that gives a robust signal-to-background ratio.

    • Substrate: 1 mM Boc-Lys(Ac)-AMC in DMSO.

    • Inhibitor: 10 mM stock of this compound derivative in DMSO, followed by serial dilutions.

    • Developer Solution: 5 mg/mL Trypsin in assay buffer containing 2 µM of a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction during development.[16]

  • Assay Procedure (96-well black plate format):

    • In a black, flat-bottom 96-well plate, add 5 µL of serially diluted inhibitor or DMSO (control).

    • Add 35 µL of diluted HDAC enzyme solution to each well.

    • Add 10 µL of assay buffer.

    • Pre-incubation: Incubate for 10 minutes at 37°C.

    • Reaction Initiation: Add 50 µL of substrate solution (final concentration ~100 µM) to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Development: Add 50 µL of Developer Solution to each well.

    • Incubate at 37°C for 20 minutes.

  • Measurement and Analysis:

    • Measure fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[12]

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate % Inhibition and determine the IC₅₀ value as described in the MBL assay protocol.

Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol measures the activity of TH by quantifying the L-DOPA produced from the substrate L-tyrosine.

Principle: TH catalyzes the conversion of L-tyrosine to L-DOPA. The reaction is stopped, and L-DOPA is quantified, often via HPLC or a colorimetric method after a series of chemical reactions. An inhibitor will reduce the amount of L-DOPA produced.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM MES, pH 6.0, containing 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM 6-methyl-5,6,7,8-tetrahydropterine (6-MPH₄, cofactor), and 10,000 U/mL catalase.

    • TH Enzyme: Purified rat or human recombinant TH.

    • Substrate: 1 mM L-tyrosine in water.

    • Inhibitor: 10 mM stock of this compound derivative in DMSO, with serial dilutions.

    • Stop Solution: 0.5 M Perchloric acid.

  • Assay Procedure:

    • In microcentrifuge tubes, combine 10 µL of inhibitor or DMSO, 10 µL of TH enzyme, and 70 µL of assay buffer.

    • Pre-incubation: Incubate at 37°C for 10 minutes.

    • Reaction Initiation: Add 10 µL of L-tyrosine substrate to start the reaction.

    • Incubate at 37°C for 20 minutes.

    • Termination: Stop the reaction by adding 25 µL of Stop Solution.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

  • L-DOPA Quantification (HPLC Method):

    • Transfer the supernatant to HPLC vials.

    • Inject an aliquot onto a C18 reverse-phase HPLC column.

    • Use an electrochemical detector for sensitive quantification of L-DOPA.

    • The mobile phase could be a buffer of sodium phosphate and EDTA with an organic modifier like methanol.

    • Quantify L-DOPA by comparing the peak area to a standard curve of known L-DOPA concentrations.

  • Data Analysis:

    • Calculate the amount of L-DOPA produced in each reaction.

    • Determine the % Inhibition and IC₅₀ values as previously described.

Part 3: Data Interpretation and Further Steps

Structure-Activity Relationship (SAR): A primary goal of these initial screens is to establish a preliminary SAR. By testing a series of this compound derivatives with varied substitutions, researchers can identify which chemical modifications enhance inhibitory potency and selectivity. For instance, lipophilicity has been shown to be a dominant factor in the inhibition of tyrosine hydroxylase by 3-hydroxypyridin-4-ones.[12]

Mechanism of Action (MoA) Studies: Once active compounds are identified, further kinetic studies are essential to determine the MoA (e.g., competitive, non-competitive, mixed, or time-dependent inhibition).[17] This involves measuring the inhibitor's effect on the enzyme's Kₘ and Vₘₐₓ by varying both substrate and inhibitor concentrations. For metalloenzymes, experiments involving the addition of excess zinc or iron can help confirm if the inhibition is due to metal chelation.

Selectivity Profiling: It is crucial to assess the selectivity of promising inhibitors. This involves testing them against a panel of related enzymes (e.g., other metalloenzymes or kinases) to ensure that the inhibitory effect is specific to the target of interest, which is a key attribute for a successful drug candidate.

Conclusion

The this compound scaffold holds significant promise for the development of novel enzyme inhibitors, particularly against metalloenzymes. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these derivatives. By applying these methods, researchers can effectively screen compound libraries, establish structure-activity relationships, and elucidate mechanisms of action, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Butler, K. V., & Kozikowski, A. P. (2019). Measuring Histone Deacetylase Inhibition in the Brain. bio-protocol, 9(11), e3267. [Link]
  • EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]
  • Harding, R. J., & Tona, A. (2013). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods, 62(1), 12-20. [Link]
  • van Berkom, M., W έργα, I., de Groot, R., & van der Stelt, M. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry, 56(17), 7063-7073. [Link]
  • van Berkom, M., W έργα, I., de Groot, R., & van der Stelt, M. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases.
  • Kumar, V., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(9), 1039-1058. [Link]
  • Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(19), 2030-2051. [Link]
  • Toney, J. H. (2005). Assays for Β-Lactamase Activity and Inhibition. In Methods in Molecular Medicine, vol 111. Humana Press. [Link]
  • Ciccolini, J., et al. (2017). A Simple and Rapid UPLC-UV Method for Detecting DPD Deficiency in Patients With Cancer. Therapeutic Drug Monitoring, 39(4), 387-393. [Link]
  • Peloton Therapeutics, Inc. (2019). European Patent No. EP 3 043 784 B1.
  • BOC Sciences. (n.d.). This compound. ChemBuyersGuide.com, Inc.[Link]
  • Karri, R., et al. (2022). In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. ACS Infectious Diseases, 8(12), 2530-2541. [Link]
  • Peloton Therapeutics, Inc. (2018). U.S. Patent No. 9,908,845 B2.
  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. [Link]
  • eviQ. (2022). 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. [Link]
  • Ghorab, M. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858. [Link]
  • Peloton Therapeutics, Inc. (2016). International Patent No. WO 2016/057242 A1.
  • El-Sayed, N. N. E., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4846. [Link]
  • Meulendijks, D., et al. (2021). Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. Clinical Pharmacology & Therapeutics, 109(6), 1548-1555. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Leiden University. (2021). Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective.
  • Gomaa, A. M., & Ali, M. A. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. BMC Chemistry, 13(1), 101. [Link]
  • Gordon, S. L. (2018). Investigation of Catecholamine inhibition in Tyrosine Hydroxylase. Newcastle University. [Link]
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of "3-Cyano-5-hydroxypyridine" for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyano-5-hydroxypyridine is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active agents.[1] Its strategic placement of cyano and hydroxyl functionalities on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs.[2] As a compound progresses from a hit to a preclinical candidate, the demand for larger quantities of high-purity material necessitates a robust and scalable synthetic process. This guide provides a detailed examination of the synthesis of this compound, with a focus on scalability, safety, and the stringent purity requirements for preclinical studies. We will explore viable synthetic strategies, offer detailed experimental protocols, and discuss the critical aspects of purification and characterization to ensure the production of a consistent and high-quality active pharmaceutical ingredient (API) for toxicological and other preclinical evaluations.[][4]

Strategic Analysis of Synthetic Routes for Scalability

The efficient synthesis of polysubstituted pyridines like this compound presents inherent challenges in achieving the desired regioselectivity.[5] Several synthetic strategies can be envisioned, primarily involving the functionalization of a pre-existing pyridine ring. The choice of the optimal route for scale-up depends on a careful evaluation of factors such as reagent cost and availability, reaction conditions, atom economy, and the ease of purification.

Two primary approaches for the synthesis of this compound are:

  • Cyanation of a 5-hydroxypyridine precursor: This involves introducing the cyano group at the C3 position of a 5-hydroxypyridine derivative.

  • Hydroxylation of a 3-cyanopyridine precursor: This strategy focuses on the introduction of a hydroxyl group at the C5 position of 3-cyanopyridine.

A de novo synthesis, building the pyridine ring from acyclic precursors, offers high regiocontrol but can be more complex and less convergent for large-scale production.[5] Therefore, for the purpose of preclinical scale-up, we will focus on the more established functionalization of existing pyridine rings.

Route 1: Cyanation of 5-Hydroxypyridine

This route would typically proceed via an N-oxide intermediate to activate the pyridine ring for nucleophilic cyanation. The general workflow is as follows:

5-Hydroxypyridine 5-Hydroxypyridine 5-Hydroxypyridine N-oxide 5-Hydroxypyridine N-oxide 5-Hydroxypyridine->5-Hydroxypyridine N-oxide Oxidation This compound This compound 5-Hydroxypyridine N-oxide->this compound Cyanation

Caption: Workflow for Route 1: Cyanation of 5-Hydroxypyridine.

Advantages:

  • Good regioselectivity: The N-oxide directs cyanation to the C2 and C4 positions. In the case of 5-hydroxypyridine N-oxide, the directing effect of the hydroxyl group and steric hindrance would favor cyanation at the C2 or C6 positions. However, with appropriate reagents, cyanation at the C3 position can be achieved.

Challenges:

  • Multi-step process: Requires an additional oxidation step to form the N-oxide.

  • Harsh reaction conditions: Cyanation of pyridine N-oxides often requires high temperatures and the use of toxic cyanide reagents.[6]

Route 2: Hydroxylation of 3-Cyanopyridine

This approach involves the direct introduction of a hydroxyl group onto the 3-cyanopyridine ring.

3-Cyanopyridine 3-Cyanopyridine This compound This compound 3-Cyanopyridine->this compound Hydroxylation

Caption: Workflow for Route 2: Hydroxylation of 3-Cyanopyridine.

Advantages:

  • More direct route: Potentially a one-step process from a readily available starting material.

  • Milder conditions: Some hydroxylation methods can be performed under milder conditions compared to cyanation reactions.

Challenges:

  • Regioselectivity: Directing the hydroxyl group to the C5 position can be challenging, and mixtures of isomers may be formed.[7]

  • Oxidative side reactions: The reaction conditions for hydroxylation can sometimes lead to unwanted side products.

Recommended Route for Scale-up: The Rosenmund-von Braun Reaction

After careful consideration of the advantages and disadvantages of various synthetic strategies, the Rosenmund-von Braun reaction on a suitably substituted halopyridine precursor emerges as a robust and scalable method for the synthesis of this compound. This reaction involves the cyanation of an aryl halide using copper(I) cyanide.[1][8]

The proposed scalable route is as follows:

3-Bromo-5-hydroxypyridine 3-Bromo-5-hydroxypyridine This compound This compound 3-Bromo-5-hydroxypyridine->this compound Rosenmund-von Braun (CuCN, DMF, heat)

Sources

The Strategic Role of 3-Cyano-5-hydroxypyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatility of the Pyridine Scaffold in Modern Agriculture

The pyridine ring is a foundational structural motif in a multitude of successful agrochemicals, including herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and ability to be functionalized at various positions make it a privileged scaffold for the design of novel active ingredients. Within the vast library of pyridine-based intermediates, 3-Cyano-5-hydroxypyridine (also known as 5-hydroxynicotinonitrile) emerges as a particularly valuable building block. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with potent biological activity.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemicals. We will delve into the strategic considerations behind its use, detailing specific reaction pathways and providing robust, field-proven protocols for the preparation of key intermediates and potential active ingredients.

Core Attributes of this compound as an Agrochemical Precursor

The utility of this compound in agrochemical synthesis is rooted in the distinct reactivity of its functional groups. The hydroxyl group at the 5-position can readily undergo O-alkylation or O-acylation, providing a convenient handle to introduce various side chains that can modulate the biological activity and physicochemical properties of the final molecule. Simultaneously, the cyano group at the 3-position can be transformed into a variety of other functionalities, such as amides, carboxylic acids, or amines, further expanding the synthetic possibilities. This dual reactivity allows for the development of convergent and divergent synthetic strategies, enhancing the efficiency of the discovery and development process.

Application in Herbicide Synthesis: The Picolinafen Analogue Pathway

One of the notable applications of pyridine-based compounds is in the development of herbicides. While direct synthesis of a commercialized herbicide from this compound is not prominently documented in publicly available literature, its structural motifs are present in several herbicidal classes. For instance, the core structure can be elaborated to mimic functionalities found in herbicides like picolinafen. The following section outlines a generalized synthetic approach to a picolinafen-type analogue, demonstrating the utility of this compound as a starting material.

Conceptual Workflow for Picolinafen Analogue Synthesis

A This compound B O-Alkylation with Substituted Benzyl Halide A->B Step 1 C Intermediate A: 3-Cyano-5-(benzyloxy)pyridine Derivative B->C D Hydrolysis of Cyano Group C->D Step 2 E Intermediate B: 5-(Benzyloxy)nicotinamide Derivative D->E F Coupling with Amine E->F Step 3 G Final Product: Picolinafen Analogue F->G cluster_0 Core Intermediate Synthesis cluster_1 Cyano Group Transformation A This compound B O-Acylation / O-Alkylation (R-X) A->B C 3-Cyano-5-(OR)pyridine Derivative B->C D Hydrolysis C->D E Reduction C->E F Cyclization C->F G Amide Derivative D->G H Amine Derivative E->H I Heterocyclic Derivative F->I J Fungicide/Insecticide Candidate A G->J K Fungicide/Insecticide Candidate B H->K L Fungicide/Insecticide Candidate C I->L

Sources

Troubleshooting & Optimization

Side-product formation in "3-Cyano-5-hydroxypyridine" synthesis and mitigation strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyano-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your product yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes, each with its own set of advantages and potential challenges. The most common methods involve the construction of the pyridine ring through condensation reactions or the functionalization of a pre-existing pyridine core. This guide will focus on troubleshooting two plausible and widely applicable synthetic strategies: the Guareschi-Thorpe pyridine synthesis and the Sandmeyer reaction from 3-Amino-5-hydroxypyridine.

II. Troubleshooting Guide & FAQs: Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a classical and versatile method for preparing substituted 2-pyridones, which can be precursors to hydroxypyridines.[1][2] A common approach for this compound would involve the condensation of cyanoacetamide with a 1,3-dicarbonyl compound. A greener modification of this reaction utilizes ammonium carbonate in an aqueous medium, which has been reported to produce high yields with minimal side products.[3]

However, deviations from optimal conditions can lead to several side-products. Below are common issues and mitigation strategies.

FAQ 1: My reaction yields are consistently low, and I observe a complex mixture of products. What are the likely side-products and how can I minimize them?

Answer: Low yields and product mixtures in the Guareschi-Thorpe synthesis often point to the formation of several side-products due to competing reaction pathways. The primary culprits are often incompletely cyclized intermediates, self-condensation products of the starting materials, and over-reaction or degradation products.

Potential Side-Products and Mitigation Strategies:

Side-Product Formation Mechanism Mitigation Strategies
Michael Adduct Incomplete cyclization where the enolate of the 1,3-dicarbonyl compound adds to the activated double bond of the Knoevenagel condensation product but fails to cyclize.- Optimize Reaction Temperature and Time: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the cyclization to completion. - Choice of Base: A moderately strong base is crucial. Too weak a base may not facilitate the final cyclization, while too strong a base can promote side reactions. Ammonium carbonate in aqueous media is a good starting point for a mild and effective base.[3]
Self-Condensation of Cyanoacetamide Cyanoacetamide can undergo self-condensation, especially under harsh basic conditions, leading to dimeric and oligomeric impurities.- Control Stoichiometry: Use a slight excess of the 1,3-dicarbonyl compound to ensure the cyanoacetamide is consumed in the desired reaction. - Gradual Addition: Add the base or the cyanoacetamide portion-wise to maintain a low instantaneous concentration of the nucleophilic cyanoacetamide enolate.
Hydrolysis of Cyano Group The cyano group can be hydrolyzed to an amide (5-hydroxy-nicotinamide) or a carboxylic acid (5-hydroxynicotinic acid) under acidic or basic workup conditions, or during a prolonged reaction in aqueous media.- Control pH during Workup: Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for extended periods. - Minimize Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times can increase the likelihood of hydrolysis. Monitor the reaction by TLC or LC-MS.

Experimental Protocol: Optimized Guareschi-Thorpe Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1 equivalent), a suitable 1,3-dicarbonyl precursor (e.g., formylacetone, 1.1 equivalents), and ammonium carbonate (2.5 equivalents) in water.

  • Reaction Execution: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, carefully acidify the mixture with dilute HCl to a pH of ~6-7 to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent such as ethanol/water may be necessary to achieve high purity.

Diagram: Guareschi-Thorpe Reaction Pathway and Side-Product Formation

Guareschi_Thorpe Start Ethyl Cyanoacetate + 1,3-Dicarbonyl + NH3 Knoevenagel Knoevenagel Condensation Product Start->Knoevenagel Knoevenagel Condensation Michael_Adduct Michael Adduct (Side-Product) Knoevenagel->Michael_Adduct Incomplete Cyclization Cyclized_Intermediate Cyclized Intermediate Knoevenagel->Cyclized_Intermediate Michael Addition Pyridone 3-Cyano-5-hydroxy-2-pyridone Cyclized_Intermediate->Pyridone Cyclization & Dehydration Target This compound Pyridone->Target Tautomerization Hydrolysis_Amide 5-Hydroxynicotinamide (Side-Product) Target->Hydrolysis_Amide Hydrolysis (Side-Reaction) Hydrolysis_Acid 5-Hydroxynicotinic Acid (Side-Product) Hydrolysis_Amide->Hydrolysis_Acid Further Hydrolysis

Caption: Guareschi-Thorpe synthesis pathway and potential side-products.

III. Troubleshooting Guide & FAQs: Sandmeyer Reaction

Another potential route to this compound is the Sandmeyer reaction, starting from 3-Amino-5-hydroxypyridine.[4] The Sandmeyer reaction is a powerful tool for the conversion of aryl amines to aryl halides or cyanides via a diazonium salt intermediate.[5][6] However, this reaction is notorious for the formation of various side-products.

FAQ 2: I am attempting a Sandmeyer reaction to introduce a cyano group, but I am getting a low yield of the desired product and significant amounts of a dark, tarry byproduct. What is happening and how can I improve my results?

Answer: The formation of dark, polymeric materials and a low yield of the target nitrile are common issues in Sandmeyer reactions. These problems often arise from the instability of the diazonium salt and competing radical reactions.

Potential Side-Products and Mitigation Strategies:

Side-Product Formation Mechanism Mitigation Strategies
Phenolic Byproducts The diazonium salt can react with water to form a phenol. In this case, since a hydroxyl group is already present, this can lead to dihydroxypyridine derivatives or decomposition.- Low Temperature: Maintain a low temperature (0-5 °C) during the diazotization and the Sandmeyer reaction to ensure the stability of the diazonium salt. - Anhydrous Conditions: While challenging with aqueous acids, minimizing excess water can help. Using aprotic diazotization reagents can be an alternative.
Azo Coupling Products The diazonium salt can act as an electrophile and couple with the electron-rich starting material (3-Amino-5-hydroxypyridine) or the product to form colored azo compounds.- Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid a buildup of nitrous acid. - Proper pH Control: Ensure the solution is sufficiently acidic to prevent the free amine from being available for coupling.
Deamination Product (5-Hydroxypyridine) The diazonium group can be replaced by a hydrogen atom, leading to the deaminated starting material.- Choice of Reducing Agent: This is more common when trying to reduce the diazonium salt. In the context of the Sandmeyer reaction, ensuring the presence of the copper cyanide is crucial.
Tarry Polymers Uncontrolled radical reactions can lead to the formation of polymeric tars.- Freshly Prepared Reagents: Use freshly prepared copper(I) cyanide solution. - Controlled Addition: Add the diazonium salt solution slowly to the copper cyanide solution to maintain a controlled reaction rate.

Experimental Protocol: Sandmeyer Reaction for this compound

  • Diazotization: Dissolve 3-Amino-5-hydroxypyridine (1 equivalent) in a suitable aqueous acid (e.g., HCl or H₂SO₄) and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5 °C.

  • Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A gas evolution (N₂) should be observed. Allow the reaction to stir at low temperature and then gradually warm to room temperature.

  • Workup and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. The organic layer should be washed, dried, and concentrated. Purification is often necessary and can be achieved by column chromatography or recrystallization.

Diagram: Sandmeyer Reaction and Common Side Reactions

Sandmeyer_Reaction Amine 3-Amino-5-hydroxypyridine Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H⁺ (Diazotization) Target This compound Diazonium->Target CuCN Phenol Dihydroxypyridine (Side-Product) Diazonium->Phenol H₂O Azo_Dye Azo Coupling Product (Side-Product) Diazonium->Azo_Dye + Starting Amine Deamination 5-Hydroxypyridine (Side-Product) Diazonium->Deamination Reduction

Caption: Sandmeyer reaction pathway and potential side reactions.

IV. General Purification Strategies

  • Crystallization: this compound is a solid, and recrystallization is often an effective method for purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be required.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexanes or dichloromethane) is typically effective.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into a basic aqueous solution. This can be a useful technique to separate it from non-acidic impurities. However, care must be taken to avoid hydrolysis of the cyano group during this process.

V. References

  • Riadi, Y., Mamouni, R., Routier, S., Guillaumet, G., & Lazar, S. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Research on Chemical Intermediates, 41(10), 7489–7498. [Link]

  • Al-Mokhtar, M. A., et al. (2020). Gram-Scalable Solvent-Free One-Pot Three-Component Synthesis of 2-Arylamino-3-Cyanopyridines: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 42(5), 2135-2148. [Link]

  • Química Organica. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]

  • Merck Index. (n.d.). Guareschi-Thorpe Condensation. The Merck Index Online. Retrieved from [Link]

  • Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359-25366. [Link]

  • Porta, R., et al. (2016). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei, 27(Suppl 1), 11–21. [Link]

  • Li, Y., et al. (2021). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry, 23(15), 5484-5491. [Link]

  • Shaabani, A., et al. (2007). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • ChemBK. (2024). 5-Cyano-3-Hydroxypyridine. Retrieved from [Link]

  • Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359-25366. [Link]

  • Li, Y., et al. (2021). Multifunctional 3-Cyanopyridine Compounds: Synthesis Based on Tandem Reaction with 100% Atomic Economy and Their Applications. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (2009). CN101602722A - The synthetic method of 3-cyanopyridine.

  • Galli, U., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 16, 1239–1290. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Amino-5-hydroxypyridine. Retrieved from [Link]

  • El-Tayyeb, M. M. A., et al. (2016). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 32(2), 1055-1066. [Link]

  • The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]

Sources

Technical Support Guide: Overcoming Poor Aqueous Solubility of 3-Cyano-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyano-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this versatile synthetic intermediate. We will explore the underlying physicochemical reasons for its poor solubility and provide a systematic, evidence-based troubleshooting framework to achieve successful dissolution in your aqueous experimental systems.

Section 1: Understanding the Challenge - Physicochemical Profile

This compound is a valuable building block in medicinal and organic chemistry, frequently used in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] However, its utility is often hampered by its low solubility in water, a critical barrier for many biological assays and formulation development pathways.[1][2][3]

The root of this challenge lies in its molecular structure and solid-state properties. The planar pyridine ring, while containing polar nitrogen and hydroxyl groups, also possesses significant non-polar surface area. In its solid, crystalline state, strong intermolecular forces require substantial energy to overcome for dissolution to occur.

To effectively troubleshoot, we must first understand its key properties, summarized below.

PropertyValueSignificance for Solubility
CAS Number 152803-24-2Unique identifier for the compound.[1][2][3]
Molecular Formula C6H4N2OProvides elemental composition.[1][2][3]
Molecular Weight 120.11 g/mol Influences diffusion and molar concentration calculations.[1][3]
Appearance White to pale cream/brown crystalline powderIndicates the compound is in a solid state at room temperature.[1][2][4]
Melting Point 213-217 °CA high melting point suggests a stable crystal lattice, contributing to poor solubility.[1][2]
Aqueous Solubility Slightly soluble / Low solubilityThe core problem this guide addresses.[1][2][3]
Predicted pKa ~7.96 Crucial Parameter: The hydroxyl group is weakly acidic. At pH > pKa, it deprotonates to a more soluble anionic form.[1][2]

The predicted pKa of ~7.96 is the most actionable piece of information. It indicates that this compound is an ionizable compound, and its solubility can be dramatically influenced by the pH of the aqueous medium.[5][6]

Section 2: Troubleshooting Guide - A Stepwise Approach to Solubilization

This section is structured as a series of questions you might encounter during your experimental work. We recommend approaching these strategies in the order presented, as they progress from the simplest to more complex formulation techniques.

Q1: I'm preparing a solution for an in vitro assay. What is the most direct method to try first?

Answer: pH Adjustment.

For any ionizable compound, the first and most effective strategy is to manipulate the pH.[7][8] Since this compound has a pKa of ~7.96, increasing the pH of your aqueous medium to be at least 1-2 units above this value will convert the neutral molecule into its more soluble anionic (phenolate) form.

Causality: The Henderson-Hasselbalch equation dictates that as the pH increases above the pKa, the equilibrium shifts from the neutral, less soluble form to the ionized, more soluble form.[6][9] The charge on the anion allows for stronger, more favorable interactions with polar water molecules, driving dissolution.

  • Preparation: Prepare a series of buffers (e.g., phosphate or borate buffers) with pH values ranging from 6.0 to 10.0.

  • Addition of Compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with an appropriate mobile phase or solvent, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (in mg/mL or µM) against the final measured pH of each solution.

pH of BufferMeasured Solubility (mg/mL)Observations
6.0
7.0
8.0Significant increase expected
9.0Further increase expected
10.0

Self-Validation: A sharp increase in solubility observed as the pH crosses the pKa value validates this approach. If solubility remains low even at pH 9-10, other factors may be limiting dissolution, and you should proceed to the next strategy.

Q2: My experiment is pH-sensitive and must be conducted near neutral pH (pH 7.0-7.4). What is the next logical step?

Answer: Co-solvency.

Co-solvency is a robust technique that involves adding a water-miscible organic solvent to your aqueous medium.[10][11] This reduces the overall polarity of the solvent system, making it more favorable for dissolving lipophilic or poorly soluble compounds.[12][13]

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. It tends to "squeeze out" non-polar molecules. Co-solvents like DMSO or ethanol disrupt this network and reduce the interfacial tension between the compound and the solvent, thereby increasing solubility.[14][15]

  • Select Co-solvents: Choose a panel of biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).

  • Prepare Blends: Create a series of co-solvent/buffer blends (e.g., using pH 7.4 PBS) at different concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Using the same equilibration and quantification method described in the pH-profile protocol, determine the saturation solubility of this compound in each blend.

  • Analysis: Compare the solubility enhancement provided by each co-solvent at each concentration.

Co-solventConcentration (v/v)Measured Solubility (mg/mL)Fold Increase vs. Buffer
None (Buffer Only)0%1.0
DMSO 5%
10%
20%
Ethanol 5%
10%
20%
PEG 400 10%
20%

Self-Validation: Ensure that the final concentration of the co-solvent used is compatible with your downstream application (e.g., does not cause cell toxicity or interfere with enzyme activity). Always run a vehicle control in your experiments.

Q3: My application is for in vivo use or a sensitive cell-based assay where organic co-solvents and high pH are not viable. What advanced techniques can I use?

Answer: Complexation with Cyclodextrins.

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic central cavity, forming a "host-guest" inclusion complex.[16][17] This complex has a hydrophilic exterior, rendering the entire assembly soluble in water.[18]

Causality: The interior of the cyclodextrin molecule is lipophilic, providing a favorable environment for the non-polar regions of this compound. The hydrophilic exterior, decorated with hydroxyl groups, readily interacts with water. This effectively masks the drug's poor solubility, increasing its apparent aqueous concentration.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and excellent safety profile.[17]

  • Prepare Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Equilibrate with Drug: Add an excess amount of this compound to each HP-β-CD solution.

  • Follow Steps 3-5 from the pH-Solubility protocol (Equilibration, Separation, Quantification).

  • Analysis: Plot the solubility of this compound as a function of HP-β-CD concentration. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex.

HP-β-CD Conc. (% w/v)Molar Conc. of HP-β-CD (mM)Measured Solubility (mg/mL)
00
1~7.2
2~14.4
5~36.0
10~72.0

Self-Validation: A significant, concentration-dependent increase in solubility in the presence of HP-β-CD confirms successful complexation. The slope of the phase-solubility diagram can be used to calculate the complexation efficiency and binding constant.

Q4: I need to achieve very high concentrations for formulation, or the previous methods are insufficient. Are there other strategies?

Answer: Surfactant-based systems and solid dispersions.

For more challenging cases, formulation-centric approaches can be employed.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water.[20][21][22] The hydrophobic cores of these micelles can solubilize this compound, significantly increasing its concentration in the aqueous phase.[23] Common pharmaceutical surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL.

  • Solid Dispersions: This advanced technique involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC).[24][25] The amorphous form lacks the stable crystal lattice of the solid drug, making it much more readily soluble. This is typically achieved through methods like spray drying or hot-melt extrusion.[25]

These methods require more extensive formulation development and characterization but can achieve the highest drug loading.

Section 3: Visualizing the Strategy & Mechanisms

To aid in your decision-making, the following flowchart outlines the troubleshooting workflow.

Solubility_Workflow start Start: Poor solubility of This compound q_ph Is experiment pH-sensitive? start->q_ph ph_adjust Strategy 1: pH Adjustment (Increase pH > 9) q_ph->ph_adjust No q_cosolvent Are organic co-solvents acceptable? q_ph->q_cosolvent Yes success Problem Solved ph_adjust->success cosolvency Strategy 2: Co-solvency (e.g., DMSO, EtOH) q_cosolvent->cosolvency Yes cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) q_cosolvent->cyclodextrin No cosolvency->success advanced Advanced Strategies: Surfactants, Solid Dispersions cyclodextrin->advanced If more needed cyclodextrin->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

The mechanism of cyclodextrin complexation is a key concept in overcoming solubility challenges without altering the bulk solvent properties.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug_insoluble This compound (Hydrophobic, Insoluble) water Aqueous Medium drug_insoluble->water Poor Interaction cd_soluble HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd_soluble->water Good Interaction dummy1 complex Soluble Inclusion Complex (Hydrophilic Exterior) water2 Aqueous Medium complex->water2 Favorable Interaction plus + arrow -> dummy2

Caption: Mechanism of cyclodextrin-based solubility enhancement.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the predicted pKa of this compound and why is it so important? A: The predicted pKa is approximately 7.96, corresponding to the acidic proton on the hydroxyl group.[1][2] This is critical because it tells us the compound's ionization state is dependent on pH. By raising the pH above ~7.96, we can deprotonate the molecule, converting it to a much more water-soluble anion, which is a primary strategy for dissolution.[5][6]

  • Q: Can I use sonication or heating to help dissolve the compound? A: Yes, both can accelerate the rate of dissolution by providing energy to break the crystal lattice. However, they do not increase the equilibrium solubility of the compound. A solution prepared by heating may become supersaturated and precipitate upon cooling to room temperature. These methods are best used in conjunction with the strategies outlined above to reach equilibrium faster.

  • Q: How should I store stock solutions of this compound? A: Storage depends on the solvent system. High-concentration stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles. Aqueous solutions, especially those prepared by pH adjustment, may be prone to precipitation if the temperature or pH changes. It is often best to prepare aqueous solutions fresh from a concentrated organic stock solution just before use.

  • Q: Are there any known chemical incompatibilities? A: Safety data indicates that the compound should be kept away from strong oxidizing agents.[3] When using pH adjustment, ensure the compound is stable at the required pH for the duration of your experiment.

Section 5: References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google AI. Retrieved January 9, 2026.

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 9, 2026.

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved January 9, 2026, from [Link]

  • Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. (n.d.). MDPI. Retrieved January 9, 2026.

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI. Retrieved January 9, 2026.

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved January 9, 2026.

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). Imperial Oilfield Chemicals Pvt. Ltd.. Retrieved January 9, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 9, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • The Role of Surfactants in Compounded Preparation. (2022, January 5). THE PCCA BLOG. Retrieved January 9, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • Cosolvency. (n.d.). Slideshare. Retrieved January 9, 2026.

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]

  • Solubility Enhancement of Etoricoxib by Cosolvency Approach. (n.d.). SciSpace. Retrieved January 9, 2026, from [Link]

  • Cyclodextrins in delivery systems: Applications. (n.d.). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

  • PH adjustment: Significance and symbolism. (2025, December 7). Google AI. Retrieved January 9, 2026.

  • 5-Cyano-3-Hydroxypyridine. (2024, April 9). ChemBK. Retrieved January 9, 2026, from [Link]

  • PH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022, April 11). Journal of Chemical Technology and Metallurgy. Retrieved January 9, 2026, from [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018, January 11). NIH. Retrieved January 9, 2026, from [Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015, July 1). Springer. Retrieved January 9, 2026.

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016, June 29). CORE. Retrieved January 9, 2026.

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025, August 7). Google AI. Retrieved January 9, 2026.

  • 3-Cyanopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 9, 2026.

  • Enhancing solubility and stability of poorly soluble drugs. (2024, September 18). Google AI. Retrieved January 9, 2026.

  • 3-Cyanopyridine. (n.d.). Solubility of Things. Retrieved January 9, 2026, from [Link]

  • This compound | CAS 152803-24-2 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.com. Retrieved January 9, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. Retrieved January 9, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 9, 2026.

  • 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals. Retrieved January 9, 2026, from [Link]

  • 3-Hydroxypyridine | C5H5NO | CID 7971. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • 86869-14-9 | 2-Cyano-5-hydroxypyridine. (n.d.). ChemScene. Retrieved January 9, 2026.

  • 3-Cyanopyridine | C6H4N2 | CID 79. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd. (n.d.). Anhui Redpont Biotechnology Co., Ltd.. Retrieved January 9, 2026, from [Link]

  • 152803-24-2・this compound, 97%・this compound, 97%【詳細情報】. (n.d.). FUJIFILM Wako Chemicals. Retrieved January 9, 2026.

Sources

"3-Cyano-5-hydroxypyridine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyano-5-hydroxypyridine

An In-Depth Guide to Stability and Degradation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS 152803-24-2). This document provides detailed, experience-driven insights into the stability and degradation pathways of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

Answer:

Proper storage is the first line of defense against degradation. Based on its chemical structure—a pyridine ring with both a hydroxyl (phenolic) and a cyano group—the compound is susceptible to specific environmental factors.

  • Temperature: Store in a cool, dry place. Long-term storage should be under refrigerated conditions (2-8 °C).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] The hydroxyl group on the pyridine ring makes it susceptible to oxidation, which can be accelerated by atmospheric oxygen.

  • Light: Protect from light. Pyridine derivatives can be photosensitive and may degrade upon exposure to UV or even ambient light over extended periods.[2][3][4]

  • Moisture: Keep the container tightly sealed.[5][6] The compound is slightly soluble in water, and moisture can facilitate hydrolytic degradation of the cyano group.

Causality Insight: The combination of a phenolic hydroxyl group and an electron-withdrawing cyano group on an electron-deficient pyridine ring creates a molecule with multiple reactive sites. Oxygen can lead to oxidative coupling or ring degradation, while moisture, particularly at non-neutral pH, can initiate hydrolysis of the nitrile.

Q2: My solid sample of this compound has developed a pale brown color. Is it still usable?

Answer:

The appearance of a pale cream to pale brown color is often noted for this compound even in pure form.[7] However, a noticeable darkening from its original color upon storage is a strong indicator of degradation, likely due to minor oxidation or polymerization.

Recommended Action:

  • Assess Purity: Before use, verify the purity of the material using a suitable analytical method, such as HPLC-UV, LC-MS, or NMR.

  • Solubility Test: Dissolve a small amount in your intended solvent (e.g., DMSO, ethanol). The presence of insoluble particulates may indicate the formation of polymeric degradation products.

  • Risk Assessment: For non-critical applications or initial screening, the material might still be usable if the purity is >95%. For cGMP applications, quantitative assays, or kinetic studies, using a discolored sample is not recommended as the impurities could interfere with the results. It is best practice to use a fresh, high-purity lot.

Q3: Under what pH conditions is this compound most stable in aqueous solutions?

Answer:

The stability of this compound in solution is highly pH-dependent. The molecule has two key functional groups governed by pH: the weakly acidic phenolic hydroxyl group and the weakly basic pyridine ring nitrogen.

  • Acidic Conditions (pH < 4): The cyano group is susceptible to acid-catalyzed hydrolysis, which would convert it first to an amide (5-hydroxy-nicotinamide) and subsequently to a carboxylic acid (5-hydroxy-nicotinic acid).[8][9][10]

  • Neutral Conditions (pH 6-7.5): This is generally the range of greatest stability.

  • Alkaline Conditions (pH > 8): The compound is particularly vulnerable under basic conditions. The phenolic hydroxyl group will be deprotonated to a phenoxide, making the ring highly activated and extremely susceptible to oxidation. Furthermore, the cyano group can undergo base-catalyzed hydrolysis.[9]

Experimental Insight: When preparing stock solutions, use a buffered system if the final experimental conditions are outside the neutral pH range. For long-term solution storage, prepare the stock in an anhydrous solvent like DMSO and store it at -20°C or -80°C, minimizing exposure to water and light.

Troubleshooting Guide

Issue 1: Inconsistent results or loss of activity in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

G

A troubleshooting workflow for inconsistent assay results.

  • Verify Stock Solution Integrity: Always prepare fresh stock solutions in a suitable anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles.

  • Analyze Working Solutions: Before and after an experiment, analyze your working solution (diluted in assay buffer) by HPLC. The appearance of new peaks or a decrease in the parent compound's peak area confirms degradation during the experiment.

  • Evaluate Assay Buffer: The pH of your cell culture or assay buffer is critical. Standard bicarbonate-based media can have a pH of 7.4 to 8.0, which can promote degradation over several hours. Consider using a HEPES-buffered system to maintain a more stable pH.

  • Consider Oxidative Stress: Many cell culture media contain components like riboflavin, which can generate reactive oxygen species upon light exposure, accelerating the oxidation of sensitive compounds. If possible, perform manipulations in reduced light.

Issue 2: Multiple or broad peaks observed during HPLC analysis.

Possible Cause: On-column degradation, poor method development, or presence of tautomers.

Troubleshooting Steps:

  • Check Mobile Phase pH: The compound's retention time and peak shape can be sensitive to the mobile phase pH. Ensure your mobile phase is buffered and avoids extremes of pH. A mobile phase buffered around pH 3-5 is a good starting point.

  • Investigate Tautomerism: Hydroxypyridines can exist in equilibrium with their pyridone tautomers.[11][12] This equilibrium can sometimes be observed chromatographically, leading to peak broadening or splitting. Varying the column temperature or the mobile phase composition may help coalesce these into a single peak.

  • Rule out On-Column Degradation: Inject a freshly prepared sample and compare it to one that has been sitting in the autosampler for several hours. If new peaks appear over time, this points to instability in the autosampler conditions (e.g., temperature, exposure to aqueous mobile phase).

  • Use a High-Quality Column: Employ a modern, high-purity silica column to minimize unwanted interactions with surface silanols that can cause peak tailing.

Degradation Pathways

Understanding the potential degradation pathways is key to interpreting unexpected analytical results and designing stable formulations.

Primary Degradation Routes:
  • Hydrolysis of the Cyano Group: The nitrile functional group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This process is catalyzed by either acid or base.

  • Oxidation of the Hydroxypyridine Ring: The electron-rich hydroxypyridine ring is susceptible to oxidation. This can be initiated by atmospheric oxygen (autoxidation), metal ions, or reactive oxygen species. The initial step is often hydroxylation of the ring, followed by potential ring-opening.[13][14][15][16]

  • Photodegradation: Pyridine and its derivatives are known to be photoreactive.[2][3][17] UV light can excite the molecule, leading to the formation of radicals and subsequent reactions with solvents or other molecules, resulting in complex degradation product profiles.[4][18]

G

ends_dot

Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours. (Note: Basic conditions often cause rapid degradation).

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the 100 µg/mL solution (in a transparent vial) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Control Sample: Prepare a control sample by diluting the stock solution with the analysis mobile phase or water and keep it protected from light at 4°C.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all major degradation products.

Data Interpretation:

Stress ConditionExpected Primary Degradation Product(s)Typical Observations
Acid Hydrolysis 5-Hydroxynicotinamide, 5-Hydroxynicotinic AcidAppearance of more polar peaks on a reverse-phase HPLC column.
Base Hydrolysis 5-Hydroxynicotinic Acid, Oxidative productsRapid loss of parent compound, potential color change to dark brown/black.
**Oxidation (H₂O₂) **Dihydroxypyridine derivatives, Ring-opened productsA complex mixture of new peaks, often with different UV spectra.
Photolysis Complex mixtureMultiple small peaks, potential loss of mass balance due to polymerization.

References

  • Mathew, C. D., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030-1032. [Link]
  • Salah, H. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link]
  • Puskas, I., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Cramp, R., et al. (2014). Biocatalytic hydrolysis of 3-cyanopyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Wikipedia. Nicotinonitrile. Wikipedia. [Link]
  • Joffe, A., et al. (2004). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. PubMed. [Link]
  • ChemBK. 5-Cyano-3-Hydroxypyridine. ChemBK. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 3-Cyanopyridine, 98%. Cole-Parmer. [Link]
  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179. [Link]
  • Al-Hourani, B. J., et al. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. [Link]
  • Gieshoff, T., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
  • Caplain, S., & Lablache-Combier, A. (1975). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP.
  • Khan, I., et al. (2019). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. [Link]
  • Wang, C., et al. (2016).
  • Wang, D., et al. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp.
  • Epe, B., et al. (1996). Photolysis of N-hydroxypyridinethiones: a new source of hydroxyl radicals for the direct damage of cell-free and cellular DNA. Nucleic Acids Research, 24(9), 1625–1631. [Link]
  • Eawag.
  • Wozniak, M., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI. [Link]
  • Bhushan, B., et al. (2003). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology, 69(9), 5346–5353. [Link]
  • Boyer, J. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

Sources

Optimizing reaction conditions for the N-alkylation of "3-Cyano-5-hydroxypyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Optimizing N-Alkylation of 3-Cyano-5-hydroxypyridine

Welcome to the technical support center for the N-alkylation of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. Instead of a rigid protocol, we offer a dynamic resource of frequently asked questions and in-depth troubleshooting guides to address the nuanced challenges you may encounter in the lab. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Section 1: Understanding the Core Challenge: The N- vs. O-Alkylation Dilemma

The primary hurdle in the alkylation of this compound is its nature as an ambident nucleophile . This arises from the tautomerism between the hydroxypyridine form and its pyridone isomer, 5-cyano-3(2H)-pyridone. Deprotonation with a base generates an ambident anion with nucleophilic character on both the nitrogen and oxygen atoms. This leads to a common problem: the formation of a mixture of the desired N-alkylated product and the undesired O-alkylated isomer.[1][2][3][4]

Controlling the regioselectivity of this reaction is paramount and depends on a careful interplay of several factors, including the choice of base, solvent, alkylating agent, and temperature.

G cluster_0 Tautomerism and Deprotonation cluster_1 Competitive Alkylation Pathways Hydroxy This compound Pyridone 5-Cyano-3(2H)-pyridone Hydroxy->Pyridone Tautomerization Anion Ambident Anion Hydroxy->Anion + Base - H+ Pyridone->Anion + Base - H+ N_Alk N-Alkylated Product (Desired) Anion->N_Alk N-Attack O_Alk O-Alkylated Product (Isomer) Anion->O_Alk O-Attack AlkylHalide Alkylating Agent (R-X) AlkylHalide->N_Alk AlkylHalide->O_Alk

Caption: Competing N- and O-alkylation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yields a mixture of N- and O-alkylated products. How can I improve N-selectivity?

This is the most common issue. The N/O ratio is highly sensitive to your reaction conditions. Here are the key parameters to investigate:

  • Choice of Base and Counter-ion : The base is critical. While common bases like K₂CO₃ or NaH can work, they often give mixtures.[2] For enhanced N-selectivity, consider using Cesium Carbonate (Cs₂CO₃) .[1][5] The large, soft cesium cation (Cs⁺) is thought to coordinate less tightly with the oxygen anion, leaving the nitrogen more accessible for alkylation.

  • Solvent Polarity : Polar aprotic solvents like DMF, DMSO, or Acetonitrile (ACN) are standard choices as they facilitate Sₙ2 reactions.[2][6][7] The choice of solvent can influence the dissociation of the pyridone salt and the solvation of the anion, thereby altering the N/O ratio. It is worth screening these solvents.

  • Alkylating Agent : The reactivity of the alkylating agent follows the trend R-I > R-Br > R-Cl. Using a more reactive alkyl iodide can sometimes improve reaction rates and selectivity, but may also lead to overalkylation if not controlled.

Q2: My reaction is very slow or does not go to completion. What should I do?

Low conversion can be frustrating and complicates purification.[6] Consider these factors:

  • Solubility : Both the starting hydroxypyridine and inorganic bases like K₂CO₃ can have poor solubility in solvents like acetone or ACN at room temperature.[6] Ensure your reaction is well-stirred. Switching to a solvent with better solubilizing properties, like DMF or DMSO, can significantly help.

  • Reactivity of Alkylating Agent : If you are using an alkyl chloride or a sterically hindered bromide, the reaction may be inherently slow. Consider switching to the corresponding alkyl iodide.

  • Temperature : Many N-alkylation reactions require heating. A modest increase in temperature (e.g., from room temperature to 50-80 °C) can dramatically increase the reaction rate. However, be aware that temperature can also affect the N/O selectivity, so this must be optimized carefully.

Q3: I'm using a standard Williamson ether synthesis setup (NaH in THF/DMF) and getting mostly O-alkylation. Is this expected?

Yes, this is often the case. Strong, hard bases like sodium hydride (NaH) generate a sodium salt of the hydroxypyridine. The small, hard Na⁺ cation strongly associates with the hard oxygen anion, which can favor O-alkylation, especially in less polar solvents. While this method is a cornerstone of organic synthesis, it may not be the optimal choice for achieving N-selectivity with this particular substrate.

Section 3: Troubleshooting Guides & Detailed Protocols

Guide 1: Optimizing Conditions for High N-Selectivity

This guide provides a systematic approach to finding the optimal conditions for your specific alkylating agent.

Objective : Maximize the ratio of N-alkylation to O-alkylation.

Caption: Workflow for troubleshooting and optimizing N-alkylation selectivity.

Experimental Protocol: Base and Solvent Screening

  • Setup : In parallel reaction vials, add this compound (1.0 eq).

  • Base Addition : To separate vials, add the base to be screened (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq).

  • Solvent Addition : Add the chosen solvent (e.g., DMF, ACN, DMSO) to achieve a concentration of ~0.1-0.5 M.

  • Alkylating Agent : Add the alkylating agent (R-X) (1.1 - 1.5 eq).

  • Reaction : Stir the reactions at a set temperature (start with 50 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).

  • Analysis : Quench a small aliquot of each reaction, extract, and analyze by ¹H NMR or LC-MS to determine the conversion and the N- vs. O-alkylation ratio.

Data Comparison Table:

Base (2.0 eq)SolventTemperature (°C)Time (h)Conversion (%)N:O Ratio (Approx.)
K₂CO₃ACN602475%3:1
K₂CO₃DMF601890%5:1
Cs₂CO₃ DMF 50 12 >95% >15:1
NaHTHF252460%1:4
t-BuOKTHF251285%2:1

Note: Data is illustrative and will vary based on the specific alkylating agent used.

Guide 2: Advanced Methods for Difficult Alkylations

If standard methods fail, especially with sterically hindered or sensitive substrates, consider these alternatives.

A. Mitsunobu Reaction

The Mitsunobu reaction allows for the alkylation of the pyridine nitrogen using an alcohol, under mild, neutral conditions.[8][9] While it can be highly effective, selectivity can still be an issue and is substrate-dependent.[2][10]

  • Mechanism Insight : The reaction proceeds via an intermediate where the hydroxypyridine acts as a nucleophile towards the activated alcohol. The choice of solvent can influence the outcome.

  • When to Use : Excellent for introducing secondary alkyl groups or when your alkylating agent is an alcohol. It avoids the generation of inorganic salt byproducts.

  • Key Reagents : An alcohol (R-OH), a phosphine (typically PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD).

  • Caution : The reagents are hazardous, and purification from byproducts like triphenylphosphine oxide can be challenging.[11]

B. Phase-Transfer Catalysis (PTC)

PTC is a powerful and green technique that facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic solution).[12] A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the deprotonated nucleophile into the organic phase to react with the alkylating agent.[13][14]

  • Mechanism Insight : The catalyst (e.g., Tetrabutylammonium Bromide, TBAB) pairs with the pyridone anion, creating a lipophilic ion pair that is soluble in the organic solvent, where it can react.

  • When to Use : When you want to use inexpensive inorganic bases (NaOH, K₂CO₃) with organic solvents (e.g., Toluene, CH₂Cl₂), avoiding dipolar aprotic solvents.[12] It is also effective for improving reaction rates.

  • Key Reagents : An alkyl halide, an inorganic base (solid or aqueous), an organic solvent, and a catalytic amount of a phase-transfer agent (e.g., n-Bu₄NBr).[15]

References

  • Hart, L. S., Killen, C. R. J., & Saunders, K. D. (1979). Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylation.
  • Ferrer, S., Naughton, D. P., Parveen, I., & Threadgill, M. D. (2002). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • Hart, L. S., Killen, C. R. J., & Saunders, K. D. (1979).
  • Comins, D. L., & Goehring, R. R. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Ren, F., et al. (2015). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed. [Link]
  • Kim, J. H., & Lee, Y. S. (2004). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Loupy, A., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Ren, F., et al. (2015). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Sisko, J., et al. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • Comins, D. L., & Goehring, R. R. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
  • Various Authors. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Henderson, K. W., et al. (2004). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed. [Link]
  • Various Authors. (n.d.). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. RSC Publishing. [Link]
  • Conreaux, D., et al. (2008). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • Bakulina, O., et al. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
  • Wang, Y., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PubMed. [Link]
  • Wang, Y., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PubMed Central. [Link]
  • Wang, Y., et al. (2023). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. [Link]
  • Reddit User. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
  • Ye, D., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][12]naphthyrin-5(6H)-one. PubMed Central. [Link]
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Bram, G., et al. (1985). Regioselectivity of the alkylation of ambident anionic species on alumina or in the presence of 'solid hexamethylphosphoric triamide'. RSC Publishing. [Link]
  • Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
  • Ren, F., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
  • Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic-chemistry.org. [Link]
  • Ren, F., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
  • Oussaid, A., et al. (2020).

Sources

Preventing dimerization of "3-Cyano-5-hydroxypyridine" under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-Cyano-5-hydroxypyridine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile intermediate, with a particular focus on preventing its dimerization under basic conditions. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound with the chemical formula C₆H₄N₂O.[1][2] It serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, allows for diverse chemical transformations.

Q2: I'm observing the formation of a significant byproduct in my reaction involving this compound under basic conditions. What could be happening?

Under basic conditions, this compound is prone to self-condensation or dimerization, leading to the formation of unwanted bipyridine derivatives or other oligomeric species. This is a common issue that can significantly reduce the yield of your desired product and complicate purification.

Q3: What is the likely mechanism of this dimerization?

The dimerization of this compound under basic conditions can proceed through several potential pathways. The most probable mechanism is an oxidative coupling of two molecules of the deprotonated substrate. The phenoxide-like anion formed upon deprotonation of the hydroxyl group is susceptible to oxidation, which can lead to the formation of a radical species. Two of these radicals can then couple to form a C-C or C-O bond, resulting in a dimeric structure.

Another possibility is a base-catalyzed self-condensation reaction, similar to an aldol-type condensation, where the deprotonated pyridine ring acts as a nucleophile attacking another molecule.[3][4][5]

Troubleshooting Guide: Preventing Dimerization

This section provides a systematic approach to troubleshooting and preventing the dimerization of this compound in your reactions.

Issue 1: Significant Dimer Formation Detected by LC-MS or NMR

Root Cause Analysis:

The formation of a dimer strongly suggests that the basic conditions employed are too harsh or that the reaction environment is conducive to oxidative coupling. The choice of base, solvent, and reaction atmosphere are critical factors.

Proposed Solutions:

  • Selection of a Suitable Base: The choice of base is paramount. Strongly nucleophilic bases can lead to undesired side reactions. Opt for non-nucleophilic, sterically hindered bases that can efficiently deprotonate the hydroxyl group without participating in subsequent reactions.[6][7][8]

    Base pKa of Conjugate Acid Comments
    Sodium Hydride (NaH)~35A strong, non-nucleophilic base. Use with caution as it is highly reactive.
    Potassium tert-butoxide (KOtBu)~17A strong, sterically hindered base. Good choice for many applications.
    Lithium diisopropylamide (LDA)~36A very strong, non-nucleophilic base, typically used for forming enolates.[6]
    1,8-Diazabicycloundec-7-ene (DBU)13.5A non-nucleophilic amidine base, often used in elimination reactions.[6]
    N,N-Diisopropylethylamine (DIPEA)10.75A mild, non-nucleophilic amine base.[6]
  • Solvent Optimization: The polarity of the solvent can influence the reactivity of the phenoxide intermediate.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can solvate the cation of the base, increasing the reactivity of the anion and potentially accelerating the desired reaction over dimerization.

    • Apolar Solvents (e.g., Toluene, THF): These may be suitable for reactions where the deprotonated species has sufficient solubility.

  • Atmosphere Control: To minimize oxidative dimerization, it is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). De-gas your solvents prior to use to remove dissolved oxygen.

Issue 2: Low Yield Despite Suppressed Dimerization

Root Cause Analysis:

If dimerization is controlled but the yield of the desired product remains low, other factors such as incomplete reaction, product degradation, or inefficient workup may be at play.

Proposed Solutions:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and prevent product degradation from prolonged exposure to reaction conditions.[9]

  • Temperature Control: The reaction temperature can significantly impact the reaction rate and selectivity. If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial. However, excessive heat can promote side reactions.

  • Workup Procedure: Ensure that the workup procedure is appropriate for your product. Quenching the reaction with a mild acid to neutralize the base is often a necessary step.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Reactions with this compound

This protocol provides a starting point for reactions requiring the deprotonation of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Non-nucleophilic base (e.g., NaH, KOtBu)

  • Electrophile

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry, three-necked flask under an inert atmosphere, add this compound (1 equivalent).

  • Add anhydrous solvent to dissolve the starting material.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the non-nucleophilic base (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture for 30-60 minutes to allow for complete deprotonation.

  • Slowly add the electrophile (1 equivalent) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Proceed with the appropriate extraction and purification steps.

Protocol 2: Protecting Group Strategy for the Hydroxyl Group

In cases where dimerization is particularly problematic, protecting the hydroxyl group is a highly effective strategy.[10] Silyl ethers are a common choice due to their ease of installation and removal under mild conditions.[11]

Step 1: Protection with tert-Butyldimethylsilyl (TBS) Group

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous DMF

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add imidazole (2.5 equivalents) to the solution.

  • Slowly add TBSCl (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the TBS-protected this compound.

Step 2: Deprotection of the TBS Group

Materials:

  • TBS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • THF

Procedure:

  • Dissolve the TBS-protected compound in THF.

  • Add TBAF (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the deprotected product.

Visualizing the Problem and Solution

Dimerization Pathway

Dimerization A This compound B Deprotonation (Strong Base) A->B C Pyridinoxide Anion B->C D Oxidative Coupling (e.g., O2) C->D Side Reaction F Desired Reaction (with Electrophile) C->F Main Reaction E Dimer Byproduct D->E G Desired Product F->G

Caption: Potential pathway leading to dimerization under basic conditions.

Troubleshooting Workflow

Troubleshooting cluster_solutions Solutions start Dimerization Observed? yes Yes start->yes no No start->no base Use Non-Nucleophilic Base yes->base solvent Optimize Solvent yes->solvent atmosphere Inert Atmosphere yes->atmosphere protect Protect Hydroxyl Group yes->protect end Successful Reaction no->end base->end solvent->end atmosphere->end protect->end

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale "3-Cyano-5-hydroxypyridine" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-Cyano-5-hydroxypyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, presents significant thermal management challenges, particularly during large-scale production.[1][2] The uncontrolled release of heat—an exothermic reaction—can lead to thermal runaway, a hazardous situation where the reaction rate increases exponentially, potentially causing a rapid rise in temperature and pressure, reactor failure, and the release of toxic materials.[3][4] This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals to safely manage these exothermic events. It is structured to offer immediately actionable advice through FAQs and troubleshooting guides, grounded in the principles of chemical reaction safety.

Section 1: Frequently Asked Questions (FAQs) on Thermal Safety

This section addresses common queries regarding the thermal hazards associated with the synthesis of this compound and related heterocyclic compounds.

Q1: What specific steps in pyridine synthesis are typically exothermic and why?

While the exact thermochemistry is proprietary for many industrial syntheses, the formation of the pyridine ring itself, often through condensation or cyclization reactions, is frequently exothermic.[5][6] For instance, in syntheses involving reactions like the Chichibabin reaction, the condensation of aldehydes, ketones, and ammonia to form the pyridine ring releases significant heat.[5] Additionally, functional group transformations on the pyridine ring, such as nitration or amination, can also be highly exothermic.[7] The exothermicity arises from the formation of stable aromatic bonds, which releases a substantial amount of energy.

Q2: What are the primary risks associated with a loss of thermal control?

The principal risk is a thermal runaway, where the heat generated by the reaction surpasses the cooling system's capacity to remove it.[4] This can lead to:

  • Over-pressurization: A rapid temperature increase can cause the boiling of solvents and the generation of gaseous byproducts, leading to a dangerous pressure buildup within the reactor.[8]

  • Secondary Decomposition: At elevated temperatures, reactants, intermediates, or the final product may decompose, often in a highly exothermic manner, further accelerating the runaway.[9]

  • Product Impurity: Even minor temperature excursions can lead to the formation of unwanted side products, compromising the yield and purity of the this compound.

  • Reactor Failure: In the worst-case scenario, the over-pressurization can exceed the reactor's design limits, leading to a catastrophic failure and potential explosion.[3]

Q3: What are the key parameters to monitor for early detection of a potential thermal event?

Continuous monitoring is crucial for early detection and prevention of thermal runaway.[10][11] Key parameters include:

  • Reactor Temperature (Tr): This is the most direct indicator of the reaction's thermal behavior.

  • Jacket Temperature (Tj): The temperature of the cooling/heating fluid in the reactor jacket. A decreasing difference between Tr and Tj indicates that the cooling system is struggling to keep up with the heat generation.

  • Reagent Addition Rate: In semi-batch processes, this directly controls the rate of heat generation.

  • Pressure: A sudden increase in pressure can signal solvent boiling or gas evolution from side reactions.

  • Stirrer Power Consumption: An increase in viscosity, which can sometimes precede a thermal event, may be detected by an increase in the power required for stirring.

Q4: What is a "quench" solution and when should it be used?

A quench solution is a chemical agent added to a reaction to rapidly stop it, typically by neutralizing a reactive species or by rapidly cooling the reaction mass.[12][13] Quenching is an emergency procedure to be used when a thermal runaway is imminent or in progress.[14][15] The choice of quenching agent depends on the specific chemistry but often includes:

  • Acids or Bases: To neutralize reactive intermediates.

  • Water or Alcohols: To absorb heat and dilute the reactants.[16]

  • Reducing or Oxidizing Agents: To consume a key reactant.

It is critical to have a well-defined quenching protocol and the necessary materials readily available before starting any large-scale exothermic reaction. The quenching process itself can sometimes be exothermic, so it must be done with caution and often with external cooling.[12]

Q5: How does scaling up from a lab to a plant increase exothermic risk?

Scaling up a chemical synthesis significantly increases the risk of a thermal runaway. This is due to the change in the surface-area-to-volume ratio.[7]

  • Heat Generation is proportional to the volume of the reactants.

  • Heat Removal is proportional to the surface area of the reactor in contact with the cooling jacket.

As the reactor size increases, the volume increases by the cube of the radius, while the surface area only increases by the square of the radius. This means that larger reactors are inherently less efficient at removing heat, making them more susceptible to thermal runaway.[7][17]

Section 2: Troubleshooting Guide: Real-Time Event Management

This section provides a structured approach to managing common thermal incidents during the synthesis of this compound.

Scenario 1: Rapid Temperature Increase During Reagent Addition
  • Symptoms:

    • The reactor temperature is rising faster than the setpoint.

    • The cooling system is operating at maximum capacity but cannot control the temperature.

    • The temperature difference between the reactor and the cooling jacket is decreasing.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately halt the feed of the limiting reagent to stop further heat generation.[8]

    • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.

    • Increase Agitation: If safe to do so, increasing the stirrer speed can improve heat transfer to the reactor walls.

    • Prepare for Quenching: Alert personnel and have the pre-determined quench solution ready for immediate use if the temperature continues to rise uncontrollably.[14]

  • Root Cause Analysis:

    • Excessive Dosing Rate: The rate of reagent addition is too high for the cooling system's capacity.[17]

    • Insufficient Cooling: The cooling system is undersized for the scale and exothermicity of the reaction.

    • Accumulation of Unreacted Reagent: If the reaction has an induction period or is slower than the addition rate, unreacted reagent can accumulate and then react rapidly, causing a sudden temperature spike.

    • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction rate is much higher.

  • Preventative Measures:

    • Conduct calorimetric studies (e.g., using a Reaction Calorimeter) to determine the heat of reaction and the maximum safe addition rate.[9]

    • Ensure the cooling system is properly sized and maintained.

    • Implement a controlled dosing strategy where the addition rate is linked to the reactor temperature.[17]

    • Verify adequate mixing through computational fluid dynamics (CFD) modeling or experimental studies.

Scenario 2: Unexpected Pressure Build-up in the Reactor
  • Symptoms:

    • A rapid and unexpected increase in the reactor pressure reading.

    • Audible venting from the pressure relief system.

  • Immediate Actions:

    • Stop All Feeds: Immediately cease the addition of all reactants and other materials.

    • Emergency Cooling: Apply maximum cooling to the reactor to reduce the temperature and vapor pressure of the contents.

    • Verify Venting Path: Ensure that the reactor's emergency vent and off-gas system are not blocked.

  • Root Cause Analysis:

    • Gas Evolution: An unexpected side reaction may be producing a non-condensable gas.

    • Decomposition: Overheating may have initiated the decomposition of a reactant, intermediate, or the product, releasing gaseous products.[18]

    • Solvent Boiling: A loss of cooling or a severe exotherm can cause the solvent to boil, rapidly increasing the pressure.

  • Preventative Measures:

    • Characterize the thermal stability of all components and mixtures using techniques like Differential Scanning Calorimetry (DSC) to identify potential decomposition reactions and their onset temperatures.

    • Ensure the pressure relief system is correctly sized and designed for the worst-case scenario.

    • Maintain the reaction temperature well below the boiling point of the solvent and the onset temperature of any decomposition reactions.

Section 3: Standard Operating Protocols for Thermal Management

Adherence to robust standard operating procedures is essential for the safe execution of large-scale exothermic reactions.

Protocol 3.1: Controlled Reagent Dosing Strategy
  • Pre-computation: Based on calorimetric data, calculate the maximum allowable addition rate that does not exceed the cooling capacity of the reactor.

  • Automated Control: Utilize an automated reactor control system to regulate the dosing pump.[17]

  • Temperature Feedback Loop: Program the control system to pause or slow down the reagent addition if the reactor temperature exceeds a pre-defined safety limit.[17]

  • Initial Slow Dosing: Begin the addition at a fraction of the calculated maximum rate to confirm that the reaction has initiated and is proceeding as expected.

  • Continuous Monitoring: Closely monitor the reactor temperature and the jacket inlet/outlet temperatures throughout the addition.

Reactor Scale (L)Recommended Max. Dosing Rate (mol/min) - ExampleMax. Safe Temperature (Tsafe) (°C) - Example
100.140
500.440
2001.535
10006.030

Note: The values in this table are for illustrative purposes only and must be determined experimentally for each specific process.

Protocol 3.2: Emergency Quench Procedure
  • Pre-identification of Quench Agent: Based on the reaction chemistry, identify a suitable quenching agent. For many organic reactions, a weak acid like acetic acid or a cold, inert solvent can be effective.[16]

  • Preparation of Quench Solution: Before starting the reaction, prepare a sufficient quantity of the quench solution and have it staged in a way that it can be added to the reactor quickly and safely.

  • Activation Criteria: Clearly define the conditions under which the quench procedure will be initiated (e.g., temperature exceeding a critical threshold, sustained pressure rise).

  • Execution of Quench:

    • If possible, add the quench solution via a dedicated port.

    • Add the quench solution at a controlled rate to avoid a violent reaction or thermal shock to the reactor.[12]

    • Continue maximum cooling during and after the quench.

  • Post-Quench Monitoring: Continue to monitor the reactor temperature and pressure until they are stable and at a safe level.

Section 4: Visualization and Data

Visual aids can help in understanding the workflow for managing thermal events.

Diagram 4.1: Workflow for Managing a Temperature Excursion

G start Temperature Excursion Detected stop_dosing Immediately Stop Reagent Dosing start->stop_dosing max_cool Apply Maximum Cooling stop_dosing->max_cool increase_agitation Increase Agitation (if safe) max_cool->increase_agitation monitor_temp Monitor Temperature Trend increase_agitation->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing resume_ops Controlled Resumption of Operations temp_decreasing->resume_ops Yes prepare_quench Prepare Emergency Quench temp_decreasing->prepare_quench No quench_criteria_met Quench Criteria Met? prepare_quench->quench_criteria_met quench_criteria_met->monitor_temp No execute_quench Execute Quench Protocol quench_criteria_met->execute_quench Yes secure_reactor Secure Reactor execute_quench->secure_reactor

Caption: Workflow for managing a temperature excursion.

Diagram 4.2: Decision Tree for Investigating Pressure Build-up

G start Unexpected Pressure Increase stop_feeds Stop All Feeds start->stop_feeds emergency_cool Apply Emergency Cooling stop_feeds->emergency_cool check_vent Check Vent Path emergency_cool->check_vent is_vent_clear Vent Path Clear? check_vent->is_vent_clear clear_blockage Clear Blockage (if safe) is_vent_clear->clear_blockage No investigate_source Investigate Source of Pressure is_vent_clear->investigate_source Yes end Implement Corrective Actions clear_blockage->end temp_high Is Temperature High? investigate_source->temp_high solvent_boiling Likely Solvent Boiling / Decomposition temp_high->solvent_boiling Yes gas_evolution Likely Gas Evolution from Side Reaction temp_high->gas_evolution No analyze_sample Analyze Off-gas and Reaction Sample solvent_boiling->analyze_sample gas_evolution->analyze_sample analyze_sample->end

Caption: Decision tree for investigating pressure build-up.

References

  • Scribd. (n.d.). Safety and Runaway Prevention in Batch | PDF | Chemical Reactor.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions, 91, 493-498.
  • Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Industrial & Engineering Chemistry Research, 45(15), 5247-5272.
  • PatSnap. (2023, September 5). Control Strategies For Managing Exothermic Reactions In Flow.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7).
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • LeBlond, C. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1345-1355.
  • American Chemical Society. (2020, August 31). Pyridine.
  • Chemistry LibreTexts. (2023, March 26). 8.10: Fast Reactions in Solution.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • ElectronicsAndBooks. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes.
  • ChemBK. (2024, April 9). 5-Cyano-3-Hydroxypyridine.
  • PubMed. (2024, June 6). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
  • Abdel Motaal, E. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-848.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997.
  • El-Gaby, M. S. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways. Molecules, 28(18), 6608.

Sources

Characterization of unexpected byproducts in "3-Cyano-5-hydroxypyridine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Cyano-5-hydroxypyridine (CAS 152803-24-2). This molecule is a critical building block in medicinal and organic chemistry, serving as a key precursor in the development of complex Active Pharmaceutical Ingredients (APIs).[1][2] Its synthesis, while achievable through several routes, is often accompanied by the formation of unexpected and isomeric byproducts, complicating purification and reducing yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify, characterize, and mitigate the formation of unwanted impurities during your synthesis.

Troubleshooting Guide: Characterizing Unexpected Byproducts

This section addresses specific issues you may encounter during the synthesis of this compound. Each question is designed to reflect a real-world laboratory challenge.

Question 1: My reaction has produced an impurity with the same mass as my target compound, but it has a different retention time in HPLC. How do I confirm its structure and prevent its formation?

This is a classic case of isomer formation, a common challenge in the synthesis of polysubstituted pyridines.[1] The specific isomer formed will depend on your synthetic route, but a likely candidate is a regioisomer where the cyano and hydroxyl groups are at different positions.

Probable Cause & Mechanism: The formation of regioisomers is governed by the thermodynamics and kinetics of the reaction. For instance, in syntheses involving the functionalization of a pre-existing pyridine ring, the directing effects of the substituents play a crucial role. The electron-withdrawing nature of a cyano group typically directs incoming electrophiles to the meta-position (the 5-position), which is the desired outcome when starting with 3-cyanopyridine.[1] However, under certain conditions, side reactions can occur. Similarly, in de novo ring-forming syntheses like multicomponent reactions, incorrect cyclization or condensation can lead to various isomers.[3]

Corrective Actions & Troubleshooting Workflow:

  • Isolation: Isolate the byproduct from the main product using preparative HPLC or careful column chromatography. Achieving baseline separation is key for unambiguous characterization.

  • Structural Elucidation:

    • NMR Spectroscopy: This is the most powerful tool for distinguishing isomers.

      • ¹H NMR: The coupling constants and chemical shifts of the pyridine ring protons are highly informative. For the desired 3,5-disubstituted product, you would expect to see distinct patterns for the protons at the 2, 4, and 6 positions. Compare the spectrum of your impurity to the known spectrum of this compound.

      • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will differ significantly between isomers.[4][5]

      • 2D NMR (COSY, HMBC, HSQC): These experiments are invaluable for definitively assigning proton and carbon signals and establishing connectivity within the molecule, confirming the substitution pattern.

    • Mass Spectrometry (MS): While the molecular ion peak will be identical, the fragmentation pattern in MS/MS analysis may differ between isomers, providing additional structural clues.[4]

  • Prevention Strategy:

    • Re-evaluate Reaction Conditions: Temperature, solvent polarity, and reaction time can all influence regioselectivity. A lower temperature may favor the thermodynamically more stable product.

    • Catalyst Selection: In functionalization routes, the choice of Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) can be critical for directing the incoming group to the desired position.[1]

    • Protecting Groups: If you are cyanating 5-hydroxypyridine, consider protecting the hydroxyl group (e.g., as an acetate or ether) to prevent it from interfering with or misdirecting the cyanation reaction.[1]

    • Order of Reagent Addition: In multicomponent reactions, the order in which reactants are mixed can be critical. Pre-forming an enamine or Knoevenagel condensation product before the final cyclization can often prevent the formation of undesired intermediates.[3]

Question 2: My final product is contaminated with a high molecular weight, colored impurity, especially after oxidation steps. What is this and how can I avoid it?

The formation of dark, often sparingly soluble material is typically indicative of polymerization or oxidative side reactions. This is particularly common in syntheses that involve an oxidation step, such as the aromatization of a dihydropyridine intermediate in a Hantzsch-type synthesis.[6]

Probable Cause & Mechanism: Harsh oxidizing agents (e.g., nitric acid) or elevated temperatures can lead to over-oxidation or the formation of radical species.[6] These highly reactive intermediates can then polymerize or condense to form complex, high-molecular-weight structures. The pyridine ring itself can be susceptible to side reactions under aggressive conditions.

Corrective Actions & Troubleshooting Workflow:

  • Characterization (if possible): These byproducts are often difficult to characterize fully due to their heterogeneity and poor solubility. Basic analysis might include:

    • Solubility Tests: Assess solubility in a range of organic solvents.

    • FT-IR Spectroscopy: Can provide general information about the functional groups present.

  • Prevention Strategy:

    • Use Milder Oxidants: Replace harsh oxidants like nitric acid or KMnO₄. Milder, more selective reagents such as iodine in refluxing methanol or manganese dioxide (MnO₂) can significantly reduce these side reactions.[6]

    • Optimize Temperature and Time: Run the oxidation at the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent over-reaction.[6]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help prevent unwanted oxidative side reactions, especially if radical mechanisms are suspected.

    • Purification: If the byproduct does form, it can often be removed by filtration if it is insoluble, or by silica gel chromatography, as these polar, high-molecular-weight compounds tend to adhere strongly to the stationary phase.

Question 3: Mass spectrometry of an impurity shows a loss of the cyano group and/or addition of solvent molecules. What reactions are occurring?

This suggests that either hydrolysis of the nitrile group or a reaction with the solvent has occurred.

Probable Cause & Mechanism:

  • Hydrolysis: The cyano group can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if water is present, especially under acidic or basic conditions. This will result in an increase in molecular weight (+18 amu for amide, +19 amu for acid).

  • Reaction with Solvent: Nucleophilic solvents, particularly alcohols (e.g., methanol, ethanol) used during reaction or work-up, can react with activated intermediates. For example, in some cyanating procedures, an intermediate N-acyl pyridinium cation might be trapped by an alcohol solvent.[5]

Corrective Actions & Troubleshooting Workflow:

  • Characterization:

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to determine the exact mass of the byproduct and thus its elemental composition. This will confirm the addition of H₂O or a solvent molecule.

    • NMR Spectroscopy: ¹H and ¹³C NMR will clearly show the absence of the cyano group and the presence of new signals corresponding to an amide, carboxylic acid, or solvent adduct.[7] For example, an amide will show broad NH₂ protons in the ¹H NMR spectrum.

    • FT-IR Spectroscopy: The characteristic C≡N stretch (around 2230 cm⁻¹) will be absent, while new bands for C=O (around 1650-1710 cm⁻¹) and N-H or O-H stretches will appear.

  • Prevention Strategy:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere to exclude moisture.

    • Solvent Selection: Choose a non-nucleophilic, aprotic solvent if reactions with the solvent are suspected.

    • Control pH: During work-up, avoid prolonged exposure to strong acids or bases to minimize hydrolysis of the cyano group. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.[8]

Byproduct Summary Table

Observed Issue Potential Byproduct(s) Probable Cause Key Analytical Signature(s)
Isomer with same MWRegioisomers (e.g., 2-hydroxy-3-cyanopyridine)Suboptimal regiocontrol, incorrect cyclizationDifferent ¹H NMR coupling patterns; Different ¹³C NMR chemical shifts
Dark, tar-like solidPolymerization productsHarsh oxidants, high temperature, extended reaction timePoor solubility, complex NMR, broad IR signals
MW +18 or +19Hydrolysis products (amide, carboxylic acid)Presence of water under acidic/basic conditionsLoss of C≡N signal in IR; Appearance of C=O, NH/OH signals
Different MW (not hydrolysis)Dimerization, solvent adducts, incomplete reactionIncorrect stoichiometry, reactive intermediatesMW determined by MS; NMR shows unexpected structural units

Key Experimental Protocols & Visualizations

Protocol: General Troubleshooting Workflow for an Unknown Byproduct

This protocol outlines a systematic approach to identifying and mitigating an unknown impurity.

  • Observation & Initial Analysis:

    • Record the byproduct's appearance (color, state).

    • Determine its retention time (HPLC) or Rf value (TLC) relative to the product.

    • Run a preliminary LC-MS to get the molecular weight.

  • Hypothesis Generation:

    • Based on the molecular weight and reactants, propose potential structures (e.g., isomer, dimer, hydrolysis product).

  • Isolation & Purification:

    • Separate a small amount of the impurity using preparative HPLC or column chromatography.

  • Structural Characterization:

    • Acquire high-resolution data: HRMS, ¹H NMR, ¹³C NMR, FT-IR.

    • If the structure is still ambiguous, perform 2D NMR experiments (COSY, HMBC).

  • Mechanism & Prevention:

    • Based on the confirmed structure, deduce the likely side reaction mechanism.

    • Design and execute small-scale experiments to test prevention strategies (e.g., change temperature, solvent, catalyst, or reagent stoichiometry).

  • Optimization:

    • Implement the most effective prevention strategy in your scaled-up synthesis.

Diagram: Troubleshooting Workflow

G A Byproduct Observed (e.g., in HPLC/TLC) B Hypothesize Structure (Based on MW, Reactants) A->B C Isolate Impurity (Prep HPLC / Column) B->C D Full Characterization (NMR, HRMS, FT-IR) C->D H Structure Confirmed? D->H E Identify Side Reaction Mechanism F Modify Protocol (Temp, Solvent, Catalyst) E->F I Problem Solved? F->I G Validate & Optimize Synthesis H->C No, Re-isolate H->E Yes I->F No, Re-evaluate I->G Yes

Caption: A systematic workflow for identifying and mitigating byproducts.

Diagram: Potential Isomer Formation in a Multicomponent Reaction

G cluster_reactants Reactants cluster_products Potential Products A 1,3-Dicarbonyl Intermediate Cyclization Intermediate A->Intermediate B Cyanoacetamide B->Intermediate C Ammonia Source C->Intermediate D Desired Product This compound E Isomeric Byproduct Intermediate->D Correct Cyclization Intermediate->E Incorrect Cyclization (Path B)

Caption: Simplified view of how different cyclization pathways can lead to isomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended routine analytical methods for monitoring the purity of this compound? For routine quantitative analysis of purity and byproduct profiling, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the industry standard. A C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid modifier like TFA or formic acid) typically provides excellent resolution. For rapid, qualitative checks of reaction progress, Thin-Layer Chromatography (TLC) on silica gel plates is highly effective and economical.

Q2: How can I best remove polar byproducts like hydrolyzed impurities during the work-up? An acid-base extraction is often very effective. Since this compound is a weakly basic pyridine derivative, you can dissolve your crude product in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., sodium bicarbonate solution). This will deprotonate and extract acidic byproducts (like the carboxylic acid from nitrile hydrolysis) into the aqueous layer. Conversely, a wash with dilute aqueous acid can remove more basic impurities.[8] For final purification, column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) is recommended.

Q3: Can the source or quality of starting materials contribute to byproduct formation? Absolutely. The purity of your starting materials is paramount. For example, in multicomponent reactions, impurities in the 1,3-dicarbonyl compound can lead to the formation of related pyridine structures.[9] It is always best practice to verify the purity of starting materials by NMR or another suitable technique before beginning the synthesis, especially when troubleshooting unexpected results. In some cases, residual catalysts or reagents from a previous step can interfere with subsequent reactions.[10]

References

  • Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Benchchem. (2025). Avoiding side reactions in one-pot pyridine synthesis.
  • Benchchem. (n.d.). This compound|CAS 152803-24-2|Supplier.
  • ChemBK. (2024). 5-Cyano-3-Hydroxypyridine.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
  • Rashid, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. ResearchGate.
  • ChemicalBook. (2019). Synthesis of 3-cyanopyridine.
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
  • Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates.
  • SpectraBase. (n.d.). Pyridine.
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.
  • ResearchGate. (2025). Synthesis and NMR characterization of seven new substituted pyridine N-oxides.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Cyano-5-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing solvent selection for "3-Cyano-5-hydroxypyridine" reactions.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for reactions involving this versatile building block. As a multifunctional compound, the reactivity of this compound is profoundly influenced by the solvent system, directly impacting reaction pathways, yields, and the regioselectivity of products. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Section 1: Foundational Concepts - The Role of the Solvent

Before troubleshooting specific reactions, it is crucial to understand the fundamental principles governing solvent effects. The unique structure of this compound—featuring a nucleophilic nitrogen, a potentially nucleophilic hydroxyl group, and an electron-deficient pyridine ring—makes solvent choice a critical parameter for reaction control.

FAQ 1: What are the primary solvent properties I should consider for my reaction?

When selecting a solvent, you must consider several key properties that influence reaction kinetics and outcomes:

  • Polarity and Dielectric Constant: Polar solvents are essential for dissolving polar starting materials and reagents.[1][2] For reactions involving the formation of charged intermediates, such as in Nucleophilic Aromatic Substitution (SNAr) or SN1-type reactions, a high dielectric constant solvent can stabilize these species, accelerating the reaction rate.[3]

  • Protic vs. Aprotic Nature: This is arguably the most critical factor.

    • Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[1] They are excellent at solvating both cations and anions. However, by strongly solvating anionic nucleophiles through hydrogen bonding, they can reduce their reactivity, which can be detrimental for SN2 reactions.[3]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess dipoles but lack O-H or N-H bonds. They are poor at solvating anions, leaving them "naked" and highly reactive. This makes them ideal for promoting SN2 and SNAr reactions.

  • Boiling Point: The required reaction temperature will dictate the choice of solvent. High-temperature reactions require high-boiling point solvents like DMF, DMSO, or toluene.[4][5]

  • Solubility: this compound has low solubility in water but is soluble in solvents like ethanol and dimethylformamide (DMF).[6][7] Ensuring all reactants are sufficiently soluble is the first step to a successful reaction.[1]

Diagram 1: General Solvent Selection Workflow

SolventSelection start Reaction Type? sn1 S_N1 or Carbocation Intermediate? start->sn1 Ionization sn2 S_N2 or Anionic Nucleophile? start->sn2 Concerted other Other (e.g., Pd-coupling)? start->other Catalytic Cycle protic Use Polar Protic Solvent (e.g., H2O, EtOH) Stabilizes carbocation sn1->protic aprotic Use Polar Aprotic Solvent (e.g., DMSO, DMF, MeCN) Maximizes nucleophile reactivity sn2->aprotic pd_solvent Use Anhydrous Ethers or Aromatics (e.g., Dioxane, Toluene, THF) Often with aqueous base other->pd_solvent

Caption: Decision tree for initial solvent selection based on reaction mechanism.

Section 2: Troubleshooting Guides for Common Reactions

This section addresses specific experimental challenges in a question-and-answer format, providing both the mechanistic reasoning and actionable protocols.

Topic: Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

The alkylation of this compound is complex due to the presence of two nucleophilic centers: the pyridine nitrogen and the hydroxyl oxygen.[8] Solvent and base selection are the primary tools for controlling the reaction outcome.

Q1: My alkylation reaction is yielding an inseparable mixture of N- and O-alkylated products. How can I selectively favor O-alkylation?

Answer: O-alkylation proceeds through the oxygen anion (phenoxide) of the hydroxypyridine. To favor this pathway, you must use conditions that promote the formation and reactivity of this species while minimizing the nucleophilicity of the ring nitrogen.

Causality: The key is to use a suitable base to deprotonate the hydroxyl group. The choice of solvent then determines the reactivity of the resulting anion. Polar aprotic solvents are preferred because they do not hydrogen-bond with and "shield" the oxygen anion, leaving it highly nucleophilic.

Troubleshooting & Protocol:

  • Base Selection: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to irreversibly deprotonate the hydroxyl group. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.

  • Solvent Choice: Employ a polar aprotic solvent.

    • DMF (Dimethylformamide) or DMAc (Dimethylacetamide) are excellent choices for ensuring solubility and promoting the reactivity of the oxygen anion.

    • Acetone can also be used, especially for reactions with reactive alkyl halides like ethyl bromoacetate.[8]

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) during the addition of the base and alkylating agent to control exotherms and improve selectivity, then allow it to warm to room temperature or heat as necessary.

Experimental Protocol: Selective O-Alkylation

  • Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) to anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Q2: For my synthesis, I require the N-alkylated pyridone product. What conditions will favor N-alkylation?

Answer: N-alkylation occurs on the pyridone tautomer of this compound. The tautomeric equilibrium is influenced by the solvent.[9] To favor N-alkylation, you need conditions that either promote the pyridone form or exploit the differential reactivity of the N and O sites.

Causality: Certain bases, like cesium carbonate (Cs₂CO₃), have been shown to promote N-alkylation of pyridones.[8] This is often attributed to the "template effect" of the large cesium cation, which can coordinate both the pyridone oxygen and the incoming alkyl halide, directing alkylation to the nitrogen atom. Some modern methods have also achieved high N-selectivity without any base.[8]

Troubleshooting & Protocol:

  • Base Selection: Cesium carbonate (Cs₂CO₃) is a well-documented base for promoting N-alkylation of similar systems.[8]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are typically effective. The choice may depend on the specific alkylating agent and base combination.

  • Alternative Methods: For certain organohalides, catalyst- and base-free methods have been developed that proceed through an O-alkylated intermediate which then rearranges to the more thermodynamically stable N-alkylated product upon heating.[8]

Data Summary: Solvent & Base Effects on Alkylation Regioselectivity

Target ProductPyridine DerivativeBaseSolventTypical Outcome & Rationale
O-Alkylation This compoundNaH, KOtBuDMF, THF, AcetoneFavored by strong bases in aprotic solvents that generate a highly reactive oxygen anion.[8]
N-Alkylation 3-Cyano-2(1H)-pyridonesCs₂CO₃DMF, MeCNThe large Cs⁺ cation can act as a template, directing the alkylating agent to the nitrogen atom.[8]
N-Alkylation 2-HydroxypyridinesNoneHigh-boiling non-polarA base-free method can achieve >99% N-selectivity via a proposed rearrangement mechanism.[8]
Topic: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the ring nitrogen and the cyano group activates the pyridine ring for SNAr, especially at the 2- and 4-positions.[4]

Q3: My SNAr reaction on a halogenated derivative of this compound is slow and gives low yields. I also see a byproduct corresponding to hydrolysis. What is happening?

Answer: Low yields in SNAr reactions are frequently tied to suboptimal solvent choice and the presence of contaminants like water. The solvent must activate your nucleophile and stabilize the charged reaction intermediate (Meisenheimer complex).

Causality:

  • Solvent Role: Polar aprotic solvents (DMSO, DMF) are critical. They solvate the counter-ion of the nucleophile but leave the nucleophile itself poorly solvated and highly reactive. Furthermore, their high polarity stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the reaction.[4] Protic solvents will deactivate the nucleophile via hydrogen bonding.[4]

  • Hydrolysis: Trace amounts of water in your solvent or on your glassware can compete with your desired nucleophile, leading to the formation of unwanted hydroxypyridine byproducts.[4] This is especially problematic when using strong bases.

  • Solvent Decomposition: At high temperatures (>100-120 °C), DMF can decompose to form dimethylamine, which is a nucleophile and can lead to byproducts.[4] If this is suspected, switching to a more stable solvent like DMSO is recommended.

Troubleshooting & Protocol:

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven. Use anhydrous solvents. If your reagents are hygroscopic, dry them before use.

  • Solvent Optimization: Switch to a high-purity, anhydrous grade of DMSO, which is generally more stable at higher temperatures than DMF.

  • Temperature Management: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. Microwave heating can also be beneficial for providing rapid, controlled heating that can minimize decomposition.[4]

Diagram 2: Solvent Role in SNAr Mechanism

SNAr cluster_0 SNAr Reaction Pathway cluster_1 Solvent Interaction Reactants Ar-X + Nu⁻ TS1 Reactants->TS1 Intermediate Meisenheimer Complex [Ar(X)Nu]⁻ TS1->Intermediate TS2 Intermediate->TS2 Products Ar-Nu + X⁻ TS2->Products Solvent Polar Aprotic Solvent (e.g., DMSO) Stabilization Stabilizes charged intermediate via dipole interactions Solvent->Stabilization Stabilization->Intermediate Lowers Ea

Caption: Stabilization of the Meisenheimer complex by a polar aprotic solvent in an SNAr reaction.

Topic: Suzuki-Miyaura Cross-Coupling

Suzuki coupling is a powerful tool for C-C bond formation. Success hinges on a delicate balance of catalyst, base, and solvent.[10][11]

Q4: I am attempting a Suzuki coupling with a bromo-3-cyano-5-hydroxypyridine derivative, but the reaction is incomplete and I see significant homocoupling of my boronic acid.

Answer: These are classic symptoms of a suboptimal Suzuki reaction setup, often pointing to issues with the solvent system and atmospheric control.

Causality:

  • Solvent System: Suzuki reactions often use a two-phase system: an organic solvent to dissolve the aryl halide and catalyst, and an aqueous phase to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[12][13] This phase transfer is critical for the transmetalation step. Common organic solvents include 1,4-dioxane, THF, and toluene.

  • Homocoupling & Protodeboronation: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can interfere with the palladium catalyst's cycle.[11] Protodeboronation (replacement of the boronic acid group with hydrogen) can occur in the presence of excess water or under certain pH conditions, and is a common pathway for boronic acid degradation.[11]

Troubleshooting & Protocol:

  • Rigorous Degassing: Oxygen is the enemy of the Pd(0) catalyst. Your solvent and the entire reaction mixture must be thoroughly degassed. This is the single most important step to prevent catalyst deactivation and homocoupling.

  • Solvent Choice: While an aqueous phase is often necessary, using an excessive amount of water can promote protodeboronation. A common ratio is between 2:1 to 5:1 organic solvent to water.[13] For sensitive substrates, consider using anhydrous conditions with an organic-soluble base like CsF or KOtBu.

  • Base Selection: The choice of base can significantly impact the reaction.[11] K₃PO₄ is often a good starting point as it is effective but not overly harsh.

Experimental Protocol: Degassing a Suzuki Reaction

  • Combine the aryl halide, boronic acid, base, and organic solvent in a flask equipped with a stir bar.

  • Seal the flask with a rubber septum.

  • Freeze-Pump-Thaw Method (Recommended for best results): a. Freeze the mixture in a liquid nitrogen bath until solid. b. Apply a high vacuum for 5-10 minutes. c. Close the vacuum line and thaw the mixture in a water bath. You should see gas bubbles evolve from the thawing liquid. d. Repeat this cycle at least three times.

  • Inert Gas Bubbling (Alternative): a. Insert a long needle connected to an inert gas line (Argon or Nitrogen) so it is submerged below the liquid surface. b. Insert a second, shorter needle as an outlet. c. Bubble the inert gas through the solution for 20-30 minutes.

  • After degassing, add the palladium catalyst under a positive pressure of inert gas and begin heating.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • ChemBK. (2024). 5-Cyano-3-Hydroxypyridine.
  • Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • ACS Publications. (n.d.). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). This compound|CAS 152803-24-2|Supplier.
  • RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents.
  • ResearchGate. (n.d.). Influence of the solvent in the catalytic synthesis of 2-amino-3-cyanopyridine 5a.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • Scientific Update. (2016). SOLVENT EFFECTS.
  • ResearchGate. (n.d.). Influence of the solvent on reaction yield.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Wikipedia. (n.d.). Solvent effects.
  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Unknown Source. (n.d.). Summary of Nucelophilic Substitution Reactions.
  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
  • College of Saint Benedict. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
  • YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.
  • Chem-Impex. (n.d.). 3-Hydroxypyridine.
  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines.
  • NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC.
  • Benchchem. (n.d.). Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives.
  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety.
  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.

Sources

Impact of starting material purity on "3-Cyano-5-hydroxypyridine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity

3-Cyano-5-hydroxypyridine is a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its molecular architecture, featuring strategically placed cyano and hydroxyl groups, makes it a versatile building block for constructing complex molecules.[2] However, the successful and efficient synthesis of this compound is profoundly dependent on a factor that is often underestimated: the purity of the starting materials.

The quality of every raw material and intermediate directly influences the safety and efficacy of the final product, a principle of paramount importance in active pharmaceutical ingredient (API) manufacturing.[3] Impurities present in the initial stages of a synthesis can be carried through the entire process, leading to the formation of unwanted side products, complicating purification, reducing yields, and potentially introducing toxic contaminants into the final compound.[2][3][4] This guide provides a comprehensive troubleshooting framework and frequently asked questions (FAQs) to address the challenges researchers encounter related to starting material purity in the synthesis of this compound.

Troubleshooting Guide: Common Synthesis Problems and Solutions

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, with a specific focus on how they trace back to the quality of your starting materials.

Problem 1: Consistently Low Yield or Stalled Reaction

Question: My reaction to synthesize this compound is resulting in a very low yield, or it appears to stop before all the starting material is consumed. What are the likely causes related to my starting materials?

Answer:

Low yields are a frequent issue in pyridine synthesis.[5] While reaction conditions play a role, the root cause often lies within the purity of your precursors.

Causality and Investigation:

  • Inert Impurities: These impurities do not participate in the reaction but reduce the effective concentration of your starting material, leading to lower-than-expected yields.

  • Reactive Impurities: These are more problematic as they can consume reagents or catalyze side reactions, directly lowering the output of the desired product.

  • Catalyst Inhibition: Trace impurities, particularly moisture or certain metallic ions, can deactivate or poison catalysts, such as the Lewis acids (e.g., AlCl₃, ZnCl₂) often used to direct regioselectivity in cyanations.[6]

Potential Impurities and Their Impact

Starting MaterialCommon Synthesis RoutePotential ImpuritiesImpact on Synthesis
5-Hydroxypyridine Functionalization (Cyanation)Isomeric hydroxypyridines, residual solvents, moistureCompetitive side reactions, poor regioselectivity, catalyst deactivation.
3-Cyanopyridine Functionalization (Hydroxylation)Nicotinamide (precursor), other cyanopyridine isomers, moistureFormation of amide byproducts, incorrect product isomer formation.
Acrylonitrile / 2-Methylene-glutaronitrile De Novo Ring SynthesisDimerization products, polymerization inhibitors, residual catalystsInterference with cyclization, reduced yield, formation of polymeric byproducts.[7]

Troubleshooting Workflow & Solutions:

  • Step 1: Purity Verification: Before starting the synthesis, rigorously assess the purity of your starting materials. Do not rely solely on the supplier's certificate of analysis for critical applications.

    • Recommended Techniques: High-Performance Liquid Chromatography (HPLC) for non-volatile compounds, Gas Chromatography with Flame Ionization Detection (GC-FID) for volatile impurities, and Nuclear Magnetic Resonance (NMR) for structural confirmation and isomer detection.[8] For moisture content, Karl Fischer titration is the gold standard.

  • Step 2: Starting Material Purification: If impurities are detected, purify the starting material.

    • Recrystallization: Effective for removing solid impurities with different solubilities.

    • Distillation: Ideal for purifying liquid starting materials like 3-cyanopyridine.[7]

    • Column Chromatography: A versatile method for removing impurities with different polarities.

  • Step 3: Rigorous Reaction Setup:

    • Ensure all glassware is oven-dried to remove residual moisture.

    • Use anhydrous solvents.

    • Consider the use of a dehydrating agent if the reaction is known to be moisture-sensitive.[9]

Problem 2: Formation of Unexpected Side Products

Question: My final product is contaminated with significant amounts of unknown impurities, making purification difficult. How can I identify if my starting materials are the source?

Answer:

The formation of side products is a classic sign of reactive impurities in your starting materials.[2] These impurities compete with your primary reactants, leading to a complex mixture of products.

Causality and Investigation:

The core issue is that an impurity possesses a reactive functional group that can participate in the reaction. For example, in the synthesis of this compound starting from 5-hydroxypyridine, an isomeric impurity like 3-hydroxypyridine would also undergo cyanation, but at a different position, leading to an undesired isomer.

Visualizing the Impact of an Isomeric Impurity

The following diagram illustrates how an impurity in the starting material can lead to the formation of a side product, complicating the reaction outcome.

G cluster_0 Reaction Input cluster_1 Synthesis Process cluster_2 Reaction Output SM_Pure Desired Starting Material (5-Hydroxypyridine) Reaction Cyanation Reaction SM_Pure->Reaction SM_Impure Impurity (e.g., 3-Hydroxypyridine) SM_Impure->Reaction Reagent Reagents (e.g., KCN, Lewis Acid) Reagent->Reaction Product_Desired Desired Product (this compound) Reaction->Product_Desired Main Pathway Product_Side Side Product (Isomeric Impurity) Reaction->Product_Side Side Reaction (from impurity)

Caption: Impurity-driven side product formation.

Troubleshooting Workflow & Solutions:

  • Impurity Profiling: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to analyze your starting materials. This can help identify the mass, and potentially the structure, of unknown impurities.

  • Protecting Group Strategy: If the starting material contains multiple reactive sites that could lead to side reactions, consider using a protecting group. For example, protecting the hydroxyl group on 5-hydroxypyridine before cyanation can prevent unwanted side reactions.[6]

  • Optimize Reaction Conditions: Sometimes, side reactions can be minimized by adjusting the temperature, reaction time, or order of reagent addition.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main strategies:

  • Functionalization of a Pre-existing Pyridine Ring: This is a common approach. One method involves starting with 5-hydroxypyridine and introducing a cyano group, often using a cyanide source like KCN or CuCN with a Lewis acid catalyst to direct the regioselectivity.[6] Conversely, one can start with 3-cyanopyridine and introduce a hydroxyl group.[6]

  • De Novo Synthesis: This involves building the pyridine ring from acyclic precursors. This method can offer high control over the position of substituents.[6]

Q2: Which analytical methods are essential for assessing starting material purity?

A2: A multi-pronged approach is best for comprehensive purity analysis.

Analytical TechniquePurposeKey Information Provided
HPLC / UPLC Quantitative analysis of non-volatile impurities.Percentage purity, detection of isomers and related substances.
GC-FID Purity determination of volatile starting materials and residual solvents.[8]Percentage purity, solvent content.
NMR Spectroscopy Structural verification and identification of isomers.Confirms chemical structure, detects isomeric impurities.
LC-MS / GC-MS Identification of unknown impurities.Provides molecular weight of impurities for identification.
Karl Fischer Titration Quantification of water content.Crucial for moisture-sensitive reactions.

Q3: Can you provide a general protocol for purifying a solid starting material like 5-hydroxypyridine?

A3: Yes, recrystallization is a common and effective method.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the starting material is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridine derivatives include ethanol, water, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a stir bar. Add a minimal amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[10]

Q4: From a regulatory standpoint, why is starting material control so critical?

A4: Regulatory bodies like the EMA and those following ICH (International Council for Harmonisation) guidelines place significant emphasis on the control of starting materials. According to ICH Q11, manufacturing steps that impact the impurity profile of the final drug substance should be included in the formal manufacturing process description and performed under Good Manufacturing Practices (GMP).[11][12] By defining a starting material very late in the synthesis, manufacturers risk having critical impurity-forming steps that are not subject to GMP controls.[12] Therefore, a robust justification for the selection of a starting material must demonstrate a thorough understanding of how impurities are formed and purged in the preceding steps.[13]

Concluding Remarks

The synthesis of this compound, while well-established, is not immune to the foundational principles of organic chemistry, where the quality of inputs dictates the quality of outputs. A proactive approach to ensuring starting material purity is not merely a best practice but a necessary step to guarantee reproducibility, maximize yield, and ensure the safety and efficacy of the final products. By implementing rigorous analytical verification and purification protocols, researchers can mitigate many of the common pitfalls associated with this synthesis, leading to more efficient and successful outcomes.

References

  • Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway.
  • ACS Green Chemistry Institute. Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Wikipedia. Pyridine. Wikipedia.
  • ChemBK. 5-Cyano-3-Hydroxypyridine. ChemBK.
  • Google Patents. US3644380A - Preparation of 3-cyanopyridine. Google Patents.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. 2005;2005(06):993-997.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives.
  • Google Patents. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide. Google Patents.
  • Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses.
  • Google Patents. CN104961678A - Production process of 3-cyanopyridine. Google Patents.
  • Pure Chemistry Scientific Inc. This compound CAS NO.152803-24-2. Pure Chemistry Scientific Inc.
  • ICH. ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. ICH.
  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality in API Manufacturing with High Purity 2-Cyano-5-hydroxypyridine.
  • European Medicines Agency. Q11 Step 5 development and manufacture of drug substances – questions and answers. European Medicines Agency.
  • Biblioteka Nauki. Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Biblioteka Nauki.
  • IPQ. Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. IPQpubs.
  • MDPI. Chemical Impurities: An Epistemological Riddle with Serious Side Effects. MDPI.
  • Chemical-Suppliers.com. This compound | CAS 152803-24-2. Chemical-Suppliers.com.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.

Sources

Strategies to avoid hydrolysis of the cyano group in "3-Cyano-5-hydroxypyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyano-5-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. We understand that the stability of the cyano group is paramount and that its unintended hydrolysis can lead to yield loss, purification challenges, and downstream synthetic complications.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to design robust, self-validating protocols that preserve the integrity of your molecule.

Frequently Asked Questions (FAQs)
FAQ 1: Why is the cyano group on my this compound hydrolyzing?

The hydrolysis of a nitrile (cyano group) to either a primary amide or a carboxylic acid is a common side reaction, particularly under aqueous acidic or basic conditions.[1][2][3] The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[4][5] For this compound, both the pyridine ring nitrogen and the phenolic hydroxyl group can participate in acid-base equilibria, creating a complex reactivity profile that is highly sensitive to pH.

Mechanism of Acid-Catalyzed Hydrolysis Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] The process continues through a series of proton transfers and tautomerization to form an amide intermediate, which can then undergo further acid-catalyzed hydrolysis to the carboxylic acid.[3][8]

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Mechanism of Base-Catalyzed Hydrolysis In basic solutions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[1][4] This forms an imidic acid intermediate after protonation by water.[4] Tautomerization then yields the amide. Under harsher basic conditions (e.g., high temperature), this amide can be further hydrolyzed to a carboxylate salt, which upon acidic workup, gives the carboxylic acid.[8][9]

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

FAQ 2: What specific reaction conditions should I avoid?

Hydrolysis is significantly accelerated by harsh conditions. To maintain the integrity of the cyano group, it is crucial to carefully control the reaction environment.

ParameterConditions Favoring Hydrolysis (Avoid)Conditions Preserving Cyano Group (Prefer)Rationale
pH Strong Acids (e.g., conc. HCl, H₂SO₄)[9] Strong Bases (e.g., NaOH, KOH)[9]Near-neutral (pH 6-8) or buffered conditions.[10] Anhydrous conditions.Both strong acids and bases catalyze the hydrolysis mechanism.[8] Anhydrous conditions eliminate the requisite water molecule.
Temperature High temperatures, prolonged reflux.[8][9]Room temperature or below (0 °C, -78 °C).Hydrolysis has a significant activation energy; lower temperatures dramatically reduce the reaction rate.
Solvents Aqueous solutions, protic solvents (e.g., water, methanol, ethanol).Aprotic solvents (e.g., THF, DCM, Acetonitrile, DMF, DMSO).Aprotic solvents do not participate in proton transfer and can be sourced in anhydrous grades, minimizing water content.
Reagents Aqueous workups with strong acids or bases.Non-aqueous workups (e.g., quenching with NH₄Cl solution, extraction). Use of non-nucleophilic bases (e.g., DBU, DIPEA).Minimizes contact time with catalytic species and water. Non-nucleophilic bases are less likely to attack the nitrile directly.
Troubleshooting Guide: Cyano Group Stability
Symptom Observed (e.g., by LC-MS, NMR)Probable CauseRecommended Solution
Appearance of a new product with M+18 mass Hydrolysis of the cyano group to the corresponding primary amide (C₆H₆N₂O₂).The reaction was likely performed under mildly acidic or basic conditions, or the workup was not sufficiently controlled.[8][11] Solution: Ensure strictly anhydrous conditions. If a base is needed, switch to a non-nucleophilic, hindered base like DBU or a tertiary amine in an aprotic solvent. Keep reaction temperatures low.
Appearance of a new product with M+19 mass and loss of nitrogen Complete hydrolysis of the cyano group to the carboxylic acid (C₆H₅NO₃).The reaction was run under harsh acidic or basic conditions, likely with heating.[9] Solution: Immediately reduce the reaction temperature. Avoid strong mineral acids and alkali metal hydroxides. Buffer the reaction medium if aqueous conditions are unavoidable.
Broad singlet around 12 ppm in ¹H NMR; C≡N peak (~2230 cm⁻¹) absent in IR Formation of the carboxylic acid byproduct. The ¹H NMR signal is characteristic of a carboxylic acid proton, and the IR confirms the loss of the nitrile.[12]The synthetic step or purification (e.g., silica gel chromatography with acidic eluents) caused hydrolysis. Solution: Neutralize acidic or basic catalysts before workup. For chromatography, consider using a neutral matrix like alumina or deactivating silica gel with a small percentage of triethylamine in the eluent.
Low yield of desired product with complex mixture of byproducts Multiple side reactions occurring, with hydrolysis being a likely contributor, especially if the reaction involves nucleophiles and protic solvents.Re-evaluate the entire protocol. Solution: Consider a protecting group strategy for the hydroxyl group (see FAQ 3) to prevent its interference and allow for a wider range of reaction conditions. Alternatively, explore a different synthetic route where the cyano group is introduced in a later step.
Strategic Protocols to Avoid Hydrolysis
Strategy 1: pH and Temperature Control for Reactions at the Hydroxyl Group

The most direct approach is to select reagents and conditions that are inherently non-hydrolytic. For reactions involving the hydroxyl group, such as O-alkylation or O-acylation, this is highly achievable.

Example Protocol: O-Methylation of this compound

This protocol uses a mild base in an anhydrous aprotic solvent to prevent hydrolysis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq), a mild and sparingly soluble base, portion-wise. Stir the suspension for 30 minutes at 0 °C. Causality: Using K₂CO₃ instead of NaOH avoids a high concentration of nucleophilic hydroxide ions.

  • Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. Causality: Maintaining a low to ambient temperature minimizes the rate of any potential hydrolysis.

  • Quenching & Workup: Upon completion, cool the reaction back to 0 °C and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: NH₄Cl is a weakly acidic salt that neutralizes the base without creating a strongly acidic or basic environment.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for preserving the cyano group during O-alkylation.

Strategy 2: Protecting Group Strategies

When reaction conditions are unavoidably harsh, a protecting group can be employed.[13][14] For this compound, the most practical approach is to protect the hydroxyl group, which can modulate the molecule's reactivity and solubility. Protecting the nitrile itself is synthetically challenging and not commonly practiced.

Protecting the Hydroxyl Group:

Protecting GroupProtection ReagentDeprotection ConditionsStability Profile
Silyl Ether (e.g., TBS) TBS-Cl, Imidazole, DMFTBAF in THF; or HF•PyridineStable to basic conditions, organometallics, and some reducing agents. Cleaved by fluoride sources or strong acid.
Benzyl Ether (Bn) Benzyl bromide (BnBr), K₂CO₃, AcetoneCatalytic Hydrogenation (H₂, Pd/C)Very robust. Stable to acidic, basic, and many redox conditions. Cleaved by hydrogenolysis.
Methyl Ether (Me) Methyl iodide (MeI), K₂CO₃, DMFHBr or BBr₃Extremely stable. Requires harsh, strongly acidic conditions for cleavage, which would likely hydrolyze the nitrile. Generally not recommended unless it is to remain in the final product.

By protecting the hydroxyl group, you can perform a wider array of chemical transformations, and then deprotect under specific conditions that will not harm the cyano group (e.g., fluoride-based deprotection for silyl ethers).

References
  • University of Calgary. (2025). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
  • Chemguide. (n.d.). Hydrolysis of nitriles.
  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • ResearchGate. (n.d.). Effect of different nitriles and corresponding carboxylic acids on the....
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Balucani, N., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • Wikipedia. (n.d.). Protecting group.
  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism.
  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles.
  • ChemBK. (2024, April 9). 5-Cyano-3-Hydroxypyridine.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 3-Cyanopyridine: Properties and Applications in Industrial Processes.
  • ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Cyano-5-hydroxypyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. The nuanced positioning of functional groups on this heterocyclic ring can dramatically alter the biological activity of the resulting molecule. This guide provides a comprehensive comparative analysis of the biological activities of positional isomers of 3-Cyano-5-hydroxypyridine, a class of compounds with significant therapeutic potential. Drawing upon available data for cyanopyridine and hydroxypyridine derivatives, this document aims to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships that govern the efficacy of these isomers.

The Critical Role of Isomerism in Biological Activity

Positional isomerism, the variation in the location of substituent groups on a core molecular structure, is a key determinant of a compound's pharmacological profile. In the context of cyanohydroxypyridines, the relative positions of the electron-withdrawing cyano group and the electron-donating hydroxyl group profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These factors, in turn, dictate the molecule's ability to interact with biological targets such as enzymes and receptors, thereby modulating its biological effect. While direct comparative studies on all isomers of this compound are limited, a careful examination of related structures provides valuable insights into their potential anticancer and antimicrobial properties.

Comparative Anticancer Activity: A Focus on Cell Viability

The antiproliferative activity of cyanopyridine derivatives has been a subject of considerable research. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Postulated Comparative Anticancer Activity of Cyanohydroxypyridine Isomers

Isomer NamePostulated Relative ActivityRationale based on Related Compounds
2-Cyano-3-hydroxypyridineModerate to HighThe proximity of the cyano and hydroxyl groups may facilitate chelation of metal ions crucial for enzymatic activity in cancer cells.
2-Cyano-5-hydroxypyridineModerateThe hydroxyl group at the 5-position may be involved in hydrogen bonding with target proteins.
This compoundModerateA balanced electronic distribution may allow for favorable interactions with various biological targets.
4-Cyano-3-hydroxypyridineModerate to HighThe para-positioning of the cyano group relative to the nitrogen may enhance its electron-withdrawing effect, potentially influencing interactions with target enzymes.

It is crucial to emphasize that these are projected activities based on structure-activity relationships observed in broader classes of cyanopyridine and hydroxypyridine derivatives. Rigorous experimental validation is necessary to confirm these hypotheses.

Experimental Protocol: MTT Assay for Cell Viability

The following is a generalized protocol for assessing the cytotoxic effects of this compound isomers on a cancer cell line (e.g., MCF-7, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound isomers (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanohydroxypyridine isomers in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow

Caption: Workflow for the MTT cell viability assay.

Comparative Antimicrobial Activity: Targeting Microbial Growth

Cyanopyridine derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

The antimicrobial efficacy of cyanohydroxypyridine isomers is likely influenced by factors such as their ability to penetrate the microbial cell wall and interfere with essential metabolic pathways. The position of the cyano and hydroxyl groups will affect the molecule's polarity and hydrogen bonding potential, which are critical for these interactions.

Table 2: Postulated Comparative Antimicrobial Activity of Cyanohydroxypyridine Isomers

Isomer NamePostulated Relative ActivityRationale based on Related Compounds
2-Cyano-3-hydroxypyridineModerateThe adjacent functional groups might interact with bacterial enzymes or disrupt cell membrane integrity.
2-Cyano-5-hydroxypyridineModerate to HighThis isomer may exhibit a favorable balance of lipophilicity and hydrophilicity for cell wall penetration.
This compoundModerateThe overall electronic properties may contribute to broad-spectrum, albeit moderate, activity.
4-Cyano-3-hydroxypyridineModerateThe positioning of the substituents could influence interactions with specific bacterial targets.
Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the broth microdilution method for determining the MIC of this compound isomers against a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • This compound isomers (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of each isomer in the broth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.[1]

MIC_Workflow

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The positional isomers of this compound represent a promising class of compounds with potential applications in anticancer and antimicrobial therapy. While this guide provides a framework for understanding their comparative biological activities based on existing literature for related structures, it also highlights the critical need for direct, systematic experimental evaluation.

Future research should focus on the synthesis of a complete set of cyanohydroxypyridine isomers and their parallel screening against a diverse panel of cancer cell lines and microbial pathogens. Such studies will provide definitive data on their structure-activity relationships and pave the way for the rational design of more potent and selective therapeutic agents. The detailed protocols provided herein offer a starting point for researchers to embark on this important endeavor.

References

  • Wikipedia. Broth microdilution. [Link]

Sources

A Senior Application Scientist's Guide to Validating "3-Cyano-5-hydroxypyridine" Derivatives as Neuroprotective Agents in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 3-Cyano-5-hydroxypyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous clinically vital molecules.[1][2] The "this compound" substructure, in particular, has emerged as a versatile pharmacophore with a wide spectrum of biological activities, including anticancer and neuroprotective potential.[1][2][3][4][5] Recent evidence points towards certain derivatives acting as potent kinase inhibitors.[2] This guide focuses on a critical application: validating the efficacy of these derivatives as potential therapeutics for Parkinson's Disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra.[6][7]

Our hypothetical lead candidate, CPH-821 , a novel this compound derivative, has demonstrated high in vitro potency and selectivity against Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are the most common cause of familial PD, and inhibiting its kinase activity is a promising therapeutic strategy.[7][8] However, in vitro success is merely the first step. Rigorous, well-designed in vivo studies are essential to bridge the gap from benchtop discovery to potential clinical application.[9][10][11] This guide provides a comprehensive framework for validating CPH-821 in a robust, toxin-induced animal model of PD, comparing its performance against a known alternative, and establishing a clear, data-driven path forward.

Section 1: The Preclinical Validation Workflow

The journey from a promising compound to a preclinical candidate follows a logical, multi-stage process. It is crucial to establish not just if the compound works, but how and at what exposure levels. This workflow ensures that efficacy studies are built on a solid foundation of pharmacological data, maximizing the chances of success and minimizing the use of animals, in line with ethical guidelines.[12]

The overall strategy involves establishing the compound's safety and pharmacokinetic profile, confirming it reaches and engages its target in the central nervous system, and finally, assessing its ability to prevent the pathological and behavioral deficits in a relevant disease model.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation A Acute Toxicity & MTD B Pharmacokinetics (PK) (Plasma & Brain) A->B C Target Engagement (pLRRK2 Assay) B->C D MPTP Model Induction (Dopaminergic Lesion) C->D Proceed to Efficacy (if target engagement is confirmed) E Behavioral Assessment (Motor Function Tests) D->E F Post-Mortem Analysis (Neuron Count, DA Levels) E->F G Go/No-Go Decision F->G Data Synthesis & Comparative Analysis

Caption: Preclinical validation workflow for neuroprotective agents.

Section 2: Choosing the Right Battlefield: The MPTP Mouse Model

To test a neuroprotective agent for Parkinson's Disease, an animal model that recapitulates the core pathology—selective loss of dopaminergic neurons—is required.[13][14] While no single model perfectly mirrors human PD, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-validated tool for this purpose.[15][16][17]

Causality Behind the Choice:

  • Mechanism: MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized into the toxic ion MPP+.[16][17] This ion is selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.[17] This mechanism mimics key aspects of the mitochondrial dysfunction observed in human PD.[16][17]

  • Phenotype: MPTP administration causes a significant loss of DA neurons in the substantia nigra pars compacta (SNpc) and a corresponding depletion of dopamine in the striatum.[15][16][18] This pathology leads to quantifiable motor deficits in mice, providing clear behavioral endpoints for assessing therapeutic efficacy.[16]

  • Relevance to LRRK2: Studies have shown that LRRK2 kinase activity can exacerbate neuroinflammation and cytotoxicity in toxin-based models, making the MPTP model suitable for evaluating LRRK2 inhibitors.[19][20]

Experimental Design & Control Groups: A robust experimental design is critical for unambiguous results.[9] The following groups are mandatory for a rigorous comparison:

  • Group 1: Vehicle Control (Saline + Drug Vehicle): Establishes baseline behavior and histology.

  • Group 2: Toxin Control (MPTP + Drug Vehicle): The disease model group; establishes the pathological deficit against which treatments are measured.

  • Group 3: Test Article (MPTP + CPH-821): Evaluates the neuroprotective effect of the lead compound.

  • Group 4: Comparator (MPTP + LRRK2-IN-1): Compares the efficacy of CPH-821 against a well-characterized, reference LRRK2 inhibitor.

Section 3: Detailed Experimental Protocol: MPTP-Induced Neurodegeneration

This protocol describes a sub-acute MPTP regimen, which provides a reliable and substantial dopaminergic lesion.[15][17][21] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines.[12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • CPH-821 (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Reference LRRK2 inhibitor (e.g., MLi-2 or PF-06447475)[19][20]

  • Standard animal caging and husbandry supplies

  • Appropriate safety equipment for handling MPTP[15][21]

Step-by-Step Methodology:

  • Acclimation (Day -7 to -1): House mice in groups with ad libitum access to food and water for at least one week to acclimate to the facility.

  • Baseline Behavioral Testing (Day -2 to -1): Train all mice on the rotarod apparatus and record baseline motor performance to ensure no pre-existing group differences.[22][23][24]

  • Drug Pre-treatment (Day 1 to 5):

    • Administer the appropriate drug/vehicle to each group via oral gavage or intraperitoneal (i.p.) injection once daily.

    • Rationale: Pre-treatment is essential to ensure the compound has reached therapeutic concentrations in the brain before the neurotoxic insult begins.

  • MPTP Administration (Day 1 to 5):

    • Prepare MPTP fresh daily by dissolving in sterile saline to a concentration of 3 mg/mL.

    • One hour after the drug/vehicle administration, inject mice i.p. with MPTP (30 mg/kg) or an equivalent volume of saline (for Group 1).[17]

    • Administer injections at the same time each day to maintain consistent pharmacokinetics.[21]

  • Post-Toxin Monitoring (Day 6 to 14): Continue daily drug/vehicle administration. Monitor animals for any adverse health effects.

  • Follow-up Behavioral Testing (Day 14):

    • Re-test all mice on the accelerating rotarod to measure motor coordination and balance.[23][24][25] Record the latency to fall for each animal.

    • Perform additional tests like the cylinder test to assess forelimb use asymmetry.[22][25][26]

  • Euthanasia and Tissue Collection (Day 21):

    • Seven days after the final behavioral test (to allow for maximal neurodegeneration), euthanize mice via an approved method.

    • Perfuse animals transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Dissect and post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

Section 4: Data Analysis and Comparative Performance

The efficacy of CPH-821 is determined by its ability to prevent the MPTP-induced deficits. This involves quantifying both behavioral and neuropathological outcomes.

Key Endpoints:

  • Behavioral: Latency to fall (Rotarod test), percentage of contralateral paw touches (Cylinder test).[22][23]

  • Histological: Unbiased stereological counting of Tyrosine Hydroxylase (TH)-positive neurons in the SNpc.[27][28] TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[29][30]

  • Biochemical: High-Performance Liquid Chromatography (HPLC) analysis of dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates.[18]

Comparative Data Summary (Hypothetical Data)

Group Treatment Rotarod Latency (s) TH+ Neuron Count (SNpc) Striatal Dopamine (% of Control)
1Saline + Vehicle285 ± 1510,500 ± 450100%
2MPTP + Vehicle95 ± 124,200 ± 38038%
3MPTP + CPH-821 210 ± 20 8,100 ± 510 75%
4MPTP + LRRK2-IN-1195 ± 187,650 ± 49071%

Data are presented as Mean ± SEM.

Interpretation: In this hypothetical dataset, CPH-821 demonstrates superior neuroprotective efficacy compared to the reference inhibitor, showing a greater preservation of motor function, a higher number of surviving dopaminergic neurons, and a more robust sparing of striatal dopamine levels.

Section 5: Visualizing the Mechanism of Action

Understanding the signaling pathway provides context for the drug's mechanism. CPH-821 is designed to inhibit LRRK2 kinase activity, which, when hyperactive due to mutation or stress, is thought to contribute to neuronal damage through various downstream pathways, including disruption of lysosomal function and promotion of neuroinflammation.

G cluster_0 Upstream Triggers cluster_1 Downstream Pathological Events MPP_Toxin MPP+ Toxin LRRK2 LRRK2 Kinase MPP_Toxin->LRRK2 Hyperactivates Genetic_Mutation LRRK2 Mutation Genetic_Mutation->LRRK2 Hyperactivates Lysosomal Lysosomal Dysfunction LRRK2->Lysosomal Promotes Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes Apoptosis Neuronal Apoptosis LRRK2->Apoptosis Promotes CPH821 CPH-821 (this compound) CPH821->LRRK2 Inhibits

Caption: Proposed mechanism of CPH-821 in the LRRK2 pathway.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the in vivo efficacy of this compound derivatives for Parkinson's Disease. By employing a well-characterized animal model, incorporating a known comparator, and measuring both behavioral and neuropathological endpoints, researchers can generate the high-quality, reproducible data necessary for a confident go/no-go decision.[9][10] The hypothetical success of CPH-821 in this paradigm would provide a strong rationale for advancing the compound into further preclinical safety and toxicology studies, moving one step closer to a potential new therapy for patients.

References

  • Przedborski, S., Jackson-Lewis, V., Naini, A. B., Jakowec, M., Petzinger, G., Miller, R., & Akram, M. (2001). The MPTP mouse model of Parkinson's disease. Protocol for the MPTP mouse model of Parkinson's disease.
  • Creative Biolabs. Rodent Behavioral Tests for Motor Function. Creative Biolabs.
  • Maze Engineers. (2018). Motor Testing in Mouse Models. ConductScience.
  • Hernandez, C. M., et al. (2016). Battery of behavioral tests in mice that models age-associated changes in human motor function. GeroScience.
  • Tieu, K. (2017). Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment. Journal of Visualized Experiments.
  • Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate.
  • Waisman Center. Mouse Behavioral Tests. University of Wisconsin-Madison.
  • Frontiers Media. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology.
  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's Disease.
  • Chen, X., & Chen, L. (2021). Targeting LRRK2 in Parkinson's disease. Acta Pharmaceutica Sinica B.
  • Biospective. Motor & Sensory Function - Behavioral Testing. Biospective.
  • Lee, H., et al. (2023). An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson's Disease Using Convolutional Neural Networks. Experimental Neurobiology.
  • Creative Biolabs. MPTP Mouse Model of Parkinson's Disease. Creative Biolabs.
  • Pu, Y., et al. (2023). LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation. Cells.
  • Pu, Y., et al. (2023). LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation. PubMed.
  • Percie du Sert, N., et al. (2017). General Principles of Preclinical Study Design. ILAR Journal.
  • Friez, L., & Tieu, K. (2017). Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment. Journal of Visualized Experiments.
  • Lee, H., et al. (2023). An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson's Disease Using Convolutional Neural Networks. Experimental Neurobiology.
  • Melior Discovery. MPTP Mouse Model of Parkinson's Disease. Melior Discovery.
  • Frontiers Media. (2020). Progress in LRRK2-Associated Parkinson's Disease Animal Models. Frontiers in Neuroscience.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • O'Collins, V. E., et al. (2006). Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials. Stroke.
  • MDPI. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI.
  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • BioBoston Consulting. (2024). Best Practices For Preclinical Animal Testing. BioBoston Consulting.
  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database.
  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. SFDA.
  • O'Collins, V. E., et al. (2008). Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. Stroke.
  • Tiklová, K., et al. (2018). Quantitative Analysis of Dopamine Neuron Subtypes Generated from Mouse Embryonic Stem Cells. bioRxiv.
  • Chen, C., & Chen, L. (2015). Models of LRRK2 associated Parkinson's disease. Translational Neurodegeneration.
  • Plotnikov, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. ResearchGate.
  • Oriental Journal of Chemistry. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
  • Wang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie.
  • National Center for Biotechnology Information. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC.
  • ResearchGate. (2017). 3-cyano pyridine derivatives. ResearchGate.
  • Plotnikov, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International Journal of Molecular Sciences.
  • Martinez, R., et al. (2014). Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity. European Journal of Medicinal Chemistry.

Sources

Cross-reactivity profiling of "3-Cyano-5-hydroxypyridine" based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Cyano-5-hydroxypyridine Based Enzyme Inhibitors

Introduction: The Double-Edged Sword of Specificity

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases.[1][2] Its synthetic tractability allows for extensive structure-activity relationship (SAR) exploration, making it an attractive starting point for drug discovery campaigns.[3][4][5] However, the very features that make a scaffold versatile can also lead to promiscuous binding, resulting in off-target effects. These unintended interactions can range from clinically beneficial polypharmacology to severe toxicity.[6][7]

Therefore, rigorous and early cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of strategic drug development. It allows researchers to understand the full biological activity of their lead compounds, de-risk candidates, and potentially uncover new therapeutic applications.[8][9] This guide provides a comprehensive framework for designing and executing a robust cross-reactivity profiling cascade for enzyme inhibitors derived from the this compound scaffold, grounded in established scientific principles and methodologies.

The Rationale: Why a Systematic Profiling Cascade is Non-Negotiable

The ultimate goal of an inhibitor is to modulate a specific biological pathway to achieve a therapeutic effect. However, hitting unintended targets can activate or inhibit parallel pathways, leading to unforeseen consequences.[6] A systematic profiling strategy is essential for several reasons:

  • Safety and Toxicity Prediction : Identifying off-target interactions early can prevent costly late-stage failures and predict potential adverse effects.[7]

  • Mechanism of Action (MoA) Elucidation : Distinguishing on-target from off-target effects is critical to correctly interpreting cellular and in vivo data.

  • Revealing Polypharmacology : Some of the most successful drugs are not monospecific but interact with multiple targets that contribute to their efficacy.[10] Comprehensive profiling can uncover these opportunities.

  • Informing Lead Optimization : A detailed selectivity profile guides medicinal chemists in modifying the compound to enhance potency on the desired target while reducing activity against undesired enzymes.[8]

Our recommended approach is a tiered, data-driven cascade that efficiently focuses resources on the most critical questions at each stage of the discovery process.

G cluster_0 Profiling Cascade cluster_1 Decision Making tier1 Tier 1: Broad Selectivity Screen (e.g., Kinome-wide Scan @ 1µM) tier2 Tier 2: Potency Determination (IC50/Kd on Primary Hits) tier1->tier2 Hits >70% Inhibition tier3 Tier 3: Mechanistic & Cellular Validation (On- and Off-Target Confirmation) tier2->tier3 Potent Off-Targets Identified decision1 Proceed or Redesign? tier2->decision1 decision2 Advance or Deprioritize? tier3->decision2

Figure 1: A tiered workflow for inhibitor cross-reactivity profiling.

Tier 1: Broad Cross-Reactivity Screening

The first step is to cast a wide net to identify potential off-targets across a large, functionally diverse panel of enzymes. For kinase inhibitors, this typically involves screening against a significant portion of the human kinome.[11]

Causality Behind Experimental Choice: The objective here is not potency, but identification. A single, relatively high concentration (e.g., 1 µM) is used to maximize the chances of detecting even weak interactions, providing a comprehensive landscape of the inhibitor's potential binding partners.[12] This is a cost-effective strategy to quickly triage compounds.[12]

Recommended Protocol: Competition Binding Assay (e.g., KINOMEscan™)

Competition binding assays are ideal for broad screening as they measure the direct interaction between an inhibitor and an enzyme, independent of substrate, ATP, or catalytic activity.[13][14] This makes the data highly reproducible and comparable across different enzyme targets.

Principle: An active-site directed ligand is immobilized on a solid support. The kinase of interest is incubated with the test compound and then applied to the support. The amount of kinase that binds to the support is inversely proportional to the affinity of the test compound.[14]

G cluster_0 High Affinity Inhibitor cluster_1 Low Affinity Inhibitor K1 Kinase I1 Inhibitor K1->I1 Binds in solution Result1 Result: Low Signal L1 Immobilized Ligand I1->L1 Prevents Binding K2 Kinase L2 Immobilized Ligand K2->L2 Binds to support Result2 Result: High Signal I2 Inhibitor

Figure 2: Principle of a competition binding assay for inhibitor profiling.

Step-by-Step Methodology:

  • Compound Preparation : Solubilize the this compound based inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation : Prepare serial dilutions. For the primary screen, a single final concentration of 1 µM is typical.

  • Binding Reaction : In each well of a multi-well plate, combine the test compound with the specific kinase from the panel (e.g., the scanMAX panel covering 468 kinases).[15]

  • Affinity Capture : Incubate the kinase-compound mixture with the immobilized ligand affinity resin.

  • Washing : Wash the resin to remove any unbound kinase.

  • Elution & Quantification : Elute the bound kinase from the resin. The amount of kinase is quantified, typically using a highly sensitive method like qPCR.[14]

  • Data Analysis : The results are often expressed as '% Control', where a lower percentage indicates stronger binding of the test inhibitor.

Tier 2: Quantitative Potency Determination (IC₅₀/Kᵢ)

Hits from the primary screen (e.g., enzymes showing >70% inhibition) must be confirmed and quantified.[12] This involves generating 10- or 11-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ).

Causality Behind Experimental Choice: Moving from a single point to a full curve provides a robust measure of potency. For ATP-competitive inhibitors, which many pyridine-based compounds are, it is crucial to perform these assays at an ATP concentration that is close to the Michaelis-Menten constant (Kₘ,ATP) for each specific enzyme.[10][16] This allows the measured IC₅₀ to be a better reflection of the inhibitor's true binding affinity (Kᵢ).[12]

Recommended Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This is a robust, high-throughput method for measuring kinase activity. It quantifies the amount of ADP produced in the kinase reaction, which is a direct measure of enzyme activity.

Step-by-Step Methodology:

  • Compound Plating : Prepare a serial dilution of the inhibitor in an assay plate, typically starting from 10 µM down to the pM range.

  • Kinase Reaction : Add the kinase, its specific substrate, and ATP (at Kₘ concentration) to each well. Incubate at room temperature for a set period (e.g., 60 minutes). This step is a critical parameter to optimize to ensure the reaction is in the linear range.[17]

  • ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction, which produces a luminescent signal.

  • Signal Measurement : Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Mechanistic and Cellular Validation

For the most potent and concerning off-targets, it's crucial to validate the findings in a more biologically relevant context.

Causality Behind Experimental Choice: A biochemical IC₅₀ is not the full story. Cellular assays confirm whether the inhibitor can engage its off-target in a complex cellular environment, accounting for factors like cell permeability and competition with high intracellular ATP concentrations. Mechanistic studies clarify how the inhibitor works, which is vital for rational optimization.[18]

Recommended Protocol: Western Blot for Target Engagement

This method assesses if the inhibitor can block the activity of an off-target kinase within a cell by measuring the phosphorylation of its known downstream substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment : Culture a cell line known to have an active pathway involving the off-target kinase. Treat the cells with a range of concentrations of the inhibitor for a specific time.

  • Cell Lysis : Lyse the cells to release the proteins.

  • Protein Quantification : Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot : Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation : Probe the membrane with a primary antibody specific for the phosphorylated form of the off-target's substrate. Also, probe with an antibody for the total amount of the substrate as a loading control.

  • Detection : Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Data Analysis : A decrease in the phosphorylated substrate signal with increasing inhibitor concentration confirms cellular off-target engagement.

Data Presentation and Comparison

All quantitative data should be summarized in a clear, comparative table. This allows for at-a-glance assessment of an inhibitor's selectivity profile.

Table 1: Hypothetical Cross-Reactivity Profile of Inhibitor X

Target KinaseOn-Target/Off-TargetPrimary Screen (% Inhibition @ 1µM)IC₅₀ (nM)Fold Selectivity (vs. Target A)
Target A On-Target 98% 15 1x
Off-Target BOff-Target92%855.7x
Off-Target COff-Target81%45030x
Off-Target DOff-Target55%>10,000>667x
Non-Target ENon-Target12%Not DeterminedN/A
Inhibitor Y (Ref)ComparatorVariesSee LiteratureVaries
Inhibitor Z (Ref)ComparatorVariesSee LiteratureVaries

Interpreting the Data: In this example, Inhibitor X is highly potent against its intended Target A. It shows significant activity against Off-Target B and moderate activity against Off-Target C. The >30-fold selectivity for Target A over Off-Target C might be acceptable, but the less than 6-fold selectivity over Off-Target B is a potential concern that would warrant further investigation or chemical modification to improve selectivity.

Conclusion

The cross-reactivity profiling of this compound based inhibitors is a critical, multi-step process that forms the foundation of a successful drug discovery program. By employing a tiered approach—starting with a broad screen, followed by quantitative potency determination, and culminating in cellular validation—researchers can build a comprehensive understanding of their compound's biological activity. This systematic methodology, supported by robust experimental design and clear data interpretation, enables informed decision-making, minimizes the risk of late-stage failures, and ultimately paves the way for the development of safer and more effective therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Eurofins Discovery. KINOMEscan Technology. [Link]
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, N., & Sim, T. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Biochemical Journal, 451(2), 313-328. [Link]
  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. [Link]
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
  • Böttcher, T. (2020). Competitive profiling for enzyme inhibitors using chemical probes. In Methods in Enzymology (Vol. 635, pp. 249-270). Academic Press. [Link]
  • Atkinson, A. C., & Bogacka, B. (2002). Robust experimental design for choosing between models of enzyme inhibition.
  • van der Wouden, P. E., van den Berg, M., & IJzerman, A. P. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 174(1), 75-89. [Link]
  • Eurofins Discovery. Kinase Screening and Profiling. [Link]
  • Böttcher, T. (2020). Competitive profiling for enzyme inhibitors using chemical probes. Methods in Enzymology, 635, 249-270. [Link]
  • Buskes, M. J., & Blanco, M. J. (2020). Impact of cross-coupling reactions in drug discovery and development. Molecules, 25(15), 3469. [Link]
  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules (Basel, Switzerland), 25(15), 3469. [Link]
  • Reaction Biology. Kinase Screening & Profiling Service. [Link]
  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]
  • IT Medical Team. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. [Link]
  • Tholander, F., & Dekker, N. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PloS one, 7(10), e46764. [Link]
  • ScienceDirect. Cross-reactivity: Significance and symbolism. [Link]
  • Al-Horani, R. A., & Desai, U. R. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3536-3547. [Link]
  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 78. [Link]
  • Serafim, R. A. M., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2.
  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 39(4), 1445–1481. [Link]
  • ChemBK. 5-Cyano-3-Hydroxypyridine. [Link]
  • Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-183. [Link]
  • Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1380-1386. [Link]
  • Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • da Silva, F. F., et al. (2024).
  • ResearchGate.
  • The Institute of Cancer Research. (2020).
  • Umehara, K., & Camenisch, G. P. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Xenobiotica, 46(12), 1083-1090. [Link]
  • El-Gazzar, M. G., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19597-19615. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 3-Cyano-5-hydroxypyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyano-5-hydroxypyridine, a heterocyclic compound with the chemical formula C₆H₄N₂O, stands as a critical structural motif and versatile intermediate in medicinal chemistry and materials science.[1] Its strategic importance lies in its role as a precursor for a variety of high-value molecules, including active pharmaceutical ingredients (APIs) for anti-cancer and anti-malarial drugs, as well as specialized agrochemicals.[1] The synthetic challenge in producing this molecule lies in achieving precise chemo- and regioselectivity. The specific ortho- and para-positioning of the electron-withdrawing cyano group and the electron-donating hydroxyl group on the pyridine ring dictates its reactivity and ultimate utility.[2]

This guide provides a comprehensive benchmark of the primary synthetic methodologies for this compound. We will dissect each pathway, moving beyond mere procedural steps to explain the underlying chemical principles and the rationale behind experimental choices. By comparing these methods on metrics of yield, purity, scalability, and adherence to green chemistry principles, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most efficient and appropriate synthesis for their specific application.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be broadly categorized into two distinct strategic approaches: the functionalization of a pre-existing pyridine core and the de novo construction of the pyridine ring from acyclic precursors. Each strategy presents a unique set of advantages and challenges related to precursor availability, reaction control, and overall efficiency.

G cluster_0 Synthetic Approaches for this compound cluster_1 Methodologies A Functionalization of Pyridine Ring C Cyanation of 5-Hydroxypyridine A->C D Hydroxylation of 3-Cyanopyridine A->D B De Novo Ring Synthesis E Cycloaddition Reactions B->E F Multi-Component Reactions (MCRs) B->F

Caption: Core strategies for synthesizing this compound.

Method 1: Functionalization of a Pre-existing Pyridine Ring

This classical approach leverages commercially available, simple pyridine derivatives and introduces the required functional groups in subsequent steps. The success of this strategy hinges on the directing effects of the substituents and the careful control of reaction conditions to achieve the desired 3,5-substitution pattern.

1.A. Regioselective Cyanation of 5-Hydroxypyridine

Principle: This method begins with 5-hydroxypyridine and introduces a cyano group at the C-3 position. The reaction typically employs a cyanide source, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN), under reflux conditions.[2]

Expertise & Causality: Direct cyanation is challenging due to the electronic nature of the pyridine ring. To achieve the desired regioselectivity and overcome the ring's relative inertness, two critical experimental choices are made:

  • Lewis Acid Catalysis: The use of a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is crucial. The catalyst coordinates to the pyridine nitrogen, withdrawing electron density and activating the ring towards nucleophilic attack by the cyanide ion. This activation preferentially directs the incoming nucleophile to the C-3 position (meta to the hydroxyl group).[2]

  • Hydroxyl Group Protection: The hydroxyl group is a potent nucleophile and can lead to unwanted side reactions under the reaction conditions. Therefore, it is essential to "protect" it prior to the cyanation step, commonly through acetylation to form 5-acetoxypyridine. This protecting group is stable during cyanation and can be easily removed in a subsequent hydrolysis step to yield the final product.[2]

Representative Protocol: Cyanation of 5-Hydroxypyridine

  • Protection: React 5-hydroxypyridine with acetic anhydride in the presence of a base (e.g., pyridine) to form 5-acetoxypyridine. Purify the product by distillation or chromatography.

  • Activation: In an inert atmosphere, suspend the Lewis acid catalyst (e.g., AlCl₃) in a dry, high-boiling point solvent.

  • Cyanation: Add the protected 5-acetoxypyridine to the suspension, followed by the portion-wise addition of the cyanide source (e.g., KCN). Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up & Deprotection: After cooling, quench the reaction mixture carefully with an acidic aqueous solution. This step also facilitates the hydrolysis of the acetyl protecting group.

  • Isolation: Extract the aqueous layer with an appropriate organic solvent. Purify the crude product via recrystallization or column chromatography to obtain this compound.

1.B. Regioselective Hydroxylation of 3-Cyanopyridine

Principle: An alternative functionalization route starts with the industrially available 3-cyanopyridine (also known as nicotinonitrile) and introduces a hydroxyl group at the C-5 position.[3] This is typically achieved through electrophilic hydroxylation using potent oxidizing agents like hydrogen peroxide (H₂O₂) or hydroxyl radicals generated from Fenton's reagent (Fe²⁺/H₂O₂).[2]

Expertise & Causality: The key to this method's success is the powerful directing effect of the cyano group. As a strong electron-withdrawing group, it deactivates the pyridine ring towards electrophilic attack, particularly at the ortho (C-2, C-4) and para (C-6) positions. Consequently, the incoming electrophilic hydroxyl species is directed to the meta-position (C-5), yielding the desired product with high regioselectivity.[2] A common and efficient way to facilitate this transformation is through an N-oxide intermediate.

G A 3-Cyanopyridine B 3-Cyanopyridine N-oxide A->B H₂O₂ / H₂SO₄ Silicomolybdic acid C This compound B->C Rearrangement / Hydrolysis

Caption: Workflow for hydroxylation via an N-oxide intermediate.

Representative Protocol: N-Oxidation of 3-Cyanopyridine This protocol is adapted from patented industrial methods for producing the key intermediate, 3-cyanopyridine N-oxide, with reported yields of 95-96% and purity >95%.[4][5][6]

  • Charging Reactor: In a suitable reaction vessel, charge 3-cyanopyridine (e.g., 700g), water (100 mL), concentrated sulfuric acid (7.5g) as a co-catalyst, and silicomolybdic acid (5g) as the primary catalyst.[4]

  • Heating: Raise the temperature of the mixture slowly to 75-85°C.

  • Oxidant Addition: Add 30% hydrogen peroxide (e.g., 750 mL) dropwise over 10-12 hours, maintaining the reaction temperature.

  • Curing: After the addition is complete, maintain the temperature for an additional 8 hours to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture to below 15°C to precipitate the product.

  • Purification: Collect the solid product by centrifugation or filtration and dry to obtain 3-cyanopyridine-N-oxide. This intermediate can then be subjected to rearrangement and hydrolysis conditions to yield the final product.

Method 2: De Novo Synthesis of the Pyridine Ring

This elegant approach constructs the substituted pyridine ring from simple, acyclic precursors. Its primary advantage is the potential for exceptional regiocontrol, as the substitution pattern is built directly into the cyclization strategy, avoiding the selectivity issues inherent in modifying a pre-formed ring.

2.A. Cycloaddition of Azadienes with Dicyanoalkenes

Principle: A highly sophisticated and efficient de novo method involves the cycloaddition reaction between a 1-alkoxy-1-azadiene and an α,α-dicyanoalkene. This pathway assembles the 3-hydroxypyridine core in a single, highly controlled step.[2]

Expertise & Causality: This is a powerful example of frontier molecular orbital theory in practice. The reaction proceeds with complete regiocontrol and chemoselectivity, affording highly substituted 3-hydroxypyridines in excellent yields.[2] The specific substitution pattern of the final product is predetermined by the choice of the azadiene and alkene starting materials, making it an ideal strategy for accessing complex pyridine derivatives with unambiguous structures. The reaction typically results in a 3-hydroxypyridine derivative, which can be further functionalized if necessary.

Representative Protocol: Cycloaddition for Pyridine Synthesis

  • Precursor Synthesis: Synthesize the required 1-alkoxy-1-azadiene and α,α-dicyanoalkene precursors through established literature methods.

  • Cycloaddition: Dissolve the α,α-dicyanoalkene in a suitable aprotic solvent (e.g., toluene, xylene). Add the 1-alkoxy-1-azadiene to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction typically proceeds to completion within a few hours.

  • Isolation: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting substituted 3-hydroxypyridine derivative by column chromatography or recrystallization.

Comparative Benchmarking

The choice of a synthetic route is ultimately a multi-factorial decision. The following table summarizes the key performance indicators for each discussed methodology to aid in this selection process.

MetricMethod 1A: CyanationMethod 1B: HydroxylationMethod 2A: Cycloaddition
Starting Material 5-Hydroxypyridine3-CyanopyridineAcyclic Azadiene & Alkene
Precursor Availability ModerateHigh (Industrial Scale)[3]Low (Requires Synthesis)
Reported Yield Moderate to GoodHigh (for N-oxide: >95%)[4]Excellent[2]
Regioselectivity Good (Catalyst-controlled)[2]Excellent (Substituent-directed)[2]Complete[2]
Key Reagents KCN/CuCN, Lewis Acids, Ac₂OH₂O₂, H₂SO₄, Heteropoly acidsCustom Acyclic Precursors
Scalability Moderate; hindered by toxic reagentsPotentially High; leverages industrial precursorLab to Pilot Scale
Green Chemistry Poor (toxic cyanide, waste)Moderate (uses H₂O₂, but strong acid)Good (high atom economy)
Primary Advantage Utilizes a simple pyridine coreStarts from a cheap, bulk chemicalUnambiguous regiocontrol, high yield
Primary Disadvantage Requires protection/deprotection stepsMulti-step process (via N-oxide)Precursor synthesis required

Conclusion and Recommendations

The synthesis of this compound can be approached through several viable pathways, each with distinct strengths and weaknesses.

  • For Large-Scale Industrial Production: The Hydroxylation of 3-Cyanopyridine (Method 1B) is the most promising route. It begins with an inexpensive, industrially produced starting material and utilizes a high-yield N-oxidation step that has been demonstrated on a large scale. The inherent electronic directing effects of the cyano group ensure excellent regioselectivity, minimizing the formation of impurities.

  • For Laboratory-Scale Synthesis & Analogue Development: The De Novo Cycloaddition (Method 2A) offers unparalleled precision. When absolute regiocontrol and high yields are paramount, especially for creating diverse libraries of substituted pyridines, this method is superior. While it requires the upfront synthesis of precursors, the clean and predictable nature of the cyclization often simplifies purification and guarantees structural integrity.

  • Classical but Less Favorable: The Cyanation of 5-Hydroxypyridine (Method 1A) remains a valid, textbook approach. However, the need for hydroxyl group protection/deprotection cycles and the use of highly toxic cyanide reagents make it less efficient and less environmentally benign compared to the alternatives.

Ultimately, the optimal synthetic strategy is dictated by the specific goals of the research or production campaign, balancing the need for scale, purity, cost, and safety.

References

  • 5-Cyano-3-Hydroxypyridine - Introduction. ChemBK.
  • A kind of preparation method of 3-cyano-pyridine n-oxide. (2014). CN103570617A. Google Patents.
  • A kind of preparation method of 3-cyano group-pyridine N-oxides. (2015). CN103570617B. Google Patents.
  • Al-Ghorbani, M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 841-852.
  • Production process of 3-cyanopyridine. (2015). CN104961678A. Google Patents.

Sources

The Emergence of 3-Cyano-5-hydroxypyridine: A Comparative Analysis Framework for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Scientific literature primarily identifies 3-Cyano-5-hydroxypyridine as a chemical intermediate used in organic synthesis. As of the current body of research, it has not been characterized as a biological inhibitor of a specific protein target. Therefore, a direct head-to-head comparison with established inhibitors is not feasible.

This guide will instead use this compound as a structural starting point to create a scientifically grounded, hypothetical scenario. We will posit that a novel inhibitor, which we will call "Cya-5-HP," based on this scaffold, has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

This document will serve as a comprehensive template for researchers, outlining the rigorous process of comparing a novel inhibitor like our hypothetical "Cya-5-HP" against established, first-generation EGFR inhibitors such as Erlotinib and Gefitinib.

Introduction: The Rationale for Novel EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).

First-generation inhibitors like Erlotinib and Gefitinib were revolutionary, offering significant clinical benefit by competing with ATP at the kinase domain of EGFR. However, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation, and off-target effects. This clinical reality necessitates the discovery of next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms. Our hypothetical inhibitor, Cya-5-HP, represents such a candidate.

Mechanism of Action: A Comparative Overview

Erlotinib and Gefitinib are reversible, ATP-competitive inhibitors that target the intracellular tyrosine kinase domain of EGFR. They are most effective against tumors harboring activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation), which increase the receptor's affinity for these drugs.

For this guide, we will hypothesize that Cya-5-HP also functions as an ATP-competitive inhibitor but with unique structural interactions within the kinase domain that confer higher potency and selectivity.

cluster_membrane Cell Membrane cluster_signal Intracellular Signaling EGFR EGFR Substrate Substrate Protein EGFR->Substrate Phosphorylates ATP ATP ATP->EGFR Binds to Kinase Domain Inhibitor Erlotinib / Gefitinib / Cya-5-HP Inhibitor->EGFR Competitively Binds to Kinase Domain Phospho_Substrate Phosphorylated Substrate (pY) Substrate->Phospho_Substrate Downstream Downstream Signaling (MAPK, PI3K-Akt) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation caption Fig 1: Competitive Inhibition of the EGFR Signaling Pathway.

Fig 1: Competitive Inhibition of the EGFR Signaling Pathway.

Comparative Performance Data

The true measure of a novel inhibitor lies in its quantitative performance against established standards. The following tables summarize the hypothetical data for Cya-5-HP against Erlotinib and Gefitinib across key preclinical assays.

Table 1: In Vitro Kinase Inhibition
InhibitorTargetIC₅₀ (nM)Assay Type
Cya-5-HP (Hypothetical) EGFR (WT)1.5Biochemical
ErlotinibEGFR (WT)2Biochemical
GefitinibEGFR (WT)3-37Biochemical
Cya-5-HP (Hypothetical) EGFR (L858R)0.8Biochemical
ErlotinibEGFR (L858R)~20Biochemical
GefitinibEGFR (L858R)~20Biochemical
Cya-5-HP (Hypothetical) EGFR (T790M)50Biochemical
ErlotinibEGFR (T790M)>1000Biochemical
GefitinibEGFR (T790M)>1000Biochemical

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Potency in NSCLC Cell Lines
InhibitorCell LineEGFR StatusGI₅₀ (nM)
Cya-5-HP (Hypothetical) HCC827Exon 19 Del5
ErlotinibHCC827Exon 19 Del12
GefitinibHCC827Exon 19 Del10
Cya-5-HP (Hypothetical) NCI-H1975L858R/T790M150
ErlotinibNCI-H1975L858R/T790M>5000
GefitinibNCI-H1975L858R/T790M>5000

GI₅₀ (Half-maximal growth inhibition) is the concentration of a drug that is required to inhibit the growth of a cell population by 50%.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are essential.

Protocol 1: In Vitro Kinase IC₅₀ Determination

This protocol determines the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR protein.

  • Reagents & Materials : Recombinant human EGFR (wild-type, L858R, T790M mutants), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit, test compounds (Cya-5-HP, Erlotinib, Gefitinib) dissolved in DMSO, assay buffer.

  • Procedure :

    • Prepare a serial dilution of each test compound in DMSO, then dilute into the assay buffer.

    • In a 96-well plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of a solution containing the EGFR enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at Km for ATP).

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis : Convert luminescence readings to percent inhibition relative to DMSO-only controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Fig 2: Workflow for In Vitro Kinase IC50 Assay.

Protocol 2: Cell-Based Proliferation (GI₅₀) Assay

This protocol measures the effect of the inhibitors on the growth of cancer cell lines with different EGFR mutation statuses.

  • Reagents & Materials : NSCLC cell lines (e.g., HCC827, NCI-H1975), complete growth medium (e.g., RPMI-1640 + 10% FBS), test compounds, CellTiter-Glo® Luminescent Cell Viability Assay kit, sterile 96-well cell culture plates.

  • Procedure :

    • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of each test compound in the complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis : Normalize the luminescence data to vehicle-treated controls to determine the percent growth inhibition. Plot the percent inhibition against the logarithm of inhibitor concentration and use a non-linear regression model to calculate the GI₅₀ value.

Conclusion and Future Directions

This comparative guide, using the hypothetical EGFR inhibitor Cya-5-HP, provides a framework for evaluating novel targeted therapies. The data presented, though hypothetical, illustrates a compound with a superior profile to first-generation inhibitors like Erlotinib and Gefitinib. Specifically, Cya-5-HP demonstrates:

  • Higher Potency: Lower IC₅₀ and GI₅₀ values against sensitive EGFR mutations.

  • Activity Against Resistance: Meaningful activity against the T790M resistance mutation, a critical liability of early inhibitors.

The logical next steps in the preclinical development of a real candidate like Cya-5-HP would involve kinase selectivity profiling across a broad panel of human kinases to assess off-target effects, followed by pharmacokinetic studies and in vivo efficacy testing in xenograft models. This rigorous, comparative approach is fundamental to identifying and validating the next generation of impactful therapeutics.

References

  • Title: this compound | C6H4N2O - PubChem Source: National Center for Biotechnology Inform
  • Title: EGFR signaling pathway - ScienceDirect Source: ScienceDirect URL:[Link]
  • Title: The role of EGFR in cancer and its inhibitors Source: A.M.I. Services URL:[Link]
  • Title: Mechanisms of resistance to EGFR tyrosine kinase inhibitors Source: Transl

Validating the Mechanism of Action of "3-Cyano-5-hydroxypyridine" Drug Candidates: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the robust validation of a compound's mechanism of action (MoA) is a cornerstone of a successful research and development program. This is especially critical for novel chemical scaffolds such as 3-cyano-5-hydroxypyridine, which has emerged as a versatile building block in the synthesis of potential active pharmaceutical ingredients.[1][2] A definitive understanding of the MoA is not merely an academic pursuit; it is a crucial determinant of a drug candidate's potential efficacy and safety, profoundly influencing its journey through preclinical and clinical development. This guide offers a comprehensive, comparative analysis of modern methodologies for elucidating and validating the MoA of drug candidates derived from the this compound scaffold, anchored in scientific rigor and real-world application.

The Critical Importance of MoA Validation: From Hit to Candidate

The initial identification of a this compound derivative as a "hit" in a high-throughput screen is just the first step. The pivotal questions that follow are: Does the compound specifically engage the intended molecular target? Does this engagement occur within a cellular context? And critically, does this interaction translate to the desired downstream biological effect? A thorough MoA validation, employing a multi-pronged, orthogonal approach, is essential to answer these questions. Inadequate MoA validation can lead to significant setbacks, including late-stage clinical trial failures due to unforeseen off-target effects or a lack of efficacy.[3]

This guide will systematically explore the three fundamental pillars of MoA validation:

  • Direct Target Engagement: Confirming the physical interaction between the drug candidate and its intended molecular target.

  • Functional Modulation: Demonstrating that this binding event results in a measurable alteration of the target's activity.

  • Cellular and Phenotypic Consequences: Linking the functional modulation of the target to a specific cellular or physiological outcome.

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in MoA validation is to unequivocally demonstrate that the this compound candidate physically binds to its intended target protein within a biologically relevant environment. While traditional biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable in vitro binding kinetics and thermodynamics, cell-based target engagement assays are increasingly vital for confirming that a compound can access and bind to its target in the complex intracellular environment.[4][5][6][7]

Comparative Analysis of Key Target Engagement Assays
Technique Principle Advantages Disadvantages Typical Data Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[8]Label-free, performed in intact cells or tissues, reflects physiological target engagement.[9][10]Not all proteins are amenable, can be lower throughput for traditional Western blot detection.Change in aggregation temperature (Tagg).[11]
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer compound to a NanoLuc® luciferase-tagged target protein in live cells.High-throughput, quantitative, real-time measurements in live cells.Requires genetic modification of the target protein, dependent on a suitable tracer.IC50/KD values.
In-Cell Western™ Assay An immunocytochemical method to quantify target protein levels in fixed cells within a microplate.High-throughput, allows for multiplexing with different antibodies.Endpoint assay in fixed cells, may not fully reflect dynamic interactions in live cells.Relative protein abundance.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a native cellular context.[9][10][12]

Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with various concentrations of the this compound candidate or a vehicle control.

  • Thermal Challenge: Harvest and resuspend the cells. Heat the cell suspensions across a range of temperatures to induce protein denaturation.[10]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[9]

  • Target Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.[8]

  • Data Analysis: Generate thermal melt curves by plotting the percentage of soluble target protein against temperature. A shift in the curve to a higher temperature for the drug-treated samples indicates target stabilization and engagement.[9]

CETSA_Workflow cluster_cell_prep Cell Preparation & Dosing cluster_thermal_protocol Thermal Protocol cluster_analysis_steps Analysis A Culture Cells B Treat with this compound A->B C Apply Temperature Gradient B->C D Cell Lysis C->D E Separate Soluble & Aggregated Proteins D->E F Quantify Soluble Target Protein E->F G Generate Melt Curve F->G

Caption: Cellular Thermal Shift Assay (CETSA®) Experimental Workflow.

Pillar 2: Demonstrating Functional Modulation of the Target

Confirming that the this compound candidate binds to its target is the first step. The subsequent, crucial phase is to demonstrate that this binding event leads to a functional consequence. For enzymes, this is typically assessed through inhibition or activation assays, while for other targets like receptors, it may involve measuring changes in downstream signaling events.

In Vitro Kinase Assays: A Case Study

Assuming the this compound candidate is designed as a kinase inhibitor, a robust in vitro kinase assay is necessary to quantify its inhibitory potency.

Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add the this compound candidate across a range of concentrations. Include appropriate positive and negative controls.

  • Initiate Reaction: Start the kinase reaction by adding a final component (often ATP) and incubate for a predetermined time at the optimal temperature.

  • Detection: Quantify the kinase activity. Common methods include measuring the amount of phosphorylated substrate using a specific antibody or quantifying the amount of ATP consumed.[13][14][15]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Comparative Analysis of Kinase Assay Detection Methods
Detection Method Principle Advantages Disadvantages
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced, which is directly proportional to kinase activity.High sensitivity, broad applicability to any kinase.Indirect measurement of substrate phosphorylation.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous (no-wash) format, suitable for high-throughput screening.Requires a specific fluorescently labeled substrate.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the proximity of a europium-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore on the substrate.High sensitivity, robust, homogeneous format.Requires specific labeled antibodies and substrates.

Pillar 3: Connecting Target Modulation to Cellular and Phenotypic Outcomes

The ultimate validation of a drug's MoA lies in demonstrating that its interaction with the target protein elicits a predictable and measurable response in a cellular context. This involves designing cell-based assays that can monitor the downstream signaling pathways affected by the target.

Cell-Based Functional Assays: An Example Targeting the NF-κB Pathway

If the intended target of the this compound candidate is a kinase that regulates the NF-κB signaling pathway, a relevant cell-based assay would be to measure the nuclear translocation of the NF-κB p65 subunit.[16]

Protocol: NF-κB p65 Nuclear Translocation Assay

  • Cell Treatment: Plate cells and treat them with a pro-inflammatory stimulus (e.g., TNF-α or LPS) to activate the NF-κB pathway, in the presence and absence of the this compound candidate.[17][18]

  • Immunofluorescence Staining: After a set incubation period, fix and permeabilize the cells. Stain for the NF-κB p65 subunit using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or a similar nuclear stain.[19]

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[16][17]

  • Data Interpretation: An effective inhibitor will prevent the stimulus-induced translocation of p65 from the cytoplasm to the nucleus.[20]

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_inhibition_point Point of Inhibition cluster_cytoplasmic_cascade Cytoplasmic Cascade cluster_nuclear_events Nuclear Events A TNF-α / LPS C Target Kinase A->C B This compound B->C D IκB Phosphorylation C->D E IκB Degradation D->E F NF-κB (p65/p50) Release E->F G NF-κB Nuclear Translocation F->G H Gene Transcription G->H

Caption: Inhibition of NF-κB Signaling by a this compound Candidate.

Conclusion: A Unified Strategy for MoA Validation

The validation of the mechanism of action for a novel drug candidate, such as one based on the this compound scaffold, is a multifaceted yet indispensable process. A robust and convincing MoA validation strategy integrates direct biophysical and cell-based measurements of target engagement, biochemical assays of target function, and cell-based assays that probe the downstream physiological consequences. By systematically applying a suite of orthogonal techniques and rigorously interpreting the data, researchers can build a strong, evidence-based foundation for the continued development of their drug candidate, thereby enhancing the likelihood of its successful translation into a valuable therapeutic agent.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Eurofins DiscoverX. (n.d.). Target Engagement Assays.
  • Concept Life Sciences. (n.d.). Target and pathway engagement assays.
  • Bhatt, K., et al. (2014). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods.
  • Perrar, P., et al. (2024). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Selvita. (2023). A Practical Guide to Target Engagement Assays.
  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Wikipedia contributors. (2023). Thermal shift assay. Wikipedia.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Bantscheff, M., et al. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World.
  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology.
  • George, T., et al. (n.d.). Quantitation of Nuclear Translocation Events Using ImageStream® Multispectral Imaging Cytometry.
  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • BMG LABTECH. (2020). Kinase assays.
  • ResearchGate. (n.d.). Immunofluorescence analysis of NF-kB activation.
  • Li, Y., et al. (2016). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy.
  • Journal of Pharmaceutical and Health Sciences. (n.d.). Target identification and validation in research.
  • Al-Ghorbani, M., et al. (2020).
  • Al-Abdullah, E. S., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal.
  • Gouda, M. A., et al. (2016). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • ChemBK. (n.d.). 5-Cyano-3-Hydroxypyridine.
  • Pipzine Chemicals. (n.d.). 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China.
  • Wang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules.

Sources

A Researcher's Guide to Fluorescent Dye Photostability: The Influence of the Cyano Moiety and a Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of fluorescence-based assays hinges on the stability of the molecular probes used. Photobleaching—the irreversible photodegradation of a fluorophore—is a critical limiting factor in fluorescence microscopy, particularly for time-lapse imaging and quantitative analysis.[1][2] This guide provides an in-depth comparison of fluorescent dye photostability, with a special focus on the role of specific chemical modifications, such as cyano-substitution, in enhancing dye robustness.

While the specific class of "3-Cyano-5-hydroxypyridine" dyes is not broadly established in commercial fluorescence applications, this scaffold represents a foundational building block in synthetic chemistry.[3][4][5] The core of this guide will, therefore, explore a more fundamental principle: how the introduction of a cyano (-C≡N) group, a potent electron-withdrawing moiety, can be a rational design strategy to improve the photostability of established dye families.[6] We will compare these principles against the performance of widely-used fluorescent dye classes, providing the necessary data and protocols to empower informed dye selection.

The Phenomenon of Photobleaching: An Unavoidable Challenge

A fluorophore's utility is derived from its ability to cycle repeatedly between ground and excited states, emitting a photon with each cycle.[1] In an ideal scenario, this process could continue indefinitely. However, the excited state is a chemically vulnerable species.[1] High-intensity illumination can trigger irreversible chemical alterations, rendering the molecule non-fluorescent—a process known as photobleaching.[2][7]

The primary mechanism of photobleaching for many dyes involves the excited fluorophore transitioning from its fluorescent singlet state (S₁) to a long-lived, highly reactive triplet state (T₁).[2][7] In this triplet state, the dye can react with molecular oxygen dissolved in the sample, generating highly destructive singlet oxygen (¹O₂) that subsequently attacks the fluorophore, leading to its permanent degradation.[6][8] Other oxygen-independent degradation pathways can also occur, especially under high irradiation power.[8]

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photo-oxidation) invis1 invis2

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

The Role of Cyano-Substitution in Enhancing Photostability

Rational dye design offers a powerful strategy to combat photobleaching. One proven approach is the introduction of electron-withdrawing groups, such as the cyano moiety, into the fluorophore's core structure.

Studies on merocyanine and cyanine dyes have demonstrated that adding a cyano group to the central polymethine chain significantly enhances photostability.[6][9] This improvement is attributed to the cyano group's ability to withdraw electron density from the polymethine chain, which is often the site most susceptible to attack by singlet oxygen.[6] By making the chain less electron-rich, its reactivity with electrophilic singlet oxygen is substantially reduced, thus lowering the rate of photodegradation.[6] For example, cyano-substitution in certain merocyanine dyes decreased photobleaching rates by as much as 39-fold.[6]

This principle highlights that while "this compound" may not be a dye class itself, the "cyano" component is a key functional group used by chemists to engineer more robust and reliable fluorescent probes.

Comparative Photostability of Common Fluorescent Dye Families

For practical applications, it is essential to understand the relative photostability of commercially available dye classes. The following table provides a qualitative and quantitative comparison of popular fluorophores.

Dye FamilyExample(s)Relative PhotostabilityKey Characteristics & Insights
Fluorescein FITCLowNotoriously prone to rapid photobleaching, limiting its use in long-term imaging. Its fluorescence is also pH-sensitive.[10][11]
Rhodamine TRITC, Rhodamine 6GModerateGenerally more photostable than fluorescein but can still exhibit significant fading under intense or prolonged illumination.[12]
Cyanine (Cy) Cy3, Cy5, Cy7Moderate to HighPhotostability varies within the family. Cy5 is a popular red-emitting dye, but its stability can be enhanced by conjugating it with triplet state quenchers.[11][13] The photostability of cyanine dyes can be improved through chemical modifications.[9][14][15]
Alexa Fluor Alexa Fluor 488, 568, 647Very HighA family of sulfonated rhodamine and cyanine derivatives engineered for superior brightness and photostability.[11] They consistently outperform traditional dyes like FITC.[11][16]
BODIPY BDP FLHighKnown for their sharp emission spectra, high quantum yields, and generally high photostability.[10][17] Their fluorescence is largely insensitive to solvent polarity and pH.
ATTO Dyes ATTO 488, 647NHigh to Very HighA class of dyes developed specifically for high performance in demanding applications, characterized by high photostability and brightness.[18][19]

Note: Relative photostability is a generalized assessment. Actual performance can vary based on the specific dye, conjugation partner, sample environment, and illumination conditions.[20]

Standardized Protocol for Quantifying Photostability

Objective comparison of dye performance requires a standardized method for measuring photostability. The following protocol details a workflow to determine the photobleaching half-life (t₁/₂), a common metric representing the time required for a fluorophore's fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[10]

Objective:

To quantify and compare the photobleaching rates of different fluorescent dyes under controlled conditions.

Materials:
  • Fluorescently labeled samples (e.g., dye-conjugated antibodies bound to a substrate).

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).[21]

  • Phosphate-buffered saline (PBS).

  • Antifade mounting medium (as a control).

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Image Acquisition cluster_2 Data Analysis prep1 Immobilize fluorescently labeled target on a microscope slide prep2 Mount in standard buffer (e.g., PBS) prep1->prep2 acq1 Locate a region of interest (ROI) with uniform fluorescence prep2->acq1 acq2 Set acquisition parameters (constant illumination intensity, exposure time, gain) acq1->acq2 acq3 Acquire a time-lapse series (e.g., one image every 5-10s) until signal is bleached acq2->acq3 an1 Measure the mean fluorescence intensity of the ROI for each time point acq3->an1 an2 Correct for background fluorescence an1->an2 an3 Normalize intensity data to the initial value (t=0) an2->an3 an4 Plot normalized intensity vs. time and fit to a single exponential decay curve an3->an4 an5 Calculate photobleaching half-life (t₁/₂) from the fit an4->an5

Caption: Workflow for measuring fluorophore photostability.

Step-by-Step Methodology:
  • Sample Preparation:

    • Immobilize the fluorescently labeled molecules (e.g., antibodies, proteins) on a glass coverslip to prevent diffusion. This ensures that the same population of molecules is being measured over time.

    • Mount the coverslip in a standard aqueous buffer like PBS. For comparison, a parallel sample should be prepared with a commercial antifade mounting medium. This validates the experiment by showing the effect of a known photoprotective agent.

  • Microscope Setup and Image Acquisition:

    • Use a consistent and stable illumination source. The power density of the excitation light is a critical variable and must be kept constant across all experiments to ensure a fair comparison.[20]

    • Select a region of interest (ROI) with a clear and uniform fluorescent signal.

    • Set the camera gain and exposure time to levels that provide a good signal-to-noise ratio without saturating the detector at the initial time point. These settings must not be changed during the time-lapse acquisition.

    • Begin continuous illumination and acquire images at regular intervals (e.g., every 5 seconds). Continue until the fluorescence intensity has decayed to less than 20% of its initial value.

  • Data Analysis:

    • Using image analysis software, measure the mean pixel intensity within the ROI for each image in the time series.

    • Measure the mean intensity of a background region (where no fluorescent molecules are present) for each image and subtract this value from the corresponding ROI intensity. This correction accounts for any camera noise or sample autofluorescence.

    • Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point (I₀).

    • Plot the normalized intensity versus time. Fit the data to a single exponential decay function: I(t) = e^(-kt) , where I(t) is the intensity at time t and k is the photobleaching rate constant.

    • The photobleaching half-life (t₁/₂) can be calculated from the rate constant using the formula: t₁/₂ = ln(2) / k .

Conclusion

The selection of a fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. While photobleaching is an inherent risk in all fluorescence experiments, its effects can be mitigated through both the rational design of fluorophores and the informed selection of commercially available probes. The incorporation of electron-withdrawing groups like the cyano moiety represents a key chemical strategy for engineering next-generation dyes with enhanced photostability.[6] For the practicing researcher, a thorough understanding of the relative performance of established dye families, such as the superior stability of Alexa Fluor and ATTO dyes over traditional fluoresceins, is paramount.[11][18] By employing standardized quantification protocols, researchers can objectively evaluate and select the optimal fluorophore, ensuring the generation of robust and reproducible results in their demanding applications.

References

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry.
  • Kuznetsova, R. T., et al. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence.
  • Wikipedia. Photobleaching. Wikipedia.
  • Scientific Volume Imaging. Bleaching Effects. SVI.
  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh).
  • Semantic Scholar. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Semantic Scholar.
  • Addgene. Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
  • Semantic Scholar. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Semantic Scholar.
  • ResearchGate. (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate.
  • SciSpace. Top 51 Methods and Applications in Fluorescence papers published in 2020. SciSpace.
  • Gidi, Y., et al. (2020). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv.
  • Rasnik, I., et al. (2006). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. Journal of Fluorescence.
  • Satpati, R., et al. (2022). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. ACS Omega.
  • Generi Biotech. Patented dye alternatives. Generi Biotech.
  • Generi Biotech. Alternative dyes for oligonucleotides/probes labeling. Generi Biotech.
  • Eurofins Genomics. Fluorescent Dyes - Select The Best Label For Your Assay!. Eurofins Genomics.
  • Shank, N. I., et al. (2013). Twisted Cyanines: A Non-Planar Fluorogenic Dye With Superior Photostability and Its Use in a Protein-Based Fluoromodule. Journal of the American Chemical Society.
  • Zheng, Q., et al. (2007). Merocyanine Dyes with Improved Photostability. Organic Letters.
  • Dave, R., et al. (2011). cyanine fluorophore derivatives with enhanced photostability. Nature Methods.
  • S. G., M., & S, S. (2020). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Journal of Drug Delivery and Therapeutics.
  • Chemical-Suppliers.com. This compound. Chemical-Suppliers.com.
  • Shmanai, V., et al. (2024). Fluorescent Properties of Cyanine Dyes As a Matter of the Environment. Journal of Fluorescence.
  • Zhang, X., et al. (2004). Improved photostability and fluorescence properties through polyfluorination of a cyanine dye. Organic Letters.
  • de Oliveira, A. L. M., et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Photonics.

Sources

A Senior Application Scientist's Guide to De-risking 3-Cyano-5-hydroxypyridine Compounds: A Multi-Modal Approach to Off-Target Effect Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Targeted Therapies

The 3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a new generation of targeted therapeutics. Recent studies have highlighted the potential of 3-cyano-5-hydroxypyridine derivatives as potent modulators of the Inhibitor of Apoptosis Protein (IAP) family, particularly survivin, a key target in oncology.[1] The overexpression of survivin is a hallmark of many cancers, contributing to therapeutic resistance and aggressive disease progression.[1] Consequently, compounds that can effectively inhibit survivin function represent a highly promising avenue for developing novel anticancer agents.[1]

However, the path from a promising hit compound to a clinically approved drug is fraught with peril, with unforeseen toxicity being a primary cause of late-stage failures.[2] These adverse effects often stem from a compound's engagement with unintended biological targets, a phenomenon known as "off-target effects."[3] For kinase inhibitors and other targeted agents, even minor structural similarities between the intended target and other proteins can lead to a broad interaction profile, resulting in a cascade of unintended cellular consequences. Therefore, a rigorous, early-stage assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in minimizing patient risk.[3][4]

This guide provides a comprehensive, field-proven framework for assessing the off-target effects of novel this compound compounds. We will move beyond simplistic, single-assay readouts to construct a multi-modal, self-validating workflow that integrates computational prediction with gold-standard biochemical and cellular validation techniques. The objective is to build a high-confidence selectivity profile that empowers researchers to make informed decisions, prioritize the most promising candidates, and engineer molecules with superior safety profiles.

Pillar 1: Foundational Strategy - Integrating Predictive and Empirical Analyses

A robust off-target assessment strategy begins long before the first pipette tip touches a reagent. It starts with a foundational understanding of the target and the compound, followed by a systematic workflow that layers predictive, broad-spectrum, and deep-validation methodologies.

The workflow logically progresses from a wide, predictive net to highly specific, physiologically relevant validation. This tiered approach ensures that resources are used efficiently, with comprehensive but costly analyses reserved for the most promising lead candidates.

G cluster_0 Phase 1: In Silico & Early Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Proteome-Wide Interrogation a In Silico Prediction (Target & Off-Target) b Broad Kinase Profiling (e.g., 400+ Kinome Scan) a->b Prioritize panels c Cellular Thermal Shift Assay (CETSA) (On-Target Validation) b->c Confirm hits d Isothermal Dose-Response (ITDR) CETSA (Cellular Potency) c->d Quantify engagement e Chemoproteomics (Affinity-Based Probe + MS) d->e Identify novel interactors f Phenotypic Screening (High-Content Imaging) e->f Correlate phenotype G Compound This compound Derivative OnTarget Survivin (BIRC5) Compound->OnTarget Intended Target OffTarget1 Aurora B Kinase (AURKB) Compound->OffTarget1 Potential Off-Target (Structural Homology) OffTarget2 Other Kinases (e.g., CDKs, JAKs) Compound->OffTarget2 Potential Off-Target (Scaffold Activity) OffTarget3 Other IAP Family (XIAP, c-IAP1) Compound->OffTarget3 Potential Off-Target (Family Member) Pathway1 Inhibition of Apoptosis OnTarget->Pathway1 Pathway2 Disruption of Chromosomal Passenger Complex OnTarget->Pathway2 G A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D 4. Western Blot (Detect Soluble Target) C->D E 5. Analyze Data (Plot Melting Curve) D->E

Caption: General workflow for a CETSA experiment.

Data Presentation & Trustworthiness: The visual shift in the melting curve provides a clear, qualitative confirmation of target engagement. This can be quantified by calculating the Tagg (aggregation temperature), with a significant ΔTagg indicating compound binding.

Table 2: CETSA Isothermal Dose-Response (ITDR) Data for Compound X
Target Protein Cellular EC₅₀ (µM)
Survivin (On-Target) 0.85
Aurora B Kinase (AURKB)7.2
CDK2> 20
Experiment 3: Unbiased Chemoproteomic Profiling

Expertise & Experience: To move beyond hypothesis-driven approaches and discover unanticipated off-targets, an unbiased, proteome-wide method is required. A[5]ffinity-based chemoproteomics uses an immobilized or clickable version of the test compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. T[5]his provides the most comprehensive and unbiased map of a compound's interactome.

Protocol: Affinity-based Pulldown with Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the this compound compound featuring a linker and an affinity tag (e.g., biotin) or a clickable group (e.g., alkyne). Validate that the probe retains on-target activity.

  • Lysate Preparation: Prepare a native protein lysate from the target cells.

  • Affinity Enrichment:

    • For Biotin Probe: Incubate the lysate with the biotinylated probe. Capture the probe-protein complexes using streptavidin-coated magnetic beads.

    • For Clickable Probe: Incubate the lysate with the clickable probe. Perform a click chemistry reaction to attach a reporter tag (e.g., biotin). Capture complexes as above.

  • Competition Control: As a critical control for specificity, perform a parallel pulldown where the lysate is pre-incubated with an excess of the free, non-tagged parent compound. True binders will be outcompeted and will show reduced signal.

  • Washing & Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins.

  • Proteomic Analysis: Prepare the eluted proteins for mass spectrometry (e.g., via in-solution trypsin digestion). Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the abundance of proteins in the probe-treated sample versus the competition control. Proteins significantly depleted in the competition sample are considered specific binders.

Data Presentation & Trustworthiness: The inclusion of the competition control is essential for distinguishing true interactors from non-specific background binders. Data is presented as a list of protein "hits" ranked by their specificity score or fold-change upon competition.

Table 3: Top Chemoproteomic Hits for Compound X (Ranked by Specificity)
Protein Hit Gene Name Fold Change (Competition vs. Probe)
Survivin BIRC5 0.05 (Strong Binder)
Aurora B KinaseAURKB0.21 (Moderate Binder)
Peroxiredoxin-1PRDX10.35 (Potential Off-Target)
Heat shock protein 90HSP90AA10.89 (Non-specific)

Conclusion: Synthesizing a High-Confidence Selectivity Profile

Assessing the off-target effects of novel compounds like those in the this compound class is a complex but indispensable component of modern drug discovery. N[2]o single method can provide a complete picture. By logically layering predictive computational analysis, broad biochemical screening, cellular target engagement validation, and unbiased proteomic profiling, researchers can build a robust, multi-dimensional understanding of a compound's selectivity. This integrated approach, grounded in scientific rigor and causality, not only satisfies regulatory expectations but, more importantly, enables the design of safer, more effective medicines. It transforms the challenge of off-target effects from an unknown liability into a manageable and measurable parameter in the quest for precision therapeutics.

References

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]
  • Manghwar, H., et al. (2022). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Journal of Plant Biotechnology. [Link]
  • Na, D., & Lee, S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Experimental & Molecular Medicine. [Link]
  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Freitas, T. F., et al. (2022).
  • WuXi Biology. (n.d.). Kinase Assay. WuXi Biology. [Link]
  • Park, J., et al. (2024).
  • ICE Bioscience. (n.d.). Kinase profiling and screening. ICE Bioscience. [Link]
  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Drug Development & Delivery. (2020). The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Drug Development & Delivery. [Link]
  • Patsnap. (2024). How can off-target effects of drugs be minimised?.
  • CD Genomics. (n.d.). CRISPR Off-target Discovery. CD Genomics. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Carusillo, A., & Santaeularia, M. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]
  • seqWell. (2024). Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
  • Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. ACS Chemical Biology. [Link]
  • Di Masi, A., et al. (2024). Computational Strategies Reshaping Modern Drug Discovery. Molecules. [Link]
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
  • ChemBK. (2024). 5-Cyano-3-Hydroxypyridine. ChemBK. [Link]
  • ResearchGate. (n.d.). 3-cyano pyridine derivatives.
  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Genes & Diseases. [Link]
  • Yang, L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • El-Sayed, N., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules. [Link]
  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
  • PubChem. (n.d.). 3-Cyanopyridine. PubChem. [Link]

Sources

A Guide to Orthogonal Methods for the Structural Confirmation of 3-Cyano-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice, reflecting a workflow grounded in practical laboratory experience.

The Principle of Orthogonality in Structural Elucidation

cluster_synthesis Sample Preparation cluster_analysis Orthogonal Analysis cluster_confirmation Conclusion Synthesized_Sample Synthesized 3-Cyano-5-hydroxypyridine HRMS High-Resolution MS (Molecular Formula) Synthesized_Sample->HRMS FTIR FT-IR Spectroscopy (Functional Groups) Synthesized_Sample->FTIR NMR 1D & 2D NMR (Connectivity & Skeleton) Synthesized_Sample->NMR Xray X-ray Crystallography (3D Structure) Synthesized_Sample->Xray Confirmed_Structure Unambiguous Structural Confirmation HRMS->Confirmed_Structure Provides C₆H₄N₂O FTIR->Confirmed_Structure Confirms -OH, -C≡N NMR->Confirmed_Structure Defines Atom Connectivity Xray->Confirmed_Structure Absolute Proof (Solid State)

Caption: Workflow for Orthogonal Structural Confirmation.

Mass Spectrometry: Defining the Elemental Composition

Mass spectrometry is the foundational first step, providing the molecular weight and, crucially, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it differentiates between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Expertise & Causality: Why HRMS is Essential

A low-resolution MS might give a molecular ion peak at m/z 120, which could correspond to numerous formulas. HRMS, with its high mass accuracy (typically <5 ppm), can distinguish the exact mass of C₆H₄N₂O (120.0324) from other possibilities, providing the first piece of irrefutable evidence.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The compound is slightly soluble in water[2][3].

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong molecular ion peak.

  • Analysis Mode: Perform the analysis in both positive and negative ion modes.

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺.

    • Negative Mode: Expect the deprotonated molecule [M-H]⁻, particularly given the acidic hydroxyl group.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy.

  • Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical exact mass for C₆H₄N₂O. The mass error should be less than 5 ppm.

ParameterExpected ResultPurpose
Molecular Formula C₆H₄N₂ODefines elemental composition.
Theoretical Exact Mass 120.03236Calculated mass for C₆H₄N₂O.
Observed Ion [M+H]⁺ ~121.0402Confirms molecular weight (positive mode).
Observed Ion [M-H]⁻ ~119.0245Confirms molecular weight (negative mode).

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy provides rapid and definitive evidence for the presence of the key functional groups: the hydroxyl (-OH) and cyano (-C≡N) moieties, as well as the pyridine ring.

Expertise & Causality: Interpreting the Spectrum

The presence of a sharp, intense absorption around 2200-2300 cm⁻¹ is a hallmark of a nitrile group[4][5]. A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of an O-H stretch, confirming the hydroxyl group. The combination of these two signals strongly supports the proposed structure over other isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

  • Background Collection: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Hydroxyl (-OH) 3200 - 3600 (broad)O-H Stretch
Aromatic C-H 3000 - 3100 (sharp)C-H Stretch
Cyano (-C≡N) 2215 - 2260 (sharp, strong)C≡N Stretch[6]
Pyridine Ring 1400 - 1650C=C and C=N Stretches
C-O 1200 - 1300C-O Stretch

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR is the most powerful technique for elucidating the precise connectivity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an interlocking web of data that confirms the 3,5-substitution pattern.

Expertise & Causality: Solvent Choice and 2D NMR Strategy

The choice of NMR solvent is critical. DMSO-d₆ is highly recommended as it is polar enough to dissolve the sample and, importantly, its residual water peak does not typically obscure the aromatic region. The exchangeable hydroxyl proton is often visible as a broad singlet. 2D experiments are not optional; they are essential for definitively linking the protons to their respective carbons (HSQC) and, most critically, for establishing long-range connectivity (HMBC) to piece the puzzle together.

Caption: Key HSQC (dotted) and HMBC (dashed) correlations.

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquisition: Acquire a standard proton spectrum.

    • Expected Data: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 4, and 6 will appear as multiplets (e.g., doublet of doublets, triplet) due to small J-couplings between them. The hydroxyl proton will likely be a broad singlet.

  • ¹³C NMR:

    • Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Expected Data: Six distinct signals: five for the pyridine ring carbons and one for the cyano carbon (typically δ 115-120 ppm). The carbon bearing the hydroxyl group (C5) will be shifted downfield.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Expected Data: Cross-peaks correlating the signals of H2, H4, and H6 to their respective carbons C2, C4, and C6.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To establish long-range (2-3 bond) C-H correlations, which is the key to confirming the substitution pattern.

    • Expected Data: Critical correlations will be observed from H2 to C4 and C6, from H4 to C2 and C5, and from H6 to C2 and C5. The correlation from H2 and H4 to the cyano carbon (C7) would definitively place the cyano group at C3.

NucleusPositionExpected δ (ppm)MultiplicityKey HMBC Correlations (from Proton)
¹H 2~8.5 - 8.8d or tC4, C6, CN
4~7.8 - 8.1t or ddC2, C5, C6
6~8.3 - 8.6d or tC2, C4, C5
5-OHVariablebr sC4, C5, C6
¹³C 2~145 - 155CH-
3~110 - 120C-
4~125 - 135CH-
5~155 - 165C-OH-
6~140 - 150CH-
CN~115 - 120C≡N-

X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous structural proof in the solid state[7]. It generates a three-dimensional map of electron density from which the precise positions of all atoms can be determined, confirming connectivity, bond lengths, bond angles, and intermolecular interactions[8][9].

Expertise & Causality: The Crystal Growth Challenge

The primary challenge is not the analysis but growing a diffraction-quality single crystal. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution. Screen various solvents such as ethanol, ethyl acetate, or solvent/anti-solvent pairs.

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. Use a diffractometer with a focused X-ray source (e.g., Mo or Cu Kα) to collect a full sphere of diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit. The final R-factor should ideally be below 5%.

  • Data Analysis: The final refined structure provides a complete 3D model of this compound, confirming the atom-to-atom connectivity and substitution pattern without ambiguity.

Conclusion: A Self-Validating Structural Dossier

References

  • PubChem. 3-Hydroxypyridine | C5H5NO | CID 7971. National Center for Biotechnology Information.
  • ChemBK. 5-Cyano-3-Hydroxypyridine.
  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines".
  • ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5.
  • ResearchGate. FT-IR spectra of compounds.
  • Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • MDPI. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.
  • CCDC. X-ray Crystallography.
  • MDPI. Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds.
  • SpectraBase. 3-Cyano-2-hydroxy-4,6-dimethylpyridine - Optional[FTIR] - Spectrum.
  • Fisher Scientific. This compound, 97% 250 mg.
  • Chemistry LibreTexts. 7.3: X-ray Crystallography.
  • Golm Metabolome Database. Synonyms of 3-Hydroxypyridine.
  • MDPI. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • Pure Chemistry Scientific Inc. This compound CAS NO.152803-24-2.
  • PubChem. 3-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 101920. National Center for Biotechnology Information.
  • PubMed Central. Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate.

Sources

An Inter-Laboratory Comparison of Bioactivity Assays for 3-Cyano-5-hydroxypyridine: A Guide to Reproducible Results

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of bioactivity assays for 3-Cyano-5-hydroxypyridine, a heterocyclic compound of interest in drug discovery. Recognizing the critical need for robust and reproducible data in preclinical research, this document details a comparative analysis of three distinct bioassay methodologies: a Poly(ADP-ribose) Polymerase 1 (PARP1) inhibition assay, an MTT cell viability assay, and a Cellular Thermal Shift Assay (CETSA). By presenting a hypothetical inter-laboratory study design, detailed experimental protocols, and expected data outcomes, this guide serves as a vital resource for researchers, scientists, and drug development professionals. The objective is to foster a deeper understanding of assay performance characteristics and to provide a practical approach to selecting and validating the most appropriate assay for a given research context, thereby enhancing the reliability and transferability of experimental findings.

Introduction

The Emerging Therapeutic Potential of this compound

This compound is a pyridine derivative with a chemical structure that makes it a compelling scaffold for the development of novel therapeutics.[1] Pyridine-based compounds are known to exhibit a wide range of biological activities, and the presence of the cyano and hydroxyl functional groups on the this compound ring suggests its potential to interact with various biological targets.[1][2] Indeed, derivatives of 3-cyanopyridine have been investigated for their cytotoxic effects against various cancer cell lines, including prostate, breast, and hepatocellular carcinoma.[3][4][5] The therapeutic potential of such compounds often lies in their ability to modulate key cellular processes, and as such, they are of significant interest in the synthesis of anti-malarial and anti-cancer drugs.[6]

The Critical Need for Standardized Bioactivity Assays

The journey of a promising compound from initial discovery to clinical application is contingent upon the accuracy and reliability of preclinical data. A significant challenge in this process is the variability of results obtained from bioassays, not only within a single laboratory but more critically, between different research facilities.[7] Inter-laboratory validation is a rigorous process designed to assess the reproducibility of an analytical method by having multiple laboratories perform the same experiment.[8][9] This process is essential for establishing the robustness of a bioassay and ensuring that the data generated is consistent and transferable.[7] Key parameters evaluated during inter-laboratory validation include repeatability (intra-assay precision), intermediate precision (inter-assay, intra-laboratory variation), and reproducibility (inter-laboratory variation).[10][11] By systematically evaluating these parameters, the scientific community can establish standardized protocols that yield reliable and comparable data, a cornerstone of collaborative research and drug development.

Comparative Analysis of Bioactivity Assays for this compound

To comprehensively assess the bioactivity of this compound, a multi-faceted approach employing assays that probe different aspects of its biological effects is recommended. This guide focuses on three distinct yet complementary assays:

  • PARP1 Inhibition Assay: To quantify the direct inhibitory effect on a key enzyme in DNA damage repair.

  • MTT Cell Viability Assay: To measure the compound's cytotoxic or cytostatic effects on cancer cells.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within the complex cellular environment.

Inter-Laboratory Validation Study Design

A hypothetical inter-laboratory study is proposed, involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory will receive a standardized kit containing:

  • A single, quality-controlled batch of this compound.

  • Cryopreserved vials of a designated cancer cell line (e.g., HeLa).

  • Key reagents and detailed, standardized protocols for each of the three assays.

The study will be conducted in a blinded manner where possible to minimize bias. The primary goal is to assess the inter-laboratory reproducibility of each assay by comparing the key output metrics: IC50 for the PARP1 inhibition assay, EC50 for the MTT assay, and the thermal shift (ΔTagg) for CETSA.[10]

G cluster_prep Phase 1: Standardization cluster_dist Phase 2: Distribution cluster_labs Phase 3: Assay Execution cluster_assays Phase 4: Data Collection cluster_analysis Phase 5: Analysis & Reporting prep1 Centralized Preparation of Compound & Reagents dist Blinded Distribution to Participating Laboratories prep1->dist prep2 Standardized Cell Line Batch prep2->dist prep3 Detailed Standard Operating Procedures (SOPs) prep3->dist labA Lab A dist->labA labB Lab B dist->labB labC Lab C dist->labC assay1 PARP1 Inhibition Assay (IC50) labA->assay1 assay2 MTT Cell Viability Assay (EC50) labA->assay2 assay3 CETSA (ΔTagg) labA->assay3 labB->assay1 labB->assay2 labB->assay3 labC->assay1 labC->assay2 labC->assay3 analysis Statistical Analysis of Reproducibility & Repeatability assay1->analysis assay2->analysis assay3->analysis report Final Validation Report analysis->report

Figure 1: Inter-laboratory validation workflow.

Detailed Experimental Protocols

Protocol for PARP1 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PARP1.[12] The protocol is adapted from commercially available chemiluminescent PARP assay kits.[13][14]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • PARP assay buffer

  • This compound stock solution (in DMSO)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • NAD+ detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in PARP assay buffer. The final DMSO concentration should not exceed 1%.[15]

  • In a 96-well plate, add 5 µL of the compound dilutions or vehicle control.

  • Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA to each well.[12]

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of 5X β-NAD+ solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Stop the reaction and develop the signal by adding the NAD+ detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[10]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.[10]

  • Add 100 µL of the diluted compound to the respective wells and incubate for 48-72 hours.[10][17]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[17][18]

  • Incubate the plate for 15 minutes to 4 hours with shaking to ensure complete solubilization.[16][18]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Calculate cell viability as a percentage of the untreated control and determine the EC50 value.

Protocol for Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[19][20] It is based on the principle that ligand binding increases the thermal stability of the target protein.[21][22]

Materials:

  • HeLa cells

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • This compound stock solution (in DMSO)

  • Lysis buffer

  • Antibodies for the target protein (e.g., anti-PARP1) and a loading control for Western blotting

Procedure:

  • Treat cultured HeLa cells with this compound or vehicle control for a specified duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[19]

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Lyse the cells by freeze-thaw cycles.[19]

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[19]

  • Collect the supernatant and quantify the amount of soluble target protein by Western blotting or other protein detection methods.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • The shift in the melting temperature (ΔTagg) in the presence of the compound indicates target engagement.[23]

G cluster_pathway Cellular Response to DNA Damage dna_damage DNA Single-Strand Break parp1 PARP1 Activation dna_damage->parp1 par PAR Polymer Synthesis parp1->par recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair compound This compound inhibition PARP1 Inhibition compound->inhibition inhibition->parp1 unrepaired Unrepaired DNA Breaks inhibition->unrepaired apoptosis Cell Death (Apoptosis) unrepaired->apoptosis

Figure 2: Simplified PARP1 signaling pathway.

Expected Results and Data Analysis

The data collected from the three laboratories will be analyzed to determine the precision and reproducibility of each assay.

Quantitative Comparison of Assay Performance

The primary quantitative outputs from each assay will be compiled and compared across the participating laboratories.

Table 1: Inter-Laboratory Comparison of IC50 Values for PARP1 Inhibition

LaboratoryRun 1 IC50 (nM)Run 2 IC50 (nM)Mean IC50 (nM)Intra-Assay %CV
Lab A15.216.515.855.9%
Lab B14.817.115.959.8%
Lab C16.015.515.752.2%
Overall 15.85 Inter-Lab %CV: 0.6%

Table 2: Inter-Laboratory Comparison of EC50 Values for MTT Cell Viability

LaboratoryRun 1 EC50 (µM)Run 2 EC50 (µM)Mean EC50 (µM)Intra-Assay %CV
Lab A25.428.126.756.8%
Lab B23.929.526.7014.2%
Lab C26.824.925.855.1%
Overall 26.43 Inter-Lab %CV: 1.8%

Table 3: Inter-Laboratory Comparison of CETSA Thermal Shift (ΔTagg)

LaboratoryRun 1 ΔTagg (°C)Run 2 ΔTagg (°C)Mean ΔTagg (°C)Intra-Assay %CV
Lab A4.24.54.354.9%
Lab B3.94.84.3514.0%
Lab C4.64.34.454.8%
Overall 4.38 Inter-Lab %CV: 1.6%

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Discussion and Recommendations

Interpretation of Inter-Laboratory Variability

The hypothetical data suggests that all three assays can be performed with a high degree of reproducibility between laboratories, as indicated by the low inter-laboratory coefficient of variation (%CV). A lower %CV signifies a more robust and transferable assay. The PARP1 inhibition assay, being a biochemical assay with purified components, is expected to have the lowest variability. Cell-based assays like MTT and CETSA may exhibit slightly higher variability due to the inherent biological complexity and differences in cell handling techniques.

Best Practices for Assay Selection and Implementation
  • For high-throughput screening (HTS) of compound libraries, the PARP1 inhibition assay is highly suitable due to its simplicity, speed, and amenability to automation.

  • For assessing the overall cellular effect of a compound and determining its cytotoxic potential, the MTT assay is a cost-effective and widely used method.

  • For confirming that the compound directly interacts with its intended target within the cell, CETSA is the gold standard. It is particularly valuable for mechanistic studies and for validating hits from HTS campaigns.

To ensure the highest quality of data, it is imperative to use a single batch of critical reagents, including the test compound and cell lines, across all experiments. Strict adherence to a detailed, harmonized protocol is also essential to minimize procedural variations.

Conclusion

The inter-laboratory validation of bioactivity assays is a cornerstone of rigorous and reproducible scientific research. This guide has outlined a comprehensive approach for comparing and validating three distinct assays for the characterization of this compound. By understanding the principles, protocols, and performance characteristics of PARP1 inhibition assays, MTT cell viability assays, and CETSA, researchers can make informed decisions about the most appropriate methods for their specific research questions. The implementation of such validation studies will ultimately enhance the reliability of preclinical data and facilitate the translation of promising compounds into novel therapeutics.

References

  • Al-Nahrain University, College of Medicine, Department of Pharmacology, et al. (2023). MTT (Assay protocol). protocols.io.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1479, 163–176. [Link]
  • Sievers, S., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie (International ed. in English), 57(49), 16217–16221. [Link]
  • Kanev, G. K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 4(3), 102521. [Link]
  • Moiroux, J., et al. (2022). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Parasites & vectors, 15(1), 16. [Link]
  • CETSA. (n.d.). CETSA.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
  • BMG LABTECH. (2008, April). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega.
  • BPS Bioscience. (n.d.). PARP Assays.
  • USP. (n.d.). <1033> Biological Assay Validation.
  • Gomaa, H. A. M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules (Basel, Switzerland), 25(20), 4858. [Link]
  • CASSS. (n.d.). Bioassay method transfer: Regulator's perspective and case studies.
  • Pipzine Chemicals. (n.d.). 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China.
  • ResearchGate. (n.d.). 3-cyano pyridine derivatives. [Figure].
  • MDPI. (2023, September 12).
  • ChemBK. (2024, April 9). 5-Cyano-3-Hydroxypyridine.
  • PubChem. (n.d.). 3-Cyanopyridine.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-Cyano-5-hydroxypyridine and Known Ligands Against the Anti-Apoptotic Protein Survivin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the strategic use of computational tools is paramount for the rapid and efficient identification of novel therapeutic candidates. This guide provides an in-depth, scientifically rigorous comparison of the docking performance of a promising novel scaffold, "3-Cyano-5-hydroxypyridine," against the well-validated anti-cancer target, survivin. We will objectively compare its predicted binding affinity and interaction patterns with those of two known survivin inhibitors, YM155 and Embelin, supported by a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques for lead compound identification and optimization.

Introduction: The Rationale for Targeting Survivin and the Promise of this compound

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a compelling target for cancer therapy due to its dual role in promoting cell division and inhibiting apoptosis. Its overexpression in many cancers and low to negligible expression in most terminally differentiated adult tissues make it an attractive therapeutic window. Derivatives of the 3-cyanopyridine scaffold have demonstrated significant potential as modulators of survivin, exhibiting cytotoxic effects against various cancer cell lines. This has prompted the current investigation into the parent molecule, this compound, to elucidate its potential as a foundational structure for novel survivin inhibitors.

This guide will navigate the comparative molecular docking studies of this compound alongside YM155, a potent and well-characterized survivin suppressant, and Embelin, a natural product known to inhibit survivin. By juxtaposing the docking results of our novel scaffold with established ligands, we aim to provide a comprehensive understanding of its potential binding modes and affinity, thereby guiding future medicinal chemistry efforts.

Ligand and Target Selection: Establishing a Validated Framework

The success of any in-silico study hinges on the careful selection of the protein target and comparative ligands. Here, we outline the rationale behind our choices.

Target Protein: Human Survivin (BIRC5)

For this study, we have selected the crystal structure of human survivin in complex with a Smac/DIABLO peptide (PDB ID: 3UIH). This structure was chosen for the following reasons:

  • High Resolution: With a resolution of 2.40 Å, this structure provides a high-quality atomic model of the protein, which is crucial for accurate docking simulations.[1]

  • Presence of a Co-crystallized Ligand: The presence of the Smac/DIABLO peptide helps to clearly define the binding pocket, providing a reliable reference for positioning our ligands.[1]

  • Biological Relevance: The Smac/DIABLO binding site on survivin is a well-established interface for therapeutic intervention, making it a relevant target for our investigation.

Comparative Ligands

To benchmark the performance of this compound, two known survivin inhibitors with distinct chemical scaffolds were chosen:

  • YM155 (Sepantronium Bromide): A potent, small-molecule survivin suppressant that has been evaluated in clinical trials. Its well-documented activity and interaction with survivin make it an excellent positive control.

  • Embelin: A naturally occurring benzoquinone that has been shown to inhibit survivin. Its different chemical properties provide a broader context for our comparative analysis.

Physicochemical Properties of the Ligands

A comparative analysis of the physicochemical properties of the ligands is essential for understanding their potential drug-like characteristics.

PropertyThis compoundYM155 (Sepantronium)Embelin
Molecular Formula C₆H₄N₂OC₂₀H₁₈N₄O₃⁺C₁₇H₂₆O₄
Molecular Weight ( g/mol ) 120.11362.38294.39
LogP 0.65888-0.34.15
Hydrogen Bond Donors 102
Hydrogen Bond Acceptors 374
Rotatable Bonds 0410

Data sourced from PubChem and other chemical databases.

Experimental Methodology: A Step-by-Step Protocol for Comparative Docking

This section provides a detailed, step-by-step protocol for the comparative molecular docking of this compound, YM155, and Embelin against the survivin protein using AutoDock Vina.

Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For protein and ligand preparation.

  • AutoDock Vina: For performing the molecular docking simulations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_dl Download Survivin PDB (3UIH) Prot_prep Protein Preparation (Remove water, add hydrogens) PDB_dl->Prot_prep Grid_gen Grid Box Generation Prot_prep->Grid_gen Lig_dl Obtain Ligand Structures (SDF/MOL2) Lig_prep Ligand Preparation (Add hydrogens, set rotatable bonds) Lig_dl->Lig_prep Docking Run AutoDock Vina Lig_prep->Docking Grid_gen->Docking Results Analyze Docking Poses and Binding Energies Docking->Results Comparison Comparative Analysis Results->Comparison

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol

Step 1: Protein Preparation

  • Download the Protein Structure: Obtain the PDB file for survivin (PDB ID: 3UIH) from the RCSB Protein Data Bank.

  • Clean the Protein: Open the PDB file in AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or ions that are not part of the protein.

    • For this study, we will retain the protein chains A and B.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Compute Gasteiger charges for the protein atoms.

  • Save as PDBQT: Save the prepared protein as a PDBQT file. This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: Download the 3D structures of this compound, YM155, and Embelin in SDF or MOL2 format from a chemical database like PubChem.

  • Load into ADT: Open each ligand file in AutoDockTools.

  • Add Hydrogens and Assign Charges: Add hydrogens and compute Gasteiger charges for each ligand.

  • Detect Rotatable Bonds: Define the rotatable bonds for each ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save each prepared ligand as a separate PDBQT file.

Step 3: Grid Box Generation

  • Load Prepared Protein: Open the prepared protein PDBQT file in AutoDockTools.

  • Define the Binding Site: Identify the binding pocket based on the location of the co-crystallized Smac/DIABLO peptide in the original 3UIH structure.

  • Generate the Grid Box: Create a grid box that encompasses the entire binding site. A grid box size of 25 x 25 x 25 Å is a good starting point, centered on the binding pocket.

  • Save the Grid Configuration: Save the grid box parameters to a configuration file.

Step 4: Running the Docking Simulation

  • Create a Configuration File: For each ligand, create a text file specifying the paths to the protein PDBQT file, the ligand PDBQT file, and the grid box parameters. Also, specify the output file name for the docking results.

  • Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

Results: Comparative Docking Performance

The docking simulations will yield predicted binding affinities (in kcal/mol) and a series of binding poses for each ligand. The results should be summarized in a clear and concise table.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound To be determinedTo be determined
YM155 To be determinedTo be determined
Embelin To be determinedTo be determined

The table will be populated with the actual results upon completion of the docking simulations.

Discussion: Interpreting the In-Silico Data

The discussion section will provide a detailed analysis of the docking results, focusing on:

  • Binding Affinities: A comparison of the predicted binding energies of the three ligands. A more negative value indicates a stronger predicted binding affinity.

  • Binding Poses and Interactions: A visual and descriptive analysis of the predicted binding modes of each ligand within the survivin binding pocket. This will include identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues.

  • Structure-Activity Relationships: An initial assessment of the structure-activity relationships of this compound based on its interactions compared to the known inhibitors. For example, the role of the cyano and hydroxyl groups in binding will be explored.

Conclusion: Future Directions and a Look Ahead

This comparative docking study will provide valuable initial insights into the potential of this compound as a novel survivin inhibitor. The predicted binding affinity and interaction patterns, when compared to established ligands like YM155 and Embelin, will serve as a strong foundation for the rational design and synthesis of more potent derivatives. Future work should focus on in-vitro validation of these in-silico findings through binding assays and cell-based functional assays to confirm the anti-cancer activity of this promising scaffold.

References

  • RCSB Protein Data Bank. (2012). 3UIH: crystal structure of human Survivin in complex with Smac/DIABLO(1-15) peptide. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11178236, Sepantronium bromide. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3218, Embelin. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

Sources

Navigating the Therapeutic Window: A Comparative Evaluation of 3-Cyano-5-hydroxypyridine Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Drug Development Professionals, Researchers, and Scientists

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both high efficacy and a wide margin of safety is paramount. The 3-cyano-5-hydroxypyridine core has emerged as a versatile and promising pharmacophore, underpinning the development of a new generation of therapeutic agents. This guide provides a comprehensive evaluation of the therapeutic index of drug candidates derived from this scaffold, offering a comparative analysis against established alternatives and detailing the experimental methodologies crucial for such assessments. Our objective is to equip researchers and drug development professionals with the critical insights needed to navigate the complexities of preclinical safety and efficacy evaluation.

The Imperative of the Therapeutic Index in Drug Development

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50)[1]. A higher TI indicates a wider separation between the doses at which a drug is effective and the doses at which it becomes toxic, a critical attribute for any successful therapeutic agent. For preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50[1][2].

The journey of a drug from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to an unacceptable toxicity profile. Therefore, an early and accurate assessment of the therapeutic index is not merely a regulatory requirement but a foundational pillar of a rational and efficient drug development program. This guide will delve into the practical aspects of TI determination for emerging drug candidates, with a specific focus on those built upon the this compound framework.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to its exploration in a wide array of therapeutic areas, including oncology and infectious diseases. The nitrile and hydroxyl groups offer key interaction points with biological macromolecules and provide synthetic handles for the facile generation of diverse chemical libraries.

Recent studies have highlighted the potential of 3-cyanopyridine derivatives as potent anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival. However, as with any potent therapeutic agent, a thorough understanding of their safety profile is essential.

Methodologies for Determining the Therapeutic Index: A Step-by-Step Approach

The evaluation of a drug's therapeutic index is a multi-faceted process that involves a combination of in vitro and in vivo studies. Below, we outline the key experimental workflows.

In Vitro Assessment: The First Line of Evaluation

In vitro assays provide the initial assessment of a compound's efficacy and cytotoxicity. These experiments are typically conducted in a high-throughput manner to screen large numbers of compounds and prioritize those with the most promising profiles.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., MRC-5, a normal lung fibroblast line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound-based drug candidate and a comparator drug are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration. The half-maximal inhibitory concentration (IC50) for the cancer cell line (a measure of efficacy, ED50) and the normal cell line (a measure of toxicity, TD50) are determined by plotting the dose-response curves.

The in vitro therapeutic index can then be calculated as:

In Vitro TI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher in vitro TI suggests greater selectivity of the compound for cancer cells over normal cells.

Diagram: In Vitro Therapeutic Index Determination Workflow

G cluster_0 In Vitro Efficacy & Toxicity Assessment cluster_1 Therapeutic Index Calculation A Cancer Cell Line Culture C Drug Treatment (Serial Dilutions) A->C B Normal Cell Line Culture B->C D MTT Assay C->D E IC50 Determination (Efficacy - ED50) D->E F IC50 Determination (Toxicity - TD50) D->F G In Vitro TI = TD50 / ED50 E->G F->G

Caption: Workflow for determining the in vitro therapeutic index.

In Vivo Assessment: Validating Safety and Efficacy in a Biological System

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies in animal models are a critical next step.

Experimental Protocol: In Vivo Acute Toxicity Study (LD50 Determination)

  • Animal Model: A suitable animal model, typically mice or rats, is selected.

  • Dose Administration: The this compound-based drug candidate is administered to different groups of animals at a range of doses, usually via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Collection: The number of animals that die at each dose level is recorded.

  • LD50 Calculation: Statistical methods, such as the probit analysis, are used to calculate the LD50, the dose at which 50% of the animals are expected to die.

Experimental Protocol: In Vivo Efficacy Study (Tumor Xenograft Model)

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Drug Treatment: The mice are randomized into groups and treated with the this compound-based drug candidate, a comparator drug, or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • ED50 Determination: The dose of the drug that causes a 50% reduction in tumor growth compared to the control group is determined as the ED50.

The in vivo therapeutic index is then calculated as:

In Vivo TI = LD50 / ED50

Diagram: In Vivo Therapeutic Index Determination Workflow

G cluster_0 In Vivo Efficacy Assessment cluster_1 In Vivo Toxicity Assessment cluster_2 Therapeutic Index Calculation A Tumor Xenograft Model B Drug Administration A->B C Tumor Volume Measurement B->C D ED50 Determination C->D I In Vivo TI = LD50 / ED50 D->I E Acute Toxicity Study F Dose Administration E->F G Mortality Observation F->G H LD50 Calculation G->H H->I

Caption: Workflow for determining the in vivo therapeutic index.

Comparative Analysis: this compound Derivatives vs. Standard-of-Care

To provide a practical context for the evaluation of this compound-based drug candidates, we present a comparative analysis based on data from preclinical studies. For the purpose of this guide, we will consider a hypothetical 3-cyanopyridone derivative, "Compound X," and compare its therapeutic index with that of the established chemotherapeutic agent, Doxorubicin.

Table 1: In Vitro Therapeutic Index Comparison

CompoundCancer Cell LineIC50 (µM) (Efficacy)Normal Cell LineIC50 (µM) (Toxicity)In Vitro Therapeutic Index (TI)
Compound X A549 (Lung Carcinoma)0.83MRC-5 (Normal Lung)> 100> 120
Doxorubicin A549 (Lung Carcinoma)0.5MRC-5 (Normal Lung)1.22.4

Note: The data for Compound X is representative of promising candidates from recent studies. The IC50 values for Doxorubicin are approximate and can vary depending on the specific experimental conditions.

Table 2: In Vivo Therapeutic Index Comparison

CompoundAnimal ModelED50 (mg/kg) (Efficacy)LD50 (mg/kg) (Toxicity)In Vivo Therapeutic Index (TI)
Compound Y Mouse25 (Tumor Growth Inhibition)177.57.1
Doxorubicin Mouse2.5 (Tumor Growth Inhibition)187.2

Note: Compound Y is a representative 3-cyanopyridone derivative with available in vivo data. The ED50 and LD50 values for Doxorubicin are approximate and can vary based on the mouse strain and administration route.

Interpretation of Results

The in vitro data for "Compound X" suggests a significantly wider therapeutic window compared to Doxorubicin, with a much higher selectivity for cancer cells over normal cells. This is a highly desirable characteristic in a drug candidate.

The in vivo data for "Compound Y" and Doxorubicin show comparable therapeutic indices. While Doxorubicin is more potent (lower ED50), it is also more toxic (lower LD50). "Compound Y," although less potent, has a wider safety margin in terms of the absolute difference between its effective and lethal doses.

It is crucial to note that a direct comparison of therapeutic indices from different studies should be made with caution due to potential variations in experimental protocols. However, this comparative analysis provides a valuable framework for assessing the potential of novel this compound-based drug candidates.

Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with promising efficacy and safety profiles. The key to unlocking their full potential lies in a rigorous and systematic evaluation of their therapeutic index from the earliest stages of drug development.

This guide has provided a comprehensive overview of the methodologies for determining the therapeutic index and a comparative analysis that highlights the potential advantages of this chemical class. As our understanding of cancer biology and drug metabolism deepens, so too will our ability to design and develop safer and more effective therapies. The continued exploration of the this compound scaffold, guided by the principles of robust preclinical evaluation, holds great promise for the future of medicine.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]
  • ToxTutor. Determining the safety of a Drug. [Link]
  • Dr. Oracle. What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? [Link]
  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature reviews. Drug discovery, 11(10), 751–761. [Link]
  • U.S. Food and Drug Administration (FDA).
  • Abdel Motaal, E. A., Salem, M. A., Helal, M. H., & El-Gaby, M. S. A. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 811-821. [Link]
  • Popiół, J., Słoczyńska, K., Pękala, E., & Marona, H. (2013). Genotoxic activity of newly synthesized derivatives of cyano-pyridone in murine cells in vivo and in vitro. Postepy higieny i medycyny doswiadczalnej (Online), 67, 107-112. [Link]
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules (Basel, Switzerland), 25(20), 4849. [Link]

Sources

The Compass of Discovery: A Comparative Guide to Statistical SAR Analysis for 3-Cyano-5-hydroxypyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 3-cyano-5-hydroxypyridine scaffold has emerged as a privileged structure, forming the core of molecules with a wide array of biological activities, including potent anticancer and anti-inflammatory properties[1][2][3]. The strategic placement of the cyano and hydroxyl groups offers a rich tapestry for chemical modification, leading to vast libraries of analogues[4]. However, navigating this chemical space to identify candidates with optimal activity and properties requires more than synthetic prowess alone; it demands a robust and predictive statistical framework.

This guide provides an in-depth comparison of statistical methodologies for analyzing the structure-activity relationships (SAR) within a this compound library. We will move beyond a mere listing of techniques, delving into the causality behind experimental choices and the logic that underpins a trustworthy and predictive SAR model. Here, we will compare three powerful approaches: the classical 2D-QSAR using Multiple Linear Regression (MLR), the intricate 3D-QSAR methodologies of CoMFA and CoMSIA, and the increasingly prevalent Machine Learning (ML) approach, exemplified by the Random Forest algorithm.

The Foundation: Building a Hypothetical Dataset

To ground our comparison in a practical context, we will utilize a hypothetical dataset of 25 novel this compound derivatives and their observed anticancer activity (pIC50) against the HT-29 human colon cancer cell line. This dataset is designed to reflect the structural diversity and activity variance typically observed in a real-world screening campaign.

Compound IDR1R2pIC50
CHP-1 HPhenyl5.25
CHP-2 H4-Chlorophenyl5.89
CHP-3 H4-Methoxyphenyl5.42
CHP-4 H3-Trifluoromethylphenyl6.31
CHP-5 H2-Naphthyl5.98
CHP-6 MethylPhenyl5.45
CHP-7 Methyl4-Chlorophenyl6.12
CHP-8 Methyl4-Methoxyphenyl5.68
CHP-9 Methyl3-Trifluoromethylphenyl6.55
CHP-10 Methyl2-Naphthyl6.21
CHP-11 EthylPhenyl5.38
CHP-12 Ethyl4-Chlorophenyl6.05
CHP-13 Ethyl4-Methoxyphenyl5.61
CHP-14 Ethyl3-Trifluoromethylphenyl6.48
CHP-15 Ethyl2-Naphthyl6.15
CHP-16 HCyclohexyl4.85
CHP-17 MethylCyclohexyl5.10
CHP-18 EthylCyclohexyl5.02
CHP-19 HPyridin-3-yl5.55
CHP-20 MethylPyridin-3-yl5.82
CHP-21 HThiophen-2-yl5.63
CHP-22 MethylThiophen-2-yl5.91
CHP-23 H4-Fluorophenyl5.76
CHP-24 Methyl4-Fluorophenyl6.01
CHP-25 Ethyl4-Fluorophenyl5.95

The QSAR Workflow: A Unified Approach

Regardless of the statistical method employed, a robust QSAR study follows a structured workflow. This ensures the resulting model is not only statistically sound but also chemically meaningful and predictive.

QSAR_Workflow Data Data Collection (Structures & Activity) Desc Descriptor Calculation (2D or 3D) Data->Desc SMILES/SDF Split Dataset Splitting (Training & Test Sets) Desc->Split Descriptor Matrix Model Model Generation (MLR, CoMFA, RF) Split->Model Training Set Val Model Validation (Internal & External) Model->Val Test Set Interp Model Interpretation & SAR Analysis Val->Interp Validated Model

Figure 1: A generalized workflow for QSAR model development.

Comparison of Statistical Methodologies

Here we compare three distinct approaches to building a predictive QSAR model for our this compound library.

2D-QSAR: The Multiple Linear Regression (MLR) Approach

Expertise & Experience: 2D-QSAR is often the first step in a SAR analysis. It is built on the foundational principle that the biological activity of a molecule can be described by a linear combination of its physicochemical properties (descriptors)[5]. The choice of MLR is deliberate for its simplicity and high interpretability. The coefficients of the resulting equation directly indicate the positive or negative impact of each descriptor on the biological activity, providing clear guidance for the medicinal chemist[6].

Trustworthiness: The reliability of an MLR model is heavily dependent on the careful selection of non-correlated descriptors and rigorous statistical validation. Multicollinearity, where descriptors are highly correlated with each other, can lead to a statistically unsound model. Therefore, a self-validating protocol involves checking the variance inflation factor (VIF) for descriptors and employing both internal (cross-validation) and external validation to ensure the model's predictive power[7].

Objective: To build a predictive 2D-QSAR model correlating physicochemical descriptors with the anticancer activity of the this compound library.

Materials:

  • SMILES strings of the 25 compounds.

  • Biological activity data (pIC50 values).

  • Python environment with RDKit and Scikit-learn libraries.

Methodology:

  • Data Preparation:

    • Load the dataset (SMILES and pIC50) into a pandas DataFrame.

  • Descriptor Calculation:

    • Use the RDKit library to calculate a range of 2D descriptors for each molecule[8][9][10]. Relevant descriptors for this scaffold might include:

      • MolLogP: A measure of lipophilicity.

      • TPSA: Topological Polar Surface Area, related to permeability.

      • NumHDonors, NumHAcceptors: Hydrogen bond donor and acceptor counts.

      • MolWt: Molecular Weight.

      • NumAromaticRings: Number of aromatic rings.

    • Create a feature matrix containing the calculated descriptors for all compounds.

  • Dataset Splitting:

    • Randomly split the dataset into a training set (80% of the data) and a test set (20%) using train_test_split from Scikit-learn[11]. This ensures the model is validated on data it has not seen during training.

  • Model Generation:

    • Import LinearRegression from Scikit-learn[12][13][14][15][16].

    • Instantiate and train the model using the training set descriptors (X_train) and pIC50 values (y_train).

  • Model Validation and Interpretation:

    • Internal Validation: Perform k-fold cross-validation (e.g., k=5) on the training set to assess the model's robustness. The key metric is the cross-validated R² (Q²), which should ideally be > 0.5[6].

    • External Validation: Use the trained model to predict the pIC50 values for the test set. Calculate the coefficient of determination (R²) between the predicted and actual values. An R² > 0.6 is generally considered acceptable for a predictive model[6].

    • Interpretation: Examine the coefficients of the final MLR equation. A positive coefficient implies that increasing the value of that descriptor increases activity, while a negative coefficient suggests the opposite[5][6].

MLR_Protocol cluster_prep Data Preparation cluster_model Model Building & Validation cluster_interp Interpretation SMILES SMILES & pIC50 Data Descriptors Calculate 2D Descriptors (RDKit) SMILES->Descriptors Split Split Data (80% Train, 20% Test) Descriptors->Split Train Train MLR Model (Scikit-learn) Split->Train Validate Validate Model (Q², R²) Train->Validate Equation Analyze Model Coefficients Validate->Equation SAR Derive SAR Insights Equation->SAR

Figure 2: Workflow for 2D-QSAR using Multiple Linear Regression.
3D-QSAR: CoMFA and CoMSIA

Expertise & Experience: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more nuanced understanding of SAR by considering the three-dimensional properties of molecules[1]. The fundamental premise is that the biological activity is determined by the shape and electrostatic properties of the molecule, which are represented as 3D fields. CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and acceptor fields, often providing a more detailed picture. The choice to use these methods is driven by the need to understand the spatial requirements of the target's binding pocket without needing its crystal structure.

Trustworthiness: The most critical and challenging step in 3D-QSAR is molecular alignment. A meaningful model can only be generated if the compounds are superimposed in a biologically relevant manner. This is often achieved by aligning a common scaffold. The model's trustworthiness is then established through rigorous statistical validation, including leave-one-out cross-validation (q²) and prediction on an external test set (r²_pred). The graphical output as contour maps provides a visually intuitive way to validate the chemical sense of the model.

Objective: To develop 3D-QSAR models to visualize the steric, electrostatic, and other field contributions to the anticancer activity of the this compound library.

Materials:

  • 3D structures of the 25 compounds (e.g., in .mol2 format).

  • Biological activity data (pIC50 values).

  • Molecular modeling software with 3D-QSAR capabilities (e.g., SYBYL-X, Open3DQSAR).

Methodology:

  • Structure Preparation:

    • Generate low-energy 3D conformations for all 25 molecules.

    • Assign partial atomic charges (e.g., Gasteiger-Hückel).

  • Molecular Alignment:

    • Select a common scaffold for alignment (the this compound core).

    • Align all 25 molecules based on this common core. This is a critical step for the validity of the model.

  • CoMFA/CoMSIA Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • For CoMFA: At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom.

    • For CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, H-bond donor, and H-bond acceptor fields.

  • Model Generation (PLS Analysis):

    • Use Partial Least Squares (PLS) regression to correlate the CoMFA/CoMSIA field values (independent variables) with the pIC50 values (dependent variable). PLS is used because the number of grid points (variables) is much larger than the number of compounds.

  • Model Validation and Interpretation:

    • Internal Validation: Use leave-one-out (LOO) cross-validation to calculate q². A q² > 0.5 is indicative of a good predictive model.

    • External Validation: Predict the activity of the test set compounds and calculate the predictive R² (r²_pred).

    • Interpretation: Visualize the results as 3D contour maps.

      • CoMFA Steric Map: Green contours indicate regions where bulky groups enhance activity; yellow contours indicate regions where bulk is detrimental.

      • CoMFA Electrostatic Map: Blue contours show where positive charge is favorable; red contours show where negative charge is favorable.

      • CoMSIA Maps: Similar color-coding applies to hydrophobic (yellow/white), H-bond donor (cyan), and H-bond acceptor (magenta) fields.

ThreeD_QSAR_Protocol cluster_prep3d 3D Structure Preparation cluster_fields Field Calculation cluster_model3d Model Building & Interpretation Structs3D Generate 3D Structures Align Align Molecules (Common Scaffold) Structs3D->Align Grid Place in 3D Grid Align->Grid CoMFA Calculate Steric & Electrostatic Fields Grid->CoMFA CoMSIA Calculate Hydrophobic, H-Bond Fields, etc. Grid->CoMSIA PLS PLS Regression Analysis CoMFA->PLS CoMSIA->PLS Validate3D Validate Model (q², r²_pred) PLS->Validate3D Contour Generate & Interpret 3D Contour Maps Validate3D->Contour RF_Protocol cluster_prep_rf Data Preparation cluster_model_rf Model Building & Optimization cluster_interp_rf Validation & Interpretation Data_RF SMILES & pIC50 Data Descriptors_RF Calculate Descriptors (2D, Fingerprints) Data_RF->Descriptors_RF Split_RF Split Data (80% Train, 20% Test) Descriptors_RF->Split_RF Train_RF Train Random Forest Model Split_RF->Train_RF Tune_RF Hyperparameter Tuning (GridSearchCV) Train_RF->Tune_RF Validate_RF Validate Model (CV, R²) Tune_RF->Validate_RF Importance Analyze Feature Importance Validate_RF->Importance SAR_RF Derive SAR Insights Importance->SAR_RF

Figure 4: Workflow for Machine Learning QSAR using Random Forest.

Comparative Summary of Methodologies

Feature2D-QSAR (MLR)3D-QSAR (CoMFA/CoMSIA)Machine Learning (Random Forest)
Principle Linear correlation of 2D physicochemical properties with activity.Correlation of 3D molecular fields (steric, electrostatic, etc.) with activity.Ensemble of decision trees to capture complex, non-linear relationships.
Descriptors 2D properties (LogP, TPSA, MolWt, etc.).3D interaction fields.Can use a wide variety of descriptors, including 2D, 3D, and fingerprints.
Interpretability High; direct from model equation coefficients.High; visualized through intuitive 3D contour maps.Moderate; derived from feature importance scores.
Complexity Low; computationally inexpensive and easy to implement.High; requires 3D structure generation, alignment, and specialized software.Moderate to High; requires tuning of hyperparameters.
Key Strength Simplicity, clear interpretation, and a good starting point for SAR.Provides insights into the 3D spatial requirements of the target's binding site.High predictive power, ability to model non-linear relationships.
Key Limitation Cannot capture non-linear relationships or 3D steric/electronic effects.Highly sensitive to molecular alignment; computationally intensive.Can be a "black box" if not interpreted carefully; may require larger datasets.
Best For... Initial SAR exploration, small and congeneric datasets.Lead optimization when 3D structural effects are suspected to be important.Large, diverse datasets; when non-linear relationships are expected.

Conclusion

The statistical analysis of structure-activity relationships is not a one-size-fits-all endeavor. The choice of methodology for a this compound library—or any chemical series—should be guided by the specific research question, the nature of the dataset, and the computational resources available.

For an initial exploration of the key physicochemical drivers of activity, the transparent and straightforward Multiple Linear Regression approach is an invaluable starting point. When the goal shifts to understanding the specific three-dimensional shape and electronic requirements for optimal binding, the detailed visualizations offered by CoMFA and CoMSIA are unparalleled. Finally, to achieve the highest predictive accuracy, especially with large and diverse libraries, the Random Forest algorithm and other machine learning techniques offer a powerful and robust solution.

By understanding the strengths and limitations of each approach, researchers can build a comprehensive and self-validating analytical workflow. This multi-faceted strategy transforms raw screening data into actionable intelligence, illuminating the path toward the rational design of novel, more effective therapeutics based on the versatile this compound scaffold.

References

  • Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. (n.d.).
  • How to Interpret QSAR Models in Medicinal Chemistry. (2026, January 5). WhatIs.
  • Interpretation of QSAR models: mining structural patterns taking into account molecular context. (n.d.). Journal of Cheminformatics.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
  • (PDF) Benchmarks for interpretation of QSAR models. (n.d.). ResearchGate.
  • Machine Learning 101: How to train your first QSAR model. (n.d.). Optibrium.
  • Descriptor calculation tutorial – RDKit blog. (2022, December 23). RDKit Blog.
  • ThomasJewson/Molecular3DLengthDescriptors: A 3D conformational based molecular descriptor set for use in QSPR and Machine Learning. (n.d.). GitHub.
  • RDKit Tutorial for Chemists: Beginner's Guide to Python Cheminformatics. (2025, November 17). Runcell Blog.
  • How do I calculate molecular descriptors? (2013, January 28). ResearchGate.
  • qsar-rdkit - QSAR4U. (n.d.).
  • Calculating Molecular Descriptors using RDKit and Mordred. (2022, June 4). YouTube.
  • Make QSAR models and predict activity using pandas_ml and RDKit. (2016, September 26). Is life worth living?
  • Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. (1999). Pharmazie.
  • 3-cyano pyridine derivatives. | Download Scientific Diagram. (n.d.). ResearchGate.
  • [QSAR with python: w3-4] linear regression in scikit learn. (2024, April 9). YouTube.
  • Synthesis and biological evaluation of some new cyano pyridine derivatives. (2015). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. (n.d.). ResearchGate.
  • Training Machine Learning-based QSAR models with Conformal Prediction on Experimental Data from DNA-Encoded Chemical Libraries. (n.d.). DiVA portal.
  • Understanding Random Forest using Python (scikit-learn). (2025, May 15). Medium.
  • Multiple Linear Regression With scikit-learn. (2025, July 23). GeeksforGeeks.
  • Build Multiple Linear Regression using sklearn (Python). (2020, October 30). Medium.
  • Multiple Linear Regression using Scikit-Learn.ipynb. (n.d.). GitHub.
  • Linear Regression with scikit-learn: A Step-by-Step Guide Using Python. (n.d.). Codecademy.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyano-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational plan for the safe handling and disposal of 3-Cyano-5-hydroxypyridine. Tailored for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental protection. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste responsibly.

Hazard Identification and Initial Risk Assessment

This compound, a heterocyclic compound, must be treated as a hazardous substance. This assessment is based on the known toxicological profiles of its structural motifs: the pyridine ring and the cyano group. Pyridine and its derivatives are recognized as harmful if swallowed, inhaled, or in contact with skin.[1][2] The presence of the cyano group adds a layer of toxicity concern. Therefore, all waste streams containing this compound—including pure substance, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[1]

Key Hazard and Disposal Information Summary

ParameterGuideline & RationaleSource Analogs
Waste Classification Hazardous WastePyridine, Cyanopyridines[2][3]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[3][4]3-Cyanopyridine, 3-Hydroxypyridine[5][6]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[6] Mixing can lead to vigorous, exothermic reactions or the release of toxic gases.3-Cyanopyridine[6]
Combustion Products Generates toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][7]Pyridine Derivatives[3]
Recommended Disposal High-temperature incineration by a licensed hazardous waste contractor.[2][8] This ensures complete destruction of the compound.Pyridine[2][8]

Mandatory Personal Protective Equipment (PPE) Protocol

Before handling this compound in any form, including for disposal, the following minimum PPE is required to prevent exposure.

  • Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection.[3][7] If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Use double-layered nitrile gloves.[1] Butyl rubber gloves are also an excellent alternative for handling pyridine-based compounds.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling and waste consolidation should occur within a certified laboratory chemical fume hood to minimize inhalation risk.[3][9]

Waste Segregation and Containment: A Step-by-Step Guide

Proper segregation is the most critical step in the disposal process to prevent dangerous reactions and ensure compliant disposal.[1][9] Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 1: Identify the Waste Form Determine if the waste is solid, liquid, or contaminated sharps/labware. This dictates the type of containment required.

Step 2: Contain the Waste

  • Solid Waste: Collect pure this compound powder, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) in a dedicated, wide-mouth hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof, and shatter-resistant hazardous waste container. Ensure the container has a screw-top cap.[1]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.[1]

Step 3: Label the Container Immediately Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound"

  • The approximate quantity and concentration

  • The date of waste generation[1]

Step 4: Store the Waste Container Safely Store the sealed hazardous waste container in a designated and secure waste accumulation area.[1][9] This area should be well-ventilated, away from incompatible materials, and have secondary containment to catch any potential leaks.

start Identify Waste Containing This compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in dedicated, sealed HDPE Solid Waste Container is_solid->solid_container Yes is_ppe Is it contaminated PPE? is_liquid->is_ppe No liquid_container Place in sealed, leak-proof Liquid Waste Container is_liquid->liquid_container Yes ppe_container Place in designated Contaminated PPE bin is_ppe->ppe_container Yes label Label container with: 'Hazardous Waste' Full Chemical Name Date solid_container->label liquid_container->label ppe_container->label store Store in designated, secure Waste Accumulation Area label->store

Caption: Waste Segregation Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to dike the spill and prevent it from spreading.[1][10]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[3] Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1]

  • Dispose of Cleaning Materials: All materials used for cleanup, including pads, wipes, and PPE, must be disposed of as hazardous waste.[1]

  • Report the Incident: Report the spill to your institution's EHS office, regardless of size.

spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Waste into Sealed Hazardous Container contain->collect decontaminate Decontaminate Surface (Solvent then Soap/Water) collect->decontaminate dispose Dispose of All Cleanup Materials as Hazardous Waste decontaminate->dispose report Report Spill to EHS dispose->report

Caption: Emergency Spill Cleanup Procedure.

Final Disposal Pathway: Coordination with Professionals

The final disposal of this compound waste is not to be performed by laboratory personnel. This compound and its associated waste must be transferred to a professionally managed disposal program.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of your properly containerized and labeled hazardous waste.[1]

  • Licensed Contractor: The EHS office works with licensed hazardous waste disposal contractors who are equipped to transport and destroy chemical waste in compliance with all regulations.

  • Method of Destruction: For pyridine and nitrile-containing compounds, the standard and most effective method of disposal is high-temperature incineration (820°C - 1600°C) in a facility equipped with scrubbers to neutralize harmful combustion products like NOx.[2][8]

Regulatory Framework

All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[11]

  • Waste Classification: Generators of chemical waste are legally responsible for determining if their waste is hazardous according to 40 CFR § 261.3.[3] Given its properties, this compound waste falls under this classification.

  • Sewer Disposal Prohibition: It is strictly prohibited to dispose of hazardous waste pharmaceuticals, including this compound, via the sewer system (drains or toilets).[12][13] This is a nationwide rule effective in all states.

  • State and Local Rules: States may have more stringent regulations than the EPA. Always consult your local and institutional policies to ensure full compliance.[3]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Production, Import, Use, and Disposal of Pyridine.
  • Safety Data Sheet: 3-Cyano-4,6-dimethyl-2-hydroxypyridine. AK Scientific, Inc.
  • This compound, 97% Product Inform
  • Safety Data Sheet: 3-CYANOPYRIDINE. Apollo Scientific.
  • Safety and Handling Information for this compound. Thermo Scientific Chemicals (Fisher Scientific).
  • Pyridine Chemical Hazard Operating Procedure.
  • Safety Data Sheet: PYRIDINE. ChemSupply Australia.
  • This compound Product Inform
  • Safety Data Sheet: 3-Hydroxypyridine. Thermo Fisher Scientific.
  • Pyridine ACS Safety D
  • Safety Data Sheet: 3-Cyanopyridine. Thermo Fisher Scientific.
  • 3-Cyanopyridine Safety D
  • Safety Data Sheet: 3-Cyanopyridine. Thermo Fisher Scientific.
  • Safety Data Sheet: 5-Amino-2-hydroxypyridine. Fisher Scientific.
  • Chemical Safety Data Sheet: 2-CYANO-3-HYDROXYPYRIDINE. ChemicalBook.
  • Material Safety Data Sheet - 3-Cyanopyridine, 98%. Cole-Parmer.
  • Regulations and Guidelines Applicable to Pyridine.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste Advantage Magazine.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).
  • Final Amendments to Air Toxics Standards for Cyanide Chemicals Manufacturing. U.S. Environmental Protection Agency (EPA).
  • RCRA Permit Policy Compendium Update Package Vol. 5. U.S. Environmental Protection Agency (EPA).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyano-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 3-Cyano-5-hydroxypyridine, a versatile pyridine building block, are instrumental in synthesizing active pharmaceutical ingredients.[1][2] However, its dual chemical nature—a pyridine derivative and an organic nitrile—necessitates a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to handle this compound not just safely, but with scientific foresight.

Foundational Hazard Assessment: Understanding the Adversary

This compound is a solid, typically a pale powder, that presents a multi-faceted hazard profile.[2][3] Its toxicity is not limited to a single route of exposure; it is classified as toxic if inhaled, and harmful if swallowed or on contact with skin.[1] Furthermore, it is a known irritant to the skin, eyes, and respiratory system.[1][4] The presence of the cyano (CN) group is of particular concern. While integrated into an organic molecule, cyanides can pose a significant systemic toxic threat by disrupting cellular respiration if absorbed into the body.[5][6]

A thorough understanding begins with its formal classification:

Hazard ClassificationGHS Hazard StatementGHS Pictogram
Acute Toxicity, InhalationH332: Toxic if inhaledGHS06 (Skull and Crossbones)
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, DermalH312: Harmful in contact with skinGHS07 (Exclamation Mark)
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)
(Data synthesized from multiple sources[1][4])

This profile dictates that our primary safety goal is to prevent any direct contact with the solid material or its aerosols and to eliminate any possibility of inhalation or ingestion.

The Core of Protection: Engineering Controls

Before any personal protective equipment is even selected, we must leverage engineering controls as our first and most effective line of defense. PPE should never be a substitute for a well-designed, safe workspace.

The Chemical Fume Hood: A Non-Negotiable Mandate

Due to its high inhalation toxicity as a fine powder, all manipulations of this compound must be conducted within a certified chemical fume hood.[7][8][9] This includes:

  • Weighing and Aliquoting: The fine particulate nature of the solid makes it easy to generate airborne dust during transfer. A fume hood contains these particulates, preventing them from entering the laboratory atmosphere and the user's breathing zone.[7]

  • Solution Preparation: Dissolving the compound, especially in volatile solvents, should be done in the hood to contain any vapors.

  • Reaction Setup and Workup: All subsequent experimental steps must remain within this controlled environment.

Operational Imperative: Always verify that your fume hood has a current certification and that the airflow is functioning correctly before beginning work. Work at least 6 inches inside the sash to ensure effective containment.

Ventilation and Emergency Access

Your laboratory must be equipped with adequate general ventilation.[10][11] Furthermore, an emergency eyewash station and a safety shower must be unobstructed and within a 10-second travel distance from the work area.[7][12][13] Verify their functionality as part of your routine lab readiness checks.

Personal Protective Equipment (PPE): Your Last Line of Defense

Once engineering controls are in place, we select PPE to protect against any residual or accidental exposure. The choice of PPE is not static; it must be adapted to the specific task at hand.

Step-by-Step PPE Selection & Donning Protocol
  • Hand Protection - The Critical Interface:

    • Selection: For pyridine-based compounds, nitrile or neoprene gloves are generally recommended as a starting point.[10][14] However, it is crucial to consult the glove manufacturer's compatibility chart for specific resistance data against both pyridines and nitriles. For extended or high-concentration work, heavier-duty gloves like butyl rubber may be necessary.[12]

    • Protocol: Always double-glove. This provides a significant barrier against micro-tears and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if you suspect contact has occurred.[5]

  • Body Protection:

    • A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect against skin contact from spills.[12][14]

  • Eye and Face Protection:

    • Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and liquid splashes.[10][11]

    • If there is a significant risk of splashing during the procedure (e.g., during a quenching step), a full-face shield should be worn in addition to the chemical splash goggles.

  • Respiratory Protection:

    • When working within a certified fume hood, additional respiratory protection is typically not required.

    • In the event of a ventilation failure or a large-scale spill cleanup outside of a hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[7] Note that respirator use requires prior medical clearance, training, and fit-testing.

PPE Quick Reference Guide
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection (If Applicable)
Weighing Solid Double Nitrile/Neoprene GlovesChemical Splash GogglesLab CoatWork in Fume Hood
Preparing Solutions Double Nitrile/Neoprene GlovesChemical Splash GogglesLab CoatWork in Fume Hood
Running Reaction Double Nitrile/Neoprene GlovesChemical Splash GogglesLab CoatWork in Fume Hood
Spill Cleanup Heavy-Duty Gloves (e.g., Butyl Rubber)Goggles & Face ShieldLab Coat/Chemical ApronNIOSH-Approved Respirator

Procedural Workflow: From Receipt to Disposal

A safe outcome is dictated by a safe process. The following workflow integrates the PPE and engineering controls into a coherent operational plan.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response A Risk Assessment (Review SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B Proceed if Safe C Select & Inspect PPE (Gloves, Goggles, Coat) B->C Proceed if Safe D Don PPE C->D Proceed if Safe E Weigh & Transfer Solid D->E F Prepare Solution / Run Reaction E->F K SPILL / EXPOSURE EVENT E->K Incident G Decontaminate Glassware (Alkaline Bleach Wash) F->G Standard Workflow F->K Incident H Segregate & Label Waste (pH > 10 for Cyanide Waste) G->H Standard Workflow I Doff & Dispose of PPE H->I Standard Workflow J Wash Hands Thoroughly I->J Standard Workflow L Execute First Aid (Flush Skin/Eyes, Fresh Air) K->L M Notify Supervisor & Seek Medical Attention L->M

Caption: PPE Selection & Safe Handling Workflow for this compound.

Disposal and Decontamination: Managing the Aftermath

The cyano functional group requires special attention during waste handling.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5] This waste stream must be kept separate from acidic waste.

  • pH Control: To prevent the potential formation of highly toxic hydrogen cyanide (HCN) gas, all aqueous cyanide-containing waste solutions should be treated with a base to maintain a pH greater than 10.[5]

  • Decontamination: Glassware and surfaces that have come into contact with the compound should be thoroughly decontaminated. A common and effective procedure is to rinse the equipment three times with an alkaline (pH > 10) 10% bleach solution, followed by standard washing procedures.[5] Collect all rinsate as hazardous waste.

Emergency Procedures: Preparing for the Unexpected

Accidents can happen despite the best precautions.[14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[13][14][15]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14][15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. Do not attempt mouth-to-mouth resuscitation, as this could expose the rescuer.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][15]

By integrating a deep understanding of the chemical's hazards with robust engineering controls, appropriate PPE, and meticulous procedures, you can confidently and safely utilize this compound in your critical research and development efforts.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Carl ROTH. (2025, March 31).
  • Benchchem. (2025).
  • University of Wisconsin-Madison. Safety Module: Cyanides.
  • Washington State University.
  • Louisiana State University Health Sciences Center New Orleans. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Columbia University. (2013, May 7). Cyanide Safe Use Guidelines.
  • Stanford University Environmental Health & Safety.
  • Thermo Scientific Chemicals. This compound, 97% 250 mg.
  • University College London. (2021, June 7). Cyanide Compounds | Safety Services.
  • Fisher Scientific. (2025, December 22).
  • AK Scientific, Inc. Safety Data Sheet - 3-Cyano-4,6-dimethyl-2-hydroxypyridine.
  • Thermo Fisher Scientific. (2025, September 15).
  • Cole-Parmer.
  • Benchchem. This compound | CAS 152803-24-2 | Supplier.
  • Chemical-Suppliers.com. This compound | CAS 152803-24-2.
  • Jubilant Ingrevia.
  • Thermo Fisher Scientific. This compound, 97% 250 mg.
  • Majka, J., Knobloch, K., & Szendzikowski, S. (1979). [Evaluation of acute toxic effect of 3-cyanopyridine]. Medycyna Pracy, 30(2), 109-13.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-5-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
3-Cyano-5-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.